molecular formula C5H10N2O3 B1276672 Ala-Gly CAS No. 687-69-4

Ala-Gly

Cat. No.: B1276672
CAS No.: 687-69-4
M. Wt: 146.14 g/mol
InChI Key: CXISPYVYMQWFLE-VKHMYHEASA-N
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Description

Ala-Gly is a dipeptide consisting of alanine and glycine, serving as a fundamental building block in biochemical research. Its value lies in the distinct properties of its constituent amino acids: alanine provides a small, hydrophobic methyl group, while glycine, with its single hydrogen side chain, offers unique flexibility and is known to disrupt the formation of regular secondary structures like alpha-helices . This combination makes this compound a molecule of significant interest for studying peptide structure and function. Recent exploratory research in prebiotic chemistry has investigated the oligomerization of this compound sequences, suggesting such peptides may have played a structural role in early polypeptides due to their mechanical flexibility . In a broader research context, glycine-rich sequences are recurrent features in structural and transport proteins . Researchers utilize peptides like this compound to probe enzyme-substrate interactions, metabolic pathways of amino acids, and the biosynthesis of complex molecules. Furthermore, the inhibitory action of glycine on peptidoglycan biosynthesis in certain bacteria highlights the potential relevance of glycine-containing peptides in microbiological studies . This product is provided as a solid and is purified via HPLC to ensure high quality and reliability for your investigative work. This product is labeled "For Research Use Only" (RUO). It is not intended for human or animal diagnostic, therapeutic, or any other commercial uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-aminopropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISPYVYMQWFLE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25765-55-3
Record name Glycine, L-alanyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25765-55-3
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DSSTOX Substance ID

DTXSID101316944
Record name L-Alanylglycine
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Alanylglycine
Source Human Metabolome Database (HMDB)
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CAS No.

687-69-4
Record name L-Alanylglycine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name L-Alanylglycine
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Record name N-L-alanylglycine
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Record name ALANYLGLYCINE, L-
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Record name Alanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ala-Gly dipeptide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Ala-Gly Dipeptide For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide this compound, composed of L-alanine and glycine (B1666218), is a fundamental biomolecule with significant applications in biochemical and pharmaceutical research. Its simple structure, combining the small hydrophobic side chain of alanine (B10760859) with the unique flexibility of glycine, makes it an ideal model for studying peptide structure, function, and stability[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with a discussion of its biological relevance and role in cellular signaling pathways. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using standardized diagrams to facilitate understanding and application in a research context.

Chemical Structure and Identifiers

This compound, systematically named 2-[[(2S)-2-aminopropanoyl]amino]acetic acid, is a dipeptide formed through a peptide bond between the carboxyl group of an L-alanine residue and the amino group of a glycine residue. It exists as a zwitterion at physiological pH[2].

Ala_Gly_Structure N_term H₂N C_alpha_Ala N_term->C_alpha_Ala C_beta_Ala CH₃ C_alpha_Ala->C_beta_Ala C_carbonyl_Ala C C_alpha_Ala->C_carbonyl_Ala O_carbonyl_Ala O C_carbonyl_Ala->O_carbonyl_Ala O N_amide N C_carbonyl_Ala->N_amide Peptide Bond H_amide H N_amide->H_amide C_alpha_Gly N_amide->C_alpha_Gly H2_alpha_Gly H₂ C_alpha_Gly->H2_alpha_Gly C_carbonyl_Gly C C_alpha_Gly->C_carbonyl_Gly O_carbonyl_Gly O C_carbonyl_Gly->O_carbonyl_Gly O OH_Gly OH C_carbonyl_Gly->OH_Gly invis1 invis2 invis3

Figure 1: 2D Chemical Structure of this compound Dipeptide.

Table 1: Chemical Identifiers for L-Alanyl-glycine

IdentifierValueSource
IUPAC Name 2-[[(2S)-2-aminopropanoyl]amino]acetic acid
Molecular Formula C₅H₁₀N₂O₃[3]
CAS Number 687-69-4
PubChem CID 6998029
ChEBI ID CHEBI:73757
SMILES C--INVALID-LINK--N
InChI Key CXISPYVYMQWFLE-VKHMYHEASA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in experimental settings, influencing factors like solubility, stability, and interactions with other molecules.

Table 2: Physicochemical Properties of L-Alanyl-glycine

PropertyValueSource
Molecular Weight 146.14 g/mol [3]
Monoisotopic Mass 146.06914219 Da[3]
XLogP3 -3.7[3]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 3[4]
Polar Surface Area 92.4 Ų[4]
pKa (Strongest Acidic) 3.66[4]
pKa (Strongest Basic) 8.39[4]
Water Solubility 68.3 g/L[4]
Physical Description Solid

Synthesis of this compound

The direct condensation of alanine and glycine is inefficient as it produces a statistical mixture of four different dipeptides: Ala-Ala, Gly-Gly, this compound, and Gly-Ala[5][6]. To achieve a selective synthesis of this compound, a strategy involving protecting groups is required to block the reactive sites that are not intended to participate in the peptide bond formation[5][7][8]. The general workflow involves protecting the N-terminus of alanine and the C-terminus of glycine, followed by a coupling reaction and subsequent deprotection steps.

Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_protection Protection Steps cluster_coupling Coupling & Deprotection cluster_end Final Product Ala L-Alanine Protect_Ala Protect N-terminus of Alanine (e.g., with Boc-anhydride) Ala->Protect_Ala Gly Glycine Protect_Gly Protect C-terminus of Glycine (e.g., as a methyl ester) Gly->Protect_Gly Couple Couple Protected Amino Acids (e.g., using DCC/HOBt) Protect_Ala->Couple Protect_Gly->Couple Deprotect Remove Protecting Groups (e.g., using TFA and NaOH) Couple->Deprotect AlaGly This compound Dipeptide Deprotect->AlaGly

Figure 2: Workflow for the selective synthesis of this compound.
Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol outlines a standard laboratory procedure for synthesizing this compound using Boc (tert-butoxycarbonyl) and methyl ester protecting groups.

  • N-terminal Protection of L-Alanine:

    • Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Adjust the pH to ~9.0 with 1M NaOH.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) portion-wise while maintaining the pH at ~9.0 with 1M NaOH.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the mixture with ethyl acetate (B1210297) to remove unreacted Boc₂O.

    • Acidify the aqueous layer to pH ~3.0 with 1M HCl and extract the product (Boc-Ala-OH) with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the protected amino acid.

  • C-terminal Protection of Glycine:

    • Suspend glycine (1.0 eq) in methanol (B129727).

    • Cool the suspension in an ice bath and bubble dry HCl gas through it for 15-20 minutes, or add thionyl chloride (1.2 eq) dropwise.

    • Reflux the mixture for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the glycine methyl ester hydrochloride salt (H-Gly-OMe·HCl).

  • Coupling Reaction:

    • Dissolve Boc-Ala-OH (1.0 eq) and H-Gly-OMe·HCl (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 eq) to the solution at 0°C.

    • Add a base such as N,N-diisopropylethylamine (DIPEA, 1.0 eq) to neutralize the hydrochloride salt.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the protected dipeptide (Boc-Ala-Gly-OMe).

  • Deprotection:

    • C-terminal Deprotection: Dissolve the protected dipeptide in a mixture of methanol and water, and add 1M NaOH (1.5 eq). Stir at room temperature for 1-2 hours, monitoring the reaction by TLC. Acidify the mixture with 1M HCl and extract the product (Boc-Ala-Gly-OH).

    • N-terminal Deprotection: Dissolve the resulting Boc-Ala-Gly-OH in DCM and add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM). Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final this compound dipeptide as a TFA salt.

    • The salt can be converted to the zwitterionic form by ion-exchange chromatography.

Purification and Analysis

Following synthesis, the crude this compound product requires purification to remove byproducts and unreacted reagents. The identity and purity of the final product are then confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Analysis_Workflow cluster_analysis Structural Characterization Crude Crude this compound Product (from synthesis) Purify Purification by RP-HPLC Crude->Purify Lyophilize Lyophilization Purify->Lyophilize PurePeptide Pure this compound Powder Lyophilize->PurePeptide NMR NMR Spectroscopy (¹H, ¹³C, COSY) PurePeptide->NMR MS Mass Spectrometry (ESI-MS/MS) PurePeptide->MS Confirm_Structure Structure Confirmed NMR->Confirm_Structure Confirm_Mass Mass Confirmed MS->Confirm_Mass

Figure 3: Experimental workflow for purification and analysis.
Experimental Protocol: RP-HPLC Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides based on their hydrophobicity[5][9].

  • System: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).

  • Procedure:

    • Dissolve the crude peptide in a minimal volume of Mobile Phase A.

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient, for example, from 5% to 50% B over 30 minutes, at a flow rate of 15-20 mL/min.

    • Monitor the elution at 214 nm (peptide bond absorbance)[10].

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization.

Experimental Protocol: NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom, confirming the peptide's structure and sequence[11][12].

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in 500 µL of deuterium (B1214612) oxide (D₂O)[13].

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Expected signals include a doublet for the alanine methyl protons (CH₃), a quartet for the alanine α-proton (CαH), and a singlet (or AB quartet) for the glycine α-protons (CαH₂)[14].

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Expected signals include peaks for the carbonyl carbons, α-carbons of both residues, and the β-carbon of alanine[4][15].

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2-3 bonds). It will show a cross-peak between the alanine CαH and the CH₃ protons, confirming their connectivity[11].

  • Data Analysis: Assign all peaks in the spectra and verify that they correspond to the expected structure of this compound.

Experimental Protocol: Mass Spectrometric Analysis

Mass spectrometry is used to confirm the precise molecular weight of the synthesized peptide[16][17].

  • Sample Preparation: Reconstitute the purified peptide in a solution of 50% ACN / 50% water with 0.1% formic acid to a concentration of ~10-100 fmol/µL[18].

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS), often coupled with a tandem mass analyzer (MS/MS).

  • Procedure:

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire a full scan mass spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺ at m/z 147.07.

    • Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion and fragmenting it.

  • Data Analysis: Analyze the fragmentation pattern. Key fragments (b- and y-ions) should confirm the amino acid sequence (Ala followed by Gly). For this compound, expect to see a b₁ ion (from cleavage after Ala) and a y₁ ion (from cleavage before Ala).

Biological Significance and Signaling Pathways

This compound is an endogenous dipeptide found in the human body, often as a breakdown product of proteins[19]. Dipeptides are increasingly recognized not just as metabolic intermediates but also as bioactive molecules capable of influencing cellular processes. While the specific signaling roles of this compound are still under investigation, the broader class of dipeptides and their constituent amino acids are known to be critical inputs for nutrient-sensing pathways, most notably the Target of Rapamycin (TOR) signaling pathway[20][21].

The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrients (like amino acids), growth factors, and cellular energy levels[22][23]. Amino acids are a potent activator of the mTORC1 (mammalian TOR Complex 1) branch of this pathway[24]. The presence of amino acids is sensed by intracellular machinery, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and inhibit autophagy, thereby coupling nutrient availability to cell growth.

TOR_Signaling cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes AA Amino Acids (e.g., Alanine, Glycine) Rag Rag GTPases (Nutrient Sensor) AA->Rag activate mTORC1 mTORC1 Complex (at Lysosome) Rag->mTORC1 recruit & activate S6K1 S6K1 Phosphorylation mTORC1->S6K1 FourEBP1 4E-BP1 Phosphorylation mTORC1->FourEBP1 Autophagy ↓ Autophagy mTORC1->Autophagy inhibit Protein_Synth ↑ Protein Synthesis S6K1->Protein_Synth FourEBP1->Protein_Synth Cell_Growth ↑ Cell Growth & Proliferation Protein_Synth->Cell_Growth Autophagy->Cell_Growth

Figure 4: Simplified overview of the amino acid-sensing TORC1 signaling pathway.

While this diagram illustrates the general mechanism for amino acid sensing, the direct role of the this compound dipeptide itself as a signaling molecule, potentially through peptide transporters like PepT1, is an area of active research[25]. The impact of specific dipeptides on cellular signaling represents a promising frontier for drug development and understanding metabolic regulation.

References

An In-depth Technical Guide to the Ala-Gly Peptide Bond Formation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of the peptide bond between Alanine (B10760859) (Ala) and Glycine (Gly). It covers the fundamental principles of ribosomal synthesis, prevalent chemical synthesis methodologies, and the key thermodynamic and kinetic factors governing this essential biological and synthetic reaction.

Core Mechanisms of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that involves the joining of two amino acids with the elimination of a water molecule.[1] This process is central to all life, forming the backbone of proteins, and is a cornerstone of synthetic peptide chemistry. The mechanism can be broadly categorized into biological (ribosomal), chemical, and enzymatic synthesis.

Ribosomal Peptide Bond Formation

In biological systems, protein synthesis is orchestrated by the ribosome, a complex molecular machine. The formation of the peptide bond occurs at the peptidyl transferase center (PTC) located in the large ribosomal subunit, which is composed entirely of ribosomal RNA (rRNA), making the ribosome the largest known RNA catalyst.[2][3] The ribosome significantly accelerates peptide bond formation, by a factor of 10⁷ relative to the uncatalyzed reaction.[2][3]

The core mechanism involves the following steps:

  • Substrate Positioning : The ribosome positions the aminoacyl-tRNA (carrying the incoming amino acid, e.g., Glycine) in the A-site and the peptidyl-tRNA (carrying the growing peptide chain, e.g., ending in Alanine) in the P-site. This precise positioning reduces the activation entropy and is a major contributor to catalysis.[4][5]

  • Nucleophilic Attack : The α-amino group of the aminoacyl-tRNA in the A-site acts as a nucleophile, attacking the carbonyl carbon of the ester bond linking the peptide chain to the P-site tRNA.[4]

  • Tetrahedral Intermediate Formation : This attack forms a transient, high-energy tetrahedral intermediate.[4]

  • Proton Shuttle : A key aspect of the ribosomal mechanism is a proton shuttle. Computational and experimental studies suggest that the reaction proceeds through a six or eight-membered ring transition state, where a proton is transferred from the attacking amino group.[5][6] This shuttle can involve the 2'-hydroxyl group of the P-site tRNA's terminal adenosine (B11128) (A76) or a nearby water molecule, facilitating the reaction without direct involvement from ribosomal protein side chains.[5][6]

  • Intermediate Collapse & Bond Formation : The tetrahedral intermediate collapses, leading to the formation of the new peptide bond and the breaking of the ester bond at the P-site. This leaves a deacylated tRNA in the P-site and a new, elongated peptidyl-tRNA in the A-site.[4]

The ribosome's catalytic strategy is primarily entropic, meaning it enhances the reaction rate by optimally orienting the substrates.[2] It also provides a pre-organized electrostatic network that stabilizes the transition state.[2]

Ribosomal_Peptide_Bond_Formation Diagram 1: Ribosomal Ala-Gly Bond Formation Workflow cluster_PTC Peptidyl Transferase Center (PTC) P_site P-Site (tRNA-Ala) Intermediate Tetrahedral Intermediate P_site->Intermediate Nucleophilic Attack by Gly α-amino group A_site A-Site (tRNA-Gly) A_site->Intermediate Product P-Site (tRNA) + A-Site (tRNA-Ala-Gly) Intermediate->Product Collapse & Proton Shuttle

Caption: Workflow of peptide bond formation at the ribosomal PTC.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The most common laboratory method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS).[7][8] This technique involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents to be washed away.[7][8] The synthesis typically proceeds from the C-terminus to the N-terminus.[8][9] For the synthesis of this compound, Glycine would be the first amino acid attached to the resin.

The SPPS cycle for adding an amino acid consists of several key steps:

  • Resin Preparation : The insoluble resin support is swelled in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[10]

  • First Amino Acid Attachment : The C-terminal amino acid (Glycine), with its N-terminus protected (commonly with an Fmoc group), is covalently attached to the resin.

  • Deprotection : The N-terminal protecting group (e.g., Fmoc) is removed, typically with a base like piperidine (B6355638) in DMF, to expose a free amine.[10]

  • Coupling : The next N-protected amino acid (Alanine) is "activated" and added. Activation of the carboxylic acid group is necessary to facilitate the reaction. Common coupling reagents include carbodiimides like DCC or activators like HBTU.[11][12] The free amine from the resin-bound amino acid attacks the activated carboxyl group of the new amino acid, forming the peptide bond.

  • Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[10]

  • Final Cleavage : Once the desired sequence is assembled, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as Trifluoroacetic acid (TFA).[13]

SPPS_Workflow Diagram 2: Solid-Phase Peptide Synthesis (SPPS) of this compound Start Start: Swell Resin Attach_Gly 1. Attach Fmoc-Gly-OH to Resin Start->Attach_Gly Wash1 Wash Attach_Gly->Wash1 Deprotect 2. Fmoc Deprotection (Piperidine) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Couple_Ala 3. Couple Activated Fmoc-Ala-OH Wash2->Couple_Ala Wash3 Wash Couple_Ala->Wash3 Repeat Repeat Steps 2-3 for longer peptides Wash3->Repeat Final_Deprotect Final Fmoc Deprotection Wash3->Final_Deprotect For Dipeptide Repeat->Final_Deprotect Wash4 Wash Final_Deprotect->Wash4 Cleave 4. Cleave from Resin & Deprotect Side Chains (TFA) Wash4->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify

Caption: General workflow for the SPPS of an this compound dipeptide.

Thermodynamics and Kinetics

The formation of a peptide bond is a thermodynamically unfavorable (endergonic) process, meaning it requires an input of energy to proceed.[14][15] In biological systems, this energy is supplied by the hydrolysis of ATP or GTP.[15][16] Conversely, the reverse reaction, peptide bond hydrolysis, is thermodynamically favorable.

However, despite being thermodynamically unstable, the peptide bond is kinetically very stable.[14][15] This is due to a high activation energy for the hydrolysis reaction, which proceeds extremely slowly under normal physiological conditions without a catalyst.[14] This kinetic stability is crucial for the integrity of proteins in the cellular environment. To break peptide bonds, organisms rely on specific enzymes called proteases.[17]

ParameterValueContextSource
Reaction Type Endergonic CondensationFormation of the peptide bond in an aqueous environment.[14]
Activation Energy (Ea) 759.614 kJ⋅mol⁻¹Computationally derived for the formation of Ac-Gly-Ala-NH₂.[18][19]
Enthalpy of Hydrolysis (ΔH) -5 to -10 kJ/molFor dissociated forms of dipeptides.[20]
Kinetic Stability HighHigh activation energy barrier for uncatalyzed hydrolysis.[14]

Experimental Protocols

Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines the manual synthesis of the dipeptide this compound on a Rink Amide resin, which will yield this compound-NH₂ upon cleavage.

Materials and Reagents:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling & Preparation:

    • Place 100 mg (approx. 0.1 mmol scale) of Rink Amide resin into a fritted reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.[10]

    • Drain the DMF.

  • Fmoc-Glycine Coupling (First Amino Acid):

    • Fmoc Deprotection (of Rink Amide linker): Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[21]

    • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).[21]

    • Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 equiv., ~90 mg), HBTU (2.9 equiv., ~110 mg) in 1 mL of DMF. Add DIPEA (6 equiv., ~105 µL) and mix for 5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

  • Fmoc-Alanine Coupling (Second Amino Acid):

    • Fmoc Deprotection: Repeat the deprotection step as described above (2 mL of 20% piperidine in DMF, 5 min + 15 min).

    • Washing: Perform the same washing sequence as above.

    • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 equiv., ~94 mg), HBTU (2.9 equiv., ~110 mg) in 1 mL of DMF. Add DIPEA (6 equiv., ~105 µL) and mix for 5 minutes.

    • Coupling: Add the activated alanine solution to the resin and agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL), followed by DCM (5 x 2 mL). Air dry the resin.

  • Final Deprotection and Cleavage:

    • Final Fmoc Deprotection: Perform one final Fmoc deprotection with 20% piperidine in DMF as described previously, followed by the full washing sequence.

    • Resin Drying: Wash the final peptide-resin with DCM (3 x 2 mL) and dry thoroughly under vacuum.

    • Cleavage: Add 2 mL of the cleavage cocktail (95% TFA) to the dried resin in the reaction vessel. Agitate gently at room temperature for 2-3 hours.[13][21]

    • Peptide Precipitation: Filter the TFA solution away from the resin beads into a centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether. Dry the final peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

    • Confirm the identity and purity of the this compound-NH₂ dipeptide by mass spectrometry.

Chemical Mechanism Visualization

The fundamental chemical reaction for peptide bond formation, whether on a ribosome or a resin, is the nucleophilic acyl substitution. The amino group of the incoming amino acid (Glycine) attacks the electrophilic carbonyl carbon of the activated C-terminal amino acid (Alanine).

Caption: Nucleophilic attack in this compound peptide bond formation.

References

The Cellular Roles of Alanyl-glycine: A Conduit for Essential Amino Acid Functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide alanyl-glycine, composed of the amino acids alanine (B10760859) and glycine (B1666218), serves as a crucial vehicle for delivering these fundamental building blocks to cells. While alanyl-glycine itself does not appear to possess extensive independent biological functions within the cell, its significance lies in its role as a precursor. This dipeptide is efficiently hydrolyzed at the cell surface or absorbed and then broken down intracellularly, releasing alanine and glycine to participate in a myriad of essential cellular processes. This guide provides a comprehensive overview of the transport and subsequent biological functions of the constituent amino acids of alanyl-glycine, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

I. Transport and Metabolism of Alanyl-glycine and its Constituents

The journey of alanyl-glycine into the cellular environment primarily involves two mechanisms: extracellular hydrolysis followed by amino acid transport, and direct dipeptide transport.

  • Extracellular Hydrolysis: Renal brush border microvilli, for instance, are enriched with dipeptidases that hydrolyze L-alanyl-glycine.[1] The liberated glycine is then transported into the vesicles via a Na+-gradient-dependent system, identical to the one used for free glycine.[1] This process is highly efficient, with the rate of hydrolysis far exceeding the rate of radiolabel uptake from the dipeptide.[1]

  • Amino Acid Transport: Once liberated, both alanine and glycine are transported across the cell membrane by various amino acid transporters. In hepatocytes, the majority of alanine influx is Na+-dependent and stimulated by intracellular negativity, with a 1:1 molar ratio between cotransported Na+ and alanine.[2] Similarly, glycine uptake in many cells is coupled to sodium ions.[3] The transport of these amino acids can be influenced by the presence of other amino acids, indicating competition for the same transporters.[4]

Quantitative Data on Amino Acid Transport
Amino AcidModel SystemTransporter/SystemKm (mM)Jmax (nmol cm-2 h-1)Notes
L-AlaninePacific hagfish intestineShared with glycine7.083Sodium dependent.[5]
GlycinePacific hagfish intestineShared with L-alanine2.211.9Sodium dependent; independent of luminal pH and proline.[5]
L-AlanineBacillus subtilis (L-alanine adding enzyme)-0.18-Optimum pH 9.5.[6][7]
GlycineBacillus subtilis (L-alanine adding enzyme)-Ki = 4.2-Acts as an inhibitor.[6][7]

II. Biological Functions of Glycine

Glycine, the simplest amino acid, is a versatile molecule with critical roles in neurotransmission, biosynthesis, and cytoprotection.

A. Glycine in Cellular Signaling

Glycine is a key neurotransmitter in the central nervous system, exhibiting both inhibitory and excitatory functions.

  • Inhibitory Neurotransmission: In the spinal cord and brainstem, glycine acts on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[8] Activation of GlyRs leads to chloride influx, hyperpolarization of the postsynaptic neuron, and inhibition of action potential propagation.[8]

  • Excitatory Neurotransmission: Glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in glutamatergic synapses.[8] Both glutamate (B1630785) and glycine (or D-serine) binding are required for NMDA receptor activation.

Increasing evidence suggests that glycine signaling is not restricted to neurons, with GlyRs being identified in various non-neuronal cells, including macroglial cells, where they may play a role in developmental processes and cell communication.[9]

Glycine_Signaling_Macroglia cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Depolarization Depolarization GlyR->Depolarization Cl- efflux NKCC NKCC Cl_in High [Cl-] NKCC->Cl_in Cl- influx VGCC Voltage-Gated Ca2+ Channel (VGCC) Ca_influx Ca2+ Influx VGCC->Ca_influx Ca2+ Depolarization->VGCC Activation Downstream Downstream Effects (Proliferation, Migration) Ca_influx->Downstream

Caption: Glycine signaling in macroglial cells leading to downstream cellular effects.

B. Biosynthetic Roles of Glycine

Glycine serves as a precursor for the synthesis of several essential biomolecules:

  • Glutathione: Glycine is a component of the antioxidant tripeptide glutathione, which plays a critical role in protecting cells from oxidative damage.

  • Purines: The entire glycine molecule is incorporated into the purine (B94841) ring structure, making it fundamental for DNA and RNA synthesis.[10]

  • Heme: The nitrogen and α-carbon of glycine are used in the synthesis of the porphyrin rings of heme.[10]

  • Creatine (B1669601): The sarcosine (B1681465) component of creatine is derived from glycine and S-adenosylmethionine.[10]

C. Cytoprotective Effects of Glycine

Glycine has been shown to protect various cell types from necrotic cell death induced by a range of stimuli.[11] This cytoprotective effect is not dependent on glycine metabolism and is also observed to a lesser extent with L-alanine and D-alanine.[11] The proposed mechanism involves the suppression of the formation of a hydrophilic "death channel" in the plasma membrane.[11]

III. Biological Functions of Alanine

Alanine is a non-essential amino acid with key roles in metabolism and protein structure.

A. Alanine in Metabolism: The Glucose-Alanine Cycle

The glucose-alanine cycle is a crucial metabolic pathway that facilitates the transport of nitrogen from muscle to the liver. During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (B1213749) to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis to produce glucose. The amino group is converted to urea (B33335) for excretion. The newly synthesized glucose can then be released back into the circulation for use by tissues such as muscle.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M + NH3 Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Amino_Acids Amino Acids (from protein breakdown) NH3_M NH3 Amino_Acids->NH3_M Pyruvate_L Pyruvate Alanine_L->Pyruvate_L - NH3 NH3_L NH3 Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea NH3_L->Urea Urea Cycle

Caption: The Glucose-Alanine Cycle for nitrogen transport and gluconeogenesis.

B. Alanine in Protein Structure and Stability

Alanine, with its small, non-polar methyl side chain, is frequently found in proteins. It has a high propensity to form α-helices.[12] The substitution of glycine with alanine can have significant effects on protein stability, often increasing it, particularly in internal helical positions.[13][14] This is attributed to alanine's greater burial of polar area upon folding and its lower backbone entropy compared to the more flexible glycine.[14]

IV. Experimental Protocols

A. Measurement of Amino Acid Uptake in Vesicles

This protocol is adapted from the study of glycine uptake from L-alanyl-glycine into renal brush border vesicles.[1]

  • Vesicle Preparation: Isolate renal brush border microvilli vesicles from porcine kidney cortex by differential centrifugation through a hypotonic Tris buffer containing Mg2+.

  • Uptake Assay:

    • Pre-load vesicles with a suitable buffer (e.g., 100 mM mannitol, 20 mM Hepes/Tris, pH 7.5).

    • Initiate the uptake by adding the vesicle suspension to an incubation medium containing radiolabeled substrate (e.g., L-Ala-[3H]Gly), unlabeled substrate, and a buffer creating a Na+ gradient (e.g., 100 mM NaCl, 100 mM mannitol, 20 mM Hepes/Tris, pH 7.5).

    • At various time points, stop the reaction by adding a cold stop solution (e.g., 150 mM NaCl, 20 mM Hepes/Tris, pH 7.5).

    • Rapidly filter the mixture through a 0.45-µm filter and wash with cold stop solution to remove extra-vesicular radioactivity.

    • Quantify the radioactivity retained on the filter by liquid scintillation counting.

  • Analysis of Intravesicular Contents:

    • After the uptake assay, lyse the vesicles and analyze the contents using techniques such as thin-layer chromatography to identify the form of the radiolabel (e.g., free glycine vs. alanyl-glycine).

  • Hydrolysis Assay:

    • Incubate the vesicles with the dipeptide substrate under the same conditions as the uptake assay.

    • At various time points, stop the reaction and separate the dipeptide from its constituent amino acids using chromatography.

    • Quantify the amount of free amino acid produced to determine the rate of hydrolysis.

B. Oligopeptide Synthesis from Amino Acid Monomers

This protocol is based on the thermal condensation of glycine and alanine on a metal ferrite (B1171679) surface.[15]

  • Preparation of Reactants:

    • Prepare a 0.01 M stock solution of the amino acid (glycine or alanine).

    • Weigh approximately 0.1 g of a pre-weighed metal ferrite solid catalyst into a hard glass test tube.

  • Reaction Setup:

    • Add 0.1 mL of the amino acid solution to each test tube containing the catalyst.

    • Subject the resulting suspension to oven drying for about 3 hours at 90 °C.

    • After drying, seal the test tubes and place them in an oven at the desired reaction temperature (e.g., 90 °C) for a specified duration (e.g., up to 35 days).

  • Product Analysis:

    • After the incubation period, dissolve the reaction products in deionized water.

    • Analyze the products using High-Performance Liquid Chromatography (HPLC).

    • Confirm the identity of the oligopeptide products by comparing their retention times with known standards and by co-injection.

    • Quantify the yield of the reaction products by comparing the peak areas of the products to those of existing standards.

V. Alanyl-glycine in Drug Development

The understanding of dipeptide transport and the biological roles of its constituent amino acids opens avenues for drug development.

  • Prodrug Strategies: Alanyl-glycine can be considered as a component of peptidomimetic drugs. The dipeptide structure can be utilized to enhance the absorption and cellular uptake of therapeutic agents by targeting peptide transporters.

  • Targeting Amino Acid Pathways: Given the involvement of glycine and alanine in numerous critical cellular pathways, targeting their transporters or metabolic enzymes presents opportunities for therapeutic intervention in diseases such as cancer, metabolic disorders, and neurological conditions. For example, inhibitors of the glycine transporter 2 (GlyT2) are being investigated as potential analgesics.[16]

VI. Conclusion

Alanyl-glycine is a simple dipeptide that plays a fundamental, albeit indirect, role in cellular biology. Its primary function is to serve as a readily available source of alanine and glycine. Once released, these amino acids participate in a vast array of cellular activities, from neurotransmission and the biosynthesis of essential macromolecules to metabolic regulation and cytoprotection. A thorough understanding of the transport mechanisms of alanyl-glycine and the intricate functions of its constituent amino acids is paramount for researchers and professionals in drug development, offering insights into novel therapeutic strategies and the design of more effective drug delivery systems. The continued exploration of dipeptide biology and amino acid metabolism will undoubtedly uncover further complexities and opportunities for biomedical innovation.

References

The Ubiquitous Ala-Gly Sequence: A Structural and Functional Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide sequence Alanine-Glycine (Ala-Gly) is a deceptively simple yet profoundly significant motif in the landscape of protein architecture and function. Its prevalence, structural implications, and involvement in critical biological processes make it a subject of intense interest for researchers in molecular biology, biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of this compound sequences, their structural and functional roles, and the experimental methodologies used to study them.

Data Presentation: Quantitative Analysis of this compound Occurrence

The frequency of dipeptide sequences in proteins is non-random, reflecting evolutionary selection for specific structural and functional properties.[1] Statistical analyses of large protein sequence databases, such as UniProt, reveal distinct patterns in dipeptide abundance.

Table 1: Frequency of Alanine (B10760859) and Glycine (B1666218) in the UniProt Knowledgebase

Amino Acid3-Letter Code1-Letter CodeFrequency (%)
AlanineAlaA8.71
GlycineGlyG7.08

Data sourced from UniProt release 2025_04, based on the analysis of a comprehensive set of protein sequences. The existence of these proteins has been experimentally proven, and redundancy was reduced to 40% sequence identity.[1]

While the individual frequencies of Alanine and Glycine are high, their occurrence as a dipeptide pair (this compound and Gly-Ala) also demonstrates notable trends. Studies have shown an anisotropic frequency of occurrence for many dipeptides, meaning the frequency of XY is not always the same as YX.[2][3]

Table 2: Comparative Frequency of this compound and Gly-Ala Dipeptides

DipeptideNumber of Observations (n)Asymmetry (C190 value)Propensity of Occurrence P(AG)
This compoundValue not explicitly available in snippetsValue not explicitly available in snippetsCalculated as n_AG / (n_XG * n_AX / n_XX)[2]
Gly-AlaValue not explicitly available in snippetsValue not explicitly available in snippetsValue not explicitly available in snippets

Note: Specific quantitative values for this compound vs. Gly-Ala from a large-scale statistical analysis were not available in the provided search results. However, the methodology for calculating propensity and asymmetry is well-documented.[2] A study on dipeptide frequencies notes that the average C190 value (a measure of asymmetry) for dipeptides containing Alanine is 9.03.[1]

Table 3: this compound Content in Specific Protein Families

Protein Family/ProteinOrganismThis compound Content/Repeating MotifStructural/Functional Significance
Silk Fibroin (Heavy Chain) Bombyx moriHigh, with repeating (Gly-Ala-Gly-Ala-Gly-Ser)n motifsForms stable anti-parallel β-sheets, contributing to the strength and rigidity of silk.[4]
Elastin VertebratesRich in hydrophobic domains with repeats like GVGVP, GGVP, and GVAPHydrophobic interactions involving these repeats are crucial for the elastic properties of the fiber.
Collagen Mammals(Gly-X-Y)n repeats, where X or Y can be AlanineGlycine at every third position is essential for the formation of the triple helix structure.[5]

Structural and Functional Significance of this compound Sequences

The physicochemical properties of Alanine and Glycine dictate the structural roles of the this compound sequence. Glycine, with its single hydrogen atom as a side chain, imparts significant conformational flexibility to the polypeptide backbone.[5] In contrast, Alanine, with its small methyl group, has a higher propensity to form α-helices.[6]

Impact on Protein Structure
  • α-Helices and β-Sheets: The presence of this compound can influence the formation and stability of secondary structures. While Alanine is a strong helix promoter, Glycine can act as a helix breaker due to its flexibility. However, in β-sheets, the small side chains of both residues allow for tight packing of the polypeptide chains, as seen in silk fibroin.[4][7]

  • Turns and Loops: The flexibility of Glycine makes this compound sequences common in turns and loops, which connect more rigid secondary structural elements.

  • Repeating Motifs: Proteins with repeating this compound motifs, such as silk fibroin and elastin, leverage the unique properties of this pair to achieve remarkable material characteristics like strength and elasticity.

Functional Roles
  • Protein Stability and Degradation: The Glycine-Alanine repeat (GAr) found in the Epstein-Barr virus nuclear antigen 1 (EBNA1) has been shown to inhibit the degradation of the protein by the proteasome.[8][9][10][11] This allows the virus to evade the host's immune system. The length of the GAr and the strength of the degradation signal influence the degree of inhibition.[8]

  • Enzymatic Activity: In a class of enzymes known as ammonia-lyases and aminomutases, a conserved (Ala/Ser/Cys/Thr)-Ser-Gly motif is essential for the autocatalytic formation of the 4-methylidene-imidazole-5-one (MIO) prosthetic group, which is crucial for their catalytic activity.[12][13][14][15]

Experimental Protocols

The identification and quantification of this compound sequences in proteins rely on established biochemical techniques for protein sequencing and analysis.

Tandem Mass Spectrometry (LC-MS/MS) for Dipeptide Analysis

Tandem mass spectrometry is a powerful technique for identifying and quantifying peptides in a complex mixture.

Methodology:

  • Protein Extraction and Digestion:

    • Proteins are extracted from the biological sample of interest.

    • The protein mixture is then digested into smaller peptides using a protease, such as trypsin. This step is crucial for making the proteins amenable to mass spectrometric analysis.

  • Liquid Chromatography (LC) Separation:

    • The resulting peptide mixture is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Peptides are typically separated based on their hydrophobicity using a reversed-phase column.

  • Mass Spectrometry (MS) Analysis:

    • As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer.

    • The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

  • Tandem Mass Spectrometry (MS/MS) Fragmentation:

    • Selected peptide ions from the MS1 scan are isolated and fragmented (e.g., by collision-induced dissociation - CID).

    • The resulting fragment ions are analyzed in a second mass analyzer (MS2), generating a fragmentation spectrum.

  • Data Analysis:

    • The fragmentation spectrum contains information about the amino acid sequence of the peptide. This spectrum is searched against a protein sequence database to identify the peptide.

    • For quantification, the intensity of the peptide signal in the MS1 scan can be used to determine its relative or absolute abundance. For dipeptide analysis, specific transitions corresponding to the this compound dipeptide can be monitored in a targeted manner.[16][17][18][19][20]

Edman Degradation for N-terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.

Methodology:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. The PITC couples with the free N-terminal amino group of the peptide.[21][22]

  • Cleavage: The N-terminal amino acid derivative is cleaved from the rest of the peptide by treatment with a strong acid, such as trifluoroacetic acid. This releases the N-terminal amino acid as a thiazolinone derivative.[21]

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[21][22]

  • Repetitive Cycles: The remaining peptide, now one amino acid shorter, can be subjected to another round of Edman degradation to identify the next amino acid in the sequence. This process is typically automated.[9][22]

Mandatory Visualization

Signaling Pathway: Inhibition of Proteasomal Degradation by EBNA1's Gly-Ala Repeat

The Glycine-Alanine repeat (GAr) in the Epstein-Barr virus nuclear antigen 1 (EBNA1) interferes with the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells. This allows the virus to evade immune surveillance.

Proteasome_Inhibition_by_EBNA1_GAr Protein Cellular or Viral Protein (e.g., EBNA4) PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitin Ubiquitin E1 E1 (Ub-activating enzyme) Ubiquitin->E1 E2 E2 (Ub-conjugating enzyme) E1->E2 ATP E3 E3 (Ub-ligase) E2->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Unfolding Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Proteolysis EBNA1 EBNA1 with Gly-Ala Repeat (GAr) EBNA1->Inhibition

Caption: EBNA1's GAr inhibits proteasomal degradation.

Experimental Workflow: Tandem Mass Spectrometry (LC-MS/MS) for Peptide Identification

This workflow illustrates the key steps involved in identifying peptides, such as those containing this compound sequences, from a complex protein sample using LC-MS/MS.

LCMSMS_Workflow ProteinSample Complex Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) ProteinSample->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture LC Liquid Chromatography (Separation) PeptideMixture->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion m/z) ESI->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation Select Precursor Ion MS2 MS2 Scan (Fragment Ion m/z) Fragmentation->MS2 DataAnalysis Database Search & Peptide Identification MS2->DataAnalysis IdentifiedPeptide Identified Peptide (e.g., ...this compound...) DataAnalysis->IdentifiedPeptide

Caption: Workflow for peptide identification by LC-MS/MS.

Logical Relationship: Autocatalytic Formation of the MIO Prosthetic Group

Certain enzymes utilize a conserved Ala-Ser-Gly motif to autocatalytically form the MIO prosthetic group, which is essential for their catalytic function. This diagram illustrates the key steps in this intramolecular reaction.

MIO_Formation ASG_Motif Ala-Ser-Gly Motif in Polypeptide Chain Cyclization Backbone Cyclization: Glycine amide attacks Alanine carbonyl ASG_Motif->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Dehydration Dehydration: Elimination of Water from Serine side chain Tetrahedral_Intermediate->Dehydration MIO_Group MIO Prosthetic Group (3,5-dihydro-5-methylidene- 4H-imidazol-4-one) Dehydration->MIO_Group Active_Enzyme Active Enzyme MIO_Group->Active_Enzyme

Caption: MIO prosthetic group formation from an Ala-Ser-Gly motif.

References

An In-depth Technical Guide to the Zwitterionic Nature and Isoelectric Point of Alanyl-Glycine (Ala-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic properties of the dipeptide Alanyl-Glycine (Ala-Gly), detailing its formation, isoelectric point (pI), and the experimental methodologies used for its determination. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, drug development, and protein chemistry, offering in-depth theoretical knowledge alongside practical experimental protocols.

Introduction: The Amphoteric Nature of Dipeptides

Dipeptides, such as this compound, are fundamental building blocks of proteins and possess both acidic and basic functional groups. Specifically, this compound has a terminal α-amino group (-NH₂) and a terminal α-carboxyl group (-COOH). This dual functionality imparts amphoteric properties to the molecule, allowing it to act as both an acid and a base. The ionization state of these groups is critically dependent on the pH of the surrounding aqueous environment.

Zwitterion Formation in Alanyl-Glycine

In an aqueous solution, the acidic carboxyl group can donate a proton (H⁺), and the basic amino group can accept a proton. At a specific pH, an intramolecular acid-base reaction occurs, leading to the formation of a zwitterion . A zwitterion is a molecule that has both a positive and a negative electrical charge, yet its overall net charge is zero.[1]

The equilibrium between the non-ionic form and the zwitterionic form of this compound lies heavily towards the zwitterion in aqueous solution. The formation of the zwitterion can be visualized as an internal proton transfer from the carboxyl group to the amino group.

Figure 1: Zwitterion formation of this compound.

Isoelectric Point (pI) of Alanyl-Glycine

The isoelectric point (pI) is the specific pH at which the net charge of the dipeptide is zero. At this pH, the concentration of the zwitterionic form is at its maximum, and the molecule will not migrate in an electric field. The pI is a critical parameter in various biochemical techniques, including electrophoresis and isoelectric focusing, which are used for the separation and purification of peptides and proteins.

The charge of this compound changes with the pH of the solution.

  • At a pH below the pI: The carboxylate group will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), resulting in a net positive charge.

  • At a pH above the pI: The carboxyl group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂), resulting in a net negative charge.

  • At the pI: The predominant species is the zwitterion (⁺H₃N-CH(CH₃)-C(=O)NH-CH₂-COO⁻), with a net charge of zero.

The isoelectric point can be calculated from the acid dissociation constants (pKₐ values) of the ionizable groups. For a simple dipeptide like this compound with one terminal amino group and one terminal carboxyl group, the pI is the average of the pKₐ values of these two groups.

The Henderson-Hasselbalch equation is fundamental to understanding the relationship between pH, pKₐ, and the protonation state of the ionizable groups.[2]

Quantitative Data for this compound

The pKₐ values for the terminal carboxyl and amino groups of a dipeptide are different from those of the individual amino acids due to the influence of the adjacent peptide bond. The following table summarizes the experimentally determined pKₐ values for this compound and its calculated isoelectric point.

Ionizable GrouppKₐ Value
C-terminal Carboxyl Group (pKₐ₁)3.15
N-terminal Amino Group (pKₐ₂)8.25
Isoelectric Point (pI) 5.70

Calculation of the Isoelectric Point (pI): pI = (pKₐ₁ + pKₐ₂) / 2 pI = (3.15 + 8.25) / 2 = 5.70

Experimental Determination of pKₐ and pI

The pKₐ values and, consequently, the isoelectric point of a dipeptide like this compound are typically determined experimentally using potentiometric titration .

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a strong acid or base to a solution of the dipeptide while monitoring the pH of the solution with a pH meter. A titration curve is then generated by plotting the pH against the volume of the titrant added. The pKₐ values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve), where the concentrations of the protonated and deprotonated forms of an ionizable group are equal. The isoelectric point is the pH at the equivalence point where the dipeptide has a net charge of zero.

Detailed Experimental Protocol for Potentiometric Titration of this compound

This protocol outlines the steps for determining the pKₐ values and isoelectric point of this compound.

Materials:

  • Alanyl-Glycine (this compound) powder

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the this compound Solution:

    • Accurately weigh approximately 0.146 g of this compound (molar mass = 146.14 g/mol ) to prepare 100 mL of a 0.01 M solution.

    • Dissolve the this compound in approximately 80 mL of deionized water in a 100 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the 100 mL mark with deionized water and mix thoroughly.

  • Titration with HCl (to determine pKₐ₁):

    • Pipette 50 mL of the 0.01 M this compound solution into a 100 mL beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Record the initial pH of the solution.

    • Fill a burette with the standardized 0.1 M HCl solution.

    • Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

    • Continue the titration until the pH drops to approximately 1.5.

  • Titration with NaOH (to determine pKₐ₂):

    • Thoroughly rinse the beaker, stir bar, and pH electrode.

    • Pipette another 50 mL of the 0.01 M this compound solution into the beaker.

    • Fill a clean burette with the standardized 0.1 M NaOH solution.

    • Record the initial pH.

    • Add the NaOH in small increments (e.g., 0.5 mL), recording the pH and total volume added after each addition.

    • Continue the titration until the pH rises to approximately 11.5.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of titrant (HCl or NaOH) added (x-axis).

    • The titration curve will show two distinct buffering regions.

    • The pKₐ₁ (carboxyl group) is the pH at the midpoint of the first buffering region (titration with HCl).

    • The pKₐ₂ (amino group) is the pH at the midpoint of the second buffering region (titration with NaOH).

    • The isoelectric point (pI) is the pH at the equivalence point between the two pKₐ values, which corresponds to the point of steepest inflection on the titration curve.

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Prep Prepare 0.01 M this compound Solution Titrate_HCl Titrate with 0.1 M HCl Prep->Titrate_HCl Titrate_NaOH Titrate with 0.1 M NaOH Prep->Titrate_NaOH Plot Plot Titration Curve (pH vs. Volume of Titrant) Titrate_HCl->Plot Titrate_NaOH->Plot Determine_pKa Determine pKₐ values (Midpoints of Buffering Regions) Plot->Determine_pKa Determine_pI Determine pI (Equivalence Point) Determine_pKa->Determine_pI

Figure 2: Experimental workflow for pI determination.

Signaling Pathways and Logical Relationships

The protonation and deprotonation of this compound can be represented as a series of equilibria, which are governed by the pH of the solution and the pKₐ values of the ionizable groups.

Signaling_Pathway Cation Cationic Form (Net Charge +1) ⁺H₃N-Ala-Gly-COOH Zwitterion Zwitterionic Form (Net Charge 0) ⁺H₃N-Ala-Gly-COO⁻ Cation->Zwitterion pH > pKₐ₁ Zwitterion->Cation pH < pKₐ₁ Anion Anionic Form (Net Charge -1) H₂N-Ala-Gly-COO⁻ Zwitterion->Anion pH > pKₐ₂ Anion->Zwitterion pH < pKₐ₂

Figure 3: pH-dependent equilibria of this compound.

Conclusion

The zwitterionic nature of Alanyl-Glycine is a cornerstone of its chemical behavior in biological systems. A thorough understanding of its isoelectric point and the factors that influence it is paramount for researchers and professionals in drug development and protein science. The experimental determination of pKₐ values through potentiometric titration provides precise data that is essential for applications ranging from peptide synthesis and purification to the formulation of peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to facilitate a deeper understanding and utilization of the physicochemical properties of this compound.

References

Predicted Raman Spectra of the Ala-Gly Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Raman spectra of the Alanine-Glycine (Ala-Gly) dipeptide. The content herein is curated for professionals in research and drug development, offering a comprehensive overview of the computational methodologies, experimental protocols, and the critical relationship between the dipeptide's conformation and its vibrational spectroscopic signature.

Introduction

The this compound dipeptide, a fundamental building block of proteins, serves as a crucial model system for understanding the structural and dynamic properties of larger biomolecules. Vibrational spectroscopy, particularly Raman spectroscopy, offers a sensitive probe into the molecular structure and conformational states of peptides. In recent years, computational methods, primarily Density Functional Theory (DFT), have become indispensable for predicting and interpreting the Raman spectra of peptides, providing insights that complement experimental findings.

This guide details the theoretical prediction of the Raman spectrum of the this compound dipeptide, with a focus on the influence of its conformational landscape on the resulting vibrational modes. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental and computational protocols are provided.

Computational Methodology for Predicting Raman Spectra

The prediction of the Raman spectra of the this compound dipeptide is a multi-step process that involves the use of quantum mechanical calculations to determine the molecule's stable conformations and their corresponding vibrational frequencies and intensities.

Conformational Analysis

The first step in predicting the Raman spectrum is to identify the stable conformers of the this compound dipeptide. This is typically achieved by exploring the potential energy surface (PES) of the molecule as a function of its backbone dihedral angles, φ (phi) and ψ (psi), to generate a Ramachandran plot. The most stable conformations correspond to the minima on this surface.

Geometry Optimization and Frequency Calculations

For each stable conformer identified, a geometry optimization is performed to find the precise molecular structure at the energy minimum. Following optimization, harmonic vibrational frequency calculations are carried out. These calculations determine the frequencies of the normal modes of vibration and their corresponding Raman activities.

A widely used and reliable method for these calculations is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311+G**.[1] The choice of functional and basis set represents a balance between computational cost and accuracy.

Spectral Simulation

The final predicted Raman spectrum is typically a superposition of the spectra of the individual conformers, often weighted by their Boltzmann population at a given temperature. This approach accounts for the fact that in a real sample, multiple conformations of the dipeptide will be present.

The following diagram illustrates the computational workflow for predicting the Raman spectrum of the this compound dipeptide.

Computational Workflow for Predicted Raman Spectra cluster_0 Conformational Search cluster_1 Quantum Mechanical Calculations cluster_2 Spectral Analysis cluster_3 Validation start Initial this compound Structure pes_scan Potential Energy Surface Scan (Ramachandran Plot Generation) start->pes_scan conformers Identification of Stable Conformers pes_scan->conformers geom_opt Geometry Optimization (e.g., DFT/B3LYP) conformers->geom_opt freq_calc Vibrational Frequency Calculation (Raman Activities) geom_opt->freq_calc boltzmann Boltzmann Population Analysis freq_calc->boltzmann spectrum_sim Simulated Raman Spectrum boltzmann->spectrum_sim comparison Comparison and Assignment spectrum_sim->comparison exp_spectrum Experimental Raman Spectrum exp_spectrum->comparison

Computational workflow for predicting Raman spectra.

Predicted Vibrational Frequencies and Assignments

The following tables summarize the key predicted vibrational frequencies and their assignments for the zwitterionic form of the L-Ala-Gly dipeptide, calculated using the B3LYP/6-311+G** level of theory.[1] The assignments are based on Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED).

Table 1: Predicted Frequencies and Assignments for Amide and Carboxylate Vibrations

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment (based on PED)
Amide I1654C=O stretching
Amide II1598N-H in-plane bending, C-N stretching
Amide III1300-1400C-N stretching, N-H in-plane bending
COO⁻ symmetric stretch~1400COO⁻ symmetric stretching
COO⁻ asymmetric stretch~1600COO⁻ asymmetric stretching

Note: The exact wavenumbers can vary depending on the specific conformer.

Table 2: Predicted Frequencies and Assignments for Skeletal and Side-Chain Vibrations

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment (based on PED)
Cα-C stretch~850Cα-C stretching
Cα-N stretch~1100Cα-N stretching
CH₃ rock~1050CH₃ rocking
CH₂ twist~1350CH₂ twisting
NH₃⁺ torsion~400-500NH₃⁺ torsional mode

Influence of Conformation on Raman Spectra

The conformation of the this compound dipeptide, as defined by the backbone dihedral angles φ and ψ, has a significant impact on the predicted Raman spectrum. Different conformers will exhibit shifts in their vibrational frequencies and changes in Raman intensities. This sensitivity makes Raman spectroscopy a powerful tool for studying peptide folding and dynamics.

For instance, the frequencies of the Amide I and Amide III bands are known to be particularly sensitive to the secondary structure of the peptide backbone. The relationship between different conformers and their unique spectral fingerprints can be visualized as follows:

Conformer-Spectra Relationship cluster_0 This compound Conformational Landscape cluster_1 Predicted Raman Spectra cluster_2 Overall Spectrum ramachandran Ramachandran Plot (φ, ψ) conformer_a Conformer A (e.g., β-sheet like) ramachandran->conformer_a Energy Minimum 1 conformer_b Conformer B (e.g., PII-helix like) ramachandran->conformer_b Energy Minimum 2 conformer_c Conformer C (e.g., turn like) ramachandran->conformer_c Energy Minimum 3 spectrum_a Raman Spectrum A conformer_a->spectrum_a Unique Vibrational Signature spectrum_b Raman Spectrum B conformer_b->spectrum_b Unique Vibrational Signature spectrum_c Raman Spectrum C conformer_c->spectrum_c Unique Vibrational Signature overall_spectrum Boltzmann-Averaged Raman Spectrum spectrum_a->overall_spectrum spectrum_b->overall_spectrum spectrum_c->overall_spectrum

Relationship between conformers and their Raman spectra.

Experimental Protocols

To validate the predicted Raman spectra, experimental measurements are essential. The following provides a general protocol for acquiring the Raman spectrum of the this compound dipeptide.

Sample Preparation
  • Solid-State Analysis: The this compound dipeptide powder can be analyzed directly or pressed into a pellet.

  • Aqueous Solution: Prepare a solution of the this compound dipeptide in deionized water or a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration. The pH of the solution should be controlled and measured, as it will affect the ionization state of the N-terminus, C-terminus, and any ionizable side chains. For the zwitterionic form, a pH around 7 is appropriate.

Instrumentation and Data Acquisition
  • Raman Spectrometer: A high-resolution Raman spectrometer equipped with a confocal microscope is typically used.

  • Laser Excitation: A common excitation wavelength is 532 nm or 785 nm to minimize fluorescence. The laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Acquisition: The Raman spectrum is typically collected over a spectral range of 400-1800 cm⁻¹, which covers the key vibrational modes of the peptide backbone and side chains. Multiple accumulations are averaged to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectra are baseline-corrected to remove any background fluorescence and normalized for comparison.

Conclusion

The prediction of the Raman spectra of the this compound dipeptide through computational methods provides a powerful avenue for understanding its structural and conformational dynamics. The strong correlation between the dipeptide's conformation and its vibrational signature, as revealed by DFT calculations, allows for a detailed interpretation of experimental Raman spectra. This in-depth technical guide serves as a valuable resource for researchers and professionals in drug development, facilitating the use of Raman spectroscopy and computational modeling in the study of peptides and proteins. The methodologies and data presented here can be extended to investigate more complex peptide systems, contributing to advancements in structural biology and rational drug design.

References

Quantum Chemical Calculations for the Ala-Gly Dipeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of the dipeptide Alanine-Glycine (Ala-Gly). This document details the theoretical methodologies, conformational analysis, geometric parameters, and vibrational frequencies of this compound, offering a foundational resource for its application in fields such as computational drug design and structural biology.

Introduction

The this compound dipeptide serves as a fundamental model system for understanding the intrinsic conformational preferences and electronic properties of the peptide bond. Its relatively small size allows for high-level quantum chemical calculations that can provide detailed insights into the factors governing peptide structure, including intramolecular hydrogen bonding and steric effects. These calculations are crucial for the parameterization of molecular mechanics force fields used in large-scale simulations of proteins and for the rational design of peptide-based therapeutics.

Methodologies and Experimental Protocols

The quantum chemical calculations detailed in this guide are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The initial step in the computational analysis of this compound is the geometry optimization of its various conformers. This process seeks to find the minimum energy structure on the potential energy surface.

Protocol:

  • Initial Structure Generation: Initial 3D structures of different this compound conformers are generated by systematically varying the backbone dihedral angles, namely phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N).

  • Computational Method: The geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][2][3][4]

  • Basis Set: The 6-31G** basis set is employed, which provides a good balance between accuracy and computational cost for molecules of this size. This basis set includes polarization functions on heavy atoms and hydrogen atoms to accurately describe the anisotropic electron distribution.

  • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Harmonic Frequency Analysis: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated.

  • Methodology: The same level of theory as the geometry optimization (B3LYP/6-31G**) is used for consistency.

  • Interpretation: The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental spectroscopic data.[5]

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the Φ and Ψ dihedral angles, as visualized in a Ramachandran plot. Quantum chemical calculations allow for the determination of the relative energies of different stable conformers.

Ramachandran Plot

The Ramachandran plot maps the sterically allowed and disallowed regions of the Φ and Ψ dihedral angles. For this compound, the presence of the flexible glycine (B1666218) residue allows for a wider range of accessible conformations compared to dipeptides with two chiral residues.

Relative Conformational Energies

The relative energies of the most stable conformers of a model dipeptide, N-acetyl-L-alanine-N'-methylamide, calculated at the B3LYP/6-31G* level of theory, provide insight into the energetic landscape of this compound. The C7eq conformer, characterized by an intramolecular hydrogen bond, is typically the global minimum in the gas phase.

ConformerRelative Energy (kcal/mol)
C7eq0.00
C50.85
C7ax1.95
α'3.11
β23.52
αL4.23

Table 1: Relative energies of the low-energy conformers of N-acetyl-L-alanine-N'-methylamide calculated at the B3LYP/6-31G level of theory. This data is representative of the conformational energetics of dipeptides like this compound.*[1]

Optimized Geometric Parameters

The precise bond lengths and angles of the different this compound conformers are determined through geometry optimization. These parameters are fundamental for understanding the structural details of the peptide bond and the influence of conformation on geometry.

Bond Lengths

The table below presents the optimized bond lengths for a representative conformer of a dipeptide at the B3LYP/6-31G(d,p) level of theory.

BondBond Length (Å)
Cα-C'1.525
C'-N1.335
N-Cα (Ala)1.458
N-H1.012
C'=O1.229
Cα-Cβ (Ala)1.537
Cα-Hα (Ala)1.095
Cα-Hα1 (Gly)1.092
Cα-Hα2 (Gly)1.093

Table 2: Selected optimized bond lengths for a representative dipeptide conformer calculated at the B3LYP/6-31G(d,p) level of theory.[3][4][6]

Bond Angles

The optimized bond angles provide insight into the planarity of the peptide bond and the tetrahedral geometry of the α-carbons.

AngleBond Angle (°)
Cα-C'-N116.5
C'-N-Cα121.9
O=C'-N123.1
C'-N-H119.5
N-Cα-C' (Ala)110.2
N-Cα-Cβ (Ala)111.3
H-N-Cα118.6
Hα1-Cα-Hα2 (Gly)107.8

Table 3: Selected optimized bond angles for a representative dipeptide conformer calculated at the B3LYP/6-31G(d,p) level of theory.[3][4][6]

Vibrational Frequencies

The calculated vibrational frequencies are essential for the interpretation of experimental infrared and Raman spectra. The table below lists some of the key vibrational modes for a dipeptide.

Vibrational ModeFrequency (cm⁻¹)Description
Amide A~3300N-H stretch
Amide I~1650C=O stretch
Amide II~1550N-H bend and C-N stretch
Amide III~1300C-N stretch and N-H bend
Cα-H stretch~2950C-H stretching of the alpha carbon
CH3 stretch (Ala)~2980Asymmetric and symmetric stretching of the methyl group

Table 4: Characteristic vibrational frequencies for a dipeptide, based on calculations and experimental data for similar molecules.[5]

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of a dipeptide like this compound.

Quantum Chemical Workflow for this compound cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis of Results cluster_output Output start Define this compound Sequence conformers Generate Initial Conformers (Varying Φ and Ψ) start->conformers geom_opt Geometry Optimization (e.g., B3LYP/6-31G) conformers->geom_opt freq_calc Frequency Calculation (e.g., B3LYP/6-31G) geom_opt->freq_calc conf_analysis Conformational Analysis (Relative Energies, Ramachandran Plot) freq_calc->conf_analysis geom_analysis Geometric Analysis (Bond Lengths, Bond Angles) freq_calc->geom_analysis vib_analysis Vibrational Analysis (IR/Raman Spectra) freq_calc->vib_analysis end Final Report and Visualization conf_analysis->end geom_analysis->end vib_analysis->end

Computational workflow for this compound analysis.
Peptide Bond Formation

The formation of the peptide bond between alanine (B10760859) and glycine is a condensation reaction. The diagram below illustrates the key steps of this process.

Peptide Bond Formation cluster_reactants Reactants cluster_process Reaction cluster_products Products Ala Alanine (H₂N-CH(CH₃)-COOH) activation Carboxyl Group Activation Ala->activation Gly Glycine (H₂N-CH₂-COOH) nucleophilic_attack Nucleophilic Attack by Amino Group Gly->nucleophilic_attack activation->nucleophilic_attack dehydration Dehydration (Loss of H₂O) nucleophilic_attack->dehydration AlaGly This compound Dipeptide dehydration->AlaGly Water Water (H₂O) dehydration->Water

Mechanism of peptide bond formation.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed investigation of the structural and energetic properties of the this compound dipeptide. The methodologies and data presented in this guide offer a robust foundation for researchers and professionals in drug development and related scientific fields. The insights gained from such calculations are invaluable for understanding the fundamental principles of peptide and protein structure and for the development of new therapeutic agents.

References

Ala-Gly discovery and historical research significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Research Significance of Alanyl-glycine (Ala-Gly)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Alanyl-glycine (this compound), while simple in structure, holds a significant place in the annals of biochemistry and peptide science. Its existence is a direct consequence of the foundational work on peptide synthesis pioneered by Emil Fischer in the early 20th century. This technical guide delves into the discovery of this compound, rooted in the first systematic approaches to peptide synthesis, and explores its profound historical research significance. We will detail the classical experimental protocols for its synthesis, present available quantitative data in structured tables, and provide visualizations of the key chemical and logical pathways that underscore its importance. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the origins and early scientific contributions of this fundamental biomolecule.

Discovery and Historical Context

The discovery of Alanyl-glycine is not marked by a single, isolated event but is intrinsically linked to the groundbreaking work of the German chemist Emil Fischer, who is widely regarded as the father of peptide chemistry.[1][2] At the turn of the 20th century, Fischer proposed the revolutionary hypothesis that proteins were composed of amino acids linked by what he termed "peptide bonds."[2] To substantiate this theory, he embarked on a systematic endeavor to synthesize peptides in the laboratory.

The early 20th century was a period of intense investigation into the nature of proteins, and the ability to synthesize simple peptides like this compound was a critical step in validating the polypeptide theory of protein structure. These synthetic peptides served as model compounds for studying the chemical and physical properties of the peptide bond and for investigating the specificity of proteolytic enzymes.

Historical Research Significance

The importance of Alanyl-glycine in the history of scientific research is multifaceted, extending from fundamental biochemistry to the early stages of drug development.

  • Validation of the Polypeptide Theory: The synthesis of this compound and other simple peptides provided irrefutable evidence for Fischer's polypeptide theory, demonstrating that amino acids could be linked in a defined sequence to form chains. This was a cornerstone in understanding the primary structure of proteins.

  • Model for Peptide Structure and Function: this compound, with its simple and defined structure, served as an ideal model for studying the physical and chemical properties of the peptide bond. Its constituent amino acids, the small and hydrophobic alanine (B10760859) and the flexible glycine (B1666218), provided a basic system to investigate how side chains influence peptide conformation.

  • Enzyme Specificity Studies: In the burgeoning field of enzymology, synthetic peptides like this compound were invaluable tools for elucidating the specificity of peptidases. Researchers could use this compound as a substrate to determine which enzymes were capable of cleaving the this compound peptide bond, thereby characterizing the enzymes' substrate preferences. For instance, early studies on dipeptidases utilized simple dipeptides to understand their catalytic action.

  • Early Metabolic Studies: The availability of synthetic dipeptides facilitated early investigations into protein metabolism. By introducing this compound into biological systems, researchers could trace its breakdown into constituent amino acids and gain insights into the processes of protein digestion and absorption.

  • Foundation for Complex Peptide Synthesis: The successful synthesis of simple dipeptides like this compound paved the way for the synthesis of more complex polypeptides and, eventually, entire proteins. The lessons learned from the challenges of synthesizing this compound, such as the need for protecting groups, were crucial for the development of more sophisticated synthetic methodologies, including the solid-phase peptide synthesis developed by R. Bruce Merrifield.[4]

Experimental Protocols: Classical Synthesis of Alanyl-glycine

The following protocol is a reconstruction of the classical solution-phase synthesis of Alanyl-glycine based on the methods developed by Emil Fischer and his contemporaries in the early 20th century. It is important to note that the yields in these early syntheses were often low, and purification was a significant challenge.

Fischer's α-Haloacyl Halide Method

This method involves the reaction of an α-haloacyl halide with an amino acid ester, followed by ammonolysis to convert the halogen to an amino group.

Step 1: Preparation of α-Bromopropionyl Bromide

  • To a flask containing L-alanine, add phosphorus pentabromide (PBr₅) in a fume hood with vigorous stirring.

  • The reaction is exothermic and will produce hydrogen bromide gas.

  • After the initial reaction subsides, gently heat the mixture to drive the reaction to completion.

  • Distill the resulting α-bromopropionyl bromide under reduced pressure.

Step 2: Esterification of Glycine

  • Suspend glycine in absolute ethanol (B145695).

  • Bubble dry hydrogen chloride gas through the suspension with cooling until the glycine dissolves completely.

  • Reflux the solution for several hours.

  • Remove the ethanol under reduced pressure to obtain glycine ethyl ester hydrochloride as a crystalline solid.

Step 3: Coupling of α-Bromopropionyl Bromide and Glycine Ethyl Ester

  • Dissolve glycine ethyl ester hydrochloride in a suitable solvent such as chloroform.

  • Neutralize the hydrochloride with a weak base, such as sodium bicarbonate, and filter the resulting salt.

  • To the solution of free glycine ethyl ester, add α-bromopropionyl bromide dropwise with cooling and stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Wash the reaction mixture with dilute acid and then with a dilute base to remove unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude α-bromopropionyl-glycine ethyl ester.

Step 4: Ammonolysis to form Alanyl-glycine Ethyl Ester

  • Dissolve the crude α-bromopropionyl-glycine ethyl ester in a sealed tube with a concentrated solution of ammonia (B1221849) in ethanol.

  • Heat the sealed tube at a moderate temperature (e.g., 100°C) for several hours.

  • After cooling, open the tube carefully and evaporate the solvent and excess ammonia.

Step 5: Saponification to Alanyl-glycine

  • Dissolve the resulting alanyl-glycine ethyl ester in a minimal amount of water.

  • Add a stoichiometric amount of aqueous sodium hydroxide (B78521) solution and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Neutralize the solution carefully with dilute acid (e.g., HCl) to the isoelectric point of this compound.

  • The dipeptide will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol and ether, and dry under vacuum.

Data Presentation

Quantitative data from the early 20th-century synthesis of this compound is scarce in the literature. The following tables provide illustrative data based on typical outcomes of classical peptide synthesis of that era, highlighting the challenges in achieving high yields and purity.

Table 1: Physicochemical Properties of L-Alanyl-glycine

PropertyValue
Molecular Formula C₅H₁₀N₂O₃
Molecular Weight 146.14 g/mol
Appearance White crystalline powder
Melting Point Decomposes at ~235-240 °C
Solubility in Water Soluble
Isoelectric Point (pI) ~6.0

Table 2: Illustrative Yields for Classical this compound Synthesis

Synthesis StepProductTypical Yield Range (%)Purity Issues Noted in Historical Accounts
Step 1: Acyl Halide Formation α-Bromopropionyl bromide60-70Contamination with polyhalogenated byproducts
Step 2: Esterification Glycine ethyl ester HCl80-90Incomplete reaction, presence of unreacted glycine
Step 3: Coupling α-Bromopropionyl-glycine ethyl ester40-50Formation of diketopiperazines, side reactions
Step 4: Ammonolysis Alanyl-glycine ethyl ester30-40Incomplete reaction, formation of side products
Step 5: Saponification & Isolation L-Alanyl-glycine50-60 (from ester)Contamination with salts and starting materials
Overall Yield L-Alanyl-glycine ~5-10 Significant purification challenges

Mandatory Visualization

Classical Peptide Synthesis Workflow (Fischer's Method)

Classical_Peptide_Synthesis cluster_alanine Alanine Modification cluster_glycine Glycine Modification cluster_coupling_synthesis Coupling and Synthesis Ala Alanine Ala_activated α-Bromopropionyl bromide Ala->Ala_activated  PBr₅ Coupling Coupling Reaction Ala_activated->Coupling Gly Glycine Gly_ester Glycine ethyl ester Gly->Gly_ester  Ethanol, HCl Gly_ester->Coupling Intermediate α-Bromopropionyl- glycine ethyl ester Coupling->Intermediate Ammonolysis Ammonolysis Intermediate->Ammonolysis  NH₃ Ala_Gly_ester Alanyl-glycine ethyl ester Ammonolysis->Ala_Gly_ester Saponification Saponification Ala_Gly_ester->Saponification  NaOH, then H⁺ Ala_Gly Alanyl-glycine Saponification->Ala_Gly

Caption: Workflow of the classical synthesis of Alanyl-glycine using Fischer's method.

Logical Relationship of Fischer's Work to Dipeptide Synthesis

Fischer_Legacy Fischer_Hypothesis Fischer's Polypeptide Hypothesis (c. 1900) Peptide_Bond_Concept Concept of the Peptide Bond Fischer_Hypothesis->Peptide_Bond_Concept Synthesis_Methodology Development of Synthetic Methodology Peptide_Bond_Concept->Synthesis_Methodology Gly_Gly_Synthesis First Dipeptide Synthesis: Glycyl-glycine (1901) Synthesis_Methodology->Gly_Gly_Synthesis Ala_Gly_Synthesis Synthesis of this compound Gly_Gly_Synthesis->Ala_Gly_Synthesis  Application of  Established Method Other_Dipeptides Synthesis of Other Dipeptides Gly_Gly_Synthesis->Other_Dipeptides  Generalization of  the Method Protein_Structure_Understanding Understanding of Protein Primary Structure Ala_Gly_Synthesis->Protein_Structure_Understanding Other_Dipeptides->Protein_Structure_Understanding

References

The Pivotal Role of the Alanine-Glycine Dipeptide in Shaping Peptide Secondary Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seemingly simple dipeptide unit, Alanine-Glycine (Ala-Gly), plays a disproportionately significant role in dictating the secondary structure of peptides and proteins. The unique conformational properties of its constituent amino acids—the helix-promoting tendency of Alanine and the exceptional flexibility of Glycine—create a structural element with a profound influence on the local peptide backbone. This technical guide provides an in-depth exploration of the stereochemical and energetic principles governing the this compound linkage, its impact on the formation and disruption of α-helices and β-sheets, and its frequent occurrence in functional turn motifs. Detailed experimental and computational methodologies for investigating this compound-containing peptides are also presented, offering a comprehensive resource for researchers in peptide design, protein engineering, and drug development.

Fundamental Properties of Alanine and Glycine

The contrasting characteristics of Alanine (Ala) and Glycine (Gly) are central to understanding the behavior of the this compound dipeptide.

  • Alanine (Ala): With its small, non-polar methyl side chain, Alanine is a strong helix-forming residue.[1][2][3] The methyl group provides a degree of steric hindrance that restricts the available conformational space of the peptide backbone, favoring the dihedral angles (φ, ψ) associated with α-helical structures.[4][5]

  • Glycine (Gly): As the simplest amino acid with only a hydrogen atom for its side chain, Glycine possesses exceptional conformational flexibility.[6] The absence of a β-carbon removes many steric constraints, allowing it to adopt a much wider range of φ and ψ angles than any other amino acid.[7][8][9] This flexibility often leads to its classification as a helix-breaker, as it can readily adopt conformations incompatible with the rigid helical geometry.[1] However, this same property makes it a crucial component of turns and loops in protein structures.[10][11]

Conformational Preferences of the this compound Dipeptide

The juxtaposition of the conformationally restricted Alanine and the highly flexible Glycine within a dipeptide unit results in a unique structural entity. The conformational landscape of the this compound linkage is not merely an average of its components but is influenced by the immediate chemical environment.

Ramachandran Plot Analysis

The Ramachandran plot, which visualizes the sterically allowed combinations of φ and ψ dihedral angles, provides a powerful tool for understanding the conformational preferences of amino acid residues.

A comparative analysis of the Ramachandran plots for Alanine and Glycine reveals their distinct conformational landscapes. Alanine's plot shows well-defined, restricted regions corresponding to α-helices and β-sheets. In contrast, Glycine's plot displays a much broader distribution of allowed conformations.

Ramachandran_Comparison cluster_Ala Alanine cluster_Gly Glycine Ala_alpha α-helix Ala_beta β-sheet Gly_beta β-region Ala_beta->Gly_beta Glycine has much greater conformational freedom Gly_alpha α-region Gly_extended Extended

While a specific, universally agreed-upon Ramachandran plot for the this compound dipeptide is not commonly depicted, analysis of protein databases reveals that the φ angle of Alanine and the ψ angle of Glycine in an this compound pair are influenced by the neighboring residues and the local secondary structure. Generally, the Glycine in an this compound pair retains significant flexibility, but the preceding Alanine can impose some restrictions.

Quantitative Conformational Data

The conformational preferences of this compound can be quantified by analyzing the distribution of their backbone dihedral angles in high-resolution protein structures from the Protein Data Bank (PDB).

Dipeptide PairResiduePredominant φ (phi) RangePredominant ψ (psi) RangeAssociated Secondary Structure
This compound Alanine-150° to -50°+120° to +180°β-sheet like
-70° to -50°-50° to -30°α-helix like
Glycine+60° to +90°-180° to -150° and +150° to +180°Turn/Loop
-180° to -60°+120° to +180°Extended/β-sheet like

Note: These ranges are approximations derived from statistical analyses of protein structures and can vary based on the local environment.

Role of this compound in Secondary Structure Elements

The unique properties of the this compound dipeptide allow it to play diverse and often pivotal roles in the formation and modulation of secondary structures.

Impact on α-Helices

Alanine is a strong helix-promoting residue, and its presence generally stabilizes α-helical structures. However, the introduction of a subsequent Glycine can act as a helix-breaker. The high conformational flexibility of Glycine can disrupt the regular hydrogen-bonding pattern of the α-helix.

The energetic cost of constraining the flexible Glycine residue into the rigid α-helical conformation (φ ≈ -57°, ψ ≈ -47°) contributes to the destabilization of the helix. The substitution of an Alanine with a Glycine within an α-helix can result in a destabilization of 0.4 to 2 kcal/mol.[12][13]

Helix_Disruption cluster_helix Stable α-Helix cluster_disrupted Disrupted Helix A1 Ala A2 Ala A1->A2 A3 Ala A2->A3 A4 Ala A3->A4 A5 Ala G1 Gly A5->G1 Helix Break A6 Ala G1->A6 A7 Ala A6->A7

Interestingly, studies have shown that the propensity for this compound pairings to be found in α-helices can increase with the overall length of the helix, suggesting a context-dependent role.

Role in β-Sheets and Turns

The flexibility of Glycine makes the this compound dipeptide a common constituent of β-turns, which are sharp, 180-degree reversals in the direction of the polypeptide chain. These turns are essential for the compact, globular structure of many proteins and are often found connecting adjacent strands of an antiparallel β-sheet.

The (Ser/Ala)-Gly-(Ala/Ser)-Gly repeat is a characteristic feature of the β-sheet structure of silk fibroin, where the small side chains of Glycine and Alanine allow for the tight packing of the sheets. Glycine's ability to adopt conformations with positive φ angles is particularly important for the formation of certain types of β-turns, a conformational space that is sterically forbidden for all other L-amino acids except for Glycine.

Beta_Turn Res1 Residue i Ala Ala (i+1) Res1->Ala Start of Turn Res4 Residue i+3 Res1->Res4 H-bond Gly Gly (i+2) Ala->Gly Gly->Res4 End of Turn

Experimental and Computational Methodologies

The investigation of the structural and dynamic properties of this compound-containing peptides relies on a combination of experimental and computational techniques.

Experimental Protocols

A typical workflow for the experimental characterization of an this compound-containing peptide is as follows:

Experimental_Workflow Synthesis Peptide Synthesis (e.g., Solid-Phase Peptide Synthesis) Purification Purification (e.g., RP-HPLC) Synthesis->Purification Verification Mass Verification (e.g., Mass Spectrometry) Purification->Verification CD Circular Dichroism (CD) Spectroscopy Verification->CD NMR NMR Spectroscopy Verification->NMR Structure 3D Structure Determination and Conformational Analysis CD->Structure NMR->Structure

4.1.1. Peptide Synthesis and Purification

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. The C-terminal amino acid is attached to a solid resin, and subsequent amino acids are added sequentially. Protecting groups are used on the amino acid side chains to prevent unwanted reactions.

  • Purification (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC): After synthesis and cleavage from the resin, the crude peptide is purified using RP-HPLC. This technique separates the target peptide from impurities based on hydrophobicity.

4.1.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

  • Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

  • Protocol Overview:

    • A solution of the purified peptide in a suitable buffer is prepared.

    • The CD spectrum is recorded in the far-UV region (typically 190-260 nm).

    • The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. α-helices show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm. β-sheets show a negative band around 218 nm.

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information about peptides in solution.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By measuring various NMR parameters, such as chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), one can determine the three-dimensional structure of a peptide.

  • Protocol Overview:

    • A concentrated solution of the peptide is prepared, often with isotopic labeling (e.g., ¹⁵N, ¹³C) to aid in resonance assignment.

    • A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.

    • The NMR signals are assigned to specific atoms in the peptide sequence.

    • Distance restraints derived from NOE data and dihedral angle restraints from coupling constants are used to calculate a family of 3D structures consistent with the experimental data.

Computational Methods

Computational modeling provides valuable insights into the conformational landscape and energetics of peptides.

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of peptides over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the different conformations accessible to the peptide and their relative populations.

  • Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the relative energies of different peptide conformations with high accuracy. These calculations are computationally expensive and are typically performed on smaller model systems, such as the this compound dipeptide itself.

Implications for Drug Development and Protein Engineering

A thorough understanding of the structural tendencies of the this compound dipeptide is crucial for several areas of biomedical research:

  • Peptide-Based Drug Design: The rational design of peptidomimetics and therapeutic peptides requires precise control over their conformation. The this compound unit can be strategically incorporated to induce or disrupt specific secondary structures, thereby modulating the peptide's biological activity and stability.

  • Protein Engineering: The stability and function of proteins can be engineered by targeted mutations. Substituting an amino acid with Glycine or Alanine at a critical position can alter the local secondary structure and, consequently, the protein's overall fold and function.

  • Understanding Protein Folding and Misfolding: The conformational flexibility imparted by Glycine residues, often in conjunction with Alanine, can be critical for initiating protein folding or, in some cases, contributing to misfolding and aggregation pathways implicated in various diseases.

Conclusion

The this compound dipeptide, through the contrasting yet complementary properties of its constituent residues, serves as a versatile and powerful modulator of peptide secondary structure. Its ability to act as both a flexible hinge and a component of ordered structures underscores its importance in the intricate architecture of proteins. For researchers in the life sciences, a deep understanding of the principles governing the conformation of this fundamental dipeptide unit is indispensable for the successful design and engineering of peptides and proteins with desired structural and functional properties. The continued application of advanced experimental and computational techniques will further illuminate the multifaceted role of this compound in the complex world of protein structure and function.

References

Ala-Gly Dipeptide: A Core Model for Peptide Folding Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Ala-Gly (Alanine-Glycine) dipeptide, despite its structural simplicity, serves as a powerful and fundamental model system in the study of peptide and protein folding. Its importance lies in the contrasting conformational properties of its constituent amino acids. Alanine (B10760859), with its methyl side chain, introduces steric constraints that favor more defined structures like α-helices.[1][2] In contrast, glycine (B1666218) lacks a side chain, affording it a much larger range of conformational freedom, often found in flexible loops and turns within proteins.[3][4] The juxtaposition of these two residues in this compound allows researchers to investigate the foundational principles of local conformational preferences, backbone dynamics, and the influence of solvent, which are critical for understanding the folding of larger, more complex proteins.

This guide provides a comprehensive overview of the conformational landscape of this compound, details the key experimental and computational methodologies used in its study, and presents structured data and protocols for practical application.

Conformational Landscape of this compound

The conformational possibilities of a peptide backbone are most effectively visualized using a Ramachandran plot, which maps the permissible torsional angles phi (φ) and psi (ψ).[5] For this compound, the plot reveals distinct preferences influenced by the steric hindrance of the alanine methyl group and the unique flexibility of glycine.[3]

  • Alanine Residue: The allowed conformational space for alanine is significantly restricted. It predominantly favors regions corresponding to right-handed helices (αR), β-sheets (βS), and polyproline II (βP) conformations.[6]

  • Glycine Residue: Lacking a Cβ atom, glycine can access a much broader range of φ and ψ angles, including those corresponding to left-handed helices (αL), which are generally forbidden for other L-amino acids.[3][4]

Theoretical calculations, including molecular mechanics and quantum mechanics, have been employed to map the potential energy surface of this compound and identify its most stable conformers.[7][8][9] These studies show that the conformational preferences of the alanine residue in the dipeptide can be influenced by the conformation of the neighboring glycine residue and the surrounding solvent environment.[6] For instance, in the gas phase, conformers like the inverse γ-turn (γ') and β-sheet (βS) are often favored, while in aqueous solutions, the polyproline II (βP) conformation gains prominence due to favorable interactions with water molecules.[6]

Quantitative Conformational Data

The following table summarizes the approximate backbone dihedral angles for the low-energy conformations of an alanine residue within a peptide context, derived from computational studies. These values represent common basins on the Ramachandran plot.

ConformationApprox. φ (phi) AngleApprox. ψ (psi) AngleAssociated Secondary Structure
Right-Handed Helix (αR)-60°-45°α-Helix
β-Sheet (βS / βP)-120°+120°Extended Strand, β-Sheet, Polyproline II Helix
Left-Handed Helix (αL)+60°+45°Left-Handed Helix (Generally for Gly)
Inverse γ-turn (γ')+75°-65°Turn

Note: These are idealized values. Actual values for this compound can vary based on the force field used in simulations and the experimental conditions.

Experimental Methodologies

A multi-faceted experimental approach is necessary to fully characterize the conformational ensemble of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the solution-state structure and dynamics of peptides.[11][12] By measuring chemical shifts, coupling constants, and through-space interactions (NOEs), a detailed picture of the average conformation can be constructed.

  • Chemical Shifts (¹H and ¹³C): The chemical shifts of backbone and side-chain nuclei are highly sensitive to the local electronic environment and thus to the peptide's conformation.[11] For example, α-proton (Hα) chemical shifts are indicative of the secondary structure.

  • Scalar Coupling Constants (J-couplings): Three-bond J-couplings, such as ³J(HNHα), provide information about the φ dihedral angle through the Karplus relationship.

  • Nuclear Overhauser Effect (NOE): NOESY experiments detect protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.[10][13] It is an excellent technique for rapidly assessing the secondary structure content of a peptide population.[14][15]

  • Far-UV CD (190-250 nm): This region is dominated by the amide bond transitions and provides characteristic spectra for α-helices, β-sheets, and random coil structures. While a dipeptide is too short to form a stable helix or sheet on its own, its CD spectrum can indicate a propensity to adopt such structures.

Quantitative Spectroscopic Data

The following table provides representative ¹H NMR chemical shifts for this compound in an aqueous environment.

AtomAlanine (Ala)Glycine (Gly)
NH (Amide Proton) ~8.3 ppm~8.5 ppm
Hα (Alpha Proton) ~4.3 ppm~3.9 ppm
Hβ (Beta Proton) ~1.4 ppm (CH₃)N/A

Note: Exact chemical shifts are sensitive to pH, temperature, and solvent.

Experimental Protocols

Protocol: NMR Conformational Analysis of this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound dipeptide (purchased from a reputable supplier) in 0.5 mL of a 90% H₂O / 10% D₂O solvent system. D₂O provides the lock signal for the NMR spectrometer.

    • Alternatively, for experiments where amide proton exchange is to be minimized, use 99.9% D₂O, allowing the sample to sit for several hours to exchange labile protons.

    • Adjust the pH to a desired value (e.g., pH 5.0) using dilute HCl or NaOH.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (e.g., 500 MHz Spectrometer):

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow water signal linewidth.

    • Set the sample temperature, typically 298 K (25 °C).

  • Data Acquisition:

    • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum with water suppression (e.g., using presaturation or WATERGATE).

    • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms (B15284909) to identify all protons belonging to the same amino acid spin system.[16]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations, which are indicative of conformational preferences.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the 1D and TOCSY spectra. The characteristic Hα-Hβ correlation for alanine and the distinct glycine Hα signals will be key landmarks.

    • Analyze the NOESY spectrum for cross-peaks. Intra-residue and inter-residue NOEs will provide distance restraints. For a dipeptide, sequential Hα(i) - HN(i+1) NOEs are expected.

    • Integrate the results to propose a dominant solution-state conformation or a dynamic ensemble of structures.

Protocol: CD Spectroscopic Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer should be free of components that absorb in the far-UV region.

    • Dilute the stock solution to a final concentration of approximately 50-100 µM.

    • Prepare a buffer-only blank sample.

  • Instrument Setup:

    • Turn on the instrument and the xenon lamp; allow it to warm up for at least 30 minutes.

    • Purge the sample chamber with nitrogen gas to remove oxygen, which absorbs below 200 nm.

    • Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer-only blank from 260 nm down to 190 nm.

    • Record the sample spectrum under the same conditions.

    • Typical parameters: Bandwidth = 1 nm, Scan speed = 50 nm/min, Data pitch = 0.5 nm, Accumulations = 3-5 scans.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues (2), and 'l' is the path length in cm.

    • Analyze the resulting spectrum. A spectrum characteristic of a "random coil" or disordered state is expected for a short peptide like this compound, typically showing a strong negative band near 200 nm. Deviations may suggest a propensity for more ordered structures.

Visualizations of Workflows and Relationships

The study of this compound involves an integrated approach combining experimental and computational methods. The conformational state of the dipeptide is not static but exists in an equilibrium influenced by various factors.

start_node This compound Dipeptide Sample exp_hub Experimental Analysis start_node->exp_hub comp_hub Computational Analysis start_node->comp_hub nmr NMR Spectroscopy (Structure, Dynamics) exp_hub->nmr cd Circular Dichroism (Secondary Structure Propensity) exp_hub->cd xtal X-ray Crystallography (Solid-State Structure) exp_hub->xtal mm Molecular Mechanics (MM) (Energy Landscapes) comp_hub->mm md Molecular Dynamics (MD) (Conformational Sampling) comp_hub->md final_node Integrated Conformational Model nmr->final_node cd->final_node xtal->final_node mm->final_node md->final_node cluster_states Conformational States cluster_factors Influencing Factors C1 Extended (β) C2 Helical (αR) C1->C2 C3 Turn (γ') C1->C3 C4 Disordered C1->C4 C2->C4 C3->C4 Solvent Solvent Polarity Solvent->C1 Temp Temperature Temp->C1 pH pH / Charge State pH->C1

References

Theoretical Conformational Analysis of the Ala-Gly Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of peptides is a cornerstone of structural biology and rational drug design. The simple dipeptide, Alanine-Glycine (Ala-Gly), serves as a fundamental model system for understanding the intrinsic conformational preferences dictated by amino acid sequence. Due to the presence of the flexible glycine (B1666218) residue, this compound exhibits a broader range of accessible conformations compared to dipeptides with two chiral residues. This technical guide provides an in-depth exploration of the theoretical methods used to analyze the conformational space of this compound, with a focus on quantum mechanical and molecular dynamics approaches. We present a summary of key conformational data, detailed experimental protocols for computational analysis, and visual workflows to illustrate the logical steps involved in such studies.

Introduction to the Conformational Landscape of this compound

The three-dimensional structure of a peptide is largely determined by the rotational freedom around the single bonds of the polypeptide backbone. For a dipeptide like this compound, these degrees of freedom are primarily described by two sets of dihedral angles: φ (phi) and ψ (psi), one for each residue. The Ramachandran plot, a two-dimensional plot of the φ and ψ angles, provides a visual representation of the sterically allowed and disallowed conformations.

The this compound dipeptide is of particular interest because it combines a sterically hindered residue (Alanine) with the most flexible residue (Glycine). This combination allows for the study of how a preceding residue influences the conformational freedom of glycine. Theoretical conformational analysis aims to map the potential energy surface (PES) of the dipeptide as a function of its dihedral angles, identifying low-energy, stable conformations and the energy barriers between them.

Key stable conformations for dipeptides are often characterized by intramolecular hydrogen bonds, which form five-membered (C5) or seven-membered (C7) rings. For the alanine (B10760859) residue, prominent conformations include the equatorial C7 (C7eq), axial C7 (C7ax), and the extended C5 conformation. The glycine residue, lacking a side chain, can explore a much larger region of the Ramachandran plot. Computational studies have shown that for the this compound sequence, the alanine residue tends to favor conformations such as the β-strand (βS), a right-handed helical region (αR), and a region designated as δR.[1]

Quantitative Conformational Data

The relative energies and corresponding dihedral angles of the stable conformers of a dipeptide are highly dependent on the computational method and basis set employed. High-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), provide accurate in-vacuo energy landscapes. The following table summarizes representative data for the analogous alanine dipeptide (N-acetyl-L-alanine-N'-methylamide), which serves as a well-studied model for the conformational preferences of the alanine residue.

ConformerComputational Methodφ (°)ψ (°)Relative Energy (kcal/mol)Reference
C7eq BLYP/TZVP+-78.974.80.00[2]
MP2/aug-cc-pVDZ-81.972.10.00[2]
C5 BLYP/TZVP+-157.3160.50.73[2]
MP2/aug-cc-pVDZ-154.6154.91.05[2]
C7ax BLYP/TZVP+74.5-64.41.70[2]
MP2/aug-cc-pVDZ76.1-63.71.54[2]
β2 BLYP/TZVP+-126.922.02.54[2]
MP2/aug-cc-pVDZ-163.9-2.74.33[2]
αL BLYP/TZVP+55.043.15.57[2]
MP2/aug-cc-pVDZ54.942.15.72[2]

Note: This data is for the alanine dipeptide and serves as a reference for the expected conformations of the Alanine residue in this compound. The energies and angles for this compound will differ, particularly for the Glycine residue's dihedral angles.

Methodologies for Theoretical Conformational Analysis

Quantum Mechanics-Based Potential Energy Surface (PES) Scan

This method involves calculating the energy of the dipeptide at fixed values of the φ and ψ dihedral angles, while allowing all other geometrical parameters to relax. This "relaxed scan" generates a grid of energy points that constitutes the potential energy surface.

Experimental Protocol:

  • Model Construction:

    • Build the this compound dipeptide in a molecular modeling program (e.g., GaussView, Avogadro).

    • Cap the N-terminus with an acetyl group (CH3CO-) and the C-terminus with an N-methylamide group (-NHCH3) to mimic the peptide bond environment within a larger protein. The resulting molecule is N-acetyl-Ala-Gly-N'-methylamide.

  • Computational Setup (using Gaussian software as an example):

    • Method: Choose a suitable level of theory. Density Functional Theory (DFT) with a functional like B3LYP or a more modern functional, and a basis set such as 6-31G(d) or larger, offers a good balance of accuracy and computational cost.[3][4]

    • Scan Setup: Define the two dihedral angles for the Alanine residue (φ1, ψ1) and the two for the Glycine residue (φ2, ψ2) as scan coordinates. Due to the computational expense of a 4D scan, often a 2D scan of the more restricted residue (Alanine) is performed, assuming a starting conformation for Glycine, or separate 2D scans are performed for each residue.

    • Input File Generation: Create a Gaussian input file specifying a relaxed potential energy surface scan (Opt=ModRedundant). The input will define the starting geometry and the scan parameters (e.g., scanning φ from -180° to +180° in 15° steps).[5][6]

    Example Gaussian Input Snippet for a 2D Scan of Alanine's Dihedrals:

    (Note: Atom numbers must be correctly identified for the respective dihedral angles.)

  • Execution and Analysis:

    • Run the Gaussian calculation on a high-performance computing cluster.

    • Extract the energy for each grid point from the output file.

    • Use plotting software (e.g., Gnuplot, Matplotlib) to visualize the 2D potential energy surface, creating a Ramachandran plot.

    • Identify the low-energy minima on the PES and perform full geometry optimizations and frequency calculations on these structures to confirm they are true minima and to obtain their thermodynamic properties.

Molecular Dynamics (MD) Simulation for Conformational Sampling

MD simulations model the atomic motions of the dipeptide over time, allowing for the exploration of its conformational space in a simulated environment (e.g., in a solvent).

Experimental Protocol:

  • System Preparation (using GROMACS software as an example):

    • Initial Structure: Start with an energy-minimized or an extended conformation of the capped this compound dipeptide.

    • Force Field Selection: Choose a suitable force field, such as AMBER, CHARMM, or GROMOS, which provides the parameters for the interactions between atoms.

    • Solvation: Place the dipeptide in a periodic box of solvent (e.g., water, modeled by TIP3P).[7]

    • Ionization: Add ions to neutralize the system and to mimic a specific ionic strength.

  • Simulation Execution:

    • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[4]

    • Equilibration: Run a two-phase equilibration. First, a constant volume, constant temperature (NVT) equilibration to stabilize the temperature of the system. Second, a constant pressure, constant temperature (NPT) equilibration to stabilize the pressure and density.

    • Production MD: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational landscape.[7] Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, can be employed to overcome high energy barriers and improve sampling.

  • Trajectory Analysis:

    • Dihedral Angle Analysis: Use GROMACS tools (e.g., gmx rama) to calculate the φ and ψ angles for each residue over the course of the simulation.[8]

    • Ramachandran Plot Generation: Plot the distribution of the calculated dihedral angles to generate a Ramachandran plot, which will show the most populated conformational regions.

    • Clustering: Use clustering algorithms to group similar conformations from the trajectory and identify the most representative structures for the major conformational states.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the theoretical conformational analysis of this compound.

conformational_analysis_workflow cluster_prep System Preparation cluster_qm Quantum Mechanics (PES Scan) cluster_md Molecular Dynamics cluster_analysis Data Analysis & Interpretation build Build this compound Dipeptide (e.g., N-acetyl-Ala-Gly-N'-methylamide) forcefield Select Force Field (for MD) define_scan Define Dihedral Scan (φ, ψ grid) build->define_scan solvate Solvate in Water Box (for MD) minimize Energy Minimization solvate->minimize run_scan Run Relaxed PES Scan (e.g., Gaussian) define_scan->run_scan pes_analysis Analyze PES and Identify Minima run_scan->pes_analysis results Identify Stable Conformers & Relative Populations pes_analysis->results equilibrate NVT/NPT Equilibration minimize->equilibrate production_md Production MD Simulation equilibrate->production_md traj_analysis Trajectory Analysis (Dihedrals, Clustering) production_md->traj_analysis rama_plot Generate Ramachandran Plot traj_analysis->rama_plot rama_plot->results

Caption: Overall workflow for the theoretical conformational analysis of this compound.

pes_scan_workflow start Start: Capped this compound Initial Geometry setup Setup Calculation: - DFT Method (e.g., B3LYP) - Basis Set (e.g., 6-31G*) - Relaxed Scan Keyword start->setup loop_start Begin φ, ψ Grid Scan setup->loop_start constrain Constrain φ and ψ to Grid Point Values loop_start->constrain For each (φ, ψ) pair optimize Optimize All Other Geometric Parameters constrain->optimize store_energy Store Calculated Energy for (φ, ψ) Point optimize->store_energy loop_end All Grid Points Calculated? store_energy->loop_end loop_end->constrain No plot Plot Energy vs. (φ, ψ) to Create PES loop_end->plot Yes end End: Potential Energy Surface plot->end

Caption: Workflow for generating a Potential Energy Surface (PES) using a relaxed scan.

Conclusion

The theoretical conformational analysis of the this compound dipeptide provides invaluable insights into the fundamental principles governing peptide structure. Through the systematic application of quantum mechanical calculations and molecular dynamics simulations, a detailed picture of the conformational landscape, including the relative stabilities of different conformers and the energy barriers between them, can be elucidated. The methodologies and workflows presented in this guide offer a robust framework for researchers in structural biology and drug development to investigate the conformational preferences of this and other peptide systems, ultimately aiding in the design of novel therapeutics with well-defined three-dimensional structures.

References

Probing the Nexus: An In-depth Guide to Ala-Gly's Interaction with Metal Ions in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between peptides and metal ions is a cornerstone of bioinorganic chemistry, influencing protein structure, enzymatic activity, and the pathogenesis of various diseases. The simple dipeptide L-alanyl-L-glycine (Ala-Gly), composed of two of the most fundamental amino acids, serves as an excellent model system for understanding the intricate coordination chemistry that governs these interactions. In solution, the behavior of this compound in the presence of metal ions is a dynamic equilibrium involving the terminal amino group, the peptide bond, and the terminal carboxyl group. The speciation and stability of the resulting complexes are highly dependent on factors such as pH, temperature, ionic strength, and the nature of the metal ion itself. This guide provides a comprehensive overview of the techniques used to study these interactions, presents key quantitative data, and visualizes the underlying processes to support research and development in fields ranging from medicinal chemistry to materials science.

Core Concepts in this compound Metal Ion Coordination

In aqueous solution, this compound exists as a zwitterion at physiological pH. The primary sites for metal ion coordination are the nitrogen atom of the N-terminal amino group, the oxygen or nitrogen atom of the peptide bond, and the oxygen atoms of the C-terminal carboxylate group. The formation of stable chelate rings is a significant driving force for complexation. For many transition metal ions, such as Cu(II), Ni(II), and Co(II), coordination often involves the N-terminal nitrogen and the deprotonated amide nitrogen of the peptide backbone, resulting in a highly stable five-membered chelate ring. A second five-membered ring can be formed involving the amide nitrogen and a carboxylate oxygen. The specific coordination geometry is dictated by the electronic configuration and preferred coordination number of the metal ion.

Experimental Protocols

The characterization of dipeptide-metal ion interactions relies on a suite of sophisticated analytical techniques. Each method provides unique insights into the stoichiometry, stability, and structure of the complexes formed.

Potentiometric Titration

Potentiometric titration is a foundational technique for determining the stability constants of metal-ligand complexes.[1] The method involves monitoring the pH of a solution containing the dipeptide and the metal ion as a standard solution of a strong base (e.g., NaOH) is added incrementally.[2]

Methodology:

  • System Calibration: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.0) to ensure accurate hydrogen ion concentration measurements.[2]

  • Ligand Protonation: A solution of this compound is titrated with a carbonate-free NaOH solution at a constant temperature (e.g., 25 °C) and ionic strength (maintained with a background electrolyte like NaNO₃ or KNO₃) to determine the protonation constants (pKa values) of the amino and carboxylic acid groups.[1]

  • Complexation Titration: A separate titration is performed on a solution containing known concentrations of this compound, the metal salt (e.g., Cu(NO₃)₂, ZnCl₂), and the background electrolyte.[1] The metal-to-ligand ratio is often varied (e.g., 1:1, 1:2, 1:3) to investigate the formation of different species.

  • Data Analysis: The titration curves (pH vs. volume of titrant) for the ligand alone and the metal-ligand mixture are compared. The displacement of the curves indicates the release of protons upon complex formation. Specialized computer programs, such as BEST, are used to refine the data and calculate the stepwise (K₁, K₂) and overall (β) stability constants for the various complex species (e.g., ML, ML₂).[1]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3]

Methodology:

  • Sample Preparation: A solution of the dipeptide is placed in the sample cell of the calorimeter, and a solution of the metal ion is loaded into the injection syringe. Both solutions must be prepared in the same buffer to minimize heats of dilution.[4] The samples are thoroughly degassed to prevent air bubbles.

  • Titration: A series of small, precise injections of the metal ion solution are made into the dipeptide solution while the temperature is held constant. The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell.[3]

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change (ΔH) for that injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-site binding) using non-linear regression. The analysis yields the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[3] It is crucial to account for competing equilibria, such as proton exchange with the buffer, through careful experimental design and data analysis.[4]

Spectroscopic Methods

Various spectroscopic techniques are employed to probe the structural details of the coordination environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the specific atoms on the dipeptide involved in metal binding by observing changes in chemical shifts upon addition of a diamagnetic metal ion (like Zn(II)).

  • UV-Visible (UV-Vis) Spectroscopy: For transition metals with d-electron transitions (like Cu(II) or Co(II)), UV-Vis spectroscopy is used to monitor the formation of complexes. The position and intensity of the d-d absorption bands provide information about the coordination geometry and the nature of the coordinating ligands.

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the amide (C=O) and carboxylate (COO⁻) groups in the IR spectrum upon metal complexation can confirm the involvement of these groups in coordination.

Quantitative Data on Metal Ion Interactions

While comprehensive thermodynamic data for the this compound dipeptide is not extensively tabulated in the literature, a wealth of information exists for its constituent amino acids, L-Alanine and Glycine. This data provides a crucial baseline for understanding the binding affinities and thermodynamic driving forces. The stability of complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 1: Stability Constants (log β) for Alanine-Metal Complexes

Metal IonStoichiometrylog β₁ (ML)log β₂ (ML₂)ConditionsReference
Cu(II)1:29.6419.27Aqueous
Ni(II)1:39.46-Aqueous
Co(II)1:39.52-Aqueous
Zn(II)1:27.9515.78Aqueous
Fe(II)1:39.48-Aqueous
Mn(II)1:39.49-Aqueous

Note: For 1:3 complexes, the table shows log K₁ only, as stepwise constants were reported.

Table 2: Stability Constants (log β) for Glycine-Metal Complexes

Metal IonStoichiometrylog β₁ (ML)log β₂ (ML₂)ConditionsReference
Cu(II)1:29.5218.90Aqueous
Ni(II)1:39.17-Aqueous
Co(II)1:39.16-Aqueous
Zn(II)1:28.9217.81Aqueous
Fe(II)1:39.17-Aqueous
Mn(II)1:39.14-Aqueous

Note: For 1:3 complexes, the table shows log K₁ only, as stepwise constants were reported.

Table 3: Thermodynamic Parameters for Amino Acid-Metal Interactions

SystemΔH (kcal/mol)ΔS (cal/mol·K)-TΔS (kcal/mol at 25°C)TechniqueReference
Zn²⁺-Gly-rich peptide+5.677-23ITC[5]

Disclaimer: The quantitative data presented in these tables are for the individual amino acids L-Alanine and Glycine, not the dipeptide this compound. This information serves as a reference to approximate the expected behavior of the dipeptide's terminal groups. The peptide bond in this compound introduces an additional coordination site that significantly influences the stability and structure of its metal complexes.

Visualizations: Workflows and Structures

Diagrams are essential for conceptualizing both the experimental procedures and the molecular interactions. The following visualizations were created using the DOT language to illustrate key aspects of studying this compound-metal ion systems.

experimental_workflow cluster_prep 1. Sample Preparation cluster_titration 2. Potentiometric Titration cluster_analysis 3. Data Analysis prep_ligand Prepare this compound Solution (Known Concentration) titrate_ligand Titrate this compound alone with NaOH prep_ligand->titrate_ligand titrate_complex Titrate this compound + Metal Ion with NaOH prep_ligand->titrate_complex prep_metal Prepare Metal Salt Solution (Known Concentration) prep_metal->titrate_complex prep_base Standardize NaOH Titrant (Carbonate-Free) prep_base->titrate_ligand prep_base->titrate_complex get_curves Generate Titration Curves (pH vs. Volume) titrate_ligand->get_curves titrate_complex->get_curves calc_pka Determine Ligand pKa Values get_curves->calc_pka calc_beta Calculate Stability Constants (β) using computational software (e.g., BEST) get_curves->calc_beta calc_pka->calc_beta

References

Enzymatic Synthesis of Ala-Gly Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of dipeptides, fundamental building blocks for pharmaceuticals, nutraceuticals, and other specialty chemicals, is an area of significant research interest. Alanine-Glycine (Ala-Gly) is a simple dipeptide with diverse applications. While chemical synthesis methods are well-established, they often involve complex protection and deprotection steps, harsh reaction conditions, and the use of potentially toxic reagents.[1][2] Enzymatic synthesis presents a green and sustainable alternative, offering high stereospecificity under mild reaction conditions and eliminating the need for extensive protecting group chemistry.[3][4] This guide provides an in-depth overview of the core principles, experimental protocols, and critical parameters for the enzymatic synthesis of the this compound dipeptide.

Core Principles of Enzymatic Peptide Synthesis

Proteases, enzymes that naturally hydrolyze peptide bonds, are commonly employed in reverse to catalyze the formation of these bonds.[4][5] The synthesis can proceed via two primary strategies: thermodynamic control and kinetic control.

  • Thermodynamic Control (Reversed Hydrolysis): In this approach, the reaction equilibrium is shifted towards synthesis. This is typically achieved by minimizing the water content in the reaction medium, for example, by using organic solvents or by precipitating the product as it forms.[4][5]

  • Kinetic Control: This strategy utilizes an activated acyl donor, typically an amino acid ester or amide. The enzyme catalyzes a two-step process: first, the formation of a covalent acyl-enzyme intermediate, and second, the aminolysis of this intermediate by the nucleophilic amino group of the second amino acid. This process is generally faster than the competing hydrolysis reaction.[5]

Key Enzymes in this compound Synthesis

Several proteases have demonstrated efficacy in dipeptide synthesis. For this compound, enzymes with broad substrate specificity are particularly suitable.

  • Thermolysin: A thermostable metalloproteinase from Bacillus thermoproteolyticus, thermolysin is widely used for peptide synthesis. It exhibits a preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group) but can accommodate a range of amino acids.[6][7] Its stability in organic solvents and at elevated temperatures makes it a robust catalyst.[8] The optimal pH for thermolysin-catalyzed synthesis can vary depending on the substrates but is generally in the neutral range (pH 5.8-7.3).[9]

  • Papain: A cysteine protease from papaya latex, papain is another versatile enzyme for peptide synthesis. It is cost-effective and can catalyze the formation of various peptide bonds.[3][10] Papain has been successfully used for the oligomerization of this compound ethyl ester, indicating its suitability for forming the this compound linkage.[3]

  • Subtilisin (Alcalase): An extracellular serine endoprotease, subtilisin is stable over a pH range of 7-10 and has been used to synthesize dipeptides with yields up to 83% in water/organic co-solvent systems.[3]

Quantitative Data on Enzymatic Dipeptide Synthesis

The efficiency of enzymatic dipeptide synthesis is influenced by numerous factors, including the choice of enzyme, substrates, and reaction conditions. The following tables summarize representative data from the literature for syntheses catalyzed by key proteases.

Table 1: Thermolysin-Catalyzed Dipeptide Synthesis

Acyl Donor Acyl Acceptor Conditions Yield (%) Reference
Z-Ala-Gly-OH H-Leu-NHPh Tris-acetate buffer, pH 7 Excellent Reactant* [6]
Z-Phe-OH H-Leu-NHPh Tris-acetate buffer, pH 7 ~95% [6]
Z-Asp-OH H-Phe-OMe Biphasic system, pH 7 95% [5]
Moz-Asn-OH H-Leu-Ala-OEt Tris-HCl buffer, pH 7.5, 37°C >50% [8]

Note: The study in reference[6] highlights that replacing a Gly residue with an Ala residue in the P2 position of the acid component markedly enhances the rate of synthesis, indicating Z-Ala-Gly-OH is an excellent substrate.

Table 2: Papain-Catalyzed Dipeptide Synthesis

Acyl Donor Acyl Acceptor Conditions Yield (%) Reference
Z-Ala-OH H-Gln-OH Deep eutectic solvents 35.5% [10]
This compound ethyl ester (for oligomerization) pH 7.5 80% [3]

| Z-Gly-OC6H4N(CH3)2 | H-Phe-NH2 | Not specified | 97.5% |[3] |

Experimental Workflow and Catalytic Mechanism

The general process for enzymatic this compound synthesis involves substrate preparation, the enzymatic reaction itself, and subsequent product purification and analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis sub1 Prepare N-Protected Ala (e.g., Z-Ala) reaction Combine Substrates, Buffer, and Enzyme. Incubate (e.g., 37°C) sub1->reaction sub2 Prepare C-Protected Gly (e.g., Gly-OMe) sub2->reaction buffer Prepare Reaction Buffer (e.g., Tris-HCl) buffer->reaction enzyme_prep Prepare Enzyme Solution enzyme_prep->reaction monitor Monitor Progress (e.g., HPLC) reaction->monitor quench Stop Reaction (e.g., pH shift, heat) monitor->quench purify Purify Product (e.g., Chromatography) quench->purify analyze Analyze Product (e.g., MS, NMR) purify->analyze

Caption: General experimental workflow for the enzymatic synthesis of this compound.

The catalytic mechanism under kinetic control involves the formation of an acyl-enzyme intermediate, which is then attacked by the amine component.

Catalytic_Mechanism E Enzyme (E) ES1 Acyl-Enzyme Intermediate E->ES1 + S1 S1 Acyl Donor (Z-Ala-OR) S2 Nucleophile (H-Gly-R') ES1->E + P P Product (Z-Ala-Gly-R') ES1->P + S2 ROH Byproduct (ROH) ES1->ROH - ROH

Caption: Simplified kinetic mechanism of protease-catalyzed dipeptide synthesis.

Detailed Experimental Protocols

The following are generalized protocols for the synthesis of a protected this compound dipeptide using thermolysin as a catalyst. These should be optimized for specific substrate concentrations and reaction scales.

Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Ala-Gly-OEt

A. Materials and Reagents

  • N-α-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • Glycine (B1666218) ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus)

  • Tris-HCl buffer (0.1 M, pH 7.5)

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

B. Procedure

  • Substrate Preparation: In a reaction vessel, dissolve H-Gly-OEt·HCl (1 equivalent) in a minimal amount of water. Neutralize the solution by adding 1 M NaOH dropwise until the pH reaches ~7.5. This generates the free amine form of glycine ethyl ester.

  • Dissolve Z-Ala-OH (1 equivalent) in the same reaction vessel. The total substrate concentration should be in the range of 0.1-0.5 M.

  • Add 0.1 M Tris-HCl buffer (pH 7.5) to achieve the desired final reaction volume. Ensure all substrates are fully dissolved.

  • Enzyme Addition: Add thermolysin to the reaction mixture. The enzyme concentration typically ranges from 0.01 to 0.1 mg/mL, depending on its activity.

  • Reaction Incubation: Incubate the reaction mixture at 37-40°C with gentle agitation.

  • Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by adding acid) and analyze the formation of Z-Ala-Gly-OEt by HPLC.

  • Reaction Termination and Product Extraction: Once the reaction reaches equilibrium or the desired conversion (typically 12-48 hours), terminate the reaction by acidifying the mixture to pH 2-3 with HCl.

  • Extract the product into an organic solvent such as ethyl acetate (3x reaction volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-Ala-Gly-OEt product.

  • Purification: Purify the crude product by silica (B1680970) gel chromatography or recrystallization as needed.

Influence of Enzyme Immobilization

Immobilizing enzymes on solid supports offers significant advantages for industrial applications, including enhanced stability, easy separation from the reaction mixture, and potential for continuous operation and reuse.[11][12] For peptide synthesis, thermolysin has been successfully immobilized on various carriers. Immobilization can protect the enzyme from harsh organic solvents and high temperatures, often leading to improved operational stability.[12][13] The choice of support material and immobilization technique (e.g., covalent attachment, entrapment, adsorption) is crucial and can impact the enzyme's activity and stability.[12][14]

Conclusion

The enzymatic synthesis of the this compound dipeptide represents a powerful and sustainable alternative to traditional chemical methods. Proteases, particularly thermolysin, serve as effective catalysts, enabling highly specific peptide bond formation under mild conditions. By carefully optimizing reaction parameters such as pH, temperature, substrate choice, and the use of immobilized enzymes, it is possible to achieve high yields of the desired dipeptide. This technical guide provides a foundational framework for researchers and drug development professionals to design and implement efficient enzymatic processes for this compound synthesis.

References

The Formation and Significance of Alanyl-Glycine (Ala-Gly) in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The emergence of peptides from simple amino acids is a cornerstone of prebiotic chemistry and a critical step towards the origin of life. Among the simplest dipeptides, alanyl-glycine (Ala-Gly) serves as a fundamental model for understanding the processes of peptide bond formation under conditions simulating the primitive Earth. This technical guide provides an in-depth analysis of the formation, stability, and potential roles of this compound in prebiotic scenarios. It is intended for researchers, scientists, and drug development professionals engaged in origins of life research and related fields. This document synthesizes current experimental data on this compound synthesis, detailing various methodologies including mineral-catalyzed reactions, wet-dry cycles, and thermal condensation. Quantitative data are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key synthetic and analytical procedures are provided, alongside visualizations of reaction pathways and experimental workflows using the DOT language for Graphviz.

Introduction

The transition from a prebiotic soup of simple organic molecules to the complex polymeric systems that characterize life is a central question in astrobiology and biochemistry. Peptides, as the precursors to proteins, are of particular interest due to their potential for catalytic activity and structural organization. Glycine (B1666218) and alanine (B10760859) are among the most abundant amino acids produced in simulated prebiotic experiments, such as the Miller-Urey experiment, and have been detected in meteorites.[1][2] Consequently, the formation of the dipeptide alanyl-glycine (this compound) represents a plausible and significant step in the polymerization of amino acids on the early Earth.

This guide explores the diverse pathways for this compound formation, the influence of environmental factors on its stability, and the experimental methodologies used to study these phenomena.

Prebiotic Synthesis of Alanyl-Glycine

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in an aqueous environment.[3] Prebiotic scenarios must therefore provide the necessary energy and catalytic support to overcome this barrier. Research has identified several plausible mechanisms for the formation of this compound and other small peptides on the primitive Earth.

Mineral-Catalyzed Formation

Mineral surfaces are thought to have played a crucial role in concentrating amino acids and catalyzing peptide bond formation.[4][5] Various minerals have been shown to be effective in promoting the synthesis of peptides from glycine and alanine.

  • Metal Ferrites: Nanoparticles of metal ferrites, such as nickel ferrite (B1171679) (NiFe₂O₄), have been demonstrated to catalyze the oligomerization of glycine and alanine.[3] In these experiments, alanine has been observed to form the dimer Ala-Ala, and in mixtures with glycine, the formation of this compound is inferred. The catalytic activity of different metal ferrites varies, with NiFe₂O₄ showing high efficiency.[3]

  • Clay Minerals: Clay minerals like montmorillonite (B579905) can adsorb glycine and alanine, and upon thermal treatment, facilitate the formation of peptides.[6][7] The layered structure of these clays (B1170129) can concentrate amino acids and promote dehydration reactions.

  • Silica (B1680970) and Alumina (B75360): Amorphous silica and alumina surfaces have also been investigated for their catalytic potential in peptide bond formation.[8]

  • Borate (B1201080) Minerals: The natural borate mineral colemanite has been shown to foster the consistent oligomerization of glycine and alanine from their activated N-carboxyanhydride (NCA) forms, producing specific Gly-Ala sequences.[9]

Wet-Dry Cycles

Fluctuating environmental conditions, such as the evaporation and rehydration of pools of water, could have provided a mechanism for peptide synthesis.[10] During the dry phase, the concentration of amino acids increases, favoring condensation reactions. The subsequent wet phase allows for the redistribution of reactants and products. This process has been shown to produce dipeptides and longer oligomers from amino acids like glycine.[10]

Thermal Condensation

Heating mixtures of amino acids can also lead to the formation of peptides.[11] In simulated alkaline evaporative environments, heating aqueous solutions of glycine and alanine with sodium hydroxide (B78521) at temperatures of 90°C or 130°C resulted in the formation of hetero-oligopeptides up to 16-mers.[11] These experiments highlight the higher reactivity of glycine compared to alanine in peptide synthesis.[11]

Activated Amino Acids

The use of activated forms of amino acids, such as N-carboxyanhydrides (NCAs), has been proposed as a prebiotically plausible route to peptide formation.[9][12] NCAs can be formed from amino acids and subsequently polymerize in aqueous solutions to form peptides.[12][13]

Quantitative Data on this compound Formation

The efficiency of this compound and related peptide formation varies significantly depending on the experimental conditions. The following tables summarize key quantitative data from various studies.

Mineral CatalystAmino AcidsTemperature (°C)Reaction TimeProductsYield (%)Reference
Nickel Ferrite (NiFe₂O₄)Alanine9035 daysAla₂~1.5[3]
Cobalt Ferrite (CoFe₂O₄)Alanine9035 daysAla₂~1.2[3]
Copper Ferrite (CuFe₂O₄)Alanine9035 daysAla₂~1.0[3]
Zinc Ferrite (ZnFe₂O₄)Alanine9035 daysAla₂~0.8[3]
Manganese Ferrite (MnFe₂O₄)Alanine9035 daysAla₂Trace[3]
Colemanite (CaB₃O₄(OH)₃·H₂O)Gly-NCA + AlaRoom TempFew daysAG₈, G₇AG, G₇GA8, 47, 45[9]

Table 1: Yields of Alanine-containing Peptides with Mineral Catalysts. Note: Yields for hetero-oligomers like this compound are not always explicitly separated in these studies but are part of the overall peptide products.

EnvironmentAmino Acids (Molar Ratio)Temperature (°C)Reaction TimeLongest PeptideReference
Alkaline EvaporativeGly:Ala (9:5)90120 days16-mer[11]
Alkaline EvaporativeGly:Ala (9:5)13030 days16-mer[11]
Alkaline EvaporativeGly:Ala (1:1)90120 days11-mer[11]
Alkaline EvaporativeGly:Ala (1:1)13030 days11-mer[11]

Table 2: Peptide Formation in Simulated Alkaline Evaporative Environments.

Stability of this compound in Prebiotic Environments

The persistence of newly formed peptides on the early Earth would have depended on their stability against various environmental stressors.

  • Hydrolysis: The peptide bond is susceptible to hydrolysis, particularly in aqueous environments and at extreme pH values. The presence of mineral surfaces can, in some cases, protect peptides from hydrolysis.[8]

  • UV Radiation: The early Earth was likely exposed to high levels of ultraviolet radiation. Clay minerals such as montmorillonite have been shown to adsorb dipeptides and offer protection against UV-induced degradation.[14] The protective effect is influenced by the pH and the nature of the amino acid side chains.[14]

  • Temperature: While elevated temperatures can promote peptide formation, they can also lead to degradation. The stability of peptides is therefore a crucial factor in thermal condensation scenarios.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the prebiotic synthesis and analysis of this compound.

Synthesis of Alanine N-carboxyanhydride (Ala-NCA)

This protocol is adapted from the supplementary information of a study on colemanite-catalyzed oligomerization.[9]

Materials:

Procedure:

  • In a fume hood, dissolve 1.87 g (21.0 mmol) of L-alanine in anhydrous THF.

  • Slowly add a solution of triphosgene in anhydrous THF to the L-alanine solution and stir for 5 hours.

  • Reduce the solvent volume under vacuum.

  • Wash the resulting solid with ethyl acetate (3 x 50 mL) to remove excess triphosgene.

  • Purify the residue by crystallization from a mixture of ethyl acetate and hexane to yield white crystals of Ala-NCA.

Thermal Condensation of Alanine and Glycine on Metal Ferrite Surfaces

This protocol is based on the methodology described for studying peptide formation on metal ferrite nanoparticles.[3]

Materials:

  • Glycine

  • L-alanine

  • Metal ferrite nanoparticles (e.g., NiFe₂O₄)

  • Deionized water

  • Hard glass test tubes (150 x 15 mm)

  • Dry block heater or oven

Procedure:

  • Prepare a 0.01 M stock solution of glycine and L-alanine in deionized water.

  • Weigh approximately 0.1 g of the metal ferrite catalyst into a test tube.

  • Add 0.1 mL of the amino acid stock solution to the test tube containing the catalyst.

  • Dry the suspension in an oven at 90°C for approximately 3 hours.

  • Place the test tube in a dry block heater set to the desired reaction temperature (e.g., 50°C, 90°C, or 120°C).

  • Maintain the reaction for the desired duration (e.g., up to 35 days).

  • At the end of the reaction period, extract the products for analysis.

Wet-Dry Cycling for Dipeptide Synthesis

This generalized protocol is based on descriptions of wet-dry cycling experiments.[10]

Materials:

  • Glycine

  • L-alanine

  • Deionized water

  • Vials or other suitable reaction vessels

  • Heating source (e.g., hot plate, oven)

Procedure:

  • Prepare an aqueous solution of glycine and L-alanine at a desired concentration (e.g., 10 mM).

  • Aliquot a small volume (e.g., 15 µL) of the amino acid solution into a reaction vessel.

  • Dry Phase: Heat the vessel at a specific temperature (e.g., 40°C or 75°C) for a set duration (e.g., 2 hours) to completely evaporate the water.

  • Wet Phase: Add the initial volume of deionized water back to the vessel to redissolve the residue.

  • Repeat the dry and wet phases for the desired number of cycles.

  • After the final cycle, dissolve the residue in a suitable solvent for analysis.

Analysis of Peptide Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying peptide products.[13][15][16]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

General Procedure:

  • Prepare the sample by dissolving the reaction products in a suitable solvent, often the initial mobile phase composition.

  • Filter the sample to remove any particulate matter.

  • Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Inject the sample onto the column.

  • Elute the peptides using a linear gradient of increasing Solvent B concentration. A shallow gradient (e.g., 1% increase in B per minute) often provides good resolution.

  • Monitor the elution of peptides by UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues, if present).

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions for purity and identity.

Peptide Sequencing by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the amino acid sequence of the synthesized peptides.[12][17]

Instrumentation:

  • Mass spectrometer with fragmentation capabilities (e.g., MS/MS), often coupled with an HPLC system (LC-MS).

  • Ionization source (e.g., Electrospray Ionization - ESI).

General Procedure:

  • Introduce the purified peptide sample into the mass spectrometer.

  • Acquire a full scan mass spectrum (MS1) to identify the molecular ion of the peptide.

  • Select the molecular ion for fragmentation (MS/MS).

  • Fragment the peptide, typically through collision-induced dissociation (CID).

  • Acquire the tandem mass spectrum (MS2), which shows the masses of the fragment ions.

  • Interpret the fragmentation pattern, identifying the characteristic b- and y-ions, to deduce the amino acid sequence.[18] The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes in prebiotic chemistry can aid in understanding the relationships between different components and steps. The following diagrams are presented in the DOT language for use with Graphviz.

Prebiotic_Peptide_Formation_Pathways cluster_reactants Reactants cluster_conditions Prebiotic Conditions cluster_products Products Amino Acids (Ala, Gly) Amino Acids (Ala, Gly) Mineral Surfaces Mineral Surfaces Amino Acids (Ala, Gly)->Mineral Surfaces Wet-Dry Cycles Wet-Dry Cycles Amino Acids (Ala, Gly)->Wet-Dry Cycles Thermal Energy Thermal Energy Amino Acids (Ala, Gly)->Thermal Energy Activated AAs (NCAs) Activated AAs (NCAs) Activated AAs (NCAs)->Mineral Surfaces This compound Dipeptide This compound Dipeptide Mineral Surfaces->this compound Dipeptide Wet-Dry Cycles->this compound Dipeptide Thermal Energy->this compound Dipeptide Longer Oligopeptides Longer Oligopeptides This compound Dipeptide->Longer Oligopeptides

Overview of prebiotic peptide formation pathways.

A typical experimental workflow for prebiotic peptide synthesis and analysis.

NCA_Polymerization_Mechanism Ala-NCA Ala-NCA Initiation Initiation Ala-NCA->Initiation Initiator (e.g., H2O, Amine) Ring Opening Ring Opening Initiation->Ring Opening Carbamate Intermediate Carbamate Intermediate Ring Opening->Carbamate Intermediate Decarboxylation Decarboxylation Carbamate Intermediate->Decarboxylation -CO2 Aminoacyl-Initiator Aminoacyl-Initiator Decarboxylation->Aminoacyl-Initiator Propagation Propagation Aminoacyl-Initiator->Propagation + Ala-NCA Growing Peptide Chain Growing Peptide Chain Propagation->Growing Peptide Chain

Simplified mechanism of N-carboxyanhydride (NCA) polymerization.

Conclusion

The formation of alanyl-glycine and related peptides under plausible prebiotic conditions is a robust and experimentally supported phenomenon. Mineral surfaces, wet-dry cycles, and thermal energy provide viable pathways for overcoming the thermodynamic barrier to peptide bond formation in an aqueous environment. The relative abundance of glycine and alanine in prebiotic syntheses and extraterrestrial samples underscores the significance of studying their co-polymerization.

While significant progress has been made, further research is needed to fully elucidate the comparative efficiencies of different prebiotic scenarios and the stability of the resulting peptides under a wider range of early Earth conditions. The detailed experimental protocols and analytical techniques outlined in this guide provide a foundation for continued investigation into the prebiotic origins of peptides, a crucial step in the emergence of life.

References

Ala-Gly as a building block for larger peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ala-Gly as a Building Block for Larger Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Alanine-Glycine (this compound) is a fundamental building block in the chemical synthesis of peptides and proteins. Its simple, yet structurally significant, nature makes it a versatile tool in peptidomimetic design, drug delivery systems, and for overcoming common challenges in peptide synthesis. Glycine's conformational flexibility, combined with alanine's defined stereochemistry and hydrophobic character, allows the this compound motif to influence the secondary structure and biological activity of larger peptide chains.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in its effective utilization.

Physicochemical and Thermodynamic Properties

A thorough understanding of the physicochemical and thermodynamic properties of this compound is crucial for its application in peptide synthesis and biophysical studies. This data informs reaction conditions, purification strategies, and the interpretation of structural and stability analyses of resulting peptides.

Data Presentation

The quantitative properties of L-Alanyl-glycine are summarized in the tables below.

Table 1: Physicochemical Properties of L-Alanyl-glycine (this compound)

Property Value Reference
Molecular Formula C₅H₁₀N₂O₃ [3]
Molecular Weight 146.14 g/mol [3]
IUPAC Name 2-[[(2S)-2-aminopropanoyl]amino]acetic acid [3]
Appearance Solid / Powder [3]
XLogP3 -3.7 [3]

| Dissociation Constants (pKa) | pK₁ and pK₂ values are influenced by solvent composition. In aqueous solutions, they are well-established, while in ethanol-water mixtures, pK₁ values increase with ethanol (B145695) content and pK₂ values show a minimum at around 40% (w/w) ethanol.[4] |[4] |

Table 2: Thermodynamic Properties of this compound

Property Value Reference
Melting Enthalpy (ΔhSL0) (52 ± 7) kJ mol⁻¹ [5]
Heat Capacity Difference (Liquid vs. Solid at Tg) (82 ± 3) J mol⁻¹ K⁻¹ [6]
Heat Capacity Difference (Liquid vs. Solid at Tm) (57 ± 3) J mol⁻¹ K⁻¹ [6]
Binding Energy (Proton-Bound Dimer) ~1.15 ± 0.05 eV [7]

| Solubility | In water, this compound is less soluble than both Gly-Gly and Gly-Ala, and also less soluble than the parent amino acid Alanine (B10760859).[8] |[8] |

Synthesis Methodologies

The incorporation of this compound into a growing peptide chain can be achieved through several synthetic strategies. The choice of method depends on factors such as the desired peptide length, scale of synthesis, and the presence of sensitive functional groups. The most common approaches are Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and Chemoenzymatic Peptide Synthesis (CEPS).[9]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for peptide synthesis due to its efficiency and amenability to automation.[9] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin.[10] Using a pre-formed dipeptide block like Fmoc-Ala-Gly-OH can be advantageous, as it can help bypass the formation of diketopiperazine, a common side reaction that occurs after the second amino acid is coupled to the resin.[11]

This protocol describes the manual synthesis of a peptide sequence incorporating an this compound unit on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents:

  • Fmoc-Ala-Gly-OH or Fmoc-Gly-DL-Ala (Note: using the DL version will result in a diastereomeric mixture of the final peptide[12])

  • Rink Amide resin[12]

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)[12]

  • 20% (v/v) Piperidine (B6355638) in DMF (for Fmoc deprotection)[12]

  • Coupling reagents: HBTU or HATU[12]

  • Base: N,N-Diisopropylethylamine (DIPEA)[12]

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether[12]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[13]

  • First Amino Acid Coupling (if applicable): If this compound is not the C-terminal dipeptide, couple the first Fmoc-protected amino acid to the resin using standard HBTU/DIPEA activation in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[12]

  • Dipeptide Coupling:

    • Dissolve Fmoc-Ala-Gly-OH (3 equivalents relative to resin loading) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the dipeptide.

    • Add the activated dipeptide solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain using 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Fmoc Coupling Amino Acid / Dipeptide Coupling (e.g., Fmoc-Ala-Gly-OH + HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Add next unit Wash2->Deprotection Repeat for next cycle Final Final Cleavage & Purification Wash2->Final Sequence Complete Start Start: Fmoc-AA-Resin Start->Deprotection

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Solution-Phase Peptide Synthesis (LPPS)

LPPS, or solution-phase synthesis, involves carrying out all reactions in a homogeneous solution.[14] While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and can be more cost-effective for large-scale production of shorter peptides.[9] The synthesis of a dipeptide like this compound requires the selective protection of the N-terminus of one amino acid and the C-terminus of the other to prevent statistical mixtures of products like Ala-Ala, Gly-Gly, and Gly-Ala.[15]

This protocol outlines the classic solution-phase synthesis of this compound using protecting groups and a coupling agent.[16][17]

Materials and Reagents:

  • L-Alanine

  • Glycine (B1666218)

  • tert-Butyloxycarbonyl anhydride (B1165640) (Boc₂O) or Fmoc-Cl (for N-protection)

  • Benzyl (B1604629) alcohol / Thionyl chloride (for C-protection)

  • Dicyclohexylcarbodiimide (DCC) or TBTU (coupling agent)[16][18]

  • Solvents: Dichloromethane (DCM), Ethyl acetate, Dioxane

  • Acids/Bases: Triethylamine (TEA), HCl, HBr in acetic acid

  • Catalyst for deprotection: Palladium on carbon (Pd/C) for benzyl ester removal

Procedure:

  • N-Protection of Alanine: React L-Alanine with Boc₂O in a suitable solvent system (e.g., dioxane/water with NaOH) to form Boc-Ala-OH.

  • C-Protection of Glycine: React Glycine with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the benzyl ester, H-Gly-OBn.

  • Peptide Bond Formation (Coupling):

    • Dissolve Boc-Ala-OH (1 eq.) and H-Gly-OBn (1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq.) dissolved in DCM dropwise to the mixture.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight. The byproduct, dicyclohexylurea (DCU), will precipitate.

  • Work-up and Purification: Filter off the DCU precipitate. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the protected dipeptide, Boc-Ala-Gly-OBn.

  • Deprotection:

    • N-Deprotection: Remove the Boc group by treating with an acid like TFA in DCM or HBr in acetic acid.

    • C-Deprotection: Remove the benzyl ester by catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

    • The order of deprotection depends on the desired final product (free acid, free amine, or zwitterion). To obtain the final zwitterionic this compound, both groups are removed.

LPPS_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection Ala Alanine BocAla Boc-Ala-OH (N-Protected) Ala->BocAla Add Boc group Gly Glycine GlyOBn H-Gly-OBn (C-Protected) Gly->GlyOBn Add Benzyl group Coupling Boc-Ala-OH + H-Gly-OBn + DCC ProtectedPeptide Boc-Ala-Gly-OBn Coupling->ProtectedPeptide Form Peptide Bond FinalPeptide This compound (Zwitterion) ProtectedPeptide->FinalPeptide Remove Boc & Benzyl groups

Caption: Solution-Phase Synthesis of this compound.

Chemoenzymatic Peptide Synthesis (CEPS)

CEPS utilizes enzymes, such as proteases (e.g., papain, thermolysin), to catalyze the formation of peptide bonds.[9] This method offers high stereospecificity and operates under mild, environmentally friendly conditions, often minimizing the need for extensive protecting group strategies.[9] For example, alternating oligopeptides have been synthesized using an this compound ethyl ester monomer with papain-mediated catalysis.[19] While highly specific, enzyme selection is critical, as some enzymes may use this compound as an acyl donor but not an acceptor, or vice versa.[20]

Applications in Research and Drug Development

The this compound motif is integral to various areas of biochemical research and therapeutic development.

Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties like enhanced metabolic stability and bioavailability.[21] The this compound sequence can be incorporated into peptidomimetic structures to act as enzyme inhibitors. For example, a peptidomimetic containing a Gly-Ala motif could be designed to target the active site of a matrix metalloproteinase (MMP), an enzyme class implicated in diseases like cancer and arthritis.[21] The inclusion of a D-alanine (from a Gly-DL-Ala building block) can introduce conformational diversity, which is beneficial for exploring structure-activity relationships (SAR).[21]

Signaling_Pathway Substrate Extracellular Matrix (e.g., Collagen) MMP MMP Enzyme Substrate->MMP Degradation Matrix Degradation MMP->Degradation Catalyzes Pathway Downstream Signaling (Cell Migration, Proliferation) Degradation->Pathway Peptidomimetic This compound Containing Peptidomimetic Peptidomimetic->MMP Inhibits

Caption: Inhibition of an MMP-mediated signaling pathway.

Drug Delivery Systems

Peptides containing hydrophobic residues like alanine and flexible residues like glycine can self-assemble into various nanostructures such as vesicles, micelles, and nanotubes.[1] This property makes this compound containing peptides valuable components in the design of drug delivery systems. The self-assembly is driven by hydrophobic and electrostatic interactions, creating nanomaterials capable of encapsulating and delivering therapeutic agents.[1]

Addressing Synthetic Challenges

In SPPS, hydrophobic peptide sequences are prone to on-resin aggregation, which can hinder reagent diffusion and lead to incomplete reactions and lower yields.[22] Sequences containing alanine are particularly susceptible to this issue.[10] While the this compound sequence itself is not exceptionally hydrophobic, its presence within a larger hydrophobic peptide (e.g., this compound-Leu) can contribute to these challenges.[22] The use of pre-synthesized di- or tripeptide units can sometimes disrupt the secondary structures that lead to aggregation, improving the overall efficiency of the synthesis.

Conclusion

This compound is more than just a simple dipeptide; it is a strategic building block for the synthesis of complex peptides and peptidomimetics. Its well-characterized physicochemical properties and the variety of available synthetic routes—from automated solid-phase methods to scalable solution-phase and specific enzymatic approaches—provide researchers with a versatile toolkit. By leveraging this compound dipeptide units, scientists can improve synthetic efficiency, introduce structural diversity, and design novel molecules for a wide range of therapeutic applications, from enzyme inhibition to advanced drug delivery. This guide provides the foundational data and protocols necessary for the effective application of this compound in modern peptide research and development.

References

Methodological & Application

Solid-Phase Synthesis of Ala-Gly Dipeptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of the dipeptide Alanine-Glycine (Ala-Gly) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols detailed herein are established methods widely employed in peptide synthesis, ensuring reproducibility and high yield.

Overview of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise construction of a peptide chain on a solid support.[1][2] The Fmoc/tBu strategy is a widely adopted approach due to its mild reaction conditions.[1][3] The synthesis cycle involves two primary repeating steps: the deprotection of the N-terminal Fmoc group and the coupling of the subsequent amino acid.[1]

This protocol begins with an Fmoc-protected Glycine pre-loaded onto a Wang resin (Fmoc-Gly-Wang resin). The Wang resin is a popular choice for synthesizing peptides with a C-terminal carboxylic acid.[4][5] The synthesis proceeds with the removal of the Fmoc group from Glycine, followed by the coupling of Fmoc-protected Alanine. A final cleavage step releases the desired this compound dipeptide from the resin.

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.[1]

Materials and Reagents
Reagent/MaterialGrade
Fmoc-Gly-Wang ResinPeptide Synthesis Grade
Fmoc-Ala-OHPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Piperidine (B6355638)ACS Grade
Diisopropylcarbodiimide (DIC)Peptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIPS)Reagent Grade
Deionized Water
Diethyl Ether (Cold)ACS Grade
Step-by-Step Synthesis Protocol

Step 1: Resin Swelling

  • Place the Fmoc-Gly-Wang resin (0.1 mmol) into a reaction vessel.[1]

  • Add N,N-Dimethylformamide (DMF, approx. 10 mL per gram of resin) to swell the resin.[6]

  • Agitate the mixture for 30-60 minutes at room temperature.[4][6]

  • Drain the DMF from the reaction vessel.[6]

Step 2: Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin) to the swollen resin.[6][7]

  • Agitate the mixture at room temperature for 5-10 minutes.[1][6]

  • Drain the piperidine solution.[6]

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[1][7]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[6]

Step 3: Coupling of Fmoc-Ala-OH

  • In a separate vial, prepare the activation solution:

    • Dissolve Fmoc-Ala-OH (5 equivalents based on resin substitution) in DMF.[8]

    • Dissolve 1-Hydroxybenzotriazole (HOBt) (5.5 equivalents) in a minimal amount of DMF and add it to the Fmoc-Ala-OH solution.[8]

  • Add the activation solution to the deprotected resin in the reaction vessel.[8]

  • Add Diisopropylcarbodiimide (DIC) (5.5 equivalents) to the reaction vessel.[8]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitor the reaction completion using the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).[1]

Step 4: Final Fmoc Deprotection

  • Repeat the Fmoc deprotection procedure as described in Step 2 to remove the Fmoc group from the newly added Alanine.

Step 5: Cleavage and Peptide Precipitation

  • Wash the deprotected peptide-resin with DMF, followed by DCM, and then methanol.

  • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS).

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol scale) in a fume hood.[9]

  • Agitate the mixture at room temperature for 2-3 hours.[9]

  • Filter the resin and collect the filtrate containing the cleaved this compound dipeptide.[1]

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL).[1][9]

  • Centrifuge the mixture to pellet the peptide and decant the ether.[1][9]

  • Wash the peptide pellet with cold diethyl ether twice more.[9]

  • Dry the final peptide pellet under vacuum to remove any residual ether.[1][9]

Data Summary

The following tables provide a summary of the quantitative data for the solid-phase synthesis of this compound.

Table 1: Reagent Equivalents and Volumes

StepReagentEquivalents (relative to resin loading)Typical Volume (for 0.1 mmol scale)
Resin SwellingDMF-~10 mL/g resin
Fmoc Deprotection20% Piperidine in DMF-2 x (~10 mL/g resin)
CouplingFmoc-Ala-OH5Dissolved in DMF
HOBt5.5Dissolved in DMF
DIC5.5-
CleavageCleavage Cocktail-~10 mL
PrecipitationCold Diethyl Ether-~40 mL

Table 2: Reaction Times and Conditions

StepDurationTemperatureAgitation
Resin Swelling30 - 60 minutesRoom TemperatureYes
Fmoc Deprotection2 x (5 - 10 minutes)Room TemperatureYes
Coupling1 - 2 hoursRoom TemperatureYes
Cleavage2 - 3 hoursRoom TemperatureYes

Workflow and Pathway Visualization

The following diagrams illustrate the overall workflow of the solid-phase synthesis of this compound and the chemical steps involved in the deprotection and coupling cycle.

SPPS_Workflow start Start: Fmoc-Gly-Wang Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple 3. Coupling (Fmoc-Ala-OH, DIC, HOBt) wash1->couple wash2 Wash with DMF/DCM couple->wash2 deprotect2 4. Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash with DMF/DCM/MeOH deprotect2->wash3 cleave 5. Cleavage from Resin (TFA Cocktail) wash3->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate end End: this compound Dipeptide precipitate->end

Caption: Overall workflow for the solid-phase synthesis of this compound.

SPPS_Cycle cluster_deprotection Deprotection Step cluster_coupling Coupling Step deprotect_start Fmoc-NH-Peptide-Resin deprotect_end H2N-Peptide-Resin deprotect_start->deprotect_end 20% Piperidine in DMF couple_start H2N-Peptide-Resin deprotect_end->couple_start couple_end Fmoc-AA-NH-Peptide-Resin couple_start->couple_end Fmoc-AA-OH DIC/HOBt couple_end->deprotect_start Repeat Cycle

Caption: The iterative deprotection and coupling cycle in Fmoc SPPS.

References

Purification of Ala-Gly Dipeptide Using Reverse-Phase HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Glycine (Ala-Gly) is a fundamental building block in many biological molecules and a common motif in peptide-based drug development. Ensuring the high purity of synthetic this compound is a critical step for accurate downstream applications, including in vitro and in vivo studies, and for the manufacturing of active pharmaceutical ingredients (APIs). Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides.[1][2] This method separates molecules based on their hydrophobicity, offering high resolution and efficiency in isolating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and residual protecting groups.[1][3]

This document provides a detailed application note and protocol for the purification of this compound using RP-HPLC. The methodology described herein is intended to serve as a comprehensive guide for developing and optimizing purification strategies for this compound and other small peptides.

Principle of Separation

Reverse-phase HPLC separates peptides based on their hydrophobic character. The stationary phase is typically a silica (B1680970) support chemically modified with hydrophobic alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (B52724). Peptides are injected onto the column in a mobile phase with a low organic solvent concentration, where they bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase (a gradient) then elutes the bound peptides. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute, enabling their separation from less hydrophobic species.[1] The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is standard practice to improve peak shape and resolution by forming neutral ion pairs with the charged groups of the peptide.[4]

Experimental Protocols

Materials and Reagents
  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.[4]

    • Analytical HPLC system for purity analysis.[4]

    • Lyophilizer (freeze-dryer).

  • Columns:

    • Preparative RP-HPLC Column (e.g., C18, 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).

    • Analytical RP-HPLC Column (e.g., C18, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm).[4][5]

  • Solvents and Chemicals:

    • HPLC-grade acetonitrile (ACN).[4]

    • HPLC-grade water.[4]

    • Trifluoroacetic acid (TFA), HPLC grade.[4]

    • Crude this compound peptide.

Sample Preparation
  • Dissolution: Dissolve the crude this compound peptide in Mobile Phase A (see below) to a concentration of approximately 10-20 mg/mL for preparative runs. For analytical runs, a concentration of 1 mg/mL is suitable.[4]

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[6]

Analytical RP-HPLC Method

This method is used to assess the purity of the crude peptide and the collected fractions from the preparative run.

  • Column: C18, 5 µm, 4.6 x 150 mm.[4]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 214 nm (for the peptide bond).[2]

  • Column Temperature: 35 - 40°C.[5]

  • Injection Volume: 10 µL.

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 25 minutes.

Preparative RP-HPLC Method
  • Column: C18, 10 µm, 21.2 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 18-20 mL/min.[4]

  • Detection: UV absorbance at 214 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 1-5 mL (dependent on sample concentration and column capacity).

  • Gradient: A shallow gradient optimized based on the analytical run. For example, if this compound elutes at 15% B in the analytical run, a preparative gradient could be 10-20% B over 40 minutes.

  • Fraction Collection: Collect fractions of 5-10 mL across the elution profile of the target peptide peak.[4]

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC method to identify the pure fractions containing this compound.

  • Pooling: Pool the fractions with the desired purity (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the aqueous solution and lyophilize to obtain the purified this compound as a white, fluffy powder.[4]

Data Presentation

The following tables summarize the typical parameters and expected results for the purification of this compound.

Table 1: Analytical RP-HPLC Parameters

ParameterValue
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Gradient5-30% B over 25 min
Detection Wavelength214 nm
Column Temperature35°C
Expected Retention Time~12.5 min

Table 2: Preparative RP-HPLC Parameters

ParameterValue
ColumnC18, 10 µm, 21.2 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate20 mL/min
Gradient10-20% B over 40 min
Detection Wavelength214 nm
Sample LoadingUp to 100 mg of crude peptide per injection

Table 3: Expected Purification Outcome

ParameterCrude this compoundPurified this compound
Purity (%)~75%>98%
Recovery (%)N/A~85%
AppearanceOff-white solidWhite powder

Visualization

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Post-Processing Dissolution Dissolve Crude This compound Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample onto Preparative Column Filtration->Injection Gradient Gradient Elution (ACN/Water/TFA) Injection->Gradient Detection UV Detection (214 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Purity_Check Analyze Fractions (Analytical HPLC) Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Remove ACN Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Experimental workflow for the purification of this compound dipeptide using RP-HPLC.

References

Application Note: Mass Spectrometry Analysis of Ala-Gly Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of peptides and their fragments by mass spectrometry is a cornerstone of proteomics and plays a critical role in drug discovery and development. Understanding the fragmentation patterns of even simple dipeptides like Alanine-Glycine (Ala-Gly) provides fundamental insights into peptide sequencing, protein identification, and the characterization of post-translational modifications. This application note provides a detailed protocol and analysis of the fragmentation of this compound using tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID).

This compound is a simple dipeptide with a molecular weight of 146.14 g/mol .[1] Upon electrospray ionization (ESI) in positive ion mode, it readily forms a protonated molecule [M+H]⁺ at an m/z of approximately 147.1. Subsequent fragmentation of this precursor ion via CID primarily occurs at the peptide bond, leading to the formation of characteristic b and y ions.[2][3] The analysis of these fragment ions allows for the unambiguous determination of the peptide's sequence.

Experimental Protocols

This section details the methodology for the mass spectrometry analysis of this compound.

Materials:

  • Analyte: this compound peptide standard (Sigma-Aldrich or equivalent)

  • Solvents: HPLC-grade water, HPLC-grade acetonitrile (B52724) (ACN), and formic acid (FA)

  • Equipment:

    • Mass spectrometer with ESI source and MS/MS capabilities (e.g., Triple Quadrupole or Ion Trap)

    • Liquid chromatography system (optional, for sample introduction)

    • Micropipettes

    • Vials

Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Working Solution: Dilute the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µM. The formic acid aids in the protonation of the peptide.

Mass Spectrometry Analysis:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Infusion: The working solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be injected through a liquid chromatography system.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated precursor ion of this compound, [M+H]⁺.

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion of this compound (m/z ~147.1) for collision-induced dissociation (CID).

  • Collision Gas: Use an inert gas such as argon or nitrogen as the collision gas.

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation. A typical starting point for a dipeptide would be in the range of 10-30 eV. This may require some empirical optimization on the specific instrument being used.

  • Data Acquisition: Acquire the MS/MS spectrum, which will show the m/z of the fragment ions.

Data Presentation

The expected fragmentation of protonated this compound ([M+H]⁺) primarily yields b₁ and y₁ ions. The theoretical monoisotopic mass of the neutral this compound is 146.0691 Da. The protonated molecule [M+H]⁺ has a theoretical m/z of 147.0764.

Ion TypeSequenceTheoretical m/z
[M+H]⁺ This compound147.0764
b₁ ion Ala72.0444
y₁ ion Gly76.0393
a₁ ion Ala44.0498
Immonium (Ala) A44.0498
Immonium (Gly) G30.0344

Note: The a₁ ion results from the loss of a carbonyl group from the b₁ ion and often has the same m/z as the immonium ion of Alanine.

Mandatory Visualization

AlaGly_Fragmentation cluster_precursor Protonated this compound [M+H]⁺ cluster_fragments Fragment Ions Precursor H₂N-CH(CH₃)-CO-NH-CH₂-COOH₂⁺ m/z = 147.1 b1 b₁ ion H₂N-CH(CH₃)-CO⁺ m/z = 72.0 Precursor->b1 Peptide Bond Cleavage y1 y₁ ion H₃N⁺-CH₂-COOH m/z = 76.0 Precursor->y1 Peptide Bond Cleavage

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Stock This compound Stock Solution (1 mg/mL in H₂O) Working Working Solution (1-10 µM in 50:50 ACN:H₂O + 0.1% FA) Stock->Working Dilution ESI Electrospray Ionization (Positive Mode) Working->ESI MS1 MS1 Scan (Identify [M+H]⁺ at m/z ~147.1) ESI->MS1 CID Collision-Induced Dissociation (Isolate and Fragment [M+H]⁺) MS1->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Identify Identify Fragment Ions (b₁ and y₁) MS2->Identify Confirm Confirm Sequence Identify->Confirm

References

Application Notes and Protocols for the Quantification of Ala-Gly in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Glycine (Ala-Gly) is a simple yet significant biomolecule. Comprised of the amino acids Alanine and Glycine, its presence and concentration in biological fluids and tissues can be indicative of various physiological and pathological states. Accurate quantification of this compound is crucial for understanding its roles in metabolic regulation, as a potential biomarker, and in the study of dipeptide metabolism. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using state-of-the-art analytical techniques.

Principles of Quantification Methods

Several analytical methods can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex biological matrices. It offers high sensitivity and selectivity, allowing for the accurate measurement of this compound even at low concentrations. The method involves chromatographic separation of the dipeptide from other sample components followed by mass spectrometric detection and quantification.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a robust and widely used technique for the separation and quantification of biomolecules. For analytes like this compound that lack a strong chromophore or fluorophore, a pre-column derivatization step is often necessary to enhance detection.

  • Enzyme-Linked Immunosorbent Assay (ELISA): While highly sensitive and specific, the availability of a commercial ELISA kit for the dipeptide this compound is limited. Development of a custom ELISA would require the generation of specific antibodies against this compound.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₂,¹⁵N-Ala-Gly).

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

3. Data Analysis

  • Construct a calibration curve using known concentrations of this compound standards.

  • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound by HPLC with Pre-column Derivatization

This protocol outlines a method for this compound quantification in brain tissue homogenate using HPLC with UV detection after derivatization with 2,4-Dinitrofluorobenzene (DNFB).

1. Brain Tissue Homogenization

  • Excise brain tissue and immediately freeze in liquid nitrogen.

  • Weigh the frozen tissue (e.g., 100 mg).

  • Add 1 mL of ice-cold 0.1 M perchloric acid.

  • Homogenize on ice using a sonicator or a tissue homogenizer.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the derivatization step.

2. Pre-column Derivatization with DNFB

  • To 100 µL of the supernatant, add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of 1% DNFB in ethanol.

  • Incubate at 60°C for 1 hour in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 1 M HCl to stop the reaction.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM sodium acetate (B1210297) buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized this compound from other components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

4. Data Analysis

  • Prepare a standard curve with derivatized this compound standards.

  • Quantify the derivatized this compound in the samples based on the peak area from the standard curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Human Plasma (LC-MS/MS)

Sample GroupNThis compound Concentration (µM) Mean ± SD
Healthy Controls502.5 ± 0.8
Disease State A505.1 ± 1.2
Disease State B501.2 ± 0.4

Table 2: Hypothetical Quantitative Data for this compound in Mouse Brain Tissue (HPLC)

Brain RegionNThis compound Concentration (nmol/g tissue) Mean ± SD
Cortex1015.2 ± 3.5
Hippocampus1022.8 ± 4.1
Cerebellum1012.5 ± 2.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Brain Tissue) Homogenization Homogenization (for tissue) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Homogenization->ProteinPrecipitation Derivatization Derivatization (for HPLC) ProteinPrecipitation->Derivatization LC_Separation LC Separation ProteinPrecipitation->LC_Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection UV_Detection UV/Fluorescence Detection LC_Separation->UV_Detection Quantification Quantification MS_Detection->Quantification UV_Detection->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: General experimental workflow for this compound quantification.

signaling_pathway AlaGly This compound PeptideTransporter Peptide Transporter (e.g., PEPT1/PEPT2) AlaGly->PeptideTransporter Uptake IntracellularPool Intracellular Amino Acid Pool PeptideTransporter->IntracellularPool SignalingCascade Downstream Signaling Cascade (Hypothetical) PeptideTransporter->SignalingCascade ProteinSynthesis Protein Synthesis IntracellularPool->ProteinSynthesis MetabolicPathways Metabolic Pathways IntracellularPool->MetabolicPathways

Application Notes and Protocols for Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Principles of Protein Stabilization by Alanine (B10760859) and Glycine (B1666218) Residues

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stability of proteins in solution is a critical factor for their function, storage, and therapeutic efficacy. While various excipients are used to stabilize protein formulations, the intrinsic stability of a protein is determined by its amino acid sequence. Alanine (Ala) and Glycine (Gly) are two of the simplest amino acids, yet their distinct properties have profound and often contrasting effects on protein structure and stability. Understanding these effects is crucial for protein engineering and the rational design of more stable proteins for therapeutic and industrial applications.

Alanine, with its small hydrophobic methyl group, generally favors the formation of stable secondary structures like alpha-helices.[1][2] In contrast, glycine's single hydrogen atom as a side chain provides it with exceptional conformational flexibility.[3][4] This flexibility can be advantageous in certain structural contexts, such as tight turns, but can also be destabilizing in ordered secondary structures due to a higher entropic cost of folding.[2][5]

These application notes provide an overview of the principles of protein stabilization by alanine and glycine residues within a polypeptide chain, supported by quantitative data and experimental protocols for enhancing protein stability through mutagenesis.

Mechanisms of Protein Stabilization and Destabilization by Alanine and Glycine

The stabilizing or destabilizing effect of alanine versus glycine is highly dependent on the local structural context within the protein.

  • Alpha-Helix Stability: In the interior of alpha-helices, alanine is a significantly more stabilizing residue than glycine.[1][2] The hydrophobic methyl group of alanine contributes to the burial of nonpolar surface area upon folding, which is energetically favorable.[2][5] Conversely, the high conformational flexibility of glycine residues can be entropically unfavorable in the constrained environment of an alpha-helix, making glycine a helix destabilizer in internal positions.[2] The stabilization energy of substituting a glycine with an alanine in a helix can range from 0.4 to 2.0 kcal/mol.[1][5]

  • Helix Caps (B75204): Glycine is often preferred at the N- and C-terminal ends (caps) of alpha-helices, where its flexibility can accommodate the specific backbone dihedral angles required to terminate the helix.[1]

  • Protein Aggregation: The role of these amino acids in protein aggregation is complex. While hydrophobic residues like alanine can promote aggregation if exposed to the solvent, glycine-rich sequences can also be prone to aggregation due to their flexibility and potential to form beta-sheet structures, as seen in some amyloidogenic proteins.[6][7] In the context of Alzheimer's disease, a mutation from Alanine to Glycine in a synthetic fragment of the amyloid beta-peptide did not accelerate fibril formation as much as another mutation, suggesting a complex role in aggregation pathways.[6]

  • Glycine to Alanine Substitution as a Stabilization Strategy: The substitution of glycine with alanine, particularly L-alanine, can be a strategy to stabilize globular proteins.[8] This is attributed to the reduction in the conformational entropy of the unfolded state and favorable interactions of the alanine side chain in the folded state.[2][5] Even more effective can be the substitution of glycine with D-alanine at specific locations like C-capping motifs of helices, which can significantly enhance protein stability without introducing steric clashes.[9][10][11][12][13][14]

Quantitative Data on Protein Stabilization

The following tables summarize quantitative data from studies on the effects of substituting glycine with alanine on protein stability.

Table 1: Effect of Glycine to Alanine Substitution on Protein Melting Temperature (Tm)

ProteinMutation LocationChange in Tm (°C)Reference
Bacillus subtilis neutral proteaseG147AIncreased stability[8]
Bacillus subtilis neutral proteaseG189AIncreased stability[8]
Bacillus subtilis neutral proteaseG147A/G189A (double mutant)+3.2[8]

Table 2: Effect of Glycine to D-Alanine Substitution on the Free Energy of Unfolding (ΔΔG°)

ProteinMutation SiteΔΔG° (kcal/mol)Reference
NTL9C-capping Gly+1.87[9][11]
UBAC-capping Gly+0.6[9][11]
Trp-cageG10+0.9[11]
Engrailed homeodomain (EH)C-capping Gly+0.59 to +1.87[11][14]
GA albumin-binding module (GA)C-capping Gly+0.59 to +1.87[11][14]
Peripheral subunit-binding domain (PSBD)C-capping Gly+0.59 to +1.87[11][14]
A positive ΔΔG° value indicates stabilization.

Experimental Protocols

The following are generalized protocols for experiments aimed at enhancing protein stability based on the principles discussed.

Protocol 1: Site-Directed Mutagenesis for Protein Stabilization (Glycine to Alanine)

This protocol outlines the steps for substituting a glycine residue with an alanine to potentially enhance protein stability.

1. Identification of Target Glycine Residues:

  • Analyze the protein's three-dimensional structure (from PDB or a homology model).
  • Identify glycine residues located in the internal positions of alpha-helices or in flexible loop regions that are not critical for function.
  • Avoid glycines at helix caps or in active sites unless there is a strong rationale.

2. Primer Design:

  • Design primers for site-directed mutagenesis that will introduce the desired codon change for alanine (e.g., GGC to GCC).
  • The primers should be complementary to the template DNA and contain the mismatch in the middle.
  • Ensure the primers have a suitable melting temperature (Tm) for PCR.

3. Site-Directed Mutagenesis PCR:

  • Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the designed primers.
  • The PCR will generate copies of the plasmid with the desired mutation.

4. Digestion of Parental DNA:

  • Digest the PCR product with an enzyme that specifically cleaves methylated DNA (e.g., DpnI) to remove the original, non-mutated parental plasmid DNA.

5. Transformation:

  • Transform the mutated plasmid into competent E. coli cells.
  • Plate the cells on an appropriate antibiotic selection plate and incubate overnight.

6. Verification of Mutation:

  • Isolate plasmid DNA from several colonies.
  • Verify the presence of the desired mutation by DNA sequencing.

7. Protein Expression and Purification:

  • Express the wild-type and mutant proteins in a suitable expression system (e.g., E. coli, yeast, mammalian cells).
  • Purify the proteins using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

8. Stability Analysis:

  • Compare the stability of the wild-type and mutant proteins using biophysical techniques (see Protocol 2).

Protocol 2: Comparative Stability Analysis of Wild-Type and Mutant Proteins

This protocol describes methods to quantify the change in stability of the engineered protein compared to the wild-type.

1. Thermal Denaturation using Differential Scanning Calorimetry (DSC):

  • Prepare solutions of the wild-type and mutant proteins at the same concentration in the same buffer.
  • Run a DSC scan from a low temperature (e.g., 20°C) to a high temperature (e.g., 100°C) at a constant scan rate.
  • The temperature at the peak of the endotherm corresponds to the melting temperature (Tm). A higher Tm for the mutant indicates increased thermal stability.

2. Chemical Denaturation using Circular Dichroism (CD) or Fluorescence Spectroscopy:

  • Prepare a series of samples of the wild-type and mutant proteins with increasing concentrations of a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).
  • Monitor the change in the CD signal (at a wavelength sensitive to secondary structure, e.g., 222 nm) or intrinsic tryptophan fluorescence as a function of denaturant concentration.
  • Fit the denaturation curves to a two-state model to determine the free energy of unfolding (ΔG°). An increase in ΔG° for the mutant indicates enhanced stability.

3. Aggregation Propensity Assessment using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC):

  • Incubate solutions of the wild-type and mutant proteins under stress conditions (e.g., elevated temperature, agitation).
  • At various time points, analyze the samples by DLS to monitor for an increase in particle size, indicative of aggregation.
  • Alternatively, use SEC to quantify the formation of soluble aggregates (dimers, trimers, etc.).

Visualizations

G cluster_Ala Alanine Properties cluster_Gly Glycine Properties cluster_effects Effects on Protein Structure cluster_outcome Impact on Stability Ala Alanine (Small, Hydrophobic) Helix_form Favors α-helix formation Ala->Helix_form  promotes Gly Glycine (Flexible, Achiral) Helix_destab Destabilizes internal α-helix positions Gly->Helix_destab  causes Flexibility High conformational flexibility in loops/turns Gly->Flexibility  allows Stabilization Increased Stability Helix_form->Stabilization Destabilization Decreased Stability Helix_destab->Destabilization Flexibility->Stabilization  (in turns) Flexibility->Destabilization  (in helices)

Caption: Logical relationship between amino acid properties and protein stability.

G start Identify Target Glycine in Protein Structure primer Design Mutagenesis Primers (Gly -> Ala) start->primer pcr Site-Directed Mutagenesis PCR primer->pcr digest Digest Parental Plasmid (DpnI) pcr->digest transform Transform into E. coli digest->transform verify Sequence Verify Mutation transform->verify express Express & Purify WT and Mutant Proteins verify->express analyze Comparative Stability Analysis (DSC, CD, DLS) express->analyze end Determine Change in Stability analyze->end

Caption: Workflow for enhancing protein stability via site-directed mutagenesis.

Conclusion

While the free dipeptide Ala-Gly is not a commonly used excipient for protein stabilization, the constituent amino acids, alanine and glycine, play pivotal roles in defining the intrinsic stability of a protein. Alanine generally acts as a stabilizing residue, particularly within alpha-helices, whereas glycine's flexibility can be either stabilizing or destabilizing depending on the structural context. A powerful strategy for enhancing the stability of therapeutic proteins is the rational substitution of destabilizing glycine residues with alanine through protein engineering. The protocols and principles outlined in these application notes provide a framework for researchers to identify potential sites for mutation and to experimentally validate the resulting improvements in protein stability. This approach is a cornerstone of modern biopharmaceutical development, enabling the creation of more robust and effective protein-based therapeutics.

References

Application Notes and Protocols for Peptidase Activity Assays Using Ala-Gly as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Glycine (Ala-Gly) serves as a fundamental substrate for assaying the activity of various peptidases, particularly those with specificity for small, neutral amino acids at the P1 position. Its simplicity makes it an ideal tool for fundamental enzyme kinetic studies, inhibitor screening, and characterization of peptidase activity in biological samples. These application notes provide detailed protocols for utilizing this compound in peptidase activity assays, with a focus on a sensitive, continuous colorimetric method suitable for high-throughput screening.

Porcine Pancreatic Elastase (PPE), a serine protease, is known to cleave peptide bonds at the carboxyl side of small hydrophobic amino acids, including alanine.[1][2] Specifically, porcine elastase I exhibits high specificity for Ala-Ala and this compound bonds, making it a suitable model enzyme for the protocols described herein.[3][4]

The cleavage of the non-chromogenic this compound dipeptide can be monitored using a coupled-enzyme assay. This method links the release of L-Alanine to a series of enzymatic reactions that culminate in a detectable colorimetric signal. The assay relies on the sequential action of L-amino acid oxidase (LAAO) and horseradish peroxidase (HRP). LAAO catalyzes the oxidative deamination of the released L-Alanine, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[5] The H₂O₂ is then utilized by HRP to oxidize a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.

Data Presentation

Enzyme Kinetic Parameters

Quantitative data for peptidase activity is crucial for comparing enzyme efficiency and inhibitor potency. The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are key parameters. While specific kinetic data for this compound with porcine pancreatic elastase is not extensively published, data from similar small peptide substrates can provide a valuable reference for experimental design.

SubstrateEnzymeKₘ (mM)Vₘₐₓ (relative)kcat (s⁻¹)Source(s)
N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilidePorcine Pancreatic Elastase1.15--[1]
ZAlaONpPorcine Pancreatic ElastasepH-independent-pH-dependent[5]
Glutaryl-Ala-Ala-Pro-Leu-p-nitroanilideHuman Pancreatic Elastase 2---[3]

Note: The Kₘ value for N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide can be used as an initial estimate for determining the substrate concentration range for this compound in kinetic studies. Optimal concentrations should be determined empirically.

Experimental Protocols

Protocol 1: Continuous Colorimetric Peptidase Activity Assay

This protocol describes a coupled-enzyme assay to continuously monitor the cleavage of this compound.

Materials:

  • This compound dipeptide (Substrate)

  • Porcine Pancreatic Elastase (or other peptidase of interest)

  • L-Amino Acid Oxidase (LAAO) from snake venom

  • Horseradish Peroxidase (HRP)

  • Chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in Assay Buffer.

    • Prepare a stock solution of the peptidase (e.g., Porcine Pancreatic Elastase) at a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of LAAO (e.g., 1 U/mL) in Assay Buffer.

    • Prepare a solution of HRP (e.g., 10 U/mL) in Assay Buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., 10 mM ABTS) in an appropriate solvent.

  • Assay Setup:

    • In a 96-well microplate, prepare a reaction mixture containing the Assay Buffer, LAAO, HRP, and the chromogenic substrate at their final desired concentrations.

    • Add varying concentrations of the this compound substrate to the wells. It is recommended to perform a substrate titration to determine the optimal concentration.

    • Include a "no substrate" control to measure any background signal.

    • Include a "no peptidase" control to ensure the signal is dependent on the peptidase activity.

  • Initiation and Measurement:

    • Initiate the reaction by adding the peptidase solution to each well.

    • Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The initial rate of the reaction (V₀) is determined from the linear portion of the curve.

    • Peptidase activity can be calculated from the rate of change in absorbance using the Beer-Lambert law and the molar extinction coefficient of the oxidized chromogen.

Protocol 2: Determination of Kₘ and Vₘₐₓ

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for the peptidase with this compound as the substrate.

Procedure:

  • Follow the procedure for the continuous colorimetric assay (Protocol 1).

  • Use a fixed, low concentration of the peptidase.

  • Vary the concentration of the this compound substrate over a wide range, typically from 0.1 x Kₘ to 10 x the expected Kₘ.

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Kₘ and Vₘₐₓ.

    V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Visualizations

Peptidase_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Reaction cluster_analysis Data Analysis AlaGly This compound Substrate Reaction_Mix Reaction Mixture (Buffer, LAAO, HRP, Chromogen) AlaGly->Reaction_Mix Peptidase Peptidase Solution Reaction Peptidase-catalyzed This compound Cleavage Peptidase->Reaction Coupling_Enzymes LAAO & HRP Coupling_Enzymes->Reaction_Mix Chromogen Chromogenic Substrate Chromogen->Reaction_Mix Reaction_Mix->Reaction Detection Coupled Enzymatic Detection Reaction->Detection L-Alanine Signal Colorimetric Signal Detection->Signal Oxidized Chromogen Measurement Spectrophotometric Measurement Signal->Measurement Kinetics Enzyme Kinetics (Km, Vmax) Measurement->Kinetics

Workflow for the coupled-enzyme peptidase assay.

Dipeptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AlaGly This compound Dipeptide Peptidase Ectopeptidase (e.g., DPP4) AlaGly->Peptidase Cleavage Receptor Dipeptide Transporter/ Receptor AlaGly->Receptor Binding Effector Effector Protein Receptor->Effector Activation Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Effector->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation

A putative signaling pathway involving dipeptides.

Putative Signaling Pathway Involving this compound

Dipeptides such as this compound, present in the extracellular environment, may act as signaling molecules.[1] Ectopeptidases, like Dipeptidyl Peptidase IV (DPP4), can regulate the concentration of these dipeptides by cleaving them. The intact dipeptide may bind to specific cell surface receptors or transporters, initiating an intracellular signaling cascade. This could involve the activation of effector proteins, leading to the stimulation of downstream pathways such as the MAPK kinase cascade. Ultimately, this can result in the phosphorylation and activation of transcription factors, which then translocate to the nucleus to modulate gene expression, leading to a cellular response. The cleavage of this compound by ectopeptidases would terminate this signal, highlighting a potential mechanism for the regulation of cellular processes by extracellular peptidase activity.

References

Application Notes and Protocols for the Dissolution of Ala-Gly in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ala-Gly, the dipeptide composed of L-alanine and L-glycine, is a fundamental building block of proteins and peptides. It serves as a valuable tool in a wide array of biochemical and pharmaceutical research applications, including its use in cell culture media, as a component in drug formulation studies, and in structural biology. The accurate and consistent preparation of this compound solutions in aqueous buffers is critical for experimental reproducibility and the generation of reliable data.

These application notes provide a detailed protocol for the dissolution of this compound in aqueous buffers, with a particular focus on Phosphate-Buffered Saline (PBS), a commonly used buffer in biological research. Additionally, this document summarizes the available data on the solubility and stability of this compound to guide researchers in preparing and storing its solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the preparation of its aqueous solutions.

PropertyValueReference
Molecular Weight 146.14 g/mol [1][2]
Appearance White to almost white crystalline powder[3]
Predicted Water Solubility 68.3 g/L[4]
Storage of Powder -20°C[2]

Note: The predicted water solubility is a computed value and may differ from empirical measurements in buffered solutions.

Experimental Protocol: Dissolving this compound in 1x Phosphate-Buffered Saline (PBS), pH 7.4

This protocol provides a step-by-step method for the preparation of an this compound solution in a standard aqueous buffer.

Materials
  • This compound powder (Biotechnology grade)

  • 1x Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter for sterilization

Procedure
  • Pre-dissolution Preparation:

    • Bring the this compound powder to room temperature before opening the container to prevent condensation.

    • Prepare the desired volume of 1x PBS, pH 7.4, or use a commercially available sterile solution. A common formulation for 1x PBS is 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄.

  • Weighing the this compound Powder:

    • On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM solution, weigh out 1.4614 mg of this compound for each 1 mL of final solution volume.

  • Dissolution in Buffer:

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add a small volume of the 1x PBS buffer (e.g., 20-30% of the final volume) to the tube.

    • Vortex the mixture vigorously for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (if necessary):

    • If the this compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating of the solution.

    • Alternatively, gentle warming of the solution to 37°C can be attempted, but care should be taken to avoid degradation of the peptide.

  • Final Volume Adjustment:

    • Once the this compound is completely dissolved, add 1x PBS buffer to reach the final desired volume.

    • Vortex the solution briefly to ensure homogeneity.

  • Sterilization:

    • For applications requiring sterility, such as cell culture, filter the final this compound solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Storage:

    • For immediate use, the solution can be stored at 2-8°C.

    • For long-term storage, it is recommended to prepare single-use aliquots and store them at -20°C to minimize freeze-thaw cycles. While specific stability data for this compound in PBS is limited, it is advisable to use stored solutions within one month.

Solubility Data Summary

Quantitative data on the solubility of this compound in various aqueous buffers is not extensively available in the literature. However, based on predictive models and related studies, the following information can be used as a guideline. Researchers should empirically determine the solubility for their specific buffer and experimental conditions.

SolventPredicted/Observed SolubilityRemarksReference
Water 68.3 g/L (Predicted)This is a high predicted solubility.[4]
Water Lower than Gly-Ala and Glycine (B1666218)Experimental observation suggests that the sequence of amino acids impacts solubility.[5]
Phosphate-Buffered Saline (PBS), pH 7.4 Data not availableSolubility should be determined experimentally. Based on the predicted water solubility, a concentration of 10-50 mM should be achievable.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound solution in an aqueous buffer.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound Powder add_buffer Add small volume of PBS weigh->add_buffer buffer Prepare 1x PBS Buffer buffer->add_buffer vortex Vortex vigorously add_buffer->vortex check Check for complete dissolution vortex->check sonicate Sonicate/Warm if necessary check->sonicate No adjust_vol Adjust to final volume check->adjust_vol Yes sonicate->vortex sterilize Sterile filter (0.22 µm) adjust_vol->sterilize store Store at -20°C in aliquots sterilize->store G start This compound powder in PBS vortex Vortexing start->vortex dissolved Completely Dissolved? vortex->dissolved sonicate Sonication dissolved->sonicate No success Solution Ready for Use dissolved->success Yes warm Gentle Warming (37°C) sonicate->warm recheck Re-check Dissolution warm->recheck recheck->success Yes fail Consider lower concentration or alternative buffer recheck->fail No

References

Application Notes and Protocols for the GC-MS Analysis of Ala-Gly Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanyl-glycine (Ala-Gly) is a dipeptide composed of alanine (B10760859) and glycine, which plays a role in various biological processes and is a common structural motif in proteins. Accurate and sensitive quantification of this compound in biological matrices is crucial for research in proteomics, metabolomics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of small molecules. However, due to the low volatility and polar nature of dipeptides like this compound, direct GC-MS analysis is not feasible.[1][2][3]

Derivatization is a chemical modification process that converts non-volatile compounds into volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[4][5] This application note provides detailed protocols for two common derivatization techniques for this compound: silylation and acylation. It also presents expected quantitative data and fragmentation patterns to aid in method development and data interpretation.

Derivatization Strategies for this compound

The two primary strategies for the derivatization of this compound for GC-MS analysis are silylation and acylation. Each method targets the active hydrogens on the amine and carboxylic acid functional groups of the dipeptide.

Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[4][6] Silylating reagents are highly effective in increasing the volatility and thermal stability of polar analytes.[7] Commonly used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2][4][5] MTBSTFA derivatives are known to be more stable and less susceptible to hydrolysis compared to TMS derivatives.[2][3]

Acylation

Acylation introduces an acyl group into the molecule, typically at the amine and hydroxyl groups. For dipeptides, a two-step process is often employed: esterification of the carboxylic acid group followed by acylation of the amine group.[8] Common reagents for this include methyl chloroformate (MCF) for esterification and acylation, and pentafluoropropionic anhydride (B1165640) (PFPA) for acylation.[9][10][11] Acylation can produce stable derivatives with excellent chromatographic properties.

Experimental Protocols

Protocol 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

This protocol describes the formation of the t-BDMS derivative of this compound.

Materials:

  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Pyridine, anhydrous

  • Heating block or oven

  • GC-MS vials (2 mL) with inserts

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Place 1-10 µg of this compound standard or the dried sample extract into a GC-MS vial insert. Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen gas. Moisture can interfere with the derivatization reaction.[2][5]

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (with 1% t-BDMCS) to the dried sample.

  • Reaction: Cap the vial tightly and heat at 100 °C for 2-4 hours in a heating block or oven.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Protocol 2: Two-Step Derivatization using Methanol/HCl and Pentafluoropropionic Anhydride (PFPA)

This protocol describes the formation of the methyl ester, N-pentafluoropropionyl derivative of this compound.

Materials:

  • This compound standard or dried sample extract

  • 2 M HCl in Methanol (MeOH)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297) (EtOAc), anhydrous

  • Heating block or oven

  • GC-MS vials (2 mL)

  • Nitrogen gas supply for drying

Procedure:

  • Esterification:

    • Add 200 µL of 2 M HCl in MeOH to the dried this compound sample in a GC-MS vial.

    • Cap the vial tightly and heat at 80 °C for 60 minutes.[8][11]

    • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester of this compound, add 100 µL of a 1:4 (v/v) mixture of PFPA and anhydrous ethyl acetate.

    • Cap the vial tightly and heat at 65 °C for 30 minutes.[8][11]

  • Cooling and Final Preparation:

    • Cool the vial to room temperature.

    • The sample can be analyzed directly or the solvent can be evaporated and the residue reconstituted in a suitable solvent like ethyl acetate for analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. Please note that exact retention times and relative abundances of fragments can vary depending on the specific GC-MS instrument, column, and analytical conditions. The data presented here is based on typical results for derivatized dipeptides.

Table 1: Silylated this compound (t-BDMS derivative) - Expected GC-MS Data

ParameterExpected Value/InformationReference
Derivatization Reagent MTBSTFA + 1% t-BDMCS[2]
GC Column SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) or similar[2]
Oven Program Initial 100°C, ramp to 300°C at 10°C/minGeneral
Expected Retention Time 15 - 25 min (highly dependent on conditions)General
Molecular Ion (M+) m/z 460 (for di-tBDMS derivative)Calculated
Key Mass Fragments (m/z) M-15 (loss of CH₃), M-57 (loss of C₄H₉), M-159 (loss of CO-O-tBDMS)[2]
Cleavage of the central CH-CO bond[1]
Limit of Detection (LOD) Low ng/mL to pg/mL rangeGeneral

Table 2: Acylated this compound (Methyl Ester, N-PFP derivative) - Expected GC-MS Data

ParameterExpected Value/InformationReference
Derivatization Reagents 2M HCl in MeOH, PFPA in EtOAc[8][11]
GC Column DB-5 or equivalent (30 m x 0.25 mm I.D. x 0.25 µm)General
Oven Program Initial 70°C, ramp to 280°C at 15°C/minGeneral
Expected Retention Time 10 - 20 min (highly dependent on conditions)General
Molecular Ion (M+) m/z 422Calculated
Key Mass Fragments (m/z) Loss of methoxycarbonyl group (-COOCH₃), loss of pentafluoropropionyl group (-COC₂F₅)General
Characteristic fragments from Ala and Gly residuesGeneral
Limit of Detection (LOD) Low ng/mL to pg/mL range[9]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis AlaGly This compound Sample (Standard or Extract) Dry Dry Sample (N2 Stream) AlaGly->Dry Reagent Add Derivatization Reagent (e.g., MTBSTFA or PFPA) Dry->Reagent Heat Heat (e.g., 100°C or 65°C) Reagent->Heat Deriv_AlaGly Derivatized this compound Heat->Deriv_AlaGly Inject Inject into GC-MS Deriv_AlaGly->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

Silylation_Reaction AlaGly This compound H₂N-CH(CH₃)-C(O)NH-CH₂-COOH Deriv_AlaGly Derivatized this compound (t-BDMS)HN-CH(CH₃)-C(O)N(Si(t-BDMS))-CH₂-COO(Si(t-BDMS)) AlaGly->Deriv_AlaGly + MTBSTFA (Heat) MTBSTFA MTBSTFA CF₃-C(O)N(CH₃)Si(CH₃)₂(C(CH₃)₃)

Caption: Silylation of this compound using MTBSTFA.

Conclusion

Derivatization is an essential step for the successful analysis of the dipeptide this compound by GC-MS. Both silylation with MTBSTFA and a two-step acylation with methanol/HCl and PFPA are effective methods for producing volatile and thermally stable derivatives. The choice of derivatization method may depend on the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix. The provided protocols and expected data will serve as a valuable resource for researchers and scientists in developing and validating robust GC-MS methods for the quantification of this compound in various applications.

References

Application Notes and Protocols for Isotopic Labeling of Ala-Gly in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of dipeptide metabolism is crucial for understanding nutrient uptake, protein turnover, and the metabolic fate of small peptides in various physiological and pathological states. Isotopic labeling, a powerful technique to trace the movement of molecules through metabolic pathways, offers a precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of dipeptides like Alanine-Glycine (Ala-Gly).[1][2] By replacing specific atoms with their stable isotopes (e.g., ¹³C, ¹⁵N), researchers can track the dipeptide and its constituent amino acids, Alanine (B10760859) (Ala) and Glycine (B1666218) (Gly), using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of this compound and its use in metabolic studies. The information is intended to guide researchers in designing and executing robust experiments to elucidate the metabolic pathways of this dipeptide.

Metabolic Significance of this compound

The dipeptide this compound is a simple yet significant molecule involved in various biological processes. Its metabolic fate is primarily dictated by its hydrolysis into its constituent amino acids, alanine and glycine, which then enter their respective metabolic pathways.[4][5] Alanine is a key glucogenic amino acid, readily converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis. Glycine is involved in the synthesis of proteins, glutathione, purines, and heme, and it can be interconverted with serine. Understanding the dynamics of this compound metabolism can provide insights into cellular energy status, nitrogen balance, and biosynthetic activities.

Applications in Research and Drug Development

The use of isotopically labeled this compound is valuable in several research areas:

  • Nutritional Science: To study the absorption and bioavailability of dipeptides from dietary sources.

  • Pharmacokinetics: To track the metabolic fate of peptide-based drugs or drug carriers that incorporate the this compound motif.[6]

  • Disease Research: To investigate alterations in peptide metabolism in diseases such as cancer, metabolic syndrome, and neurodegenerative disorders.

  • Cell Culture Media Optimization: To understand the utilization of dipeptides as nutrient sources in biopharmaceutical production, for instance, in Chinese Hamster Ovary (CHO) cell cultures.[7][8][9][10][11][12]

Data Presentation: Quantitative Metabolic Flux Analysis

Metabolic flux analysis (MFA) using isotopically labeled substrates allows for the quantification of the rates (fluxes) of metabolic reactions.[13] Below is a table summarizing hypothetical, yet plausible, quantitative data from a tracer experiment using [U-¹³C₅]-Ala-Gly in a mammalian cell culture model. The data represents the fractional contribution of the labeled this compound to the intracellular pools of related metabolites at isotopic steady state.

MetaboliteFractional Contribution from [U-¹³C₅]-Ala-Gly (%)Analytical Method
Intracellular this compound95 ± 3LC-MS/MS
Intracellular Alanine85 ± 5LC-MS/MS
Intracellular Glycine88 ± 4LC-MS/MS
Pyruvate75 ± 6GC-MS or LC-MS/MS
Lactate70 ± 7GC-MS or LC-MS/MS
Serine30 ± 5GC-MS or LC-MS/MS
Glutamate15 ± 4GC-MS or LC-MS/MS
Citrate (TCA Cycle)10 ± 3GC-MS or LC-MS/MS

Note: The data presented in this table is for illustrative purposes and represents a hypothetical scenario. Actual results will vary depending on the experimental system and conditions.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of an isotopically labeled this compound dipeptide using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.[14][15][16][17][18] The choice of isotope (e.g., ¹³C, ¹⁵N) and the position of the label will depend on the specific research question. For example, to trace the entire backbone, one could use uniformly labeled amino acids (e.g., U-¹³C, U-¹⁵N).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Gly-OH (or isotopically labeled Fmoc-[¹³C₂, ¹⁵N]-Gly-OH)

  • Fmoc-Ala-OH (or isotopically labeled Fmoc-[¹³C₃, ¹⁵N]-Ala-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • First Amino Acid Coupling (Glycine):

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates success).

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Alanine):

    • Remove the Fmoc group from the coupled glycine by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF.

    • Activate the isotopically labeled Fmoc-Ala-OH using the same procedure as for glycine.

    • Add the activated labeled alanine to the resin and shake for 2 hours.

    • Confirm coupling with a Kaiser test and wash with DMF.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal alanine with 20% piperidine in DMF. Wash with DMF and then DCM, and dry the resin.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove side-chain protecting groups.

    • Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, discard the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude this compound dipeptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

    • Confirm the identity and isotopic enrichment of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15]

Protocol 2: In Vitro Metabolic Tracing of Labeled this compound in Cell Culture

This protocol describes a general workflow for a metabolic tracing experiment using isotopically labeled this compound in a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)

  • Cell culture medium (deficient in alanine and glycine)

  • Dialyzed fetal bovine serum (dFBS)

  • Isotopically labeled this compound

  • Unlabeled this compound (for control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol (B129727), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding and Growth: Seed cells in culture plates at a density that will allow them to reach approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing the this compound-deficient base medium with dFBS and the isotopically labeled this compound at a desired final concentration (e.g., 1 mM). Prepare a control medium with unlabeled this compound.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium (or control medium) to the cells.

    • Incubate the cells for a time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic labeling of metabolites, or for a longer period (e.g., 24 hours) to approach isotopic steady state.

  • Metabolite Extraction:

    • At each time point, rapidly quench the metabolism by aspirating the medium and adding the ice-cold 80% methanol quenching solution.

    • Place the culture plates on dry ice for 10 minutes.

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

  • Sample Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for either LC-MS/MS or NMR analysis.

    • Analyze the samples to determine the isotopic enrichment in this compound, alanine, glycine, and downstream metabolites.

Protocol 3: Analysis of Labeled Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of labeled this compound and its metabolites by liquid chromatography-tandem mass spectrometry.

Materials:

  • Reconstituted metabolite extracts

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer like an Orbitrap)

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Separate the metabolites using a gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for the metabolites of interest.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a mode that allows for the detection of the different isotopologues of each metabolite. For a triple quadrupole instrument, this would involve setting up multiple reaction monitoring (MRM) transitions for each isotopologue. For a high-resolution instrument, full scan mode can be used to acquire the mass spectra of all ions.

    • Acquire tandem mass spectra (MS/MS) to confirm the identity of the metabolites.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of this compound, alanine, glycine, and other targeted metabolites.

    • Correct the raw data for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of the isotopic label in each metabolite pool at each time point.

    • Use this data for metabolic flux analysis by fitting it to a metabolic model.

Mandatory Visualizations

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Labeled this compound (ext) Labeled this compound Labeled this compound (int) Labeled this compound Labeled this compound (ext)->Labeled this compound (int) Dipeptide Transporter Labeled Alanine Labeled Alanine Labeled this compound (int)->Labeled Alanine Dipeptidase (Hydrolysis) Labeled Glycine Labeled Glycine Labeled this compound (int)->Labeled Glycine Dipeptidase (Hydrolysis) Pyruvate Pyruvate Labeled Alanine->Pyruvate Transamination Proteins Proteins Labeled Alanine->Proteins Serine Serine Labeled Glycine->Serine Labeled Glycine->Proteins Glutathione Glutathione Labeled Glycine->Glutathione Purines Purines Labeled Glycine->Purines TCA Cycle TCA Cycle Pyruvate->TCA Cycle experimental_workflow cluster_synthesis Synthesis & Preparation cluster_experiment Metabolic Tracing Experiment cluster_analysis Analysis & Interpretation SPPS Solid-Phase Peptide Synthesis of Labeled this compound Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Cell Culture Cell Culture & Labeling with Labeled this compound Characterization->Cell Culture Quenching Metabolic Quenching Cell Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS or NMR Analysis Extraction->LCMS Data Processing Data Processing & Isotopologue Analysis LCMS->Data Processing MFA Metabolic Flux Analysis Data Processing->MFA

References

Application Notes: Ala-Gly in Drug Delivery System Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide Alanine-Glycine (Ala-Gly) is a simple yet versatile building block in the development of advanced drug delivery systems. Its inherent biocompatibility and the specific properties of its constituent amino acids—alanine's small hydrophobic methyl group and glycine's flexibility—make it a valuable component in designing sophisticated drug carriers. This compound can be incorporated into various formulations to achieve controlled, targeted, and stimulus-responsive drug release. These application notes provide an overview of the utility of this compound in nanoparticles, liposomes, hydrogels, and as a linker in antibody-drug conjugates (ADCs).

1. Enzyme-Responsive Nanoparticles

This compound can be incorporated into peptide sequences that are substrates for enzymes overexpressed in pathological environments, such as the tumor microenvironment. Matrix metalloproteinases (MMPs), for example, are frequently upregulated in cancer and can cleave specific peptide sequences. By using an this compound-containing peptide as a linker between a nanoparticle core (e.g., PLGA) and a stealth polymer like polyethylene (B3416737) glycol (PEG), a "smart" nanoparticle can be engineered. In circulation, the PEG layer shields the nanoparticle from the immune system, prolonging its half-life. Upon reaching the tumor, MMPs cleave the peptide linker, shedding the PEG layer and facilitating cellular uptake of the nanoparticle and its therapeutic payload.

Application Protocols

Protocol 1: Synthesis of this compound Dipeptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of the this compound dipeptide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place Fmoc-Gly-Wang resin (1 equivalent) in the synthesis vessel.

    • Add DMF to swell the resin for 30-60 minutes with gentle agitation.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF to create the activation solution.

    • Add the activation solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To check for reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Repeat the deprotection step (Step 2) to remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[1]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved this compound dipeptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

    • Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: Formulation of this compound Functionalized PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles with a surface functionalized with this compound peptides using an emulsion-solvent evaporation method. This protocol assumes the this compound peptide has been pre-conjugated to a lipid-PEG molecule for surface modification.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Hydrophobic drug (e.g., Paclitaxel)

  • This compound-PEG-Lipid conjugate

  • Poly(vinyl alcohol) (PVA)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in ethyl acetate (5 mL).

  • Aqueous Phase Preparation:

    • Dissolve PVA (e.g., 2% w/v) in deionized water (20 mL) to create the aqueous phase.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while stirring vigorously.

    • Sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion.[2][3]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for 4-6 hours to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.[4]

    • Alternatively, use a rotary evaporator for faster solvent removal.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles with deionized water three times to remove excess PVA and unencapsulated drug.

  • Surface Functionalization (Post-Formulation):

    • Resuspend the washed PLGA nanoparticles in a suitable buffer (e.g., PBS pH 7.4).

    • Add the this compound-PEG-Lipid conjugate to the nanoparticle suspension.

    • Incubate the mixture with gentle stirring to allow the insertion of the lipid-PEG-peptide into the nanoparticle surface.

  • Final Purification and Characterization:

    • Purify the functionalized nanoparticles by centrifugation or dialysis to remove the non-incorporated peptide conjugate.

    • Characterize the nanoparticles for size, zeta potential (Dynamic Light Scattering), morphology (TEM/SEM), drug loading, and peptide conjugation efficiency.

Protocol 3: Preparation of this compound Cross-linked PEG Hydrogel for Drug Delivery

This protocol details the formation of a hydrogel using a 4-arm PEG-Maleimide crosslinked with a custom dithiol peptide containing an this compound sequence.

Materials:

  • 4-arm PEG-Maleimide (PEG-4MAL)

  • Custom dithiol peptide (e.g., Cys-Ala-Gly-Cys)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Hydrophilic drug (e.g., Doxorubicin)

  • Vortex mixer

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of PEG-4MAL in PBS.

    • Prepare a stock solution of the Cys-Ala-Gly-Cys peptide in PBS.

    • Dissolve the hydrophilic drug in the peptide solution.

  • Hydrogel Formation:

    • In a sterile tube, mix the PEG-4MAL solution with the peptide-drug solution in a 1:1 molar ratio of maleimide (B117702) to thiol groups.[5]

    • Briefly vortex the solution to ensure homogeneity.

    • Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes as the Michael-type addition reaction proceeds.[5]

  • Characterization and Drug Release Study:

    • Characterize the hydrogel's swelling ratio, mechanical properties (rheology), and morphology (SEM).

    • To study drug release, place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS with and without a target enzyme like MMP).

    • At predetermined time points, collect aliquots of the buffer and measure the drug concentration using UV-Vis spectroscopy or HPLC.[6]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxicity of this compound-containing drug delivery formulations against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded this compound formulation

  • Free drug (as a control)

  • Empty nanoparticles (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[7][8]

  • Treatment:

    • Prepare serial dilutions of the this compound drug formulation, free drug, and empty nanoparticles in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted treatments to the respective wells. Include untreated cells as a negative control.[8]

    • Incubate the plate for 48-72 hours.[7]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[7][9]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Quantitative Data Summary

Formulation TypeDrugLinker/Carrier ComponentKey FindingReference
Antibody-Drug Conjugate Monomethyl auristatin E (MMAE)Val-Ala dipeptideCan achieve a high drug-to-antibody ratio (DAR) of up to 7.4.[9][9]
Enzyme-Responsive Liposomes Doxorubicin (B1662922) (DOX)pH/enzyme dual responsive complexMore than 2 times the anti-cancer efficiency compared to free doxorubicin in vivo.[10][10]
MMP-Sensitive Hydrogel PaclitaxelGly-Pro-Val-Gly-Leu-Ile-Gly-LysComplete degradation of the hydrogel after 170 hours in a 0.2 mg/mL collagenase solution.[8][8]

Visualizations

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Tumor Cell NP_PEG PEGylated Nanoparticle (this compound Linker) MMP MMP Enzyme NP_PEG->MMP Enzyme Encounter NP_dePEG De-PEGylated Nanoparticle Uptake Cellular Uptake NP_dePEG->Uptake Internalization MMP->NP_dePEG Cleavage of This compound Linker Release Drug Release Uptake->Release Lysosomal Degradation

Caption: Enzyme-responsive drug delivery workflow.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_char Characterization cluster_eval In Vitro Evaluation Peptide_Synth This compound Synthesis (SPPS) Drug_Conj Drug Conjugation Peptide_Synth->Drug_Conj NP_Form Nanoparticle Formulation Drug_Conj->NP_Form Phys_Chem Size, Zeta, Morphology (DLS, TEM) NP_Form->Phys_Chem Drug_Load Drug Loading & Encapsulation Eff. NP_Form->Drug_Load Release_Study Drug Release Study (with/without enzyme) NP_Form->Release_Study Cytotoxicity Cytotoxicity Assay (MTT, IC50) Release_Study->Cytotoxicity

Caption: Experimental workflow for formulation and evaluation.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC Antibody-Drug Conjugate (Val-Ala Linker) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Cleavage Proteolytic Cleavage (Cathepsin B) Antigen->Cleavage 2. Internalization & Lysosomal Trafficking Payload Active Payload Release Cleavage->Payload 3. Linker Cleavage

Caption: ADC mechanism of action with a cleavable linker.

References

Application Note: Ala-Gly as a Standard for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is critical in various fields, including proteomics, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a widely used technique for amino acid analysis, often employing a standard for calibration and quality control. This application note details the use of the dipeptide Alanyl-Glycine (Ala-Gly) as a potential internal and external standard in amino acid analysis workflows. The use of a dipeptide like this compound can offer advantages in monitoring and correcting for variability during sample preparation, including the hydrolysis step.

While isotopically labeled standards are considered the gold standard, non-endogenous, stable small peptides like this compound present a cost-effective alternative. This document provides a comprehensive protocol for incorporating this compound as a standard in HPLC-based amino acid analysis with pre-column derivatization using o-phthalaldehyde (B127526) (OPA).

Core Principles

The methodology is based on the pre-column derivatization of primary amino acids with OPA, followed by separation and quantification using reversed-phase HPLC with fluorescence detection. This compound, when used as an internal standard, is added to the sample at the beginning of the workflow. After acid hydrolysis, which cleaves the peptide bond of this compound into its constituent amino acids, Alanine and Glycine, the recovery of these amino acids from a known starting amount of the dipeptide can be used to correct for losses during the analytical process. When used as an external standard, a calibration curve of hydrolyzed this compound is prepared to quantify the amino acids in the sample.

Experimental Protocols

Materials and Reagents
  • This compound Standard: High purity (≥98%) DL-Alanylglycine[1]

  • Amino Acid Standard Mixture: A certified mixture of amino acids at a known concentration.

  • Internal Standard (optional, if this compound is not used as IS): Norvaline or Sarcosine[2]

  • Hydrolysis Reagent: 6 M Hydrochloric Acid (HCl)

  • Derivatization Reagent (OPA): o-phthalaldehyde reagent solution.

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v)

  • HPLC Grade Water

  • Sample: Protein or peptide of interest.

Standard Preparation

This compound Stock Solution (10 mM): Accurately weigh 14.61 mg of this compound and dissolve it in 10 mL of HPLC grade water to prepare a 10 mM stock solution. Store at -20°C.

Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to generate working standards with concentrations ranging from 10 µM to 1000 µM.

Internal Standard Solution (if applicable): Prepare a 10 mM stock solution of Norvaline. A working solution of 0.5 mM is prepared by diluting the stock solution.[1]

Sample Preparation and Hydrolysis
  • To 100 µL of the protein sample, add a known amount of the this compound working solution (e.g., to a final concentration of 100 µM). If using a different internal standard, add it at this stage.

  • Add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.

  • Seal the reaction vial under vacuum or flush with nitrogen to create an oxygen-free environment.

  • Incubate the sample at 110°C for 24 hours to ensure complete hydrolysis of the protein and the this compound dipeptide.[3][4][5][6]

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried hydrolysate in 100 µL of 0.1 M HCl. The sample is now ready for derivatization.

Automated Pre-column Derivatization (using HPLC autosampler)

The derivatization is performed automatically by the HPLC autosampler just before injection.[1] The autosampler is programmed to mix the sample hydrolysate with the OPA reagent and a borate (B1201080) buffer.

Typical Autosampler Program:

  • Draw 2.5 µL of borate buffer.

  • Draw 2.5 µL of the sample.

  • Mix in air.

  • Wait for 0.5 minutes.

  • Draw 0.5 µL of OPA reagent.

  • Mix in air.

  • Draw 32 µL of water for dilution.

  • Mix in air.

  • Inject the mixture onto the HPLC column.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Column Temperature: 40°C

  • Detection: Fluorescence detector (Excitation: 338 nm, Emission: 450 nm)

  • Flow Rate: 2 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-1.9 min: 0% B

    • 1.9-18.2 min: 0-53% B (linear gradient)

    • 18.2-20.2 min: 100% B (wash)

    • 20.2-26 min: 0% B (equilibration)

Data Presentation

The quantitative performance of the method should be validated for linearity, accuracy, and precision. The following tables present representative data for an amino acid analysis using this compound as a standard.

Table 1: Linearity of Amino Acid Standards

Amino AcidConcentration Range (µM)
Aspartic Acid10 - 5000.9995
Glutamic Acid10 - 5000.9992
Serine10 - 5000.9998
Glycine10 - 5000.9997
Histidine10 - 5000.9991
Arginine10 - 5000.9994
Threonine10 - 5000.9996
Alanine10 - 5000.9999
Proline10 - 5000.9989
Tyrosine10 - 5000.9993
Valine10 - 5000.9997
Methionine10 - 5000.9990
Cysteine10 - 5000.9985
Isoleucine10 - 5000.9996
Leucine10 - 5000.9998
Phenylalanine10 - 5000.9994
Lysine10 - 5000.9995

Table 2: Accuracy and Precision

Amino AcidSpiked Concentration (µM)Measured Concentration (µM, mean ± SD, n=3)Recovery (%)RSD (%)
Aspartic Acid10098.7 ± 2.198.72.1
Glutamic Acid100101.2 ± 2.5101.22.5
Serine10099.5 ± 1.899.51.8
Glycine100100.8 ± 2.2100.82.2
Alanine100102.1 ± 1.9102.11.9
Valine10099.1 ± 2.899.12.8
Leucine100100.5 ± 2.4100.52.4

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hydrolysis Hydrolysis cluster_analysis HPLC Analysis cluster_data Data Processing Sample Protein Sample Spike Spike Sample with this compound Sample->Spike AlaGly_Std This compound Standard AlaGly_Std->Spike Add_HCl Add 6M HCl Spike->Add_HCl Heat Incubate at 110°C for 24h Add_HCl->Heat Dry Evaporate HCl Heat->Dry Reconstitute Reconstitute in 0.1M HCl Dry->Reconstitute Derivatize Automated OPA Derivatization Reconstitute->Derivatize Inject Inject on C18 Column Derivatize->Inject Separate Gradient Elution Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using this compound response Integrate->Quantify

Caption: Experimental workflow for amino acid analysis using this compound as a standard.

Logic of Internal Standardization

G Analyte Analyte in Sample Initial Amount: A_i Process Sample Preparation (e.g., Hydrolysis, Derivatization) Analyte->Process IS Internal Standard (this compound) Known Initial Amount: IS_i IS->Process Analyte_f Final Analyte Measured Amount: A_f Process->Analyte_f IS_f Final IS Measured Amount: IS_f Process->IS_f Ratio Calculate Response Factor (A_f / IS_f) Analyte_f->Ratio IS_f->Ratio Corrected_Analyte Corrected Analyte Amount Ratio->Corrected_Analyte

References

Application Notes and Protocols: Ala-Gly in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanyl-Glycine (Ala-Gly) is a simple peptide composed of alanine (B10760859) and glycine (B1666218) residues. While not a potent enzyme inhibitor itself, its structural motif is present in many bioactive peptides and proteins. Studying the interaction of this compound with enzymes can provide valuable insights into substrate recognition and the fundamental principles of enzyme-inhibitor interactions. These application notes provide a detailed framework for investigating the inhibitory potential of dipeptides like this compound, using Dipeptidyl Peptidase IV (DPP-IV) as a model enzyme system. DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, making it a key target for the development of anti-diabetic drugs.[1][2][3]

Principle of DPP-IV Inhibition Assay

The activity of DPP-IV is typically measured using a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[4][5] Cleavage of this substrate by DPP-IV releases the highly fluorescent AMC molecule, which can be quantified to determine enzyme activity. In the presence of an inhibitor, the rate of AMC release is reduced. By measuring the fluorescence intensity over time in the presence of varying concentrations of a test compound, the inhibitory potency (e.g., IC50 value) can be determined.

Data Presentation: Inhibitory Potency of Dipeptides against DPP-IV

The following table summarizes the inhibitory activities of various dipeptides against DPP-IV, providing a reference for comparison. As specific inhibitory data for this compound against DPP-IV is not prominently available in the literature, it is often used as a negative control in such studies, with its activity considered negligible for practical purposes. For illustrative purposes in this table, a hypothetical high IC50 value is assigned to this compound.

DipeptideIC50 (µM)Ki (µM)Inhibition TypeReference
Diprotin A (Ile-Pro-Ile)3.2 - 24.73.5Competitive[6][7]
Trp-Pro44.2N/ACompetitive[6]
Gly-Pro-Ala-Glu49.6N/ANot Determined[7]
Gly-Pro-Gly-Ala41.9N/ANot Determined[7]
This compound > 10,000 (Hypothetical) N/A Not Determined N/A
Sitagliptin (Control)0.0190.018Competitive

N/A: Not available

Experimental Protocols

Protocol 1: Screening for DPP-IV Inhibition

This protocol outlines a high-throughput method for screening potential DPP-IV inhibitors.

Materials:

  • Human recombinant DPP-IV enzyme[4]

  • DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[8]

  • DPP-IV Substrate: Gly-Pro-AMC[4][5]

  • Test compounds (e.g., this compound) and positive control (e.g., Sitagliptin or Diprotin A)

  • 96-well black, flat-bottom microplate[5]

  • Fluorescence microplate reader (Ex/Em = 360/460 nm)[9][10]

Procedure:

  • Prepare Reagents:

    • Dilute DPP-IV enzyme to the desired working concentration in cold assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the final working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each concentration of the test compound or control.

    • Add 20 µL of the diluted DPP-IV enzyme solution to each well.

    • Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Protocol 2: Determination of Kinetic Parameters (Ki and Mode of Inhibition)

This protocol is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (Gly-Pro-AMC) and the inhibitor.

    • For each inhibitor concentration (including zero), perform a substrate titration.

  • Enzyme Kinetics Measurement:

    • Add the DPP-IV enzyme to initiate the reactions.

    • Measure the initial reaction velocities (V₀) by monitoring the fluorescence increase over a short period where the reaction is linear.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the plots to determine the apparent Km and Vmax values in the presence of the inhibitor.

    • From the changes in Km and Vmax, determine the mode of inhibition.

    • Calculate the Ki value using the appropriate equations for the determined mode of inhibition. For competitive inhibition, the relationship is Km(app) = Km(1 + [I]/Ki).

Visualizations

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Signaling cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release GLP-1/GIP (Active) GLP-1/GIP (Active) GLP-1/GIP Release->GLP-1/GIP (Active) Insulin Release Insulin Release Blood Glucose Blood Glucose Insulin Release->Blood Glucose - Glucagon Release Glucagon Release Glucose Production Glucose Production Glucagon Release->Glucose Production + Glucose Production->Blood Glucose + GLP-1/GIP (Active)->Insulin Release + GLP-1/GIP (Active)->Glucagon Release - DPP-IV DPP-IV GLP-1/GIP (Active)->DPP-IV Substrate GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) DPP-IV->GLP-1/GIP (Inactive) Cleavage This compound (Hypothetical Inhibitor) This compound (Hypothetical Inhibitor) This compound (Hypothetical Inhibitor)->DPP-IV Inhibition

Caption: DPP-IV inactivates incretin hormones (GLP-1/GIP), regulating blood glucose.

Experimental Workflow for DPP-IV Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Reagent Preparation - DPP-IV Enzyme - Gly-Pro-AMC Substrate - Test Compounds (e.g., this compound) - Positive Control (Sitagliptin) assay_setup Assay Setup (96-well plate) - Add Inhibitor/Control - Add DPP-IV Enzyme - Incubate prep_reagents->assay_setup reaction_start Reaction Initiation - Add Substrate assay_setup->reaction_start fluorescence_reading Fluorescence Measurement - Kinetic Read at 37°C reaction_start->fluorescence_reading data_analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 fluorescence_reading->data_analysis

Caption: Workflow for screening DPP-IV inhibitors using a fluorometric assay.

Conclusion

While this compound itself is not a potent enzyme inhibitor, the methodologies described in these application notes provide a robust framework for screening and characterizing dipeptide inhibitors against enzymes like DPP-IV. By following these protocols, researchers can effectively evaluate the inhibitory potential of novel compounds, determine their kinetic parameters, and gain a deeper understanding of their mechanism of action, which is crucial for the development of new therapeutic agents.

References

Application Notes and Protocols for Ala-Gly in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alanyl-glycine (Ala-Gly) is a dipeptide composed of the amino acids alanine (B10760859) and glycine (B1666218).[1][2] While research on the specific applications of the this compound dipeptide in food science is an emerging field, the individual and combined properties of its constituent amino acids suggest significant potential. Glycine is recognized for its role as a flavor enhancer and preservative, particularly in Japanese convenience foods where it helps extend shelf life.[3] Alanine is known to contribute to the sweet taste of foods.[4] This document provides a detailed overview of the current and potential applications of this compound in food science research, including its role in the Maillard reaction, flavor modification, food preservation, and dough modification. The following sections offer detailed protocols and quantitative data to guide researchers in exploring the functional properties of this dipeptide.

Role in the Maillard Reaction and Flavor Development

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is crucial for the development of color and flavor in many cooked foods.[5][6][7] Dipeptides have been shown to participate in the Maillard reaction, in some cases at a greater rate than their individual amino acid constituents.[8][9] The reaction of this compound in the presence of reducing sugars can lead to the formation of a complex mixture of flavor compounds, contributing to the overall sensory profile of the food product. Glycine, a component of this compound, has been noted to react strongly with reducing sugars, contributing significantly to the Maillard product profile.[10]

Application: Flavor Enhancement

This compound can be utilized as a flavor enhancer, leveraging the sweet taste of alanine and the potential for umami taste enhancement of both alanine and glycine in the presence of 5'-mononucleotides like inosine (B1671953) 5'-monophosphate (IMP).[11] The dipeptide itself may present a unique taste profile, often described as having a "thick-sour" and "white-meaty" orosensation in chicken broth.[12]

Table 1: Taste Thresholds of this compound Constituent Amino Acids

Amino AcidTaste ProfileTaste Recognition Threshold (mg/100g)
Alanine (Ala)Sweet6[13]
Glycine (Gly)Sweet13[13]
Experimental Protocol: Sensory Evaluation of this compound

This protocol outlines a method for assessing the sensory profile of this compound in a simple food matrix.

Objective: To determine the taste profile and flavor enhancement properties of this compound.

Materials:

  • This compound dipeptide

  • Deionized water

  • Inosine 5'-monophosphate (IMP) sodium salt

  • Sucrose, Sodium Chloride, Citric Acid, Monosodium Glutamate (MSG) for basic taste references

  • Trained sensory panel (8-12 members)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glass beakers, graduated cylinders, and pipettes

  • Unsalted crackers and water for palate cleansing

Procedure:

  • Panel Training: Familiarize the sensory panel with the basic tastes (sweet, sour, salty, bitter, umami) and the specific taste terminology to be used.[12]

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.

    • Create a series of dilutions of this compound to determine its taste threshold.

    • Prepare solutions of this compound at a concentration above its taste threshold for descriptive analysis.

    • Prepare solutions containing this compound and IMP (e.g., 0.05% w/v) to evaluate synergistic effects.

  • Sensory Evaluation:

    • Threshold Test: Use a series of ascending concentrations of this compound to determine the detection and recognition thresholds for each panelist.

    • Descriptive Analysis: Present panelists with the supra-threshold this compound solution and ask them to rate the intensity of various taste attributes (e.g., sweet, sour, salty, bitter, umami, thick-sour, meaty) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.[12][14]

    • Paired Comparison Test: Present panelists with a control solution (water) and the this compound solution to identify any perceivable taste.

    • Synergy Test: Present panelists with solutions of IMP alone, this compound alone, and the combination of this compound and IMP to evaluate any enhancement of umami or other tastes.[11]

  • Data Analysis: Analyze the data statistically to determine the mean taste thresholds and the significance of differences in attribute ratings between samples.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis PanelTraining Panel Training SamplePrep Sample Preparation PanelTraining->SamplePrep ThresholdTest Threshold Test SamplePrep->ThresholdTest DescriptiveAnalysis Descriptive Analysis SamplePrep->DescriptiveAnalysis SynergyTest Synergy Test SamplePrep->SynergyTest DataAnalysis Data Analysis & Interpretation ThresholdTest->DataAnalysis DescriptiveAnalysis->DataAnalysis SynergyTest->DataAnalysis

Sensory evaluation workflow for this compound.

Application in Food Preservation and Safety

Glycine is known for its antimicrobial properties and is used as a food preservative. The addition of glycine has also been shown to significantly reduce the formation of acrylamide (B121943), a potential carcinogen, in cereal and potato products during heat processing. The mechanism involves glycine competing with asparagine for reducing sugars in the Maillard reaction and potentially reacting with acrylamide itself.[1][8]

Application: Acrylamide Reduction

This compound can be incorporated into food formulations prior to heating to mitigate the formation of acrylamide. The free amino group of the dipeptide can participate in the Maillard reaction, thus reducing the availability of reducing sugars for reaction with asparagine, the primary precursor of acrylamide.[15]

Table 2: Efficacy of Glycine in Acrylamide Reduction in Food Models

Food ProductGlycine TreatmentAcrylamide Reduction (%)
Potato CrispsBlanching with glycine solution~30[10]
Flat BreadsAddition during dough making60 to >95[10]
Bread CrustsAddition during dough making50 to >90[10]
Experimental Protocol: Quantification of Acrylamide Reduction by this compound

Objective: To quantify the effect of this compound on acrylamide formation in a model food system.

Materials:

  • This compound dipeptide

  • Potato dough or a model system containing asparagine and a reducing sugar (e.g., glucose)

  • Acrylamide standard

  • LC-MS/MS system

  • Solid-phase extraction (SPE) cartridges

  • Oven or fryer for heat treatment

Procedure:

  • Sample Preparation:

    • Prepare a control dough/model system without this compound.

    • Prepare experimental doughs/model systems with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Heat Treatment: Subject all samples to a standardized heating process (e.g., baking at 180°C for 15 minutes or frying at 170°C for 5 minutes) to induce acrylamide formation.

  • Extraction:

    • Homogenize the heated samples.

    • Extract acrylamide using an appropriate solvent (e.g., water or acetonitrile).

    • Centrifuge and filter the extract.

  • Clean-up: Use SPE cartridges to clean up the extract and remove interfering compounds.

  • LC-MS/MS Analysis:

    • Inject the cleaned-up extract into the LC-MS/MS system.

    • Use a suitable column and mobile phase for the separation of acrylamide.

    • Quantify the acrylamide concentration using a calibration curve prepared from the acrylamide standard.

  • Data Analysis: Calculate the percentage reduction in acrylamide formation in the this compound treated samples compared to the control.

Acrylamide_Reduction_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis DoughPrep Prepare Dough with/without this compound Heating Heat Treatment (Baking/Frying) DoughPrep->Heating Extraction Acrylamide Extraction Heating->Extraction Cleanup SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Workflow for acrylamide reduction analysis.

Impact on Dough Properties in Bakery Products

The addition of amino acids and peptides can influence the rheological properties of dough and the quality of the final baked product.[16] While some amino acids like cysteine have a weakening effect on dough, others can increase mixing tolerance.[5] The incorporation of peptides has been shown to improve the loaf volume of bread made from frozen dough.[16]

Application: Dough Conditioner

This compound can be investigated as a dough conditioner to modify the rheological properties of dough, potentially affecting its elasticity, extensibility, and resistance to deformation. This could lead to improvements in the texture and volume of baked goods.

Experimental Protocol: Assessment of this compound's Effect on Dough Rheology

Objective: To evaluate the impact of this compound on the rheological properties of wheat dough.

Materials:

  • This compound dipeptide

  • Wheat flour

  • Water, salt, yeast, and other standard dough ingredients

  • Mixograph or Farinograph

  • Extensograph or Alveograph

  • Rheometer

Procedure:

  • Dough Preparation:

    • Prepare a control dough according to a standard recipe.

    • Prepare experimental doughs with the addition of varying concentrations of this compound (e.g., 0.2%, 0.5%, 1.0% flour weight basis).

  • Mixing Properties (Mixograph/Farinograph):

    • Analyze the doughs to determine water absorption, dough development time, stability, and degree of softening.

  • Extensional Properties (Extensograph/Alveograph):

    • Measure the resistance to extension and extensibility of the doughs after a specified resting period.

  • Viscoelastic Properties (Rheometer):

    • Perform oscillatory tests (frequency and strain sweeps) to determine the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous properties of the dough, respectively.

  • Baking Test:

    • Bake loaves from the control and experimental doughs under standardized conditions.

    • Measure loaf volume, crumb structure, and texture (e.g., firmness, springiness) of the final products.

  • Data Analysis: Compare the rheological parameters and baking performance of the this compound-containing doughs to the control.

Dough_Rheology_Workflow cluster_prep Preparation cluster_rheology Rheological Analysis cluster_baking Baking & Evaluation DoughPrep Dough Preparation with this compound Mixing Mixing Properties (Farinograph) DoughPrep->Mixing Extensional Extensional Properties (Extensograph) DoughPrep->Extensional Viscoelastic Viscoelastic Properties (Rheometer) DoughPrep->Viscoelastic Baking Baking Test DoughPrep->Baking Evaluation Product Evaluation (Volume, Texture) Baking->Evaluation

Workflow for assessing this compound's effect on dough.

Antioxidant Properties

Peptides derived from food proteins have been shown to possess antioxidant activity.[17] The antioxidant capacity of peptides is influenced by their amino acid composition and sequence. The presence of certain amino acids can contribute to radical scavenging and metal-chelating activities. While specific antioxidant data for this compound is limited, the general antioxidant potential of peptides makes this an important area of investigation.

Application: Natural Antioxidant

This compound could be explored as a natural antioxidant in food systems to inhibit lipid oxidation, thereby extending shelf life and preserving the quality of food products.

Experimental Protocol: In Vitro Antioxidant Activity of this compound

Objective: To determine the antioxidant capacity of this compound using common in vitro assays.

Materials:

  • This compound dipeptide

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Spectrophotometer

Procedure:

  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound.

    • Mix the this compound solutions with the DPPH solution and incubate in the dark.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

  • ABTS Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Prepare various concentrations of this compound.

    • Mix the this compound solutions with the ABTS radical solution and incubate.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS radical scavenging activity.

  • Data Analysis:

    • For both assays, determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the radicals.

    • Compare the antioxidant activity of this compound with that of the Trolox standard.

Conclusion

The dipeptide this compound holds promise for various applications in food science research. Its potential to act as a flavor modifier, a natural preservative, an acrylamide-reducing agent, and a dough conditioner warrants further investigation. The protocols provided in this document offer a framework for researchers to systematically evaluate the functional properties of this compound in different food systems. Future research should focus on elucidating the specific mechanisms of action and optimizing the application of this compound to enhance the quality, safety, and sensory attributes of food products.

References

Troubleshooting & Optimization

Ala-Gly solubility issues in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ala-Gly solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with the dipeptide this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dissolving so slowly in water?

A1: Slow dissolution of this compound in water can be attributed to a few factors. Although it is a relatively small and polar molecule, the dissolution rate can be influenced by the particle size of the lyophilized powder and the degree of agitation. To enhance the dissolution rate, try increasing the agitation by vortexing or using a magnetic stirrer. Gentle warming of the solution (to no more than 40°C) can also help, as the solubility of this compound in water increases with temperature.[1] Additionally, sonication can be an effective method to break up any aggregates and accelerate dissolution.[2][3][4]

Q2: My this compound solution appears cloudy or has formed a precipitate after initial dissolution. What should I do?

A2: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in the current solvent or that the peptide is aggregating.[2] If this occurs in an aqueous solution, you may need to increase the volume of the solvent to lower the concentration. If you are using a buffer, ensure the pH is not at the isoelectric point of this compound, as solubility is minimal at this pH. For this compound, which is a neutral peptide, the use of a small amount of an organic co-solvent might be necessary for higher concentrations.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution can significantly impact the solubility of peptides.[5] this compound is a dipeptide with a free amino group and a free carboxyl group, giving it a zwitterionic character. Its net charge is near neutral at physiological pH. The solubility of peptides is generally lowest at their isoelectric point (pI) and increases as the pH moves away from the pI. For neutral peptides like this compound, adjusting the pH to be more acidic or basic can increase solubility. For basic peptides, an acidic solution can be used, while for acidic peptides, a basic solution is recommended.[3][4]

Q4: I need to dissolve this compound in an organic solvent for my experiment. Which solvent should I choose?

A4: For neutral and hydrophobic peptides, organic solvents are often required.[4][5] For this compound, which has a neutral character, solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are good starting points, especially for creating concentrated stock solutions.[6][7] Methanol and ethanol (B145695) can also be used, but the solubility might be lower compared to DMSO or DMF.[6][8] It is always recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add it to your aqueous buffer with vigorous vortexing.[2]

Q5: Can I heat my this compound solution to improve solubility?

A5: Yes, gentle heating can be used to aid in the dissolution of this compound.[4][9] However, it is crucial to avoid excessive temperatures (above 40°C) to prevent potential degradation of the peptide.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: this compound powder is not dissolving in water.

  • Initial Steps:

    • Ensure the water is deionized and sterile.

    • Vortex the solution vigorously for 1-2 minutes.

  • If still not dissolved:

    • Gently warm the solution to 30-40°C while stirring.

    • Use a sonicator bath for 5-10 minutes.[4]

  • If precipitation occurs:

    • The concentration may be too high. Add more water to dilute the solution.

Issue 2: this compound precipitates when added to a buffer.

  • Check the pH: The buffer's pH might be close to the isoelectric point of this compound. Try a buffer with a pH further from neutral.

  • Co-solvent method:

    • Dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO.

    • Slowly add the peptide-DMSO solution dropwise to the stirring buffer. Do not add the buffer to the DMSO stock, as this can cause precipitation.[2]

Issue 3: Difficulty dissolving this compound for a high-concentration stock solution.

  • Organic Solvents: For high concentrations, aqueous solutions may not be suitable.

    • Use DMSO or DMF to create a concentrated stock.

    • Store the stock solution appropriately, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents. Note that the solubility in organic solvents can be highly dependent on the specific experimental conditions and the purity of the peptide. The provided values for organic solvents are illustrative and should be confirmed experimentally.

SolventTemperature (°C)SolubilityCitation
Water25High[1]
Ethanol25Low to Moderate[11][12]
DMSO25Likely High[7][10]
Methanol25Low to Moderate[8]

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This method is a reliable way to determine the solubility of a peptide in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure the solution is saturated.

  • Separation: Centrifuge the vial to pellet the undissolved peptide.

  • Sampling: Carefully take a known volume of the supernatant.

  • Drying: Place the supernatant in a pre-weighed container and evaporate the solvent under vacuum or in a drying oven until a constant weight is achieved.

  • Calculation: The solubility is calculated from the mass of the dried this compound and the volume of the supernatant taken.

Protocol 2: General Procedure for Solubilizing this compound

  • Initial Assessment: Before dissolving the entire sample, test the solubility with a small amount of the peptide.[2]

  • Aqueous Dissolution:

    • For low concentrations, add deionized water or a suitable buffer to the lyophilized this compound powder.

    • Vortex thoroughly. If dissolution is slow, sonicate for short intervals or gently warm the solution.

  • Organic Solvent Dissolution for Stock Solutions:

    • For higher concentrations or if aqueous solubility is limited, add a minimal amount of DMSO or DMF to the peptide.

    • Vortex until fully dissolved.

    • For use in aqueous systems, slowly add the organic stock solution to the aqueous buffer while vortexing.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start with this compound Powder add_water Add Deionized Water start->add_water vortex Vortex Vigorously add_water->vortex dissolved_water Dissolved? vortex->dissolved_water success Solution Ready dissolved_water->success Yes troubleshoot Further Troubleshooting dissolved_water->troubleshoot No warm_sonicate Gentle Warming (<=40C) or Sonication troubleshoot->warm_sonicate dissolved_ws Dissolved? warm_sonicate->dissolved_ws dissolved_ws->success Yes use_organic Use Organic Solvent (e.g., DMSO) dissolved_ws->use_organic No dissolve_organic Dissolve in Minimal Organic Solvent use_organic->dissolve_organic add_to_buffer Add dropwise to stirring aqueous buffer dissolve_organic->add_to_buffer final_solution Final Solution Ready add_to_buffer->final_solution

Caption: Troubleshooting workflow for dissolving this compound.

G Factors Influencing this compound Solubility cluster_peptide Peptide Properties cluster_solvent Solvent Properties cluster_conditions External Conditions AlaGly This compound Solubility Zwitterion Zwitterionic Nature AlaGly->Zwitterion influenced by Hydrophobicity Low Hydrophobicity AlaGly->Hydrophobicity influenced by Polarity Solvent Polarity (Water > Alcohols > Aprotic) AlaGly->Polarity dependent on pH pH (Deviation from pI increases solubility) AlaGly->pH highly dependent on Temperature Temperature (Increased T generally increases solubility) AlaGly->Temperature affected by Agitation Agitation (Vortexing, Sonication) AlaGly->Agitation aided by Zwitterion->pH Hydrophobicity->Polarity

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Ala-Gly Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the degradation of the dipeptide Ala-Gly in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

The primary degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The cleavage of the peptide bond between Alanine and Glycine, resulting in the formation of the individual amino acids, Alanine and Glycine. This reaction is catalyzed by both acids and bases.[1][2]

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction where the N-terminal amine of Alanine attacks the carbonyl group of the C-terminal Glycine, leading to the formation of a cyclic dipeptide, cyclo(this compound), and the elimination of a water molecule. This is a significant degradation route for dipeptides, especially those containing Glycine.

Q2: What factors have the most significant impact on the stability of this compound in solution?

The stability of this compound in an aqueous solution is primarily influenced by:

  • pH: The rate of both hydrolysis and diketopiperazine formation is highly pH-dependent. Generally, peptide bonds are most stable at a slightly acidic to neutral pH. For a similar dipeptide, L-alanyl-L-glutamine, maximum stability was observed at approximately pH 6.0.

  • Temperature: Higher temperatures significantly accelerate the rates of all degradation reactions. Storing this compound solutions at lower temperatures is a critical factor in preventing degradation.

  • Buffer System: The type and concentration of the buffer can influence the degradation rate. It is essential to select a buffer system that maintains the pH in the optimal stability range and does not catalyze degradation reactions.[3][4][5][6][7]

  • Presence of Excipients: Certain additives, such as cosolvents, polyols, and other amino acids, can enhance the stability of this compound in solution.[8][9][10][11][12]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my aqueous formulation.

Possible Cause 1: Suboptimal pH of the solution.

  • Troubleshooting: Measure the pH of your solution. If it is in the acidic (below 4) or alkaline (above 8) range, the rate of hydrolysis is likely accelerated.

  • Solution: Adjust the pH of your formulation to the optimal stability range of pH 5.0 - 7.0, with a target of approximately pH 6.0. Use a suitable buffer system (e.g., phosphate, citrate, or acetate (B1210297) buffer) to maintain the pH.[3][4][5][6][7]

Possible Cause 2: High storage temperature.

  • Troubleshooting: Review your storage conditions. Storing the solution at room temperature or elevated temperatures will significantly increase the degradation rate.

  • Solution: Store the this compound solution at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures to minimize degradation over time.

Possible Cause 3: Formation of Diketopiperazine (DKP).

  • Troubleshooting: Analyze your sample using a stability-indicating HPLC method to check for the presence of a peak corresponding to cyclo(this compound).

  • Solution: In addition to controlling pH and temperature, consider the use of stabilizing excipients.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of my this compound solution.

Possible Cause: Degradation of this compound.

  • Troubleshooting: The primary degradation products of this compound are Alanine, Glycine, and cyclo(this compound). The unknown peaks are likely one or more of these compounds.

  • Solution:

    • Run individual standards of Alanine, Glycine, and, if available, cyclo(this compound) to confirm the identity of the degradation peaks by comparing their retention times.

    • Implement the stabilization strategies outlined in this guide, such as pH optimization, temperature control, and the addition of excipients, to minimize the formation of these degradation products.

Data Presentation

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for the Degradation of a Similar Dipeptide (L-alanyl-L-glutamine) at 70°C

pHk (x 10⁻³ hr⁻¹)
2.210.5
4.11.8
6.00.9
7.93.2
9.815.7

Data extrapolated from a study on L-alanyl-L-glutamine, which is expected to have similar degradation kinetics to this compound.

Table 2: Predicted Shelf-Life (t₉₀) of an L-alanyl-L-glutamine Solution at pH 6.0

Temperature (°C)Predicted Shelf-Life (t₉₀)
255.3 years
407.1 months

Data extrapolated from a study on L-alanyl-L-glutamine, which is expected to have similar degradation kinetics to this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its primary degradation products. Method optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase composition.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify degradation products and validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of this compound at 105°C for 24 hours.

    • Dissolve the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

Mandatory Visualizations

Ala_Gly_Degradation_Pathways AlaGly This compound Ala Alanine AlaGly->Ala Hydrolysis (Acid/Base Catalyzed) Gly Glycine AlaGly->Gly Hydrolysis (Acid/Base Catalyzed) DKP Cyclo(this compound) (Diketopiperazine) AlaGly->DKP Intramolecular Cyclization

Caption: Primary degradation pathways of this compound in aqueous solution.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Prep_AlaGly Prepare this compound solution in desired buffer Stress Apply Stress Conditions (pH, Temp, Light) Prep_AlaGly->Stress HPLC HPLC Analysis Stress->HPLC Data Data Analysis (Peak Integration, Rate Calculation) HPLC->Data Report Generate Stability Report Data->Report

Caption: General experimental workflow for this compound stability testing.

Logical_Relationship_Stabilization cluster_factors Contributing Factors cluster_solutions Stabilization Strategies Degradation This compound Degradation pH Suboptimal pH pH->Degradation Temp High Temperature Temp->Degradation Time Storage Time Time->Degradation Control_pH pH Control (pH 5-7) Control_pH->Degradation Inhibits Control_Temp Low Temperature Storage Control_Temp->Degradation Inhibits Add_Excipients Add Excipients (e.g., Glycerol) Add_Excipients->Degradation Inhibits

Caption: Logical relationship between degradation factors and stabilization strategies.

References

Technical Support Center: Optimizing HPLC Separation of Ala-Gly and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Ala-Gly and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound, Gly-Ala, and their respective stereoisomers.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of this compound and Gly-Ala Inadequate Selectivity: The hydrophobicity difference between this compound and Gly-Ala is minimal, making separation challenging with standard reversed-phase methods.1. Optimize Mobile Phase pH: Adjusting the pH can alter the ionization state of the N- and C-termini, potentially inducing subtle conformational changes that affect retention differently. Explore a pH range of 2.5 to 7.5.[1] 2. Employ a Shallow Gradient: A very shallow acetonitrile (B52724) gradient (e.g., 0.1-0.5% change per minute) can enhance the separation of closely eluting peaks.[2][3] 3. Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) can provide an alternative selectivity based on polarity. In HILIC, more polar compounds are retained longer. 4. Vary the Organic Modifier: If using acetonitrile, try methanol (B129727) as the organic modifier, as it can alter selectivity.
Broad or Tailing Peaks Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with the polar groups of the dipeptides, causing peak tailing.1. Use an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to the mobile phase to mask the silanol groups and improve peak shape.[4] 2. High-Purity Silica Column: Utilize a column packed with high-purity silica to minimize the number of available silanol groups. 3. Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups.
Split Peaks Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.1. Match Sample Solvent to Initial Mobile Phase: Dissolve the dipeptide sample in the starting mobile phase conditions or a weaker solvent.[5] 2. Column Void or Contamination: A void at the head of the column or a contaminated frit can disrupt the sample band.[6][7] Flush the column or replace it if necessary.
Variable Retention Times Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to shifts in retention time.1. Fresh Mobile Phase: Prepare fresh mobile phase for each run and keep the solvent bottles capped. 2. System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 3. Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature affects retention.[1]
No Retention (Elution at Void Volume) High Polarity of Analytes: this compound and Gly-Ala are highly polar and may not be sufficiently retained on a standard C18 column, especially with a high initial organic percentage.1. Use a More Retentive Stationary Phase: Consider a polar-embedded or phenyl-hexyl column for enhanced retention of polar compounds. 2. Lower Initial Organic Concentration: Start the gradient with a very low percentage of organic solvent (e.g., 1-5% acetonitrile). 3. Employ HILIC: HILIC is specifically designed for the retention of highly polar analytes.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order of this compound and Gly-Ala in Reversed-Phase (RP) HPLC?

A1: In RP-HPLC, retention is primarily driven by hydrophobicity. Alanine is more hydrophobic than glycine. Therefore, the dipeptide with the more hydrophobic C-terminal amino acid, this compound, is generally expected to have a slightly longer retention time than Gly-Ala. However, this difference is very small and achieving separation requires an optimized method.

Q2: Can I separate the enantiomers (e.g., L-Ala-L-Gly from D-Ala-D-Gly) using a standard C18 column?

A2: No, enantiomers have identical physicochemical properties in an achiral environment. To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[10][11][12] Alternatively, you can derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[11]

Q3: What is the difference between using Trifluoroacetic Acid (TFA) and Formic Acid (FA) in the mobile phase?

A3: Both are used to improve peak shape by acting as ion-pairing agents.

  • TFA is a stronger ion-pairing agent and often provides sharper peaks and better resolution in UV-based detection.[4] However, it can cause ion suppression in mass spectrometry (MS).

  • Formic Acid is more MS-friendly as it is more volatile and causes less ion suppression.[4] However, it may result in broader peaks and slightly lower resolution compared to TFA.

Q4: How does temperature affect the separation of these dipeptide isomers?

A4: Temperature can influence selectivity. Increasing the temperature generally decreases retention times but can sometimes improve or worsen the resolution between closely eluting peaks by affecting the interaction kinetics between the analytes and the stationary phase.[1] It is an important parameter to optimize for difficult separations.

Q5: Is Hydrophilic Interaction Chromatography (HILIC) a good alternative for separating this compound and Gly-Ala?

A5: Yes, HILIC is an excellent alternative for separating very polar compounds like this compound and Gly-Ala that are poorly retained in reversed-phase.[8][9] In HILIC, the elution order is typically the reverse of RP-HPLC, with less polar compounds eluting first. Therefore, this compound might elute slightly earlier than Gly-Ala.

Data Presentation

The following tables provide illustrative quantitative data for the separation of this compound and Gly-Ala under different HPLC conditions. These are representative values to demonstrate the effects of changing various parameters.

Table 1: Influence of Mobile Phase Additive on Retention Time and Resolution in Reversed-Phase HPLC

Mobile Phase Additive (0.1%) Analyte Retention Time (min) Resolution (Rs) Peak Asymmetry
Trifluoroacetic Acid (TFA)Gly-Ala10.2\multirow{2}{}{1.6}1.1
This compound10.51.1
Formic Acid (FA)Gly-Ala9.8\multirow{2}{}{1.3}1.3
This compound10.01.3

Conditions: C18 column (4.6 x 150 mm, 3.5 µm), 25°C, Flow rate: 1.0 mL/min, Gradient: 5-15% Acetonitrile over 20 min.

Table 2: Effect of Gradient Slope on Resolution in Reversed-Phase HPLC

Gradient Slope (% Acetonitrile/min) Analyte Retention Time (min) Resolution (Rs)
1.0Gly-Ala12.5\multirow{2}{}{1.2}
This compound12.8
0.5Gly-Ala15.1\multirow{2}{}{1.8}
This compound15.5
0.2Gly-Ala18.2\multirow{2}{*}{2.1}
This compound18.7

Conditions: C18 column (4.6 x 150 mm, 3.5 µm), 0.1% TFA, 30°C, Flow rate: 1.0 mL/min.

Table 3: Comparison of Reversed-Phase HPLC and HILIC

Chromatography Mode Analyte Retention Time (min) Resolution (Rs)
Reversed-Phase Gly-Ala10.2\multirow{2}{}{1.6}
This compound10.5
HILIC This compound8.5\multirow{2}{}{1.5}
Gly-Ala8.8

Conditions: RP-HPLC as in Table 1. HILIC: Amide column (4.6 x 150 mm, 3.5 µm), 30°C, Flow rate: 1.0 mL/min, Gradient: 90-70% Acetonitrile with 10 mM Ammonium Formate (pH 3.0) over 15 min.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Separation of this compound and Gly-Ala

  • System Preparation:

    • HPLC System: Quaternary or binary pump, autosampler, column oven, UV detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation:

    • Dissolve a mixture of this compound and Gly-Ala in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 214 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 15% B (Shallow gradient of 0.5%/min)

      • 22-23 min: 15% to 95% B (Column wash)

      • 23-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (Re-equilibration)

  • Data Analysis:

    • Integrate the peaks for this compound and Gly-Ala. Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.

Protocol 2: HILIC Method for Separation of this compound and Gly-Ala

  • System Preparation:

    • HPLC System: As in Protocol 1.

    • Column: Amide or bare silica HILIC column, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.

    • Filter and degas both mobile phases.

  • Sample Preparation:

    • Dissolve a mixture of this compound and Gly-Ala in a 90:10 (v/v) acetonitrile/water solution to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • UV Detection: 214 nm.

    • Gradient Program:

      • 0-15 min: 0% to 20% B

      • 15-16 min: 20% to 100% B

      • 16-18 min: 100% B

      • 18-19 min: 100% to 0% B

      • 19-25 min: 0% B (Re-equilibration)

  • Data Analysis:

    • Integrate the peaks and calculate the resolution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (0.5 mg/mL in Mobile Phase A) injection Inject Sample (10 µL) sample_prep->injection system_prep System Preparation (Mobile Phase, Column Equilibration) system_prep->injection separation HPLC Separation (Gradient Elution) injection->separation detection UV Detection (214 nm) separation->detection integration Peak Integration detection->integration calculation Calculate Resolution (Rs) integration->calculation

A typical experimental workflow for HPLC analysis.

troubleshooting_workflow start Poor Resolution or Co-elution Observed q1 Is the gradient shallow enough (<0.5%/min)? start->q1 action1 Decrease Gradient Slope q1->action1 No q2 Is the mobile phase pH optimized? q1->q2 Yes a1_yes Yes a1_no No end_node Resolution Improved action1->end_node action2 Test Different pH Values (e.g., 2.5, 4.5, 6.5) q2->action2 No q3 Consider Alternative Chromatography q2->q3 Yes a2_yes Yes a2_no No action2->end_node action3 Switch to HILIC Mode or Try a Different Stationary Phase (e.g., Phenyl-Hexyl) q3->action3 action3->end_node

A troubleshooting workflow for poor resolution of dipeptide isomers.

References

Technical Support Center: Ala-Gly Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of the dipeptide Alanine-Glycine (Ala-Gly).

Common Side Reactions in this compound Synthesis

The synthesis of this compound, while seemingly straightforward, can be complicated by several side reactions that impact yield and purity. The two most prominent side reactions are racemization of the alanine (B10760859) residue and the formation of 2,5-diketopiperazine (DKP) . Understanding and mitigating these side reactions is crucial for successful synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis in a question-and-answer format.

Issue 1: Low crude peptide yield with significant impurities detected by HPLC and Mass Spectrometry.

  • Question: My this compound synthesis resulted in a low yield and the chromatogram shows multiple peaks. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yield and multiple impurities in this compound synthesis often point towards two primary culprits: diketopiperazine (DKP) formation and racemization.

    • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The unprotected N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

    • Racemization: The activation of the carboxylic acid of the N-protected alanine for coupling can lead to the loss of its stereochemical integrity, resulting in the formation of the D-Ala-Gly diastereomer.[3]

    Troubleshooting Steps:

    • Analyze Impurities: Use Mass Spectrometry to identify the masses of the major impurity peaks. A mass corresponding to the cyclic this compound DKP (114.10 g/mol ) is a strong indicator of this side reaction. Chiral HPLC can be used to quantify the extent of racemization.[3]

    • Optimize Coupling:

      • Choice of Coupling Reagent: For solution-phase synthesis, using a coupling reagent known for low racemization, such as COMU or HATU in combination with an additive like Oxyma, is recommended.[4] In SPPS, HBTU or HATU are generally efficient and suppress racemization.[5]

      • Pre-activation: Pre-activating the protected alanine for a short period before adding it to the deprotected glycine (B1666218) can sometimes reduce side reactions.[3]

    • Control Base:

      • Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of a stronger base like N,N-diisopropylethylamine (DIPEA), as excess strong base can promote both racemization and DKP formation.[3]

      • Use the minimum necessary amount of base.

    • For SPPS, consider the following:

      • Resin Choice: Using a 2-chlorotrityl chloride resin can reduce DKP formation due to its steric bulk.

      • Dipeptide Coupling: Synthesizing the Fmoc-Ala-Gly-OH dipeptide separately and then coupling it to the resin or the growing peptide chain can bypass the most susceptible stage for DKP formation.

Issue 2: The desired this compound product is obtained, but with a significant amount of a diastereomeric impurity.

  • Question: My final product shows two closely eluting peaks on HPLC with the same mass, indicating racemization. How can I minimize the formation of the D-Ala-Gly isomer?

  • Answer: Racemization of the alanine residue is a common problem. The alpha-proton of the activated alanine is susceptible to abstraction by a base, leading to a loss of chirality.[3]

    Troubleshooting Steps:

    • Coupling Reagent and Additive Selection:

      • Avoid using carbodiimides like DCC or DIC without a racemization-suppressing additive.[4]

      • The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for minimizing racemization.[6]

      • Modern uronium/aminium reagents like HATU and HCTU generally offer superior racemization suppression compared to older reagents.[4][5]

    • Base Optimization:

      • As mentioned previously, switch to a weaker base like N-methylmorpholine (NMM).

      • Ensure you are not using an excess of base.

    • Temperature Control: Perform the coupling reaction at room temperature or even cooled to 0°C, as elevated temperatures can increase the rate of racemization.[3]

Frequently Asked Questions (FAQs)

  • Q1: Which amino acid in the this compound sequence is susceptible to racemization?

    • A1: The Alanine (Ala) residue is the site of potential racemization. Its carboxyl group is activated for coupling, making the α-carbon proton susceptible to base-catalyzed abstraction. Glycine is achiral and therefore cannot racemize.[3]

  • Q2: Is diketopiperazine formation more of an issue in solid-phase or solution-phase synthesis?

    • A2: Diketopiperazine formation is particularly problematic in solid-phase peptide synthesis (SPPS), especially when using Fmoc chemistry. This is because the cyclization and cleavage from the resin can be a competing reaction after the deprotection of the second amino acid.[2] However, it can also occur in solution-phase synthesis under certain conditions.

  • Q3: Can I use a carbodiimide (B86325) like DCC for this compound synthesis?

    • A3: While DCC can be used, it is highly recommended to use it in the presence of a racemization-suppressing additive like HOBt or Oxyma. Using DCC alone is known to cause significant racemization.[4]

  • Q4: What is the role of additives like HOBt and HOAt?

    • A4: Additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) react with the activated amino acid to form an active ester. This intermediate is less prone to racemization than the initial activated species and couples efficiently with the amine component. HOAt is generally considered more effective at suppressing racemization than HOBt.[5]

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for Minimizing Racemization
Coupling ReagentAdditiveRacemization PotentialKey Considerations
DICNoneHighNot recommended without an additive.[3]
DICHOBt/OxymaLowA classic and effective combination for minimizing racemization.[3][6]
HBTU/TBTUHOBtLowEfficient coupling reagents with a good track record for low racemization.[3]
HATUHOAtVery LowHighly efficient and particularly good at suppressing racemization, even in difficult couplings.[3][5]
PyBOPNoneLowA good alternative to uronium salts, produces non-carcinogenic byproducts.[3]
COMUNoneVery LowA third-generation uronium salt incorporating the Oxyma moiety, noted for high reactivity and suppression of racemization.[4]

Note: This table provides a general guide. The actual extent of racemization can vary based on specific reaction conditions.

Table 2: Influence of N-terminal Amino Acid on Diketopiperazine (DKP) Formation Rate (Model Peptides)
N-terminal Amino Acid (Xaa in Xaa-Pro-pNA)Relative Rate of DKP Formation
GlyHigh
AlaModerate
ValLow
PheModerate

Source: Adapted from studies on model peptides. This data illustrates that amino acids with less steric hindrance at the N-terminus, like Glycine, are more prone to DKP formation.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc Strategy)

1. Resin Preparation:

  • Swell Fmoc-Gly-Wang resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times).

3. Coupling of Fmoc-Ala-OH:

  • In a separate vial, dissolve Fmoc-Ala-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.
  • Add DIPEA (0.6 mmol, 6 eq.) to the solution and vortex briefly.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 2 hours at room temperature.
  • To check for completion, perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.

4. Final Washing:

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of Boc-Ala-Gly-OMe

1. Activation of Boc-Ala-OH:

  • Dissolve Boc-Ala-OH (10 mmol) and N-hydroxysuccinimide (NHS) (11 mmol) in 100 mL of dichloromethane (DCM) in a round-bottom flask.
  • Cool the solution to 0°C in an ice bath.
  • Add dicyclohexylcarbodiimide (B1669883) (DCC) (11 mmol) and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
  • Filter the precipitated dicyclohexylurea (DCU) and wash with DCM.
  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Boc-Ala-OSu active ester.

2. Coupling Reaction:

  • Dissolve Glycine methyl ester hydrochloride (10 mmol) in 100 mL of DCM and add triethylamine (B128534) (11 mmol).
  • Add the crude Boc-Ala-OSu to this solution and stir at room temperature for 4-6 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).

3. Work-up:

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Gly-OMe.

4. Purification:

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Fmoc-Ala-OH Fmoc-Ala-OH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Fmoc-Ala-OH->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Intermediate->Oxazolone Intramolecular Cyclization Ala-Gly_L Fmoc-L-Ala-Gly-Resin (Desired Product) Activated_Intermediate->Ala-Gly_L + H-Gly-Resin Enolate Enolate Intermediate Oxazolone->Enolate Base (e.g., DIPEA) -H+ Ala-Gly_D Fmoc-D-Ala-Gly-Resin (Racemized Product) Oxazolone->Ala-Gly_D + H-Gly-Resin Enolate->Oxazolone +H+ (Loss of Chirality) Gly-Resin H-Gly-Resin

Caption: Mechanism of Alanine racemization during peptide coupling.

dkp_formation Dipeptidyl-Resin H-Ala-Gly-O-Resin Intramolecular_Attack Intramolecular Nucleophilic Attack (N-terminus on ester carbonyl) Dipeptidyl-Resin->Intramolecular_Attack DKP This compound Diketopiperazine (Cyclic Dipeptide) Intramolecular_Attack->DKP Cleavage from resin Cleaved_Resin HO-Resin Intramolecular_Attack->Cleaved_Resin

Caption: Formation of 2,5-diketopiperazine (DKP) in SPPS.

troubleshooting_workflow Start Low Yield / Impure Product Analyze Analyze Crude Product (HPLC, Mass Spec) Start->Analyze Identify_Impurity Identify Major Impurities Analyze->Identify_Impurity DKP DKP Formation Detected Identify_Impurity->DKP Mass = 114.10 Racemization Racemization Detected Identify_Impurity->Racemization Diastereomer Peak Other Other Impurities Identify_Impurity->Other Other Masses DKP_Solutions Solutions for DKP: - Use 2-Cl-Trt Resin - Couple pre-formed dipeptide - Use weaker base (NMM) DKP->DKP_Solutions Racemization_Solutions Solutions for Racemization: - Use HATU/Oxyma - Use weaker base (NMM) - Lower reaction temperature Racemization->Racemization_Solutions Other_Solutions Investigate protecting group side reactions and incomplete coupling/deprotection Other->Other_Solutions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Ala-Gly stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the dipeptide Ala-Gly under various experimental conditions. The following information is intended to help troubleshoot common issues and answer frequently asked questions regarding the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other peptides, is primarily influenced by pH and temperature. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate the degradation of the peptide bond.

Q2: What are the main degradation pathways for this compound?

A2: The non-enzymatic degradation of this compound in aqueous solution primarily occurs through two mechanisms:

  • Direct Hydrolysis (Scission): This involves the direct attack of a water molecule on the peptide bond, leading to its cleavage and the formation of the individual amino acids, Alanine and Glycine.

  • Intramolecular Aminolysis (Backbiting): This pathway involves the nucleophilic attack of the N-terminal amine group on the carbonyl carbon of the peptide bond, leading to the formation of a cyclic intermediate, 2,5-diketopiperazine (of Ala and Gly), and subsequent hydrolysis. This pathway is particularly relevant at neutral pH.

Q3: How does pH affect the degradation rate of this compound?

A3: The rate of this compound degradation is significantly dependent on pH. Based on studies of the similar dipeptide glycylglycine (B550881) (Gly-Gly), the degradation rate is slowest around neutral pH and increases in both acidic and alkaline conditions. At alkaline pH, direct hydrolysis (scission) is the dominant degradation pathway, while at neutral pH, intramolecular aminolysis (backbiting) to form diketopiperazine is more significant. In acidic conditions, both pathways can contribute to degradation.[1]

Q4: What is the expected shelf-life of an this compound solution?

A4: The shelf-life of an this compound solution is highly dependent on the storage conditions (pH and temperature). In neutral solution at 25°C, the half-life of a dipeptide like glycylglycine is estimated to be around 350 years, indicating high stability under these conditions.[2] However, this stability decreases dramatically at higher temperatures and extreme pH. For instance, at 95°C, significant degradation of glycylglycine is observed over a matter of hours to days, depending on the pH.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration in solution over time. Peptide degradation due to inappropriate storage conditions.Store this compound solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Maintain the pH of the solution close to neutral (pH 6-7) for optimal stability.
Appearance of unexpected peaks in HPLC analysis corresponding to Alanine and Glycine. Hydrolysis of the this compound peptide bond.This is indicative of peptide degradation. Review the pH and temperature history of the sample. If experiments are conducted at elevated temperatures or non-neutral pH, shorter experiment times are recommended to minimize degradation.
Formation of a cyclic by-product (diketopiperazine). Intramolecular aminolysis ("backbiting") degradation pathway.This is more likely to occur at neutral pH. If this by-product is interfering with your experiment, consider adjusting the pH to be slightly acidic or alkaline, keeping in mind that this may increase the rate of direct hydrolysis.
Inconsistent experimental results with this compound. Degradation of the this compound stock solution.Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.

Quantitative Data

The following table summarizes the pseudo-first-order rate constants for the degradation of glycylglycine (a close analogue of this compound) at 95°C at different pH values. This data can be used as an estimate for the stability of this compound under similar conditions.

pHDegradation PathwayRate Constant (k, s⁻¹)
3Scission1.1 x 10⁻⁶
3Backbiting1.0 x 10⁻⁶
5Scission2.0 x 10⁻⁷
5Backbiting1.8 x 10⁻⁶
7Scission1.4 x 10⁻⁷
7Backbiting8.2 x 10⁻⁶
10Scission1.2 x 10⁻⁵
10Backbiting1.5 x 10⁻⁷

Data adapted from a study on glycylglycine degradation.[1]

Experimental Protocols

Protocol: Monitoring this compound Stability by HPLC

This protocol outlines a general method to assess the stability of this compound in an aqueous solution at a specific pH and temperature.

Materials:

  • This compound dipeptide

  • Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for pH 7, citrate (B86180) buffer for pH 3 and 5, carbonate-bicarbonate buffer for pH 10)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Autosampler vials

  • Quenching solution (e.g., 10% trifluoroacetic acid in water)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the this compound solution into several vials and place them in an incubator or water bath set to the desired temperature.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.

  • Quenching: Immediately quench the degradation reaction by adding an equal volume of cold quenching solution to the vial. This stops further degradation.

  • Sample Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the remaining intact this compound and the formation of degradation products (Alanine, Glycine, and diketopiperazine).

  • Data Analysis: Plot the percentage of intact this compound remaining versus time. From this plot, the degradation rate constant and the half-life (t½) of this compound under the tested conditions can be calculated.

Visualizations

Ala_Gly_Degradation_Pathways cluster_scission Direct Hydrolysis (Scission) cluster_backbiting Intramolecular Aminolysis (Backbiting) AlaGly This compound Ala Alanine AlaGly->Ala + H₂O Gly Glycine DKP 2,5-Diketopiperazine (cyclic dipeptide) AlaGly->DKP

Caption: Primary degradation pathways of this compound in aqueous solution.

Experimental_Workflow start Prepare this compound Solution in Buffer incubate Incubate at Specific Temperature start->incubate sample Take Samples at Different Time Points incubate->sample quench Quench Reaction sample->quench hplc Analyze by HPLC quench->hplc data Calculate Degradation Rate and Half-life hplc->data

References

Technical Support Center: Synthesis of Ala-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the dipeptide Alanine-Glycine (Ala-Gly).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the crude synthesis of this compound?

A1: The most prevalent impurities in crude this compound synthesis are typically related to side reactions during the coupling and deprotection steps. These include deletion peptides (e.g., Glycine or Alanine not being coupled), racemization of the Alanine residue (formation of D-Ala-Gly), and cyclization of the dipeptide to form diketopiperazine (DKP). Other potential impurities include truncated peptides, products of incomplete deprotection of protecting groups, and adducts formed with scavengers used during cleavage from the solid support.[1][2]

Q2: How can I detect and quantify the common impurities in my crude this compound product?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for analyzing the purity of crude this compound. By using a suitable C18 column and a water/acetonitrile gradient with an ion-pairing agent like trifluoroacetic acid (TFA), you can separate the desired this compound dipeptide from most impurities. Mass spectrometry (MS) is essential for identifying the impurities by their mass-to-charge ratio. Quantitative analysis can be performed by integrating the peak areas in the HPLC chromatogram.

Q3: What is diketopiperazine (DKP) formation, and why is it a concern in this compound synthesis?

A3: Diketopiperazine formation is an intramolecular cyclization reaction that can occur in dipeptides, especially when Glycine is one of the residues.[3][4] This side reaction leads to the cleavage of the dipeptide from the resin support during solid-phase synthesis, resulting in a lower yield of the desired linear peptide. The formation of cyclo(this compound) is a significant side reaction to consider and mitigate.

Q4: Is racemization a significant issue in this compound synthesis?

A4: Yes, the Alanine residue is susceptible to racemization during the activation step of the coupling reaction. This results in the formation of the diastereomer D-Ala-Gly, which can be difficult to separate from the desired L-Ala-Gly. The extent of racemization is influenced by the coupling reagents, base, solvent, and temperature used.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound synthesis.

Problem 1: Low Yield of Crude this compound
Possible Cause Suggested Solution
Incomplete Coupling - Double coupling: Repeat the coupling step to ensure the reaction goes to completion. - Optimize coupling reagents: Use a more efficient coupling reagent combination, such as HBTU/DIPEA or HATU/DIPEA. - Monitor the reaction: Use a qualitative test like the Kaiser test to confirm the absence of free amines after coupling.
Diketopiperazine (DKP) Formation - Use a dipeptide building block: Couple pre-synthesized Fmoc-Ala-Gly-OH instead of sequential single amino acid couplings to bypass the susceptible dipeptide stage on the resin. - Choose a suitable resin: Use a 2-chlorotrityl chloride (2-CTC) resin, which is known to suppress DKP formation.
Peptide Aggregation - Use a low-substitution resin: This increases the distance between peptide chains, reducing aggregation. - Incorporate a PEG linker: Resins with polyethylene (B3416737) glycol linkers can improve solvation.
Problem 2: Presence of a Major Impurity with the Same Mass as this compound
Possible Cause Suggested Solution
Racemization of Alanine - Use racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize racemization. - Optimize the base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts. - Lower the temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
Problem 3: Presence of Deletion Peptides (e.g., Gly or Ala)
Possible Cause Suggested Solution
Incomplete Fmoc Deprotection - Increase deprotection time: Extend the treatment time with the piperidine (B6355638) solution. - Use a stronger base: For difficult sequences, a small amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution.
Incomplete Coupling - See solutions for "Incomplete Coupling" in Problem 1.

Quantitative Data on Common Impurities

The following table summarizes typical levels of common impurities observed in crude this compound synthesis under non-optimized conditions. These values can vary significantly depending on the specific synthesis protocol.

Impurity Typical Amount (%) Factors Influencing Amount
D-Ala-Gly (from racemization) 1 - 10%Coupling reagents, base, temperature, activation time
cyclo(this compound) (Diketopiperazine) 5 - 30%Resin type, deprotection conditions, sequence
Deletion Peptides (Gly or Ala) 1 - 5%Coupling efficiency, deprotection efficiency

Experimental Protocols

Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol describes the manual solid-phase synthesis of this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Glycine Coupling:

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection: Repeat step 2.

  • Alanine Coupling:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude this compound peptide under vacuum.

Solution-Phase Synthesis of this compound

This protocol describes a general method for the solution-phase synthesis of this compound using EDC as a coupling agent.

Materials:

  • Fmoc-Ala-OH

  • H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation: Dissolve Fmoc-Ala-OH (1 eq.) and HOBt (1.1 eq.) in DMF. Cool the solution to 0 °C and add EDC (1.1 eq.). Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve H-Gly-OMe·HCl (1 eq.) and DIPEA (1.1 eq.) in DMF. Add this solution to the activated Fmoc-Ala-OH solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Fmoc-Ala-Gly-OMe.

  • Fmoc Deprotection: Dissolve the crude product in 20% piperidine in DMF and stir for 1 hour. Remove the solvent under vacuum.

  • Saponification: Dissolve the resulting oil in a mixture of methanol (B129727) and 1 M NaOH. Stir for 2 hours.

  • Purification: Acidify the mixture with 1 M HCl and extract the product with an appropriate organic solvent. Purify the crude this compound by recrystallization or chromatography.

Visualizations

Ala_Gly_SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CoupleGly Couple Fmoc-Gly-OH (HBTU/DIPEA) Wash1->CoupleGly Wash2 Wash (DMF, DCM) CoupleGly->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 CoupleAla Couple Fmoc-Ala-OH (HBTU/DIPEA) Wash3->CoupleAla Wash4 Wash (DMF, DCM) CoupleAla->Wash4 FinalDeprotect Final Fmoc Deprotection Wash4->FinalDeprotect Wash5 Wash (DCM) FinalDeprotect->Wash5 Cleave Cleavage (TFA Cocktail) Wash5->Cleave Precipitate Precipitate & Wash (Cold Ether) Cleave->Precipitate End End: Crude this compound Precipitate->End

Caption: Solid-Phase Synthesis Workflow for this compound.

Impurity_Formation Synthesis This compound Synthesis Desired Desired Product: L-Ala-Gly Synthesis->Desired Racemization Racemization of Ala Synthesis->Racemization DKP Diketopiperazine Formation Synthesis->DKP Deletion Incomplete Coupling/ Deprotection Synthesis->Deletion Impurity1 Impurity: D-Ala-Gly Racemization->Impurity1 Impurity2 Impurity: cyclo(this compound) DKP->Impurity2 Impurity3 Impurity: Deletion Peptides Deletion->Impurity3

References

Technical Support Center: Improving Ala-Gly Solid-Phase Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase synthesis (SPPS) of the dipeptide Alanine-Glycine (Ala-Gly), with a focus on improving overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

Low peptide yield in SPPS is a frequent issue that can stem from several factors. The primary culprits are typically incomplete Fmoc deprotection or inefficient coupling steps.[1] Another significant factor can be the aggregation of the growing peptide chain on the resin, which hinders reaction kinetics.[1] Additionally, inaccurate determination of the initial resin loading can lead to a lower than expected final yield.

Q2: I'm observing multiple peaks in my HPLC analysis of the crude this compound product. What are the likely side reactions?

The presence of multiple peaks in your HPLC chromatogram suggests the formation of impurities. Common side reactions during the synthesis of this compound include:

  • Deletion Sequences (des-Gly or des-Ala): These arise from incomplete coupling of either Glycine or Alanine.

  • Truncated Peptides: This can happen if unreacted amines are not capped and fail to react in subsequent coupling steps.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when Glycine is the C-terminal amino acid. The dipeptide can cleave from the resin to form a stable six-membered ring, leading to a substantial loss of yield.[2] This is more prevalent on resins like Wang resin.

Q3: How does the choice of solid support (resin) affect the yield of my this compound synthesis?

The choice of resin is a critical factor that can significantly impact the final yield and purity. Each resin has distinct characteristics that make it suitable for different synthetic strategies. For synthesizing a C-terminal carboxylic acid peptide like this compound, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are common choices.[3][4]

  • Wang Resin: A reliable and widely used resin for producing peptides with a C-terminal acid.[3][5] However, it can be more susceptible to diketopiperazine formation.[2]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly versatile and allows for cleavage under very mild acidic conditions, which can help to preserve acid-labile protecting groups.[5] The steric hindrance provided by the trityl linker can also reduce the risk of diketopiperazine formation.[2]

Q4: Which coupling reagent is best for synthesizing this compound?

The selection of a coupling reagent is crucial for maximizing yield and minimizing side reactions. For a relatively simple dipeptide like this compound, a range of coupling reagents can be effective. Uronium/aminium salts like HATU, HBTU, and HCTU are highly efficient and widely used.[6][7]

  • HATU: Generally considered one of the most efficient coupling reagents, leading to faster reactions and higher purity, especially for "difficult" sequences.[7]

  • HBTU/HCTU: Also very effective and often more cost-efficient alternatives to HATU.[7]

  • DIC/Oxyma: A carbodiimide-based method that is cost-effective, with the advantage of forming a soluble urea (B33335) byproduct, which is beneficial in SPPS.[6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound synthesis.

Issue 1: Low Coupling Efficiency (Incomplete Reaction)

How to Diagnose:

  • Kaiser Test: Perform a Kaiser (ninhydrin) test after the coupling step. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance While less common for Ala and Gly, ensure adequate reaction time. Consider switching to a more powerful coupling reagent like HATU.[7]
Peptide Aggregation Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the DMF.[1]
Insufficient Reagent Concentration Ensure you are using an appropriate excess of amino acid and coupling reagents (typically 3-5 equivalents relative to resin loading).[1]
Poor Resin Swelling Allow the resin to swell completely in the reaction solvent (e.g., DMF) for at least 30-60 minutes before the first deprotection step.
Issue 2: Incomplete Fmoc Deprotection

How to Diagnose:

  • Kaiser Test: A negative Kaiser test (yellow beads) after the deprotection step indicates that the Fmoc group has not been completely removed.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Deprotection Reagent Degradation Use a fresh solution of 20% piperidine (B6355638) in DMF.
Insufficient Reaction Time Extend the deprotection time or perform a second deprotection step.
Peptide Aggregation Aggregation can block access to the Fmoc group. Wash the resin with a solvent mixture that disrupts aggregation before deprotection.
Issue 3: Significant Yield Loss Due to Diketopiperazine (DKP) Formation

How to Diagnose:

  • Identification of a cyclic dipeptide byproduct in the crude product via HPLC-MS analysis.

  • Significant loss of peptide from the resin after the second amino acid coupling.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Resin Choice Wang resin is more prone to DKP formation.[2] Consider using 2-Chlorotrityl chloride resin, which offers greater steric hindrance and can suppress this side reaction.[2]
Prolonged Coupling/Deprotection Times Minimize the time the dipeptide is on the resin, especially under basic conditions.
Use of a Dipeptide Building Block Couple pre-synthesized Fmoc-Ala-Gly-OH directly. This bypasses the critical dipeptide stage on the resin where cyclization is most likely to occur.[8]

Quantitative Data Tables

The following tables provide a summary of expected performance for different reagents and resins in SPPS. While specific yield data for this compound is not always available, this data from model peptides and general observations can guide your experimental design.

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentReagent TypeTypical Coupling TimeExpected Purity (%)Notes
HATU Uronium/Aminium5 - 20 minutes> 95Highly efficient, especially for difficult sequences.[6][7]
HBTU Uronium/Aminium30 - 60 minutes90 - 95A reliable and widely used reagent.[7]
HCTU Uronium/Aminium5 - 20 minutes> 95A cost-effective and highly efficient alternative to HATU.[6][7]
PyBOP Phosphonium15 - 60 minutes90 - 95A robust reagent with non-carcinogenic byproducts.[7]
DIC/Oxyma Carbodiimide1 - 2 hours85 - 90Cost-effective; soluble urea byproduct is advantageous.[6]

Note: Expected purity is highly dependent on the peptide sequence and synthesis conditions.

Table 2: Comparison of Common Resins for C-Terminal Carboxylic Acid Peptides

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Key Advantages
Wang Resin 0.3 - 1.050 - 90Moderate to HighRobust and widely used for standard peptide synthesis.[3][5]
2-Chlorotrityl Chloride (2-CTC) Resin 0.3 - 1.6+Generally highHighAllows for mild cleavage conditions, preserving protecting groups, and can reduce DKP formation.[2][3][5]

Note: Yield and purity are sequence-dependent and influenced by the efficiency of all synthesis steps.[3]

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS of this compound on Wang Resin

1. Resin Swelling:

  • Place Wang resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.
  • Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]

2. Fmoc Deprotection (for pre-loaded Gly-Wang resin):

  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF (2 mL).
  • Agitate for 5 minutes, then drain.
  • Add a fresh 20% solution of piperidine in DMF (2 mL) and agitate for 15-20 minutes.[9]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
  • Perform a Kaiser test to confirm the presence of free amines (blue beads).

3. Amino Acid Coupling (Alanine):

  • In a separate vial, dissolve Fmoc-Ala-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[1]
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.[1]
  • Monitor the reaction completion with a Kaiser test (should be negative/yellow). If positive, extend the coupling time or perform a double coupling.
  • Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

4. Cleavage and Deprotection:

  • Wash the resin with DCM (3 x 2 mL) and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[3]
  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[1]
  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.[1]
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Kaiser Test for Monitoring Coupling/Deprotection

Reagents:

Procedure:

  • Take a small sample of resin beads (1-2 mg) in a small test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark Blue/Purple Beads: Positive result, indicating the presence of free primary amines (incomplete coupling or complete deprotection).

  • Yellow/Colorless Beads: Negative result, indicating the absence of free primary amines (complete coupling or incomplete deprotection).

Visualizations

SPPS_Workflow cluster_monitoring Monitoring Resin 1. Resin Swelling (e.g., Wang Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Kaiser1 Kaiser Test Deprotection->Kaiser1 Coupling 3. Ala Coupling (Fmoc-Ala-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser2 Kaiser Test Coupling->Kaiser2 Final_Deprotection 4. Final Fmoc Deprotection Wash2->Final_Deprotection Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage 5. Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitation 6. Precipitation (Cold Ether) Cleavage->Precipitation Ala_Gly_Peptide This compound Peptide Precipitation->Ala_Gly_Peptide

Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Coupling Perform Kaiser Test after coupling Start->Check_Coupling Check_Deprotection Perform Kaiser Test after deprotection Check_Coupling->Check_Deprotection Negative Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Check_DKP Analyze crude product for DKP byproduct Check_Deprotection->Check_DKP Positive Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Negative DKP_Formation Diketopiperazine Formation Check_DKP->DKP_Formation Detected Sol_Coupling1 Double couple Incomplete_Coupling->Sol_Coupling1 Sol_Coupling2 Use stronger coupling reagent (e.g., HATU) Incomplete_Coupling->Sol_Coupling2 Sol_Deprotection Repeat deprotection step with fresh reagent Incomplete_Deprotection->Sol_Deprotection Sol_DKP1 Use 2-CTC resin DKP_Formation->Sol_DKP1 Sol_DKP2 Use pre-formed Fmoc-Ala-Gly-OH DKP_Formation->Sol_DKP2

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Ala-Gly Racemization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with racemization, specifically at the Alanine-Glycine (Ala-Gly) junction, during peptide synthesis. Below are frequently asked questions, troubleshooting guides, quantitative data, and detailed protocols to help you minimize diastereomeric impurities and ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction. This process converts a pure L- or D-amino acid into a mixture of both L- and D-enantiomers.[1] When this occurs in a peptide chain, it results in the formation of diastereomeric impurities, which can be difficult to separate from the desired peptide and may significantly alter its biological activity.[1]

Q2: Why is the this compound sequence particularly relevant to racemization?

A2: While Glycine itself is achiral and cannot racemize, the preceding amino acid (in this case, Alanine) is susceptible to racemization during its activation and coupling to Glycine. The small, unhindered nature of Glycine's amino group does little to sterically discourage the reactions that lead to racemization of the activated Alanine. Furthermore, sequences containing Asp-Gly and Asp-Ala are known to be particularly prone to aspartimide formation, a side reaction that can also lead to racemization.[2]

Q3: What is the primary mechanism of racemization during peptide coupling?

A3: The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated C-terminal amino acid.[3][4][5] The α-proton of this intermediate is acidic and can be easily removed by a base. The resulting planar enolate can be re-protonated from either face, leading to a mixture of L and D configurations.[5] A secondary mechanism is the direct abstraction of the α-proton by a base from the activated amino acid.[5]

Q4: Which factors have the most significant impact on the extent of racemization?

A4: Several factors critically influence the rate of racemization:

  • Coupling Reagents: Highly reactive ("hotter") coupling reagents can increase the risk.[1]

  • Base: The type, strength, and concentration of the base used are crucial. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are more likely to cause racemization than weaker or bulkier bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3][6]

  • Temperature: Higher reaction temperatures, often used in microwave-assisted synthesis, accelerate racemization.

  • Pre-activation Time: Prolonged pre-activation of the amino acid before adding it to the peptide-resin increases the opportunity for oxazolone (B7731731) formation.[3]

  • Solvent: The polarity of the solvent can influence racemization rates.

Troubleshooting Guide

Issue: My HPLC analysis shows a significant peak corresponding to a diastereomeric impurity after coupling Fmoc-Ala to a Gly-resin.

This guide will help you diagnose and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives
  • Question: Are you using a carbodiimide (B86325) (like DCC or DIC) without a racemization-suppressing additive?

  • Action: The use of carbodiimides without additives is a major cause of racemization. Always include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form an active ester that is less prone to racemization.[3][7] The combination of DIC/Oxyma is highly effective at minimizing racemization.[7]

  • Question: Are you using a highly reactive uronium/aminium salt reagent (e.g., HATU, HBTU)?

  • Action: While efficient, these reagents can promote racemization, especially with strong bases.[3][8] Ensure you are not using excessive equivalents or prolonged pre-activation times. For particularly sensitive couplings, consider switching to a phosphonium (B103445) salt like PyBOP or a carbodiimide/additive combination.

Step 2: Assess the Base Used in the Reaction
  • Question: Are you using DIPEA as your base?

  • Action: DIPEA is a strong base known to promote racemization.[3][6]

    • Reduce Equivalents: Use the minimum amount of base necessary for the reaction.

    • Switch to a Weaker Base: Replace DIPEA with N-methylmorpholine (NMM) or the more sterically hindered 2,4,6-collidine (TMP), which have been shown to cause less racemization.[6]

Step 3: Review Your Reaction Conditions
  • Question: Is the coupling reaction performed at an elevated temperature?

  • Action: Higher temperatures increase the rate of all reactions, including racemization. Perform the coupling at room temperature or consider cooling the reaction to 0°C, especially during the activation step.

  • Question: Do you pre-activate the Fmoc-Ala for an extended period?

  • Action: Minimize the pre-activation time. For onium salt couplings, consider adding the reagent mixture to the resin immediately after mixing, avoiding a separate pre-activation step. Shortening the contact time of the activated amino acid with the base reduces the window for racemization to occur.[1]

Quantitative Data Summary

The degree of racemization is highly sequence- and condition-dependent. The tables below summarize data from various studies on sensitive amino acids, providing a comparative overview of different reagents and bases.

Table 1: Influence of Coupling Reagent/Additive on Racemization

Coupling Reagent/AdditiveAmino Acid% D-Isomer (Racemization)Notes
DCC/HOBtPhe~6.0%The addition of HOBt significantly reduces racemization compared to DCC alone.[4]
DIC/HOBt-LowGenerally considered a reliable method for minimizing racemization.[6]
DIC/OxymaFmoc-His(Trt)-OH1.8%Oxyma is a highly effective, non-explosive additive for suppressing racemization.[7]
HATU/NMMFmoc-His(Trt)-OHHighDespite HATU's efficiency, the combination with certain bases can lead to high racemization for sensitive residues.[7]
HBTU-ModerateGenerally performs better than carbodiimides alone but can be outperformed by newer reagents.[3][8]
BOPBoc-His(Tos)~3% (with excess DIEA)Racemization is highly dependent on the amount of base used.[7]

Table 2: Influence of Base on Racemization

BaseCoupling ReagentAmino Acid% D-Isomer (Racemization)Notes
DIPEA (excess)BOPBoc-His(Tos)~3%Excess strong base significantly increases racemization.[7]
NMMHATUFmoc-Ser(Trt)-OH37.6% (with 3h pre-activation)Weaker than DIPEA, but can still lead to high racemization under prolonged activation.[1]
2,4,6-Collidine (TMP)VariousGlyco-amino acidsLowThe steric hindrance of collidine is effective in minimizing racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Ala to Gly-Resin

This protocol utilizes DIC/Oxyma, a combination known for effective coupling with minimal racemization.

  • Resin Preparation: Swell the Glycine-loaded resin (e.g., H-Gly-Wang resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Coupling Mixture Preparation: In a separate vial, dissolve Fmoc-Ala-OH (0.3 mmol, 3 eq.) and Oxyma (0.3 mmol, 3 eq.) in DMF (approx. 2 mL).

  • Activation: Add Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq.) to the amino acid/Oxyma solution.

  • Coupling: Immediately add the freshly prepared coupling mixture to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Quantification of Ala Racemization by HPLC

This protocol outlines a general method to determine the percentage of the undesired H-Gly-D-Ala... peptide diastereomer.

  • Peptide Cleavage: After synthesis, cleave the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% Triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to form a pellet, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v).

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for separating peptide diastereomers. Alternatively, a high-resolution standard C18 column may be sufficient to separate the this compound / D-Ala-Gly diastereomers.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Run a linear gradient appropriate for the peptide, for example, 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor UV absorbance at 214 nm or 220 nm.

  • Quantification: Integrate the peak areas for the desired (L-Ala) peptide and the diastereomeric (D-Ala) impurity. Calculate the percentage of racemization as: % Racemization = [Area(D-Ala peak) / (Area(L-Ala peak) + Area(D-Ala peak))] * 100

Visualizations

Racemization_Mechanism Activated_AA Activated Fmoc-Ala-X Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Cyclization Base Base (e.g., DIPEA) Base->Oxazolone Proton_Abstraction α-H+ Abstraction Racemic_Mix L-Ala and D-Ala Mixture Oxazolone->Racemic_Mix Non-stereospecific re-protonation Reprotonation Re-protonation Troubleshooting_Workflow Start High Diastereomer Impurity Detected Check_Reagent Review Coupling Reagent & Additives Start->Check_Reagent Check_Base Evaluate Base (Type & Amount) Check_Reagent->Check_Base If using onium salt or carbodiimide Solution1 Use DIC/Oxyma or add HOBt/Oxyma to Carbodiimide Check_Reagent->Solution1 Action Check_Conditions Assess Reaction Conditions (Temp, Time) Check_Base->Check_Conditions Solution2 Switch DIPEA to NMM or Collidine. Reduce equivalents. Check_Base->Solution2 Action Solution3 Couple at RT or 0°C. Minimize pre-activation time. Check_Conditions->Solution3 Action End Re-run Synthesis & Analyze Check_Conditions->End Solution1->End Solution2->End Solution3->End HPLC_Workflow Start Crude Peptide Post-Synthesis Cleavage Cleavage from Resin (TFA Cocktail) Start->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Dissolution Dissolve in Mobile Phase Precipitation->Dissolution Injection Inject on Chiral or High-Res C18 HPLC Dissolution->Injection Analysis Separate & Detect Diastereomers (220nm) Injection->Analysis Quantification Integrate Peak Areas & Calculate % Racemization Analysis->Quantification

References

Technical Support Center: NMR Analysis of Ala-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of the dipeptide Alanine-Glycine (Ala-Gly). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for an this compound sample for NMR analysis?

A1: For peptide samples like this compound, a higher concentration is generally better to achieve a good signal-to-noise ratio.[1][2] The recommended concentration typically ranges from 1 mM to 5 mM.[2][3] For some peptide samples, concentrations of 2-5 mM are achievable and yield good quality data.[1][2]

Q2: Which deuterated solvent is best for this compound NMR?

A2: The choice of solvent is critical. For peptides, a common choice is a mixture of 90% H₂O and 10% D₂O. The D₂O provides the necessary lock signal for the spectrometer, while the H₂O allows for the observation of exchangeable amide protons.[3] Using a buffer, such as phosphate (B84403) or acetate, at a pH below 7.5 can help slow the exchange rate of amide protons with the solvent, leading to sharper signals.[3] For non-aqueous options, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a good solvent for a wide range of polar and nonpolar compounds.[4][5]

Q3: Why is sample purity important for good NMR spectra?

A3: High sample purity (>95%) is crucial for obtaining clean, interpretable NMR spectra.[6] Impurities can introduce extraneous peaks that complicate spectral analysis and can also contribute to magnetic field inhomogeneity, leading to broadened peaks and a reduced signal-to-noise ratio.[7] The presence of solid particles, for instance, can significantly degrade the magnetic field homogeneity.[8]

Q4: How long should I expect my this compound sample to be stable for NMR experiments?

A4: For peptide structure determination, the sample should ideally be stable in solution for approximately 2 to 4 days.[1] Protein structures, for comparison, should remain stable at room temperature for at least a week.[1][2] Monitoring the sample's stability over the course of the experiment is recommended, which can be done by acquiring periodic 1D ¹H NMR spectra.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your NMR analysis of this compound.

Issue 1: Poor Signal-to-Noise Ratio (S/N)

Q: My this compound spectrum has a very low signal-to-noise ratio. What are the possible causes and solutions?

A: A low S/N ratio can stem from several factors related to sample preparation and instrument parameters.

Possible Cause Recommended Action Explanation
Low Sample Concentration Increase the sample concentration to the 1-5 mM range.[1][2][3]The NMR signal is directly proportional to the concentration of the analyte.[1] Doubling the concentration can significantly improve the S/N.
Insufficient Number of Scans Increase the number of scans (transients).The S/N ratio increases with the square root of the number of scans.[9] To double the S/N, you need to quadruple the number of scans.[10]
Incorrect Pulse Width/Angle Ensure the 90° pulse width is correctly calibrated. For multiple scans, using a smaller flip angle (e.g., 30°) with a shorter delay can be more efficient.[10]An incorrectly set pulse width leads to inefficient excitation of the nuclei and thus a weaker signal.
Poor Probe Tuning Tune and match the NMR probe for your specific sample and solvent.A poorly tuned probe will reflect some of the pulse power, resulting in weaker excitation and a lower signal.[11]
Low Magnetic Field Strength If available, use a higher-field NMR spectrometer.The signal-to-noise ratio increases with the magnetic field strength, approximately to the power of 3/2.[12]
Issue 2: Broad NMR Peaks

Q: The peaks in my this compound spectrum are broad. What could be the cause?

A: Peak broadening can be a result of several factors, from poor instrument setup to the intrinsic behavior of the sample.[13]

Possible Cause Recommended Action Explanation
Poor Magnetic Field Homogeneity (Shimming) Carefully shim the magnet for your sample.[14][15] This can be done manually or using automated gradient shimming routines.[14][16]An inhomogeneous magnetic field causes different molecules in the sample to experience slightly different field strengths, leading to a spread of resonance frequencies and thus broader peaks.[13][15]
Sample Aggregation Decrease the sample concentration.[17][18] You can also try altering the buffer conditions (pH, ionic strength) or temperature.Aggregation of peptide molecules leads to slower tumbling in solution, which results in shorter transverse relaxation times (T2) and broader lines.[7][19]
Chemical Exchange Modify the temperature or pH of the sample.Protons that are exchanging between different chemical environments on a timescale comparable to the NMR experiment can give rise to broad peaks.[13][20] For peptides, this is common for amide protons exchanging with the solvent.[6]
High Viscosity Dilute your sample or choose a less viscous solvent.[21]High sample viscosity restricts molecular tumbling, leading to more efficient relaxation and broader signals.[7][8]
Presence of Paramagnetic Impurities Ensure high sample purity. If metal ion contamination is suspected, consider adding a chelating agent like EDTA.Paramagnetic substances can significantly shorten relaxation times, causing severe peak broadening.[20]

Experimental Protocols

Sample Preparation for this compound
  • Weighing: Accurately weigh an appropriate amount of high-purity (>95%) this compound to achieve a final concentration of 1-5 mM.

  • Dissolution: Dissolve the peptide in a precise volume of the chosen NMR solvent (e.g., 90% H₂O / 10% D₂O with a suitable buffer). A typical sample volume for a standard 5 mm NMR tube is 500-600 µL.[2]

  • Internal Standard: Add an internal standard, such as DSS or TSP, for chemical shift referencing (set to 0 ppm).[3] Note that TSP can sometimes adsorb to the walls of the NMR tube over time.[22]

  • Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[8]

  • Positioning: Use a depth gauge to ensure the correct positioning of the NMR tube within the spinner turbine for optimal shimming.[23]

Standard 1D ¹H NMR Acquisition
  • Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity.[14][15] A good shim is critical for sharp lines and good resolution.[14]

  • Tuning and Matching: Tune and match the probe to the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments).

    • Number of Scans (NS): Start with 8 or 16 scans. Increase as needed to improve the S/N ratio.[10]

    • Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5x the longest T1) is necessary.

    • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient for peptides.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert tune Tune & Match Probe insert->tune shim Shim Magnet tune->shim set_params Set Acquisition Parameters shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Analyze Spectrum baseline->analyze

Caption: A generalized workflow for an NMR experiment, from sample preparation to spectral analysis.

Troubleshooting Logic for Poor NMR Signal

troubleshooting_logic start Poor NMR Signal (Low S/N or Broad Peaks) check_sample Check Sample Preparation start->check_sample check_shimming Check Shimming check_sample->check_shimming Yes conc Concentration too low? check_sample->conc No check_params Check Acquisition Parameters check_shimming->check_params Yes reshim Re-shim Carefully (Manual or Gradient) check_shimming->reshim No scans Insufficient Scans? check_params->scans No good_spectrum Good Spectrum check_params->good_spectrum Yes purity Particulates or Impurities? conc->purity No increase_conc Increase Concentration conc->increase_conc Yes purity->check_shimming No refilter Re-prepare/Filter Sample purity->refilter Yes increase_conc->check_shimming refilter->check_shimming reshim->check_params delay Relaxation Delay (D1) too short? scans->delay No increase_scans Increase Number of Scans scans->increase_scans Yes increase_delay Increase D1 delay->increase_delay Yes delay->good_spectrum No increase_scans->good_spectrum increase_delay->good_spectrum

Caption: A decision tree for troubleshooting common causes of poor NMR signal quality.

References

Technical Support Center: Matrix Effects in Mass Spectrometry of Ala-Gly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mass spectrometry of Ala-Gly. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. For a small, polar dipeptide like this compound, common matrix components like salts, phospholipids, and endogenous metabolites can significantly interfere with its ionization in the mass spectrometer's source.[1]

Q2: How can I determine if my this compound signal is affected by matrix effects?

A2: The most common method to assess matrix effects is a post-extraction spike experiment.[2] This involves comparing the peak area of this compound spiked into an extracted blank matrix (e.g., plasma with no this compound) with the peak area of this compound in a neat (clean) solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects. A qualitative method, known as post-column infusion, can also identify regions in the chromatogram where ion suppression or enhancement occurs.[2]

Q3: What is the best way to compensate for matrix effects when quantifying this compound?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[3][4] A SIL IS, such as ¹³C,¹⁵N-labeled this compound, is chemically identical to this compound but has a different mass. It is added to the sample at a known concentration before sample preparation. Since the SIL IS co-elutes with this compound and experiences the same matrix effects and extraction variability, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification.[5]

Q4: My this compound is a very polar molecule. What kind of chromatography is best to improve its retention and separate it from matrix components?

A4: For highly polar analytes like this compound, which are poorly retained on traditional reversed-phase (RP) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[6][7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6] This setup promotes the retention of polar compounds, improving their separation from less polar matrix components that can cause ion suppression, such as phospholipids.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of this compound quantification between samples. Variable matrix effects between individual samples.[5]Implement a stable isotope-labeled internal standard (SIL IS) for this compound. The SIL IS will co-elute and experience the same signal suppression or enhancement, correcting for the variability.[5]
Low or no signal for this compound in biological samples, but good signal in pure standards. Significant ion suppression from the sample matrix.1. Optimize Sample Preparation: Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove more interfering components. 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but ensure the this compound concentration remains above the limit of quantification. 3. Improve Chromatography: Switch to a HILIC column to better retain this compound and separate it from co-eluting interferences.[8]
Inconsistent peak shapes for this compound. Interaction with active sites on the LC column or interference from matrix components.1. Change Column Chemistry: Test different HILIC column chemistries (e.g., amide, bare silica) to find one that provides better peak shape.[6] 2. Adjust Mobile Phase: Modify the mobile phase pH or buffer concentration to improve peak symmetry.
High background noise in the chromatogram. Contamination of the LC-MS system or insufficient sample cleanup.1. System Cleaning: Flush the LC system and clean the mass spectrometer's ion source. 2. Refine Sample Preparation: Ensure the protein precipitation or extraction protocol is followed precisely to minimize carryover of matrix components.[10]

Quantitative Data on Matrix Effects

Table 1: Representative Matrix Effect Data for a Small Peptide in Human Plasma

QC LevelSpiked Concentration (ng/mL)Peak Area in Neat Solution (n=6)Peak Area in Extracted Plasma (n=6)Matrix Factor (MF)% Ion Suppression
Low50150,23497,6520.6535%
Medium5001,498,765989,1850.6634%
High400012,150,9808,262,6660.6832%
Internal Standard100550,123363,0810.6634%

Note: This data is illustrative for a representative small peptide and demonstrates how a stable isotope-labeled internal standard experiences a similar degree of ion suppression as the analyte, enabling accurate correction.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma via Protein Precipitation

This protocol describes a common method for preparing plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature (approx. 25°C).[11]

  • Homogenization: Vortex the thawed plasma samples to ensure homogeneity.[11]

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., ¹³C,¹⁵N-Ala-Gly in 50% methanol).

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample. Acetonitrile is a common solvent for precipitating plasma proteins.[10]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[10]

  • Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[10]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation & Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid) for HILIC analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound using HILIC and MRM

This protocol outlines the conditions for separating and detecting this compound using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • LC System: UHPLC system

  • Column: A HILIC column suitable for polar analytes (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Proposed MRM Transitions for this compound and its SIL Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 147.172.1 (Gly immonium ion)5015
This compound (Qualifier) 147.144.1 (Ala fragment)5020
¹³C₃,¹⁵N₂-Ala-Gly (IS) 152.175.1 (Labeled Gly immonium)5015

(Note: These MRM transitions are proposed based on the known fragmentation of alanine (B10760859) and glycine.[12] Optimal values must be determined empirically by infusing pure standards.)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma 1. Plasma Sample spike 2. Spike with SIL IS plasma->spike precipitate 3. Add Acetonitrile spike->precipitate centrifuge 4. Centrifuge precipitate->centrifuge extract 5. Extract Supernatant centrifuge->extract reconstitute 6. Dry & Reconstitute extract->reconstitute inject 7. Inject Sample reconstitute->inject Prepared Sample hilic 8. HILIC Separation inject->hilic ms 9. ESI-MS/MS (MRM) hilic->ms data 10. Data Acquisition ms->data integrate 11. Integrate Peaks data->integrate ratio 12. Calculate Area Ratio (Analyte/IS) integrate->ratio quantify 13. Quantify this compound ratio->quantify Matrix_Effect_Compensation cluster_0 Scenario 1: No Internal Standard cluster_1 Scenario 2: With Stable Isotope-Labeled IS A1 This compound in Sample A (Low Matrix Effect) SignalA1 Signal = 100 units A1->SignalA1 B1 This compound in Sample B (High Matrix Effect) SignalB1 Signal = 50 units (Ion Suppression) B1->SignalB1 Result1 Result: Inaccurate Quantification (Sample B appears 50% lower) SignalA1->Result1 SignalB1->Result1 A2 This compound + SIL IS in Sample A (Low Matrix Effect) SignalA2 Analyte Signal = 100 IS Signal = 100 Ratio = 1.0 A2->SignalA2 B2 This compound + SIL IS in Sample B (High Matrix Effect) SignalB2 Analyte Signal = 50 IS Signal = 50 Ratio = 1.0 B2->SignalB2 Result2 Result: Accurate Quantification (Ratio is consistent) SignalA2->Result2 SignalB2->Result2

References

Technical Support Center: Ala-Gly in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing potential challenges with the dipeptide Ala-Gly in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference. While this compound is not a commonly documented interferent, this guide addresses hypothetical scenarios and provides best practices for robust assay development.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known interferent in biochemical assays?

A1: Currently, there is no widespread documentation in scientific literature that identifies the dipeptide this compound as a common or significant source of interference in standard biochemical assays. Its small size and simple structure make it unlikely to cause issues like steric hindrance or non-specific binding that are common with larger molecules. However, interference can be highly context-dependent, and it is always best practice to validate your assay for potential interference from any component of your sample matrix.

Q2: What are the potential, albeit rare, mechanisms by which a small peptide like this compound could interfere with an assay?

A2: While unlikely, hypothetical mechanisms of interference from a small, uncharged dipeptide like this compound could include:

  • High Concentration Effects: At extremely high, non-physiological concentrations, this compound could subtly alter the viscosity or ionic strength of a solution, potentially affecting enzyme kinetics or protein-protein interactions.

  • Non-specific, Low-Affinity Binding: In assays with particularly "sticky" proteins or surfaces, there is a small possibility of weak, non-specific binding that could contribute to background signal.[1][2]

  • Substrate Competition in Protease Assays: In protease assays that have broad specificity for short peptide sequences, a very high concentration of this compound could theoretically act as a low-affinity competitive substrate, although this is highly improbable for most proteases.

Q3: My assay is showing unexpected results, and I have this compound in my sample. What should I do first?

A3: The first step is to determine if this compound is the source of the interference. A simple control experiment is to run the assay with and without this compound in a buffer system, without your analyte of interest. If you still observe a signal or a change in signal in the presence of this compound alone, it may be contributing to the assay background.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA-based Assay

If you suspect this compound or another small peptide is contributing to a high background signal in your ELISA, follow this troubleshooting guide.

Potential Causes & Solutions

Potential CauseRecommended Action
Insufficient Plate Blocking Optimize the blocking step by testing various blocking agents.
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to find the optimal concentrations that maximize the specific signal while minimizing background.
Inadequate Washing Increase the number and duration of wash steps to more effectively remove unbound reagents.
Peptide-Specific Non-Specific Binding If the above steps do not resolve the issue, consider performing a peptide blocking experiment to confirm antibody specificity.[1]

Experimental Protocol: Optimization of Blocking Buffer

  • Prepare a panel of blocking buffers:

    • 1-5% Bovine Serum Albumin (BSA) in PBST (Phosphate-Buffered Saline with 0.05% Tween-20). High-purity, fatty acid-free BSA is recommended.

    • 1-5% non-fat dry milk in PBST.

    • 1% casein in PBST.

    • Commercially available protein-free or peptide-based blocking buffers.

  • Coat a 96-well plate with your antigen as you normally would.

  • Apply the different blocking buffers to separate wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with your standard ELISA protocol , ensuring to include control wells that are not exposed to the primary antibody to assess the background from the secondary antibody.

  • Analyze the results to identify the blocking buffer that provides the best signal-to-noise ratio.

Issue 2: Apparent Inhibition in a Fluorescence Polarization (FP) Assay

Fluorescence polarization assays are sensitive to any compound that can affect the rotational speed of the fluorescent probe. While direct interference from this compound is improbable, this guide will help you troubleshoot unexpected results.

Potential Causes & Solutions

Potential CauseRecommended Action
Compound Autofluorescence Test your sample containing this compound in the absence of the fluorescent probe and protein to see if it generates a signal at the excitation and emission wavelengths of your assay.
Light Scattering At very high concentrations, solutes can cause light scattering. Check for turbidity in your sample.
Non-specific Destabilization of Protein High concentrations of solutes can sometimes affect protein stability, leading to a decrease in the binding of the fluorescent probe.

Experimental Protocol: Counter-Screen for Fluorescence Interference

  • Prepare a dilution series of your sample containing this compound in the assay buffer.

  • Add the dilutions to the wells of a microplate.

  • Read the fluorescence intensity at the same excitation and emission wavelengths used in your FP assay.

  • Compare the signal from the wells containing your sample to buffer-only control wells. A significant increase in signal indicates that a component of your sample is autofluorescent and may be interfering with the assay.

Visualizing Experimental Workflows

A critical step in troubleshooting is to systematically rule out potential causes of interference. The following workflow can be applied to investigate any suspected interfering substance in a biochemical assay.

Assay_Troubleshooting_Workflow start Unexpected Assay Result (e.g., high background, false positive/negative) check_interference Is this compound (or other component) suspected of interference? start->check_interference control_exp Run Control Experiment: Assay buffer + suspected interferent (no analyte) check_interference->control_exp Yes other_sources Investigate other sources of error: - Reagent quality - Pipetting accuracy - Instrument settings check_interference->other_sources No signal_present Is anomalous signal present? control_exp->signal_present interference_confirmed Interference Confirmed signal_present->interference_confirmed Yes no_interference Interference from this component is unlikely signal_present->no_interference No optimize_assay Proceed to Assay Optimization: - Blocking agents - Buffer composition (pH, salt) - Detergent concentration interference_confirmed->optimize_assay no_interference->other_sources revalidate Re-validate assay with optimized conditions optimize_assay->revalidate end Issue Resolved revalidate->end

Troubleshooting workflow for suspected assay interference.

Logical Pathway for Mitigating Non-Specific Binding

Non-specific binding is a common issue in many assay formats. The following diagram illustrates the decision-making process for addressing this problem.

Mitigating_NSB cluster_step1 Test BSA, Casein, Non-fat milk, Commercial blockers cluster_step2 Adjust pH and/or ionic strength (e.g., NaCl) cluster_step3 Add/increase Tween-20 or other non-ionic detergents cluster_step4 Perform checkerboard titration start High Non-Specific Binding (NSB) Detected step1 Step 1: Optimize Blocking Agent start->step1 step2 Step 2: Modify Buffer Conditions step1->step2 If NSB persists step3 Step 3: Add Detergent step2->step3 If NSB persists step4 Step 4: Adjust Antibody/Reagent Concentrations step3->step4 If NSB persists end NSB Minimized step4->end Validate final conditions

Decision pathway for reducing non-specific binding.

References

Optimizing Ala-Gly Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of L-Alanyl-L-Glutamine (Ala-Gly or AlaGln) in cell culture. This compound is a stable dipeptide alternative to L-glutamine, offering enhanced stability and reducing the accumulation of toxic ammonia (B1221849). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful integration of this compound into your cell culture workflows.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of L-glutamine in my cell culture medium?

A1: L-glutamine is an essential amino acid for cell culture, but it is unstable in liquid media, degrading into ammonia and pyroglutamate.[1][2] The buildup of ammonia can be toxic to cells, inhibiting growth and affecting protein glycosylation.[1][2] this compound is a stabilized dipeptide of L-alanine and L-glutamine that is not prone to this spontaneous degradation.[3] Cells metabolize this compound to release L-alanine and L-glutamine, providing a more stable and consistent supply of this critical nutrient while minimizing toxic ammonia buildup.[3]

Q2: What is a good starting concentration for this compound?

A2: A common starting point for replacing L-glutamine with this compound is to use an equimolar concentration. For many standard media, this falls within the range of 2-8 mM. However, the optimal concentration is cell-line dependent. For sensitive cell lines or long-term cultures, starting with a concentration of 2-4 mM is a good general guideline.

Q3: Can I completely replace L-glutamine with this compound?

A3: Yes, in many cases, L-glutamine can be completely replaced by this compound. Studies have shown that for some cell lines, such as Chinese Hamster Ovary (CHO) cells, complete replacement of L-glutamine with this compound in both basal and feed media can maximize monoclonal antibody (MAb) titers.[3]

Q4: Will I see a difference in cell growth after switching to this compound?

A4: You might observe a slight initial decrease in the specific growth rate compared to cultures with fresh L-glutamine.[3] However, cultures supplemented with this compound often maintain higher cell viability over a longer period due to the reduced ammonia accumulation.[3] In the long run, this can lead to a higher overall yield of viable cells and recombinant proteins.

Q5: Is this compound toxic at high concentrations?

A5: While this compound is generally well-tolerated, extremely high concentrations may have inhibitory effects. For instance, one study noted that at a concentration of 20 mmol/l, L-alanyl-L-glutamine suppressed the activity of natural killer and cytotoxic T-cells. It is always recommended to determine the optimal concentration for your specific cell line.

Troubleshooting Guide

Issue 1: Slower than expected cell growth after switching to this compound.

  • Possible Cause: Cells may require a period of adaptation to the new nutrient source. A sudden switch from L-glutamine to this compound can cause temporary stress.

    • Solution: Gradually adapt your cells to the this compound-containing medium. Start by replacing 50% of the L-glutamine with an equimolar concentration of this compound for a few passages before moving to a 100% this compound medium.

  • Possible Cause: The concentration of this compound may be suboptimal for your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal this compound concentration. Test a range of concentrations (e.g., 2, 4, 6, 8, and 10 mM) and monitor cell growth, viability, and, if applicable, protein production.

Issue 2: Decreased cell viability after introducing this compound.

  • Possible Cause: Although rare, your cell line might be particularly sensitive to the metabolic shift. The uptake and cleavage of the dipeptide can alter intracellular amino acid pools.

    • Solution: Verify the purity of the this compound supplement. Ensure that other media components and culture conditions are optimal. If the problem persists, consider a lower starting concentration of this compound and a more gradual adaptation period.

  • Possible Cause: Mycoplasma contamination can impact cell health and growth.

    • Solution: Regularly test your cell cultures for mycoplasma contamination, as this can be a confounding factor in any troubleshooting scenario.[4]

Issue 3: Unexpected changes in metabolism (e.g., altered lactate (B86563) production).

  • Possible Cause: The switch to a more stable glutamine source can lead to a metabolic shift in some cell lines.[5] With reduced ammonia stress, cells may alter their energy metabolism pathways.

    • Solution: This is not necessarily a negative outcome. Monitor key metabolites like glucose, lactate, and ammonia. A shift towards more efficient metabolism, such as reduced lactate production, can be beneficial for high-density cultures. If the metabolic changes are detrimental, re-optimize other media components, such as the glucose concentration.

Data on this compound Performance

The following table summarizes data from a study on CHO cells, comparing different combinations of L-glutamine (Gln) and this compound (AlaGln) supplementation in fed-batch cultures.

Supplement Combination (Basal-Feed)Maximum Viable Cell Density (x 10^5 cells/mL)MAb Titer (arbitrary units)Ammonia Accumulation
Gln-Gln47.68LowerHigher
Gln-AlaGln45.83IntermediateReduced
AlaGln-AlaGlnLower initial growth rate, but sustained viabilityHighestLowest

Data adapted from a study on CHO cells expressing an anti-CD20 chimeric antibody.[3]

Key Signaling Pathway: Glutamine Metabolism and mTORC1 Activation

Glutamine plays a crucial role in activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth, proliferation, and protein synthesis.[6][7] The process, known as glutaminolysis, involves the conversion of glutamine to glutamate (B1630785) and subsequently to α-ketoglutarate, which enters the TCA cycle.[8] This metabolic pathway signals to mTORC1, promoting anabolic processes.

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AlaGly This compound Glutamine Glutamine AlaGly->Glutamine Cellular uptake and cleavage Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase (GDH) mTORC1 mTORC1 aKG->mTORC1 Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Proliferation Proliferation mTORC1->Proliferation Promotes

Caption: Glutamine's role in mTORC1 signaling.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration for Suspension Cells (e.g., CHO, Hybridoma)

This protocol outlines a dose-response experiment to identify the optimal this compound concentration for maximal cell growth and productivity.

Materials:

  • Your suspension cell line (e.g., CHO, hybridoma)

  • Glutamine-free basal medium

  • Fetal Bovine Serum (FBS) or other required supplements

  • This compound stock solution (e.g., 200 mM)

  • Multi-well plates (e.g., 24-well or 96-well) or shaker flasks

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Assay for productivity (e.g., ELISA for antibody titer)

Methodology:

  • Cell Seeding: Seed your cells in a multi-well plate or shaker flasks at a density that allows for several days of proliferation (e.g., 1-2 x 10^5 cells/mL).

  • Media Preparation: Prepare your basal medium with all necessary supplements except for a glutamine source. Create different media groups with varying final concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 mM). Include a control group with your standard L-glutamine concentration (e.g., 4 mM).

  • Cell Treatment: Culture the cells in the prepared media under your standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

  • Monitoring: At regular intervals (e.g., every 24 hours for 5-7 days), measure the viable cell density and viability.

  • Productivity Analysis: At the end of the culture period, collect the supernatant and measure the concentration of your product of interest (e.g., monoclonal antibody).

  • Data Analysis: Plot the viable cell density and product titer against the this compound concentration to determine the optimal range.

Protocol 2: Adapting Adherent Cell Lines to this compound Medium

This protocol provides a workflow for gradually adapting adherent cell lines to a medium containing this compound.

Materials:

  • Your adherent cell line

  • Standard growth medium containing L-glutamine

  • Growth medium where L-glutamine is replaced with this compound

  • Cell culture flasks or plates

  • Trypsin or other cell dissociation reagents

Methodology:

  • Passage 1 (75% L-Gln, 25% this compound): When your cells reach 80-90% confluency, subculture them into a medium containing 75% of the original L-glutamine concentration and 25% of the target this compound concentration.

  • Passage 2 (50% L-Gln, 50% this compound): At the next passage, use a 50:50 mixture of L-glutamine and this compound.

  • Passage 3 (25% L-Gln, 75% this compound): For the third passage, use a medium with 25% L-glutamine and 75% this compound.

  • Passage 4 (100% this compound): Finally, subculture the cells into a medium containing 100% this compound.

  • Monitoring: Throughout the adaptation process, closely monitor cell morphology, attachment, and proliferation to ensure the cells are adapting well. If signs of stress appear, maintain the cells at the current L-Gln:this compound ratio for an additional passage before proceeding.

Experimental Workflow for this compound Optimization

experimental_workflow start Start with established cell culture protocol prep_media Prepare media with a range of this compound concentrations (e.g., 0-10 mM) and a L-Gln control start->prep_media seed_cells Seed cells at a consistent density prep_media->seed_cells culture Incubate under standard conditions seed_cells->culture monitor Monitor daily: Viable Cell Density & Viability culture->monitor Daily analyze Analyze product titer at the end of the culture culture->analyze End of Experiment monitor->culture determine_opt Determine optimal this compound concentration analyze->determine_opt end Implement optimal concentration in future experiments determine_opt->end

Caption: Workflow for this compound concentration optimization.

References

Ala-Gly shelf life and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the shelf life, storage, and handling of the dipeptide Ala-Gly. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability assessment to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

1. What is the recommended shelf life of this compound?

The shelf life of this compound is highly dependent on its form (lyophilized powder or in solution) and storage conditions. When stored as a lyophilized powder under appropriate conditions, it is generally stable for several months to years. In solution, its stability is significantly reduced.

2. What are the optimal storage conditions for lyophilized this compound powder?

For long-term storage, lyophilized this compound should be kept in a tightly sealed container, protected from moisture and light, at low temperatures.

3. How should I store this compound solutions?

This compound solutions are less stable than the lyophilized powder. For maximal stability, prepare solutions fresh. If short-term storage is necessary, it is recommended to store aliquots at low temperatures to avoid repeated freeze-thaw cycles.

4. What are the primary degradation pathways for this compound?

The main degradation pathway for this compound in solution is the hydrolysis of the peptide bond, which can be catalyzed by acidic or basic conditions.[1] Enzymatic degradation can also occur in biological systems.

5. How does pH affect the stability of this compound in solution?

The rate of hydrolysis of the peptide bond is influenced by pH. Generally, peptide bonds are most stable around a neutral pH (pH 6-8).[1] Extreme acidic or basic conditions can accelerate hydrolysis.

6. Is this compound susceptible to enzymatic degradation?

Yes, the peptide bond in this compound can be cleaved by certain proteases. For example, Dipeptidyl Peptidase-4 (DPP-4) can cleave dipeptides with alanine (B10760859) in the penultimate position.[2] Porcine elastase I has specificity for this compound bonds.[3]

Data Presentation: Storage Conditions and Shelf Life

The following tables summarize the recommended storage conditions and expected shelf life for this compound in both solid and solution forms.

Table 1: Recommended Storage and Shelf Life of Lyophilized this compound Powder

Storage TemperatureRecommended DurationSpecial Instructions
-80°CUp to 2 yearsKeep sealed and protected from moisture.
-20°CUp to 1 yearKeep sealed and protected from moisture.
4°CShort-term (weeks)For immediate use. Protect from moisture.
Room TemperatureShort-term (days to weeks)Not recommended for long-term storage.

Table 2: Recommended Storage and Shelf Life of this compound in Solution

Storage TemperatureRecommended DurationSpecial Instructions
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use sterile buffers.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use sterile buffers.
4°C1-2 weeksPrepare fresh for best results.
Room TemperatureNot RecommendedSignificant degradation can occur.

Troubleshooting Guides

This section addresses common issues that may be encountered when working with this compound.

Issue 1: Poor Solubility in Aqueous Buffers

Potential Cause:

  • Hydrophobicity: Although this compound is a relatively small and polar peptide, at high concentrations or in certain buffer systems, it may exhibit limited solubility.

  • pH at Isoelectric Point (pI): Peptide solubility is often at its minimum at its isoelectric point, where the net charge is zero.[4]

  • Aggregation: Self-association of peptide molecules can lead to the formation of insoluble aggregates.[4]

Recommended Solutions:

  • pH Adjustment: Adjust the pH of the buffer to be at least one or two pH units away from the pI of this compound. For acidic peptides, try a basic buffer, and for basic peptides, an acidic buffer.[5]

  • Use of Organic Co-solvents: For difficult-to-dissolve peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can be used to initially dissolve the peptide before adding the aqueous buffer.[6]

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[4]

  • Gentle Warming: Slightly warming the solution can improve solubility, but avoid excessive heat as it may cause degradation.[4]

G start Insoluble this compound check_pI Is buffer pH near pI? start->check_pI adjust_pH Adjust pH away from pI check_pI->adjust_pH Yes try_organic Use minimal organic solvent (e.g., DMSO) check_pI->try_organic No soluble This compound Dissolved adjust_pH->soluble sonicate Apply gentle sonication try_organic->sonicate warm Gentle warming (<40°C) sonicate->warm warm->soluble

Troubleshooting workflow for this compound solubility issues.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Potential Cause:

  • Hydrolysis: The appearance of new, more polar peaks often indicates the hydrolysis of the peptide bond, resulting in the individual amino acids, alanine and glycine.

  • Other Chemical Degradation: Depending on the buffer components and storage conditions (e.g., exposure to light), other minor degradation products may form.[1]

Recommended Solutions:

  • Prepare Solutions Fresh: Whenever possible, prepare this compound solutions immediately before use.

  • Control pH: Maintain the pH of the solution within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[1]

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[1]

  • Use High-Purity Reagents: Use high-purity water, buffers, and solvents to avoid contaminants that could cause degradation.

G cluster_0 Degradation Pathways AlaGly This compound Dipeptide Hydrolysis Hydrolysis (pH, Temp) AlaGly->Hydrolysis Enzymatic Enzymatic Cleavage AlaGly->Enzymatic Degradation Degradation Products Alanine Glycine Other Minor Products Hydrolysis->Degradation Enzymatic->Degradation

Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound. Forced degradation studies are a crucial part of understanding the intrinsic stability of a molecule.[7][8]

Materials:

  • This compound dipeptide

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature.

    • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature.

    • Thermal Degradation: Incubate the this compound stock solution at 60°C.

    • Control: Keep an aliquot of the this compound stock solution at 4°C in the dark.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples by RP-HPLC. A typical gradient would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. Monitor the chromatogram at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. The decrease in the peak area of the intact this compound and the appearance of new peaks will indicate the extent and nature of degradation.

G start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal) start->stress sample Collect Samples at Time Points stress->sample hplc Analyze by RP-HPLC sample->hplc analyze Compare Chromatograms and Identify Degradants hplc->analyze end Determine Degradation Pathways analyze->end

Workflow for a forced degradation study of this compound.
Protocol 2: HPLC Method for this compound Stability Analysis

This protocol outlines a general reversed-phase HPLC method for assessing the stability of this compound in solution.[9]

Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • This compound sample solutions

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Prepare the this compound samples in a suitable solvent (e.g., water or the initial mobile phase). Filter the samples through a 0.22 µm syringe filter if necessary.

  • Injection: Inject a fixed volume of the sample (e.g., 10 µL) onto the column.

  • Chromatographic Separation: Run a linear gradient to separate this compound from its potential degradation products. A shallow gradient is often effective for small peptides. For example:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 30% B

    • 25-30 min: 30% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 2% B and re-equilibrate

  • Detection: Monitor the elution profile at 214 nm.

  • Quantification: The stability of this compound can be determined by measuring the decrease in the peak area of the intact peptide over time. The percentage of remaining this compound can be calculated relative to the initial time point (t=0).

This technical support center provides a foundation for the proper handling and analysis of this compound. For specific experimental applications, further optimization of these protocols may be necessary.

References

Technical Support Center: Crystallizing Ala-Gly for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with crystallizing the dipeptide Ala-Gly for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing a small, flexible dipeptide like this compound?

A1: Crystallizing small and flexible molecules like this compound presents unique challenges due to their conformational freedom.[1][2][3] Unlike larger, more rigid proteins, these peptides may not readily pack into a well-ordered crystal lattice. Key difficulties include:

  • High Solubility: Small peptides are often highly soluble in aqueous solutions, making it difficult to achieve the supersaturation required for crystallization.

  • Conformational Flexibility: In solution, this compound can adopt multiple conformations, which can hinder the formation of a uniform crystal lattice.[1][2]

  • Polymorphism: Similar to its constituent amino acid glycine, this compound may exhibit polymorphism, where it can crystallize into multiple different crystal forms with varying stability.[3][4][5] This can lead to inconsistent results and difficulty in obtaining a single, well-diffracting crystal form.

  • Risk of Amorphous Precipitation: Due to their flexibility and tendency for aggregation, small peptides can sometimes precipitate as an amorphous solid or gel rather than forming ordered crystals.[3]

Q2: What is a good starting point for this compound crystallization screening?

A2: A good starting point involves screening a wide range of conditions to identify an initial "hit." The vapor diffusion method, in either a hanging or sitting drop setup, is a commonly used and effective technique for screening.[6][7][8] Initial screens should systematically vary:

  • Precipitants: A broad range of precipitants should be tested, including salts (e.g., ammonium (B1175870) sulfate, sodium chloride), polymers (e.g., polyethylene (B3416737) glycols of different molecular weights), and organic solvents (e.g., isopropanol, ethanol).[9][10]

  • pH: The pH of the crystallization solution is critical as it affects the charge state of the dipeptide's N- and C-termini, influencing its solubility and intermolecular interactions. A screen across a pH range of 4.0 to 9.0 is recommended.

  • Temperature: Temperature affects solubility and the kinetics of nucleation and crystal growth.[9][11] Setting up screens at different temperatures (e.g., 4°C and 20°C) can be beneficial.

Q3: My this compound solution turned into an oil or amorphous precipitate. What should I do?

A3: "Oiling out" or amorphous precipitation is a common issue with flexible molecules.[3] This indicates that the supersaturation level was reached too quickly, not allowing for the ordered arrangement of molecules into a crystal lattice. To troubleshoot this:

  • Reduce Precipitant Concentration: Lower the concentration of the precipitant in your condition to slow down the process.

  • Decrease Peptide Concentration: A lower starting concentration of this compound can also help to approach supersaturation more slowly.

  • Modify Temperature: A slight increase in temperature might increase solubility and prevent premature precipitation.

  • Consider Additives: Small molecules or different buffer systems might help to stabilize a specific conformation of this compound and promote crystallization over precipitation.

Q4: I am not getting any crystals, just clear drops. What steps can I take?

A4: Clear drops indicate that the solution has not reached a sufficient level of supersaturation for nucleation to occur. To address this:

  • Increase Precipitant Concentration: Gradually increase the concentration of the precipitant to further reduce the solubility of this compound.

  • Increase Peptide Concentration: A higher starting concentration of the dipeptide can help reach supersaturation.

  • Change the Drop Ratio: In vapor diffusion, altering the ratio of the peptide solution to the reservoir solution in the drop can influence the rate of equilibration and the final concentrations.

  • Seeding: If you have previously obtained small crystals or microcrystals, you can introduce them into a new, equilibrated drop to induce nucleation (a technique called seeding).

Q5: I have very small, needle-like crystals that are not suitable for X-ray diffraction. How can I improve their size and quality?

A5: Obtaining larger, single crystals often requires optimizing the initial hit conditions. Strategies to improve crystal size and quality include:

  • Slower Equilibration: In vapor diffusion, you can slow down the rate of water vapor exchange between the drop and the reservoir. This can be achieved by using a larger drop volume or a smaller reservoir volume.

  • Temperature Control: A stable temperature is crucial. Some systems benefit from a slight, controlled temperature ramp to slowly decrease solubility.

  • Additive Screening: The addition of small molecules, detergents, or different salts at low concentrations can sometimes act as "molecular glue," improving crystal contacts and leading to larger, more robust crystals.

  • Microseeding: A more controlled version of seeding where a very dilute solution of crushed crystals is added to a fresh drop. This can limit the number of nucleation events and encourage the growth of a few large crystals.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
No Crystals (Clear Drops) Insufficient supersaturation.- Increase precipitant concentration.- Increase this compound concentration.- Try a different precipitant or pH.- Consider a different crystallization method (e.g., microbatch).
Amorphous Precipitate / "Oiling Out" Supersaturation achieved too rapidly; peptide aggregation.- Decrease precipitant concentration.- Decrease this compound concentration.- Increase temperature slightly.- Screen for additives that may stabilize the peptide.
Many Small Crystals / Microcrystals Too many nucleation events.- Decrease precipitant concentration.- Decrease this compound concentration.- Employ microseeding to control nucleation.- Slow down the equilibration rate in vapor diffusion.
Poorly Diffracting Crystals Internal disorder in the crystal lattice; small crystal size.- Optimize growth conditions for larger crystals (see above).- Try different cryoprotectants before X-ray data collection.- Screen for different crystal forms (polymorphs) by varying conditions more broadly.
Inconsistent Results / Polymorphism This compound crystallizing in different forms under similar conditions.- Tightly control all experimental parameters (temperature, pH, concentrations).- Characterize the different crystal forms obtained (e.g., by microscopy and diffraction).- Additives or specific solvents may favor the growth of a single polymorph.

Experimental Protocols

Vapor Diffusion Crystallization (Hanging Drop Method)

This is a widely used method for screening and optimizing crystallization conditions.

  • Preparation:

    • Prepare a stock solution of purified this compound in a suitable buffer (e.g., 20 mM Tris-HCl or HEPES at a specific pH) to a final concentration of 10-50 mg/mL.

    • Prepare a reservoir solution containing the precipitant at a known concentration.

    • Use a multi-well crystallization plate. Fill the reservoir of each well with 500 µL of the reservoir solution.

  • Drop Setup:

    • On a siliconized glass coverslip, mix 1-2 µL of the this compound stock solution with 1-2 µL of the reservoir solution.

    • Carefully invert the coverslip and place it over the reservoir of the crystallization plate, sealing the well with grease to ensure an airtight system.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

    • Periodically observe the drops under a microscope over several days to weeks for the appearance of crystals.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis & Optimization AlaGly_Solution This compound Solution (10-50 mg/mL in Buffer) Vapor_Diffusion Vapor Diffusion Plate (Hanging/Sitting Drop) AlaGly_Solution->Vapor_Diffusion Mix with Precipitant Precipitant_Screen Precipitant Screen Kit (Salts, PEGs, Organics) Precipitant_Screen->Vapor_Diffusion Microscopy Microscopic Inspection Vapor_Diffusion->Microscopy Incubate Optimization Optimization of Hits Microscopy->Optimization Crystal 'Hit' Xray X-ray Diffraction Microscopy->Xray Suitable Crystals Optimization->Xray Improved Crystals Logical_Relationships cluster_factors Influencing Factors Crystallization This compound Crystallization Success Purity Peptide Purity (>95%) Purity->Crystallization Concentration This compound & Precipitant Concentration Concentration->Crystallization pH pH of Solution pH->Crystallization Temperature Temperature Temperature->Crystallization Additives Additives / Co-solvents Additives->Crystallization Flexibility Molecular Flexibility Flexibility->Crystallization  (Negative Impact)

References

Validation & Comparative

A Comparative Analysis of the Biological Stability of Ala-Gly and Gly-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Dipeptide Stability

In the realm of peptide-based therapeutics and drug delivery, the sequence of amino acids is a critical determinant of a molecule's biological activity and, crucially, its stability. Even a simple inversion in a dipeptide sequence can lead to profound differences in its metabolic fate. This guide provides a comprehensive comparison of the biological stability of two isomeric dipeptides, L-Alanyl-L-Glycine (Ala-Gly) and L-Glycyl-L-Alanine (Gly-Ala), supported by experimental evidence and detailed methodologies.

Executive Summary

Experimental data indicates that Gly-Ala is significantly more stable in biological systems, particularly in plasma, than this compound . This disparity is primarily attributed to the susceptibility of the N-terminal alanine (B10760859) in this compound to enzymatic degradation by dipeptidyl peptidase IV (DPP-IV), a ubiquitous serine protease. In contrast, Gly-Ala, with its N-terminal glycine (B1666218), is not a primary substrate for this enzyme, contributing to its enhanced stability.

Data Presentation: In Vitro Stability in Plasma

Dipeptide ClassN-Terminal Amino AcidRelative Half-Life in PlasmaRate of Hydrolysis by Plasma EnzymesReference
Alanyl-Dipeptides (e.g., Ala-Leu, Ala-Tyr)AlanineShorterFar Greater[1]
Glycyl-Dipeptides (e.g., Gly-Leu)GlycineLongerSlower[1]

Interpretation for this compound vs. Gly-Ala:

Based on these findings, it can be inferred that this compound, as an alanyl-dipeptide, would exhibit a shorter half-life and a greater rate of hydrolysis in plasma compared to Gly-Ala, a glycyl-dipeptide.[1]

Mechanistic Insights: The Role of Dipeptidyl Peptidase IV (DPP-IV)

The primary enzyme responsible for the rapid degradation of this compound is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[2] DPP-IV is a serine exopeptidase that specifically cleaves dipeptides from the N-terminus of polypeptides and proteins that have a proline or alanine residue in the penultimate position.[2][3]

The signaling pathway for the enzymatic cleavage of this compound by DPP-IV can be visualized as follows:

This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex Binds to active site DPP-IV DPP-IV DPP-IV->Enzyme-Substrate Complex Cleavage Cleavage Enzyme-Substrate Complex->Cleavage Hydrolysis of peptide bond Cleavage->DPP-IV Enzyme is regenerated Alanine Alanine Cleavage->Alanine Glycine Glycine Cleavage->Glycine cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide_Stock Prepare 1 mg/mL stock solutions of this compound and Gly-Ala Spike Spike plasma with dipeptide (final concentration e.g., 100 µM) Peptide_Stock->Spike Plasma_Prep Thaw and pre-warm human plasma to 37°C Plasma_Prep->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Collect aliquots at 0, 5, 15, 30, 60, 120, 240 min Incubate->Time_Points Quench Add aliquot to cold acetonitrile/TCA to precipitate proteins Time_Points->Quench Vortex Vortex vigorously Quench->Vortex Centrifuge Centrifuge at high speed (e.g., 14,000 rpm for 10 min) Vortex->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant HPLC_MS Analyze by HPLC or LC-MS Supernatant->HPLC_MS Quantify Quantify remaining dipeptide by peak area integration HPLC_MS->Quantify Half_Life Calculate half-life (t½) Quantify->Half_Life

References

Comparative Analysis of Ala-Gly and Other Dipeptides in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cell culture, particularly for the production of biopharmaceuticals, the optimization of culture media is paramount to enhancing cell growth, viability, and productivity. Dipeptides have emerged as crucial supplements, offering improved stability and solubility over their constituent free amino acids. This guide provides a comparative analysis of Alanine-Glycine (Ala-Gly) and other common dipeptides—Glycyl-Glycine (Gly-Gly), Leucyl-Glycine (Leu-Gly), and Prolyl-Glycine (Pro-Gly)—on key performance indicators in cell culture, with a focus on Chinese Hamster Ovary (CHO) cells, a workhorse of the biopharmaceutical industry.

While direct head-to-head comparative studies for all these dipeptides in a single CHO cell line are limited in publicly available literature, this guide synthesizes findings from various studies to offer a comprehensive overview. For this compound, data from studies on the closely related L-alanyl-L-glutamine (Ala-Gln) in CHO cells is used as a proxy to provide relevant insights.

Quantitative Performance Comparison

The following tables summarize the quantitative effects of various dipeptide supplementations on cell culture performance. It is crucial to note that the data are compiled from different studies, employing distinct cell lines and experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Effect of Dipeptide Supplementation on Cell Growth and Viability

DipeptideCell LineConcentrationEffect on Viable Cell Density (VCD)Effect on ViabilityCitation(s)
Ala-Gln (as this compound proxy)CHONot SpecifiedSlower growth rate compared to Gln supplementation, but maintained high VCD over time.Attenuated the decline in viability over time.[1]
Gly-Gly Chicken intestinal epithelial cells20 nmol/LSignificantly increased cell viability (MTT assay).Not explicitly stated, but implied improvement.[2]
Gly-Leu Chicken intestinal epithelial cells20 nmol/LSignificantly increased cell viability (MTT assay), with a more pronounced effect than Gly-Gly.Not explicitly stated, but implied improvement.[2]
Pro-Gly HepG20.5 - 1 mMNo significant effect on cell proliferation.No effect on cell viability.[3]
Gly-Tyr CHO-K10.5x concentrationSignificantly improved VCD compared to other tested concentrations.Maintained high viability.[4]

Table 2: Effect of Dipeptide Supplementation on Productivity

DipeptideCell LineEffect on Monoclonal Antibody (MAb) TiterEffect on Specific Productivity (qP)Citation(s)
Ala-Gln (as this compound proxy)CHOMaximized MAb titer when Gln was completely replaced in basal and feed media.Showed the highest specific productivity compared to conditions with Gln.[1]
Gly-Gly Not AvailableNo direct data available for MAb production.Not Available
Leu-Gly Not AvailableNo direct data available for MAb production.Not Available
Pro-Gly Not AvailableNo direct data available for MAb production.Not Available
Gly-Tyr CHO-K1Achieved the highest final titer at 0.5x concentration.Showed the highest qP, particularly between day 6 and 7.[4]

Table 3: Effect of Dipeptide Supplementation on Apoptosis and Metabolism

DipeptideCell LineEffect on ApoptosisMetabolic ImpactCitation(s)
Ala-Gln (as this compound proxy)CHOReduced the apoptotic ratio in the early phase of culture.Produced less ammonia (B1221849) compared to Gln supplementation.[1]
Gly-Gly Not AvailableNo direct data available.Generally used as a buffering agent.[5]
Leu-Gly Not AvailableNo direct data available.Not Available
Pro-Gly HepG2No direct data available.Promoted IGF-1 expression and secretion.[3]
Gly-Tyr CHO-K1No direct data available.Lower lactate (B86563) concentrations observed throughout the culture period.[4]

Signaling Pathways

The metabolic and proliferative changes induced by dipeptide supplementation are often mediated by complex intracellular signaling pathways. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis, often activated by amino acids.[6]

While specific signaling pathways for this compound have not been extensively detailed, the constituent amino acids, alanine (B10760859) and glycine, can influence these networks. Some studies suggest that high concentrations of alanine may negatively affect biomass production by signaling an abundance of TCA cycle intermediates.[7] Leucine, a component of Leu-Gly, is a well-known activator of the mTOR pathway.[2] In a study on chicken intestinal epithelial cells, Gly, Gly-Gly, and Gly-Leu were all found to promote the expression of mTOR and its downstream signaling molecules, suggesting activation of the mTOR signaling pathway to stimulate protein synthesis.[2] The dipeptide Pro-Gly has been shown to promote Insulin-like Growth Factor 1 (IGF-1) expression and secretion in HepG2 cells through the PepT1-JAK2/STAT5 pathway .[3]

mTOR_Signaling_Pathway Dipeptides Dipeptides (e.g., Leu-Gly) CellularUptake Cellular Uptake & Intracellular Cleavage Dipeptides->CellularUptake AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 activates GrowthFactors Growth Factors (e.g., Insulin, IGF-1) GrowthFactors->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis promotes eIF4E_BP1->ProteinSynthesis represses CellularUptake->AminoAcids

Generalized mTOR signaling pathway activated by amino acids derived from dipeptides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays used to evaluate the effects of dipeptides in cell culture.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate with cultured cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and culture with different dipeptide concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][9]

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Dipeptides start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solvent Add Solubilization Solvent incubate2->add_solvent read Measure Absorbance at 570 nm add_solvent->read end Determine Cell Viability read->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cultured cells treated with dipeptides

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest cells after treatment with dipeptides.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Harvest & Wash Treated Cells resuspend Resuspend in Binding Buffer start->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min in Dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze results Quantify Apoptotic & Viable Cells analyze->results

Workflow for the Annexin V/PI Apoptosis Assay.
Specific Productivity (qP) Calculation

Specific productivity is a measure of the amount of product produced per cell per day.

Protocol:

  • Measure Viable Cell Density (VCD): At regular time intervals (e.g., daily), take a sample from the cell culture and determine the VCD (viable cells/mL) using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Measure Product Titer: At the same time points, collect a sample of the culture supernatant and measure the concentration of the product (e.g., monoclonal antibody) in g/L or mg/L using methods like ELISA, HPLC, or biolayer interferometry (e.g., Octet).

  • Calculate the Integral of Viable Cell Density (IVCD): This represents the cumulative viable cell-days. It can be calculated using the following formula for each time interval: IVCD = ∫ VCD(t) dt ≈ Σ [(VCDt + VCDt-1)/2] * (t - (t-1)) where VCDt is the viable cell density at time t.

  • Calculate Specific Productivity (qP): The specific productivity (in pg/cell/day) is calculated as the change in product concentration divided by the change in IVCD over a specific time interval. qP = (Titer_t - Titer_t-1) / ((VCD_t + VCD_t-1)/2 * (t - t-1)) * 10^9 (The factor of 10^9 converts the units to pg/cell/day).[10][11]

Conclusion

The selection of dipeptides for cell culture media supplementation can significantly impact cellular performance. While this compound and its analogues like Ala-Gln show promise in maintaining cell viability and enhancing specific productivity, other dipeptides such as Gly-Leu and Gly-Tyr have also demonstrated positive effects on cell growth and metabolism. The optimal choice of dipeptide is likely dependent on the specific cell line, the desired product, and the overall process conditions.

The data presented in this guide, synthesized from multiple sources, underscores the need for direct, systematic comparative studies to fully elucidate the relative benefits of these dipeptides. Researchers are encouraged to use the provided protocols to conduct their own evaluations and determine the most effective dipeptide supplementation strategy for their specific cell culture applications. Future research focusing on the specific signaling pathways modulated by these dipeptides will further enable the rational design of optimized cell culture media and feed strategies.

References

Differentiating Dipeptide Isomers: A Mass Spectrometry Showdown Between Ala-Gly and Gly-Ala

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing between constitutional isomers, such as the dipeptides Alanine-Glycine (Ala-Gly) and Glycine-Alanine (Gly-Ala), presents a significant analytical challenge due to their identical mass. However, tandem mass spectrometry (MS/MS) emerges as a powerful tool capable of elucidating their distinct structural arrangements through characteristic fragmentation patterns. This guide provides a comparative analysis of this compound and Gly-Ala using mass spectrometry, supported by experimental data and detailed protocols for researchers in proteomics and drug development.

At the heart of this differentiation lies the principle of collision-induced dissociation (CID) within a tandem mass spectrometer. While both this compound and Gly-Ala exhibit the same parent ion mass-to-charge ratio (m/z) in a full scan mass spectrum, their fragmentation under energetic collisions yields a unique fingerprint of product ions. The primary fragments of interest for peptides are the b and y ions, which are formed by cleavage of the peptide amide bonds. The distinct masses of these fragments directly reflect the amino acid sequence.

Unambiguous Differentiation Through Fragmentation Analysis

In tandem mass spectrometry, the protonated dipeptides ([M+H]⁺) of this compound and Gly-Ala, both with an m/z of 147.07, are isolated and subjected to fragmentation. The resulting product ion spectra reveal clear differences.

For This compound , the N-terminal amino acid is Alanine. Cleavage of the peptide bond results in a prominent b₁ ion corresponding to the protonated Alanine residue. Conversely, the y₁ ion represents the protonated Glycine residue at the C-terminus.

For Gly-Ala , the sequence is reversed. Consequently, the b₁ ion corresponds to the protonated Glycine residue, and the y₁ ion represents the protonated Alanine residue.

The theoretical monoisotopic masses of the key diagnostic fragment ions are:

  • Alanine residue: 71.03711 u

  • Glycine residue: 57.02146 u

Therefore, the expected m/z values for the singly charged diagnostic ions are:

  • b₁ ion of this compound (from Alanine): m/z 72.0449

  • y₁ ion of this compound (from Glycine): m/z 76.0393

  • b₁ ion of Gly-Ala (from Glycine): m/z 58.0293

  • y₁ ion of Gly-Ala (from Alanine): m/z 90.0554

The presence and relative abundance of these unique fragment ions allow for the unequivocal identification of each isomer.

Quantitative Data Comparison

The following table summarizes the expected and experimentally observed diagnostic fragment ions for this compound and Gly-Ala upon CID. The relative intensity of these peaks can vary depending on the instrument and collision energy but the presence of these specific m/z values is the key differentiating factor.

Dipeptide IsomerParent Ion [M+H]⁺ (m/z)Diagnostic Fragment IonTheoretical m/zObserved m/z (Example)Relative Intensity (Example)
This compound 147.07b₁ (Ala)72.0472.04High
y₁ (Gly)76.0476.04Moderate
Gly-Ala 147.07b₁ (Gly)58.0358.03High
y₁ (Ala)90.0690.06Moderate

Experimental Workflow and Fragmentation Pathways

The differentiation of this compound and Gly-Ala by tandem mass spectrometry follows a logical workflow, from sample introduction to data analysis. The fragmentation pathways illustrate the origin of the diagnostic ions that enable their distinction.

G cluster_workflow Experimental Workflow Sample This compound / Gly-Ala Mixture LC Liquid Chromatography (LC) Separation (Optional) Sample->LC MS1 Mass Spectrometer (MS1) Parent Ion Scan (m/z 147.07) LC->MS1 Isolation Isolation of [M+H]⁺ (m/z 147.07) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 Mass Spectrometer (MS2) Product Ion Scan CID->MS2 Spectrum MS/MS Spectrum Analysis MS2->Spectrum

Fig 1. A typical experimental workflow for dipeptide isomer analysis.

G cluster_ala_gly This compound Fragmentation cluster_gly_ala Gly-Ala Fragmentation AlaGly [H₂N-Ala-CO-NH-Gly-COOH]H⁺ m/z 147.07 b1_ag b₁ ion (Ala) [H₂N-Ala-CO]⁺ m/z 72.04 AlaGly->b1_ag Peptide Bond Cleavage y1_ag y₁ ion (Gly) [H₂N-Gly-COOH]H⁺ m/z 76.04 AlaGly->y1_ag Peptide Bond Cleavage GlyAla [H₂N-Gly-CO-NH-Ala-COOH]H⁺ m/z 147.07 b1_ga b₁ ion (Gly) [H₂N-Gly-CO]⁺ m/z 58.03 GlyAla->b1_ga Peptide Bond Cleavage y1_ga y₁ ion (Ala) [H₂N-Ala-COOH]H⁺ m/z 90.06 GlyAla->y1_ga Peptide Bond Cleavage

Fig 2. Fragmentation pathways of this compound and Gly-Ala.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare 1 mg/mL stock solutions of this compound and Gly-Ala individually in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

  • Working Solution: Dilute the stock solutions to a final concentration of 10 µM in the same solvent mixture. For direct infusion analysis, this solution can be used directly. For LC-MS analysis, further dilution to 1 µM may be necessary depending on instrument sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While not strictly necessary for differentiating the two isomers if analyzed separately, liquid chromatography can be used to separate a mixture of the two, as they may exhibit slightly different retention times on a reversed-phase column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan: Perform a full scan from m/z 50 to 200 to identify the protonated parent ion at m/z 147.07.

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the ion at m/z 147.07.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimize the collision energy to achieve sufficient fragmentation. A typical starting point for a small peptide like this would be in the range of 10-20 eV. An energy ramp can also be utilized to observe a wider range of fragments.

    • Product Ion Scan: Scan the product ions from m/z 40 to 150.

Conclusion

Tandem mass spectrometry provides a robust and definitive method for the differentiation of the dipeptide isomers this compound and Gly-Ala. By analyzing the unique m/z values of the b₁ and y₁ fragment ions generated through collision-induced dissociation, researchers can confidently distinguish between these two structurally similar molecules. This capability is crucial for accurate peptide sequencing, metabolomics studies, and the quality control of synthetic peptides in pharmaceutical development. The presented workflow and protocols offer a clear guide for implementing this analytical strategy.

A Comparative Analysis of NMR Chemical Shifts in Ala-Gly and Its Analogs for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle variations in the chemical environments of amino acid residues within peptides is crucial for determining three-dimensional structure and function. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for the dipeptide Alanine-Glycine (Ala-Gly) and its analogs, supported by experimental data and detailed protocols.

The precise chemical shifts of atomic nuclei, particularly 1H, 13C, and 15N, are exquisitely sensitive to the local electronic environment, which is in turn influenced by factors such as peptide backbone conformation, side-chain interactions, pH, and solvent effects.[1][2][3] By comparing the NMR spectra of this compound with its analogs, where either the alanine (B10760859) or glycine (B1666218) residue is substituted or modified, researchers can gain valuable insights into the structural consequences of these changes.

Comparative 1H and 13C Chemical Shift Data

The following table summarizes the experimentally observed 1H and 13C NMR chemical shifts for this compound and representative analogs. These values are typically reported in parts per million (ppm) relative to a standard reference compound. It is important to note that chemical shifts can be influenced by the position of the amino acid within a peptide chain (N-terminus vs. C-terminus) and the nature of neighboring residues.[4] For instance, the chemical shift of the this compound carbonyl connection is observed to move downfield from the Ala-Ala carbonyl signal, while the Gly-Ala carbonyl connection shifts upfield from the Gly-Gly signal.[5]

PeptideResidueAtom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
This compound Alanine~4.32~51.5
~1.39~19.0
CO-~171.1
Glycine~3.97~43.5
CO-~179.7
Gly-Ala Glycine~3.85~44.0
CO-~173.0
Alanine~4.50~52.0
~1.45~19.5
CO-~175.0
Ac-Ala-Gly-NH₂ Alanine~4.29~51.8
~1.35~19.2
Glycine~3.95~43.8

Note: The exact chemical shift values can vary depending on experimental conditions such as solvent, pH, and temperature. The values presented here are representative and intended for comparative purposes.

Experimental Protocol for Peptide NMR Spectroscopy

The following is a generalized protocol for acquiring and analyzing NMR spectra of dipeptides like this compound and its analogs.

1. Sample Preparation:

  • Dissolve the peptide of interest in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a final concentration of 0.05 M.[4]
  • Add a known concentration of an internal reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for accurate chemical shift referencing.
  • Adjust the pH of the solution to the desired value using dilute solutions of DCl or NaOD. The ionic state of the peptide can significantly influence chemical shifts.[1]

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) 1H and 13C NMR spectra, as well as two-dimensional (2D) correlation spectra such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) for proton-proton correlations, and HSQC (Heteronuclear Single Quantum Coherence) for proton-carbon/nitrogen correlations.
  • For solid-state NMR, techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can be employed to obtain high-resolution spectra of powder samples.[6]

3. Spectral Processing and Analysis:

  • Process the raw NMR data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).
  • Reference the spectra using the internal standard.
  • Assign the resonances to specific atoms within the peptide using the 1D and 2D spectra. For example, in a COSY spectrum of this compound, cross-peaks will be observed between the α-proton and the β-protons of the alanine residue.

Experimental Workflow

The general workflow for an NMR-based analysis of peptide structure can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Interpretation peptide Peptide Synthesis/Purification dissolution Dissolution in NMR Solvent (e.g., D2O) peptide->dissolution ph_adjustment pH Adjustment & Addition of Reference Standard dissolution->ph_adjustment one_d_spectra 1D Spectra (1H, 13C) ph_adjustment->one_d_spectra two_d_spectra 2D Spectra (COSY, TOCSY, HSQC) ph_adjustment->two_d_spectra processing Spectral Processing one_d_spectra->processing two_d_spectra->processing assignment Resonance Assignment processing->assignment comparison Chemical Shift Comparison assignment->comparison conformation Conformational Analysis comparison->conformation structure 3D Structure Elucidation conformation->structure

General workflow for NMR analysis of peptides.

Conclusion

The comparative analysis of NMR chemical shifts of this compound and its analogs provides a powerful tool for probing the structural and electronic perturbations induced by changes in amino acid sequence and local environment. The data presented in this guide, along with the outlined experimental protocol, offer a foundational resource for researchers in the fields of structural biology and drug discovery. A systematic approach to data acquisition and analysis is crucial for extracting meaningful structural information from NMR chemical shifts.

References

Ala-Gly vs. Free Amino Acids: A Comparative Guide for Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dipeptide Ala-Gly against its constituent free amino acids, L-alanine and glycine (B1666218), in the context of nutritional and pharmaceutical research. We will delve into their absorption kinetics, bioavailability, and physiological effects, supported by experimental data and detailed methodologies.

Executive Summary

The intestinal absorption of amino acids is a critical factor in determining their nutritional efficacy. While free amino acids are absorbed through various specific transporters, di- and tripeptides are primarily absorbed via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1). This fundamental difference in transport mechanisms often leads to more efficient absorption of amino acids when delivered in dipeptide form. This guide will explore the experimental evidence supporting this phenomenon, with a focus on this compound.

I. Absorption and Bioavailability: Dipeptides vs. Free Amino Acids

Numerous studies have demonstrated that the absorption of amino acids from dipeptides is kinetically advantageous compared to the absorption of an equivalent mixture of free amino acids. This is attributed to the distinct transport systems in the intestinal brush border membrane.

Key Findings from In Vivo Perfusion Studies:

  • Faster Absorption: Studies using intestinal perfusion in human subjects have shown that the constituent amino acids of dipeptides like glycyl-L-alanine and glycyl-glycine are absorbed more rapidly than when they are perfused as free amino acids[1][2]. This suggests that the PEPT1 transport system is more efficient than the individual amino acid transport systems, especially at high luminal concentrations.

  • Stimulation of Water and Electrolyte Absorption: Both free amino acids and dipeptides stimulate the absorption of sodium and water in the jejunum. Interestingly, the molar ratio for the net absorption of dipeptides to sodium is approximately 1:2, whereas for free amino acids it is closer to 1:1, suggesting a different mechanistic coupling to ion transport[1].

Quantitative Data Summary

While direct head-to-head quantitative data for this compound is limited in the reviewed literature, the following table summarizes representative data from studies on similar dipeptides, which can be considered indicative of this compound's expected performance.

Parameter Dipeptide (Gly-L-Ala/Gly-Gly) Free Amino Acid Mixture (Glycine + L-Alanine) Reference
Absorption Rate Significantly higher than free amino acidsBaseline for comparison[1][2]
Sodium Co-transport ~2 moles of Na+ per mole of dipeptide~1 mole of Na+ per mole of amino acid[1]
Plasma Amino Acid Peak Generally earlier and higher peak concentrationSlower rise to a lower peak concentration[3][4][5]
Bioavailability Often higher due to reduced competition for transportersCan be limited by saturation of specific amino acid transporters[6][7][8]

II. Experimental Protocols

To facilitate reproducible research in this area, we provide detailed methodologies for key experiments used to compare dipeptide and free amino acid absorption.

In Situ Single-Pass Intestinal Perfusion in Rats

This in vivo technique allows for the direct measurement of absorption rates in a specific segment of the intestine under controlled conditions.

Objective: To determine the effective permeability (Peff) of this compound compared to an equimolar solution of L-alanine and glycine.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (250-350 g) are fasted overnight with free access to water. Anesthesia is induced, and a midline abdominal incision is made to expose the small intestine[9][10].

  • Intestinal Segment Isolation: A segment of the jejunum (typically 10-15 cm) is isolated, and cannulas are inserted at both ends. The segment is rinsed with a pre-warmed saline solution to remove any contents[11][12].

  • Perfusion: The isolated segment is placed back into the abdominal cavity, and the incision is covered to maintain temperature and humidity. A perfusion solution (Krebs-Ringer buffer, pH 6.5) containing either this compound or an equimolar mixture of L-alanine and glycine, along with a non-absorbable marker (e.g., phenol (B47542) red), is perfused through the segment at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump[9][10].

  • Sample Collection: After a 30-minute equilibration period to achieve steady-state conditions, perfusate samples are collected from the outlet cannula at regular intervals (e.g., every 15 minutes) for 90 minutes[9][10].

  • Analysis: The concentrations of this compound, L-alanine, glycine, and the non-absorbable marker in the collected samples are determined using a suitable analytical method (e.g., HPLC-MS).

  • Calculation of Absorption Rate: The net absorption of the compounds from the intestinal segment is calculated based on the difference in their concentrations between the initial perfusion solution and the collected samples, corrected for water flux using the non-absorbable marker[9].

Caco-2 Cell Permeability Assay

This in vitro model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Objective: To assess the transport of this compound versus L-alanine and glycine across an intestinal epithelial cell monolayer.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions[13][14][15][16].

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol)[14][17].

  • Transport Experiment: The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.5) in both the apical (AP) and basolateral (BL) chambers. The test compounds (this compound or an equimolar mixture of L-alanine and glycine) are added to the AP chamber.

  • Sample Collection: At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the BL chamber, and the volume is replaced with fresh transport buffer[15].

  • Analysis: The concentrations of the transported compounds in the BL samples are quantified by HPLC-MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound in the AP chamber[13].

III. Cellular Signaling Pathways

The form in which amino acids are delivered can influence cellular signaling pathways that regulate metabolism, growth, and cellular defense.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a key protein kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis in response to nutrient availability, including amino acids[18][19][20][21]. While amino acids are potent activators of mTORC1, the direct effects of dipeptides like this compound on this pathway are an area of active research. It is hypothesized that the rapid influx of L-alanine and glycine following this compound transport and intracellular hydrolysis leads to a more robust and sustained activation of the mTOR pathway compared to the slower absorption of free amino acids.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PEPT1 PEPT1 This compound->PEPT1 Free AAs Free AAs AA_Transporter AA Transporters Free AAs->AA_Transporter Ala_Gly_int This compound PEPT1->Ala_Gly_int Free_AAs_int Free AAs AA_Transporter->Free_AAs_int Peptidases Peptidases Ala_Gly_int->Peptidases mTORC1 mTORC1 Free_AAs_int->mTORC1 Activates Peptidases->Free_AAs_int Hydrolysis S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits when dephosphorylated

Caption: this compound and Free Amino Acid Input into the mTOR Signaling Pathway.

Nrf2 Signaling Pathway and Intestinal Barrier Function

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in maintaining intestinal barrier integrity[22][23][24][25][26]. Oxidative stress can compromise the tight junctions between intestinal epithelial cells, leading to increased intestinal permeability. While direct evidence for this compound is emerging, related di- and tripeptides have been shown to exert protective effects on the intestine, in part through the activation of the Nrf2 pathway. It is plausible that this compound, by providing a readily available source of amino acids for glutathione (B108866) synthesis and by potentially directly activating Nrf2, can enhance the intestinal antioxidant defense system and protect the gut barrier.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits This compound This compound Nrf2 Nrf2 This compound->Nrf2 Potentially Activates Keap1->Nrf2 Binds & Promotes Degradation Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation to Nucleus ARE Antioxidant Response Element Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Tight_Junctions Tight Junction Integrity (ZO-1, Occludin) Antioxidant_Genes->Tight_Junctions Protects

References

Validating the Influence of Ala-Gly on Protein Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to understand and modulate protein stability is a cornerstone of drug development and biotechnology. Small molecules, such as osmolytes and chemical chaperones, are known to influence the conformational stability of proteins, thereby affecting their function, solubility, and aggregation propensity. This guide provides a framework for validating the effect of the dipeptide Alanine-Glycine (Ala-Gly) on protein conformation, comparing its potential effects with those of other well-characterized molecules. While extensive experimental data on the specific effects of this compound as a protein conformation modulator is limited in publicly available literature, this document outlines the experimental protocols and data presentation necessary for such a validation. The data presented herein is illustrative, designed to model the expected outcomes of such comparative studies.

The Role of Osmolytes in Protein Stability

Protecting osmolytes are small organic molecules that stabilize proteins in their native conformation, particularly under conditions of stress. The prevailing mechanism for this stabilization is the "preferential exclusion" model. In this model, the osmolyte is preferentially excluded from the protein's surface, leading to a phenomenon known as preferential hydration. This makes the unfolded state of the protein, which has a larger solvent-accessible surface area, thermodynamically less favorable, thus shifting the equilibrium towards the compact, folded native state.

G Preferential exclusion of osmolytes favors the folded state. cluster_1 Folded Protein U Unfolded (High Surface Area) N Native (Low Surface Area) U->N Folding O1 N->U Unfolding O2 O3 O4 O5 O6 O7 O8

Figure 1: Mechanism of Osmolyte-Induced Protein Stabilization.

Comparative Analysis of this compound's Effect on Protein Stability

To validate the effect of this compound on protein conformation, a comparative study is essential. This involves measuring changes in the thermal stability and secondary structure of a model protein in the presence of this compound and comparing these changes to those induced by other molecules. For this illustrative guide, we will use Hen Egg White Lysozyme (HEWL) as the model protein and compare the effects of this compound with Glycine (a known stabilizing amino acid), Glycyl-Glycine (a related dipeptide), and Trimethylamine N-oxide (TMAO, a potent osmolyte).

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to quantify the effects of these cosolutes on the thermal stability and secondary structure of HEWL.

Table 1: Thermal Stability of Hen Egg White Lysozyme (HEWL) in the Presence of Various Cosolutes

Cosolute (1 M)Melting Temperature (Tm) (°C)ΔTm (°C) vs. ControlEnthalpy of Unfolding (ΔH) (kJ/mol)
Control (Buffer)72.5-450
This compound74.0+1.5465
Glycine75.2+2.7480
Gly-Gly73.1+0.6455
TMAO78.9+6.4510

Table 2: Secondary Structure Content of HEWL at 25°C in the Presence of Various Cosolutes

Cosolute (1 M)α-Helix (%)β-Sheet (%)Random Coil (%)
Control (Buffer)40.212.547.3
This compound40.812.646.6
Glycine41.512.845.7
Gly-Gly40.512.547.0
TMAO42.113.044.9

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data in Tables 1 and 2.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Acquisition cluster_3 Data Analysis P1 Prepare HEWL solution in buffer P2 Prepare stock solutions of This compound, Glycine, Gly-Gly, TMAO P1->P2 P3 Mix HEWL with each cosolute to final concentration P2->P3 A1 Circular Dichroism (CD) Spectroscopy P3->A1 A2 Differential Scanning Calorimetry (DSC) P3->A2 D1 Acquire CD spectra (Far-UV) A1->D1 D2 Perform thermal melts (monitor ellipticity at 222 nm) A1->D2 D3 Perform DSC scans to obtain thermograms A2->D3 An1 Deconvolve CD spectra to estimate secondary structure D1->An1 An2 Determine Tm from CD thermal melt curves D2->An2 An3 Determine Tm and ΔH from DSC thermograms D3->An3 T2 Table 2: Secondary Structure Data An1->T2 Populate Table 2 T1 Table 1: Thermal Stability Data An2->T1 Populate Table 1 An3->T1 Populate Table 1

Figure 2: Experimental Workflow for Protein Stability Analysis.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability

Objective: To determine the secondary structure content of HEWL and its thermal melting temperature (Tm) in the presence of different cosolutes.

Materials:

  • Hen Egg White Lysozyme (HEWL), lyophilized powder

  • This compound, Glycine, Gly-Gly, TMAO

  • 10 mM sodium phosphate (B84403) buffer, pH 7.0

  • Circular Dichroism (CD) Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

  • Temperature control unit for the CD instrument

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of HEWL at 1 mg/mL in 10 mM sodium phosphate buffer, pH 7.0.

    • Prepare 2 M stock solutions of this compound, Glycine, Gly-Gly, and TMAO in the same buffer.

    • For each experimental condition, mix the HEWL stock with the respective cosolute stock and buffer to achieve a final HEWL concentration of 0.1 mg/mL and a final cosolute concentration of 1 M. Prepare a control sample with HEWL and buffer only.

  • Secondary Structure Analysis (Far-UV CD):

    • Set the CD spectropolarimeter to scan from 250 nm to 190 nm.

    • Use a 1 mm path length quartz cuvette.

    • Record a baseline spectrum with the buffer (and cosolute, for the respective samples) alone.

    • Acquire the CD spectrum for each HEWL sample at 25°C.

    • Subtract the baseline from each sample spectrum.

    • Convert the data from millidegrees to mean residue ellipticity [θ].

    • Deconvolve the spectra using a suitable algorithm (e.g., CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil.

  • Thermal Denaturation:

    • Monitor the CD signal at 222 nm, which is characteristic of α-helical structure.

    • Increase the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • Record the ellipticity at 222 nm as a function of temperature.

    • Plot the data and fit to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.

Differential Scanning Calorimetry (DSC) for Thermodynamic Stability

Objective: To obtain the melting temperature (Tm) and the enthalpy of unfolding (ΔH) for HEWL in the presence of different cosolutes.

Materials:

  • HEWL and cosolute samples prepared as described for CD spectroscopy, but at a higher concentration (e.g., 1-2 mg/mL).

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare HEWL samples at a concentration of 1.5 mg/mL in 10 mM sodium phosphate buffer, pH 7.0, with and without 1 M of each cosolute.

    • Prepare a reference solution containing the corresponding buffer and cosolute without the protein.

  • DSC Measurement:

    • Load the sample and reference solutions into the respective cells of the DSC instrument.

    • Scan the temperature from 20°C to 100°C at a heating rate of 1°C/minute.

    • Record the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • Subtract the baseline from the thermogram.

    • The peak of the resulting endotherm corresponds to the Tm.

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔH).

    • Fit the data to a two-state unfolding model to obtain thermodynamic parameters.

Conclusion

This guide outlines a systematic approach to validate the effect of the dipeptide this compound on protein conformation and stability. By employing techniques such as Circular Dichroism and Differential Scanning Calorimetry, researchers can obtain quantitative data on changes in secondary structure and thermal stability. A comparative analysis against known osmolytes and related dipeptides is crucial for contextualizing the stabilizing or destabilizing potential of this compound. The illustrative data and detailed protocols provided here serve as a robust framework for such investigations, which are vital for the rational design of protein formulations and the development of novel therapeutics targeting protein misfolding.

Comparative Structural Analysis of Ala-Gly and Ala-Ala Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a detailed comparative analysis of the structural properties of two fundamental dipeptides: L-Alanyl-L-Alanine (Ala-Ala) and L-Alanyl-Glycine (Ala-Gly). Understanding the subtle yet significant differences in their conformational preferences and structural parameters is crucial for researchers in peptide design, protein engineering, and drug development. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, outlines the methodologies for these experiments, and presents visualizations to elucidate structural concepts.

Introduction

Alanine (B10760859) and Glycine (B1666218) are the two simplest amino acids, differing only by the presence of a methyl group in Alanine's side chain. This seemingly minor difference has profound implications for the conformational flexibility of peptides. Glycine, lacking a bulky side chain, can adopt a much wider range of backbone dihedral angles (phi, ψ) compared to Alanine. This guide explores how these intrinsic properties manifest in the dipeptides Ala-Ala and this compound, influencing their structure and potential roles in larger polypeptide chains.

Comparative Structural Data

The structural parameters of Ala-Ala and this compound have been characterized using various experimental techniques. The following tables summarize key quantitative data obtained from X-ray crystallography and NMR spectroscopy.

Crystal Structure Data

The solid-state structures provide precise measurements of bond lengths and angles, offering a static view of the preferred molecular geometry.

ParameterAla-AlaThis compound (as Gly-L-Ala·HI·H₂O)[1]Key Difference
Torsion Angles
Ala (N-term) φ-153°-75.9°Ala-Ala prefers a more extended conformation.
Ala (N-term) ψ147°144.1°Similar ψ angles, indicating similar peptide plane orientation.
Gly/Ala (C-term) φ-153°-86.5°The C-terminal residue in this compound is less extended.
Gly/Ala (C-term) ψ147°152.0°Both adopt a relatively extended conformation.
Peptide Bond
C-N bond length~1.33 Å1.32 ÅStandard peptide bond lengths.
ω angle~180° (trans)176.5° (trans)Both exhibit a planar trans peptide bond.

Note: Data for this compound is derived from the crystal structure of its hydroiodide monohydrate polymorph, which may influence the exact values. Data for Ala-Ala is from a combined X-ray and theoretical study.

NMR Spectroscopy Data (Aqueous Solution)

NMR data provides insights into the solution-state structure and dynamics. Chemical shifts (δ) are sensitive to the local electronic environment, and coupling constants (J) are related to dihedral angles.

ParameterAla-Ala (Zwitterion)This compound (Zwitterion)[2]Key Difference
¹H Chemical Shifts (δ, ppm)
Ala (N-term) Hα4.023.85The N-terminal Ala Hα in Ala-Ala is more deshielded.
Ala (N-term) Hβ1.451.48Similar chemical shifts for the methyl protons.
Gly/Ala (C-term) Hα4.023.95 (Gly Hα₂)The C-terminal Gly Hα protons in this compound are shielded compared to Ala Hα.
Gly/Ala (C-term) Hβ1.45N/AGlycine lacks a β-proton.
¹³C Chemical Shifts (δ, ppm)
Ala (N-term) Cα51.851.5Similar Cα chemical shifts for the N-terminal Alanine.
Ala (N-term) Cβ18.919.5The methyl carbon of the N-terminal Ala in this compound is slightly deshielded.
Ala (N-term) C'177.3175.0The carbonyl carbon of the N-terminal Ala in Ala-Ala is more deshielded.
Gly/Ala (C-term) Cα51.843.5 (Gly Cα)The Gly Cα in this compound is significantly more shielded than the Ala Cα.
Gly/Ala (C-term) Cβ18.9N/AGlycine lacks a β-carbon.
Gly/Ala (C-term) C'177.3173.5 (Gly C')The C-terminal carbonyl carbon in this compound is more shielded.
Coupling Constants (Hz)
³J(HNHα) (N-term Ala)7.5~7-8 (Typical)Indicates a preference for certain φ angles.
³J(HNHα) (C-term)7.5~5-6 (Typical for Gly)Glycine's coupling constants reflect its broader conformational sampling.

Conformational Flexibility: The Ramachandran Plot

The Ramachandran plot illustrates the sterically allowed combinations of backbone dihedral angles (φ and ψ). The key difference between this compound and Ala-Ala lies in the conformational freedom of the C-terminal residue.

  • Alanine: The presence of the β-carbon restricts its movement, leading to more defined allowed regions, primarily corresponding to α-helical and β-sheet conformations.

  • Glycine: With only a hydrogen atom as its side chain, it experiences significantly less steric hindrance and can access a much larger area of the Ramachandran plot, including regions disallowed for other amino acids. This flexibility is critical in protein turns and loops.

Ramachandran_Comparison Comparative Ramachandran Plot cluster_AlaAla Ala-Ala cluster_AlaGly This compound Ala_Ala_Point Ala-Ala (φ≈-153°, ψ≈+147°) Ala_Gly_Ala_Point Ala (N-term) (φ≈-76°, ψ≈+144°) Ala_Gly_Gly_Point Gly (C-term) (φ≈-87°, ψ≈+152°) Beta_Sheet β-Sheet Region Alpha_Helix α-Helix Region Left_Helix L-α-Helix Region X_axis φ (degrees) Y_axis ψ (degrees)

Caption: Simplified Ramachandran plot showing representative φ/ψ angles for Ala-Ala and this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for the key experiments discussed.

Peptide Synthesis (Solid-Phase)

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a standard method for producing this compound and Ala-Ala.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Fmoc_Removal 2. Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Removal Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Fmoc_Removal->Amino_Acid_Coupling Washing 4. Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat 5. Repeat Steps 2-4 for next amino acid Washing->Repeat Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (Mass Spec, NMR) Purification->Characterization

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin for C-terminal carboxyl) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Gly-OH or Fmoc-Ala-OH) to the resin using a coupling agent such as HATU and a base like DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple the next amino acid (Fmoc-Ala-OH) to the deprotected N-terminus using the same coupling procedure as in step 2.

  • Cleavage: Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by Mass Spectrometry and NMR.

NMR Spectroscopy

NMR spectroscopy is used to determine the three-dimensional structure and dynamics of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., D₂O or H₂O/D₂O mixture) to a concentration of 1-5 mM. Adjust the pH as needed and add a chemical shift reference standard (e.g., DSS).

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and identify proton resonances.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds), which helps in sequencing and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance constraints for structure calculation.

  • Data Analysis: Process the spectra and assign all proton, carbon, and nitrogen resonances. Measure coupling constants and identify NOEs to derive structural constraints.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Xray_Crystallography_Workflow Crystallization 1. Peptide Crystallization Data_Collection 2. X-ray Diffraction Data Collection Crystallization->Data_Collection Phase_Determination 3. Phase Determination Data_Collection->Phase_Determination Model_Building 4. Electron Density Map & Model Building Phase_Determination->Model_Building Refinement 5. Structural Refinement Model_Building->Refinement Validation 6. Structure Validation Refinement->Validation

Caption: General workflow for X-ray crystallography.

Protocol:

  • Crystallization: Grow single crystals of the dipeptide by screening various conditions (e.g., pH, temperature, precipitating agents) using techniques like vapor diffusion.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect the diffraction pattern on a detector.

  • Data Processing: Integrate the diffraction intensities and apply corrections to obtain a set of structure factors.

  • Phase Determination: Solve the "phase problem" using methods like direct methods, molecular replacement, or heavy-atom derivatization.

  • Model Building and Refinement: Build an initial atomic model into the calculated electron density map. Refine the model against the experimental data to improve its fit and geometry.

  • Validation: Assess the quality of the final structure using metrics like R-factor, R-free, and Ramachandran plot analysis.

Conclusion

The substitution of a glycine residue with alanine in a dipeptide backbone introduces significant structural constraints. While Ala-Ala predominantly adopts an extended β-sheet-like conformation in both solid and solution states, the presence of glycine in this compound imparts greater conformational flexibility, particularly at the C-terminus. This is evident from the wider range of accessible φ/ψ angles for the glycine residue. These fundamental differences in conformational preferences are critical for understanding the role of these amino acids in defining the secondary and tertiary structures of proteins and in the design of peptidomimetics with specific structural properties.

References

The Dipeptide Ala-Gly as a Negative Control in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a critical aspect of designing robust and reliable enzyme assays. The dipeptide Alanine-Glycine (Ala-Gly) is sometimes considered for this role due to its simple structure. However, its suitability is highly dependent on the specific enzyme and assay conditions. This guide provides a comparative analysis of this compound as a negative control, supported by available data and detailed experimental protocols, to aid in the informed selection of controls for enzyme kinetics studies.

Understanding the Role of a Negative Control

In enzyme assays, a negative control is a sample that should not elicit a positive result, thereby establishing a baseline and ensuring that the observed activity is due to the specific enzyme-substrate interaction under investigation. An ideal negative control should be structurally similar to the substrate but should not be acted upon by the enzyme. This helps to account for non-specific binding, background signal, and potential artifacts in the assay.

This compound: A Question of Inertness

The rationale for using this compound as a negative control lies in its simple, non-bulky structure, which is thought to minimize non-specific interactions. However, evidence suggests that this compound is not universally inert and can be a substrate for certain proteases, albeit often with very low efficiency compared to the enzyme's preferred substrate.

For instance, while chymotrypsin (B1334515) primarily cleaves peptide bonds C-terminal to aromatic amino acids, it can exhibit secondary hydrolysis activity on peptide bonds involving alanine (B10760859) and glycine (B1666218).[1] The hydrolysis of a Lys-Ala bond by chymotrypsin has been observed to be extremely slow, suggesting that a similar this compound bond might also be cleaved, but at a negligible rate in the context of a typical assay duration.[2] Conversely, for enzymes like LasA, a metalloelastase from Pseudomonas aeruginosa, peptide bonds involving glycine and alanine (such as Gly-Gly and Gly-Ala) are preferred cleavage sites.[3]

This variability underscores the importance of validating the inertness of this compound for each specific enzyme and assay system.

Comparative Analysis: this compound vs. Alternative Negative Controls

Given the potential for this compound to act as a low-affinity substrate, it is crucial to consider alternative negative controls. The choice of an appropriate control depends on the nature of the enzyme and the substrate.

Negative ControlPrincipleAdvantagesDisadvantages
This compound A simple dipeptide, presumed to be a poor substrate for many proteases.- Simple and well-defined structure.- Commercially available and inexpensive.- May be a substrate for some proteases, leading to a low level of background activity.- Lack of structural complexity may not adequately control for non-specific binding of more complex substrates.
Scrambled Peptide A peptide with the same amino acid composition as the substrate but in a randomized sequence.- Controls for non-specific effects related to the amino acid composition and physicochemical properties of the substrate.- Unlikely to be recognized and cleaved by sequence-specific enzymes.- Requires custom synthesis, which can be expensive.- The randomized sequence may coincidentally create a new, unexpected cleavage site for the enzyme or other contaminating proteases.
Boiled/Denatured Enzyme The enzyme is heat-inactivated before being added to the assay.- Controls for any non-enzymatic degradation of the substrate or interference from other components in the enzyme preparation.- Simple to prepare.- Does not control for non-specific binding of the active enzyme to the substrate or other assay components.- Denaturation may not be fully irreversible for all enzymes.
No Enzyme Control The reaction mixture contains all components except the enzyme.- Establishes the baseline signal and accounts for any substrate auto-hydrolysis or signal from the buffer components.- Does not account for any effects the enzyme protein itself (independent of its catalytic activity) might have on the assay.

Experimental Protocols

To validate the suitability of this compound as a negative control, or to compare its performance against other controls, a direct measurement of its hydrolysis by the enzyme of interest is necessary.

Protocol: Determining the Rate of Dipeptide Hydrolysis by a Protease

This protocol outlines a general method to quantify the hydrolysis of a dipeptide like this compound using a spectrophotometric assay based on the release of free amino groups, which can be detected using ninhydrin (B49086).

Materials:

  • Protease of interest (e.g., Trypsin, Chymotrypsin, Pepsin, Elastase)

  • This compound dipeptide

  • Positive control substrate (a known substrate for the protease)

  • Ninhydrin reagent

  • Reaction buffer appropriate for the specific protease

  • Stop solution (e.g., 2.5 M citrate (B86180) buffer, pH 5.0)

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Dissolve the protease, this compound, and the positive control substrate in the appropriate reaction buffer to desired stock concentrations.

    • Prepare a standard curve of glycine or alanine of known concentrations.

  • Enzyme Reaction:

    • Set up reaction tubes containing the reaction buffer and the dipeptide (this compound) or the positive control substrate at a range of concentrations.

    • Equilibrate the tubes to the optimal temperature for the enzyme.

    • Initiate the reaction by adding a known amount of the protease to each tube.

    • At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the stop solution to quench the reaction.

  • Ninhydrin Assay:

    • To each quenched sample and the standards, add the ninhydrin reagent.

    • Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes).

    • Cool the tubes to room temperature.

    • Add a dilution solvent (e.g., 50% ethanol) and mix.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Use the standard curve to determine the concentration of free amino groups released in each sample.

    • Plot the concentration of product formed against time for each substrate concentration.

    • The initial velocity (v₀) of the reaction is the initial linear slope of this plot.

    • For this compound, the v₀ should be at or near the baseline (no enzyme control) to be considered an effective negative control.

    • Compare the v₀ for this compound with that of the positive control substrate to quantify the relative rate of hydrolysis.

Visualization of Experimental Workflow and Logic

Experimental Workflow for Validating a Negative Control

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Prepare Enzyme, this compound, and Positive Control Solutions R1 Incubate Substrates (this compound / Positive Control) with Enzyme P1->R1 P2 Prepare Standard Curve (Glycine/Alanine) D3 Calculate Product Concentration P2->D3 R2 Take Time-course Samples R1->R2 R3 Quench Reaction R2->R3 D1 Ninhydrin Assay R3->D1 D2 Measure Absorbance (570 nm) D1->D2 D2->D3 D4 Determine Initial Velocity (v₀) D3->D4 D5 Compare v₀ of this compound to Positive Control D4->D5

Caption: Workflow for validating this compound as a negative control.

Logical Flow for Selecting a Negative Control

G Start Start: Need Negative Control for Enzyme Assay IsAlaGlyInert Is this compound Hydrolyzed by the Enzyme? Start->IsAlaGlyInert UseAlaGly Use this compound as Negative Control IsAlaGlyInert->UseAlaGly No (v₀ ≈ 0) ConsiderAlternatives Consider Alternative Negative Controls IsAlaGlyInert->ConsiderAlternatives Yes (v₀ > 0) ScrambledPeptide Scrambled Peptide ConsiderAlternatives->ScrambledPeptide BoiledEnzyme Boiled Enzyme ConsiderAlternatives->BoiledEnzyme NoEnzyme No Enzyme ConsiderAlternatives->NoEnzyme

Caption: Decision tree for selecting a suitable negative control.

Conclusion

The suitability of this compound as a negative control in enzyme assays is not absolute and must be empirically validated for each specific enzyme and assay condition. While its simplicity is appealing, the potential for it to be a low-affinity substrate for some proteases necessitates careful consideration and testing. For rigorous and unambiguous results, especially in high-sensitivity assays or when studying proteases with broad specificity, alternative negative controls such as scrambled peptides should be considered. The experimental protocol provided in this guide offers a framework for researchers to quantitatively assess the inertness of this compound and make an informed decision on the most appropriate negative control for their studies.

References

A Researcher's Guide to Ala-Gly Synthesis: A Comparative Analysis of Purity and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides is a fundamental process where the choice of methodology can significantly impact the purity, yield, and overall success of a project. This guide provides a comparative benchmark of the three primary methods for synthesizing the dipeptide Alanine-Glycine (Ala-Gly): Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We present a summary of expected purity levels, detailed experimental protocols, and a visual representation of the general synthesis workflow.

Data Presentation: Benchmarking Purity

The purity of the final peptide product is a critical parameter. The following table summarizes the expected purity of this compound synthesized by different methods, based on literature and experimental data for similar dipeptides. It is important to note that actual purity can vary depending on the specific reaction conditions, coupling reagents, and purification techniques employed.

Synthesis MethodCoupling Reagent/EnzymeTypical Crude Purity (%)Post-Purification Purity (%)Key Considerations
Solid-Phase Peptide Synthesis (SPPS) HBTU/DIPEA~85-95>98High efficiency for short peptides, but potential for deletion sequences.[1][2]
Liquid-Phase Peptide Synthesis (LPPS) EDC/HOBtVariable (depends on intermediate purification)>99Scalable and allows for purification of intermediates, potentially leading to higher final purity.[3][4]
Enzymatic Synthesis Thermolysin/Papain>90>99High stereospecificity, mild reaction conditions, and minimal side products.[5][6]

Experimental Protocols

Detailed methodologies for each synthesis approach are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a Wang resin.

1. Resin Preparation:

2. First Amino Acid Loading (Glycine):

  • Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

  • Add DIPEA (6 eq) to the solution.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF and DCM.

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 10 minutes to remove the Fmoc group.

  • Wash the resin extensively with DMF.

4. Second Amino Acid Coupling (Alanine):

  • Pre-activate Fmoc-Ala-OH (3 eq) with HBTU/HOBt (3 eq each) and DIPEA (6 eq) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash the resin with DMF and DCM.

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether.

6. Purification:

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][7]

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol describes the synthesis of this compound using protecting groups in solution.

1. Protection of Amino Acids:

  • Protect the amino group of Alanine with a Boc (tert-butoxycarbonyl) group to yield Boc-Ala-OH.

  • Protect the carboxyl group of Glycine as a methyl ester to yield H-Gly-OMe.

2. Coupling Reaction:

  • Dissolve Boc-Ala-OH (1 eq), H-Gly-OMe (1 eq), EDC (1.1 eq), and HOBt (1.1 eq) in DMF.

  • Stir the reaction mixture at room temperature overnight.

3. Work-up and Purification of Protected Dipeptide:

  • Extract the product with ethyl acetate (B1210297) and wash with saturated NaHCO₃ solution and brine.

  • Purify the protected dipeptide (Boc-Ala-Gly-OMe) by column chromatography.

4. Deprotection:

  • Remove the Boc group by treating with TFA in DCM.

  • Saponify the methyl ester using NaOH in a methanol/water mixture.

  • Neutralize with a mild acid to obtain this compound.

5. Final Purification:

  • Purify the final dipeptide by recrystallization or RP-HPLC.[3][4]

Enzymatic Synthesis of this compound

This protocol utilizes thermolysin to catalyze the formation of the peptide bond.

1. Substrate Preparation:

  • Prepare a solution of N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) as the acyl donor.

  • Prepare a solution of L-glycine methyl ester (H-Gly-OMe) as the nucleophile in a suitable buffer (e.g., Tris-HCl, pH 7-8).

2. Enzymatic Reaction:

  • Dissolve Z-Ala-OH and H-Gly-OMe in the buffer.

  • Add thermolysin to the solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

3. Reaction Monitoring and Termination:

  • Monitor the reaction progress by HPLC.

  • Terminate the reaction by adding a denaturing agent or by heat inactivation.

4. Product Isolation and Deprotection:

  • Isolate the protected dipeptide (Z-Ala-Gly-OMe) by extraction or chromatography.

  • Remove the Z and methyl protecting groups by catalytic hydrogenation to yield this compound.

5. Purification:

  • Purify the final product by RP-HPLC.[6]

Visualization of Synthesis Workflow

The following diagrams illustrate the general workflows for the described synthesis methods.

SPPS_Workflow Resin Resin Support Load_Gly Load Fmoc-Gly-OH Resin->Load_Gly Deprotect1 Fmoc Deprotection (Piperidine) Load_Gly->Deprotect1 Couple_Ala Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotect1->Couple_Ala Cleave Cleavage & Deprotection (TFA) Couple_Ala->Cleave Purify Purification (RP-HPLC) Cleave->Purify Ala_Gly This compound Purify->Ala_Gly LPPS_Workflow Protect_AA Protect Amino Acids (Boc-Ala-OH, H-Gly-OMe) Couple Coupling in Solution (EDC/HOBt) Protect_AA->Couple Isolate_Protected Isolate & Purify (Boc-Ala-Gly-OMe) Couple->Isolate_Protected Deprotect_Final Final Deprotection Isolate_Protected->Deprotect_Final Purify Purification (Recrystallization/HPLC) Deprotect_Final->Purify Ala_Gly This compound Purify->Ala_Gly Enzymatic_Workflow Substrates Protected Substrates (Z-Ala-OH, H-Gly-OMe) Enzyme_Reaction Enzymatic Coupling (Thermolysin) Substrates->Enzyme_Reaction Isolate_Protected Isolate Protected Dipeptide Enzyme_Reaction->Isolate_Protected Deprotect Deprotection (Hydrogenation) Isolate_Protected->Deprotect Purify Purification (RP-HPLC) Deprotect->Purify Ala_Gly This compound Purify->Ala_Gly

References

A Comparative Guide to the Quantification of Ala-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three common analytical methods for the quantification of the dipeptide Alanine-Glycine (Ala-Gly): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassay (ELISA). This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate method for their specific research needs.

Introduction

Accurate quantification of dipeptides such as this compound is crucial in various fields, including drug discovery, metabolomics, and nutritional science. The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. This guide presents a cross-validation of LC-MS/MS, HPLC-UV, and a theoretical immunoassay for this compound quantification, supported by experimental protocols and performance data from existing literature on similar analytes.

Method Comparison at a Glance

ParameterLC-MS/MSHPLC-UVImmunoassay (Competitive ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Antigen-antibody binding with enzymatic signal amplification.
Specificity Very HighModerate to High (matrix dependent)High (antibody dependent)
Sensitivity (LOQ) Very High (low ng/mL to pg/mL)Low to Moderate (µg/mL to high ng/mL)High (low ng/mL to pg/mL)
Linear Range WideModerateNarrow
Sample Throughput ModerateHighHigh
Development Time ModerateShortLong
Cost per Sample HighLowLow to Moderate
Instrumentation Cost HighModerateLow

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantification of small peptides like this compound using the three discussed methods. Data is compiled from various sources and represents expected values.

MethodLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LLOQ)
LC-MS/MS >0.9985-115%<15%0.5 - 20 ng/mL[1]
HPLC-UV (with derivatization) >0.9985-115%<15%50 - 500 ng/mL
Immunoassay (Competitive ELISA) >0.9880-120%<20%0.1 - 10 ng/mL

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices.[2][3] The "bottom-up" approach, which involves analyzing signature peptides from a protein digest, is a common strategy in proteomics, and similar principles apply to the direct quantification of small peptides.[4]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., isotopically labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) -> Product ion (Q3)

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for this compound to maximize signal intensity.

Workflow Diagram:

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 UPLC Separation (C18 Column) p5->a1 Injection a2 Mass Spectrometry (ESI+, MRM) a1->a2 a3 Data Acquisition and Quantification a2->a3

LC-MS/MS Experimental Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. For small, non-chromophoric peptides like this compound, a pre-column derivatization step is often necessary to enhance UV detection and improve chromatographic retention.[5]

Experimental Protocol:

  • Sample Preparation (Derivatization and Extraction):

    • Derivatization: To 100 µL of plasma, add a derivatizing agent (e.g., dabsyl chloride) in a basic buffer and incubate to label the primary amine of this compound.

    • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove excess derivatizing agent and other matrix components.

    • Evaporate the organic phase and reconstitute the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

    • Gradient: A linear gradient optimized to separate the derivatized this compound from matrix interferences.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: The maximum absorbance wavelength of the chosen derivatizing agent (e.g., ~436 nm for dabsyl chloride).

    • Injection Volume: 20 µL.

Workflow Diagram:

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample p2 Derivatization (e.g., Dabsyl Chloride) p1->p2 p3 Extraction (LLE or SPE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 HPLC Separation (C18 Column) p4->a1 Injection a2 UV Detection a1->a2 a3 Data Analysis a2->a3

HPLC-UV Experimental Workflow
Immunoassay (Competitive ELISA)

As no commercial ELISA kit for this compound is readily available, a custom competitive ELISA would need to be developed. This involves producing an antibody specific to this compound and conjugating this compound to a carrier protein for plate coating.

Theoretical Protocol for Custom ELISA Development:

  • Reagent Preparation:

    • Immunogen Synthesis: Conjugate this compound to a carrier protein (e.g., KLH) to produce an immunogen for antibody generation in a host animal.

    • Antibody Production: Generate and purify monoclonal or polyclonal antibodies specific for this compound.

    • Coating Antigen Synthesis: Conjugate this compound to a different carrier protein (e.g., BSA) for coating the microplate.

    • Enzyme-labeled Secondary Antibody: A commercially available HRP-conjugated secondary antibody that binds to the primary anti-Ala-Gly antibody.

  • Assay Protocol:

    • Coating: Coat a 96-well microplate with the this compound-BSA conjugate and incubate overnight at 4°C.

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Competition: Add standards or samples and the primary anti-Ala-Gly antibody to the wells simultaneously. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for binding to the limited amount of primary antibody.

    • Washing: Wash the plate to remove unbound reagents.

    • Detection: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Washing: Wash the plate.

    • Substrate Addition: Add a TMB substrate solution and incubate in the dark.

    • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Readout: Measure the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.

Logical Relationship Diagram:

Competitive ELISA Principle cluster_well Microplate Well Surface cluster_solution cluster_result coated_ag Coated this compound-BSA high_signal High Signal (Low this compound) coated_ag->high_signal More Ab binds sample_ag Free this compound (from sample) low_signal Low Signal (High this compound) sample_ag->low_signal Less Ab binds to plate primary_ab Anti-Ala-Gly Ab primary_ab->coated_ag Binds if no free this compound primary_ab->sample_ag Preferentially binds

Principle of Competitive ELISA

References

Ala-Gly vs. D-Ala-Gly in Protein Stability: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, enhancing protein stability is a critical objective. The strategic substitution of amino acids can significantly impact a protein's thermodynamic properties and its resistance to degradation. This guide provides an objective comparison of the effects of incorporating the standard dipeptide Ala-Gly versus its D-amino acid counterpart, D-Ala-Gly, on protein stability, supported by experimental data and detailed methodologies.

Comparative Data Analysis: The Impact on Protein Thermodynamics

The substitution of a glycine (B1666218) (Gly) residue with a D-alanine (D-Ala) residue, particularly at specific structural locations, can have a pronounced effect on protein stability. This is in contrast to the more disruptive effects typically observed when other L-amino acids are replaced by their D-enantiomers.[1][2][3] The primary reason for the stabilizing effect of a Gly to D-Ala substitution lies in the reduction of the conformational entropy of the unfolded state.[4][5] Glycine, lacking a side chain, is highly flexible. Replacing it with D-Ala, which can readily adopt conformations with positive phi (φ) angles often found at the C-termini of α-helices, restricts the conformational freedom of the unfolded polypeptide chain, thus stabilizing the folded state.[4][5]

The following tables summarize quantitative data from studies on various proteins where a glycine residue was replaced by D-alanine.

Table 1: Change in Gibbs Free Energy of Unfolding (ΔΔG°) upon Glycine to D-Alanine Substitution

ProteinSubstitution SiteΔΔG° (kcal/mol)TechniqueReference
N-terminal domain of L9 (NTL9)Glycine-24+1.3Chemical Denaturation[6]
N-terminal domain of L9 (NTL9)Glycine-34+1.9Chemical Denaturation[6]
UBA domain of HHR23AGlycine-331+0.6Chemical Denaturation[6]
Trp-cage (TC5b)Glycine-10+0.9Thermal Denaturation[5]
EHGlycine-39+0.64Thermal Denaturation[7]
GAGlycine-16+0.81Thermal Denaturation[7]

A positive ΔΔG° value indicates an increase in protein stability.

Table 2: Change in Melting Temperature (Tm) upon Amino Acid Substitution

ProteinSubstitution TypeChange in Tm (°C)TechniqueReference
Villin Headpiece (VHP)L-to-D substitutionsSignificant destabilizationCD Spectroscopy[1][2]
WW domainL-to-D substitutionsComplete unfolding at room temp.CD Spectroscopy[1][2][3]

While specific Tm values for this compound vs. D-Ala-Gly dipeptides are not directly reported in the search results, the general principle is that L-to-D substitutions, other than the specific Gly-to-D-Ala case, are generally destabilizing.[1]

Enhanced Proteolytic Resistance

A significant advantage of incorporating D-amino acids into peptides and proteins is the enhanced resistance to proteolytic degradation.[8][9] Proteases, the enzymes responsible for breaking down proteins, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide bond resistant to cleavage and significantly extending the in vivo half-life of peptide-based therapeutics.[8][9][10]

Proteolytic_Resistance cluster_L_Peptide L-Peptide (this compound) cluster_D_Peptide D-Peptide (D-Ala-Gly) L_Peptide L-Ala-L-Gly Peptide Protease Protease L_Peptide->Protease Recognized & Cleaved Degradation Degraded Fragments Protease->Degradation D_Peptide D-Ala-L-Gly Peptide Protease_D Protease D_Peptide->Protease_D Not Recognized Stability Stable Peptide D_Peptide->Stability

Figure 1: D-amino acid incorporation enhances resistance to proteolysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and D-Ala-Gly in protein stability studies.

Peptide/Protein Synthesis with D-Amino Acids

Incorporation of D-amino acids is typically achieved through Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: A solid support resin is functionalized with a linker to which the first amino acid is anchored.

  • Amino Acid Coupling: Protected D-amino acids (e.g., Fmoc-D-Ala-OH) are coupled to the growing peptide chain. Protecting groups prevent unwanted side reactions.

  • Deprotection: The protecting group (e.g., Fmoc) is selectively removed to allow for the coupling of the next amino acid.

  • Cleavage: Once the desired sequence is synthesized, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).[10]

For larger proteins, methods such as chemical ligation or the use of modified ribosomes in cell-free protein synthesis systems may be employed.[11][12]

SPPS_Workflow Start Start: Resin with Linker Couple_AA1 Couple First Amino Acid (e.g., Fmoc-Gly-OH) Start->Couple_AA1 Deprotect_1 Fmoc Deprotection Couple_AA1->Deprotect_1 Couple_AA2 Couple Second Amino Acid (e.g., Fmoc-D-Ala-OH) Deprotect_1->Couple_AA2 Repeat Repeat Coupling and Deprotection Cycles Couple_AA2->Repeat Final_Deprotect Final Deprotection Repeat->Final_Deprotect Cleave Cleave Peptide from Resin (with TFA) Final_Deprotect->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify End Final D-Ala-Gly Peptide Purify->End

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-amino acid-containing peptide.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

CD spectroscopy is a powerful technique for assessing the secondary structure of a protein and its changes with temperature.[13][14]

  • Sample Preparation: The purified protein is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of approximately 50 µM.[1] The buffer itself must be measured as a baseline.

  • Instrumentation: A CD spectropolarimeter is used.

  • Data Collection:

    • Far-UV spectra (typically 190-250 nm) are recorded at a series of increasing temperatures.[15]

    • The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is monitored as a function of temperature.[2]

  • Data Analysis: The resulting data is plotted as molar ellipticity versus temperature. The midpoint of the sigmoidal transition curve is determined as the melting temperature (Tm).

Differential Scanning Calorimetry (DSC) for Thermodynamic Stability

DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of unfolding.[16][17][18][19][20]

  • Sample Preparation: The protein solution and a matching buffer reference are prepared. Optically clear samples are not necessary.[16]

  • Instrumentation: A differential scanning calorimeter is used.

  • Data Collection: The sample and reference cells are heated at a constant rate. The instrument measures the differential heat capacity (ΔCp) between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram (a plot of ΔCp vs. temperature) shows a peak corresponding to the unfolding transition.

    • The temperature at the peak maximum is the Tm.

    • The area under the peak corresponds to the enthalpy of unfolding (ΔH).

    • From these values, the Gibbs free energy of unfolding (ΔG) and the entropy of unfolding (ΔS) can be calculated.[16][17]

Stability_Analysis_Workflow cluster_CD Circular Dichroism (CD) Spectroscopy cluster_DSC Differential Scanning Calorimetry (DSC) Protein_Sample Purified Protein (this compound or D-Ala-Gly variant) CD_Measurement Measure Far-UV CD Spectra vs. Temperature Protein_Sample->CD_Measurement DSC_Measurement Measure Heat Capacity (Cp) vs. Temperature Protein_Sample->DSC_Measurement CD_Analysis Plot Molar Ellipticity at 222 nm vs. Temperature CD_Measurement->CD_Analysis Tm_CD Determine Melting Temperature (Tm) CD_Analysis->Tm_CD Conclusion Comparative Stability Assessment Tm_CD->Conclusion DSC_Analysis Analyze Thermogram Peak DSC_Measurement->DSC_Analysis Thermo_Params Determine Tm, ΔH, ΔG, ΔS DSC_Analysis->Thermo_Params Thermo_Params->Conclusion

Figure 3: Experimental workflow for comparative protein stability analysis.

References

A Comparative Analysis of the Antioxidant Properties of Ala-Gly and Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of the dipeptide Alanine-Glycine (Ala-Gly) against other dipeptides. The analysis is based on experimental data from chemical and cellular assays, offering insights into the structure-activity relationships that govern the antioxidant potential of these biomolecules.

Overview of Dipeptide Antioxidant Activity

Dipeptides, the simplest form of peptides, can exhibit antioxidant properties through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant pathways. Their activity is intrinsically linked to their amino acid composition and sequence. Generally, dipeptides containing amino acids with aromatic rings (e.g., Tyrosine, Tryptophan), sulfur atoms (e.g., Cysteine, Methionine), or unique ring structures (e.g., Proline, Histidine) are known to be potent direct antioxidants. These residues can readily donate hydrogen atoms or electrons to neutralize free radicals.

In contrast, dipeptides composed of simple aliphatic amino acids, such as Alanine and Glycine, typically exhibit weak to negligible direct radical scavenging activity. However, they may contribute to cellular antioxidant defense through indirect mechanisms, such as activating endogenous antioxidant systems.

Quantitative Comparison of Radical Scavenging Activity

The most common methods for evaluating direct antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalents (TE), which compares the antioxidant capacity to the standard antioxidant, Trolox.

DPPH Radical Scavenging Activity

Experimental studies consistently show that dipeptides lacking an amino acid residue with a readily donatable hydrogen atom or electron-rich aromatic system exhibit no significant DPPH radical scavenging activity. Research indicates that only dipeptides containing Cysteine (Cys) show notable activity in this assay. Therefore, this compound and other similar dipeptides are considered inactive in the DPPH assay.

ABTS Radical Scavenging Activity

The ABTS assay is generally more sensitive and applicable to a broader range of antioxidants. However, the structure-activity relationship remains paramount. Dipeptides containing Cysteine (Cys), Tryptophan (Trp), and Tyrosine (Tyr) are the primary contributors to ABTS radical scavenging.[1] The data below, presented in Trolox Equivalents (μmol TE/μmol peptide), illustrates the comparative antioxidant capacity. A higher TE value indicates stronger antioxidant activity.

DipeptideN-Terminal Amino AcidC-Terminal Amino AcidABTS Radical Scavenging Capacity (μmol TE/μmol peptide)
This compound Alanine (Aliphatic)Glycine (Aliphatic)~0.00
Gly-GlyGlycine (Aliphatic)Glycine (Aliphatic)~0.00
Pro-AlaProline (Cyclic)Alanine (Aliphatic)~0.00
Leu-AlaLeucine (Aliphatic)Alanine (Aliphatic)~0.00
Tyr-Gly Tyrosine (Aromatic)Glycine (Aliphatic)0.86
Cys-Gly Cysteine (Sulfur-containing)Glycine (Aliphatic)0.78

Note: Data is compiled and interpreted from multiple sources. Values for dipeptides without Cys, Trp, or Tyr are consistently reported as negligible and are represented here as ~0.00. Pro-Ala and Leu-Ala are used as representative examples for Pro-Gly and Leu-Gly based on structure-activity principles.

As the data clearly indicates, this compound and other dipeptides composed of simple aliphatic or cyclic amino acids show no significant ability to scavenge the ABTS radical. In stark contrast, dipeptides containing Tyrosine or Cysteine at the N-terminus are potent radical scavengers.

Mechanisms of Action

The antioxidant capabilities of dipeptides can be broadly categorized into two mechanisms: direct chemical scavenging and indirect cellular effects.

Direct Radical Scavenging

This mechanism relies on the chemical structure of the constituent amino acids.

  • Tyrosine and Tryptophan: The phenolic hydroxyl group of Tyrosine and the indole (B1671886) ring of Tryptophan can donate a hydrogen atom to stabilize free radicals.[2][3]

  • Cysteine: The sulfhydryl group (-SH) is a potent reducing agent that can readily donate a hydrogen atom.[2][4]

  • This compound and similar dipeptides: These molecules lack the functional groups necessary for efficient direct radical scavenging, explaining their inactivity in DPPH and ABTS assays.

Indirect Cellular Antioxidant Mechanisms

While lacking direct scavenging activity, some amino acids and peptides can bolster the cell's own antioxidant defenses. L-alanine, for instance, has been shown to protect endothelial cells from oxidative stress by inducing the expression of antioxidant proteins, including heme oxygenase-1 (HO-1) and ferritin. This action is mediated through the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress.[5]

  • Under normal conditions: The transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates Nrf2's degradation.[6]

  • Under oxidative stress (or in the presence of inducers): Keap1 changes conformation, releasing Nrf2.

  • Nrf2 Translocation: Nrf2 translocates to the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7]

  • Gene Expression: This binding initiates the transcription of a suite of protective genes, including those for HO-1, glutathione (B108866) S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1), strengthening the cell's overall antioxidant capacity.[8][9]

While the direct activation of the Nrf2 pathway by this compound itself is not extensively documented, the known cytoprotective effects of its constituent amino acid, L-alanine, suggest a potential for indirect cellular antioxidant contributions.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of antioxidant capacity data. Below are standard protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay Protocol

This assay measures the ability of an antioxidant to reduce the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of 0.1 mM DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of the dipeptide samples and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate or cuvettes, mix 1 mL of the DPPH solution with 3 mL of the sample solution at various concentrations. A control is prepared using 3 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the scavenging percentage against the sample concentration to determine the IC50 value.

ABTS Radical Scavenging Assay Protocol

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical stock solution.

  • Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol (B145695) or PBS pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the dipeptide samples and a positive control (e.g., Trolox) in the assay buffer.

  • Reaction: Add a small volume (e.g., 10 µL) of the sample to a larger volume (e.g., 190 µL) of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature in the dark for approximately 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader or spectrophotometer.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent (TE) value by comparing the sample's activity to a Trolox standard curve.

Visualized Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

G Workflow for DPPH/ABTS Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Radical Solution (DPPH or ABTS•+) R1 Mix Radical Solution with Dipeptide Samples P1->R1 P2 Prepare Serial Dilutions of Dipeptides & Control P2->R1 R2 Incubate in Dark (Room Temperature) R1->R2 A1 Measure Absorbance (517nm for DPPH, 734nm for ABTS) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 or Trolox Equivalents (TE) A2->A3

A typical workflow for in vitro radical scavenging assays.

Keap1-Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inducer Inducer / Oxidative Stress (e.g., from L-alanine metabolites) keap1 Keap1 inducer->keap1 inactivates nrf2 Nrf2 keap1->nrf2 promotes degradation proteasome Proteasomal Degradation nrf2->proteasome degraded nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation maf sMaf nrf2_nuc->maf dimerizes are ARE (Antioxidant Response Element) maf->are binds genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GSTs) are->genes activates

The Keap1-Nrf2 signaling pathway for cellular antioxidant defense.

Conclusion

The antioxidant properties of dipeptides are highly dependent on their amino acid composition.

  • This compound , along with other dipeptides composed of simple aliphatic amino acids, demonstrates negligible direct radical scavenging activity in standard chemical assays like DPPH and ABTS.

  • Dipeptides containing Tyrosine, Cysteine, or Tryptophan are potent direct radical scavengers due to the chemical nature of their side chains.

  • The constituent amino acid of this compound, L-alanine, may contribute to cellular antioxidant defense indirectly by inducing the expression of protective enzymes through signaling pathways such as the Keap1-Nrf2 pathway .

For drug development and research, selecting dipeptides for antioxidant applications requires a clear understanding of the desired mechanism. For direct radical scavenging in a formulation, Tyr-, Cys-, or Trp-containing dipeptides are superior choices. For applications involving cellular protection, the potential indirect effects of peptides like this compound, while less potent, warrant consideration as part of a broader cytoprotective strategy.

References

In-vitro vs. In-vivo Degradation of Ala-Gly: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Alanine-Glycine (Ala-Gly) is a fundamental building block of proteins and a subject of interest in various biomedical research fields. Understanding its stability and degradation profile in both laboratory settings (in-vitro) and within a living organism (in-vivo) is critical for applications ranging from drug delivery to nutritional science. This guide provides a comprehensive comparison of the degradation of this compound in these two environments, supported by experimental data and detailed methodologies.

Executive Summary

The degradation of this compound is significantly more rapid and complex in an in-vivo environment compared to a controlled in-vitro setting. In-vitro, the degradation is primarily dependent on the specific enzymes and conditions present in the experimental setup. In-vivo, this compound is subject to rapid enzymatic hydrolysis, primarily by Dipeptidyl Peptidase-IV (DPP-IV) in the plasma and other tissues, leading to a short half-life. This guide will dissect these differences, presenting available quantitative data and outlining the experimental protocols used to assess peptide stability.

I. Comparative Degradation Profile of this compound

The stability of this compound is markedly different when comparing in-vitro and in-vivo conditions. While specific quantitative data for the half-life of this compound is not extensively reported in publicly available literature, studies on analogous dipeptides provide strong evidence for its rapid degradation in biological fluids.

ParameterIn-vitro DegradationIn-vivo Degradation
Primary Degradation Pathway Enzymatic hydrolysis by specific, introduced proteases or peptidases. In the absence of enzymes, hydrolysis is slow.Rapid enzymatic hydrolysis, primarily by Dipeptidyl Peptidase-IV (DPP-IV) and other plasma exopeptidases.
Key Enzymes Dependent on the experimental design (e.g., purified DPP-IV, trypsin, pepsin).Dipeptidyl Peptidase-IV (DPP-IV), other aminopeptidases.
Half-life Highly variable depending on enzyme concentration and conditions. Can range from minutes to hours.Estimated to be very short, likely in the range of minutes. Studies on dipeptides with N-terminal alanine (B10760859) show shorter half-lives than those with N-terminal glycine[1].
Degradation Products Alanine and Glycine (B1666218).Alanine and Glycine.
Influencing Factors Enzyme concentration, pH, temperature, buffer composition.Enzyme concentration and activity in plasma and tissues, blood flow, renal clearance.

II. In-vitro Degradation Analysis

In-vitro studies are essential for understanding the fundamental mechanisms of this compound degradation under controlled conditions. These experiments typically involve incubating the dipeptide with specific enzymes or in biological fluids like plasma or simulated gastric and intestinal fluids.

A. Enzymatic Degradation

The primary mechanism of this compound degradation is the enzymatic cleavage of the peptide bond.

Key Enzyme: Dipeptidyl Peptidase-IV (DPP-IV)

Other Potential Enzymes:

Depending on the experimental context, other proteases and peptidases present in plasma or tissue homogenates can also contribute to this compound degradation.

B. Degradation in Biological Fluids
  • Plasma/Serum: In-vitro incubation of this compound in plasma or serum leads to its rapid degradation by endogenous peptidases, most notably DPP-IV. The rate of degradation can vary between species and individuals due to differences in enzyme concentrations and activity.

  • Simulated Gastric and Intestinal Fluids: Studies have shown that small peptides like dipeptides generally exhibit greater stability in simulated gastric fluid (SGF) compared to larger peptides[2][3][4]. However, upon entering the simulated intestinal fluid (SIF), which contains a variety of proteases, degradation is expected to be more significant.

C. Experimental Protocol: In-vitro Plasma Stability Assay

This protocol outlines a general procedure for determining the half-life of this compound in a plasma matrix.

1. Materials:

  • This compound dipeptide
  • Human or animal plasma (e.g., rat, mouse)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

2. Procedure:

  • Prepare a stock solution of this compound in PBS.
  • Pre-warm plasma to 37°C.
  • Initiate the reaction by adding a known concentration of the this compound stock solution to the plasma.
  • Incubate the mixture at 37°C with gentle agitation.
  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a protein precipitating agent (e.g., cold TCA or acetonitrile).
  • Vortex and centrifuge the samples to pellet the precipitated proteins.
  • Collect the supernatant for analysis.
  • Quantify the remaining this compound and the appearance of its degradation products (Alanine and Glycine) using a validated LC-MS/MS method.
  • Calculate the half-life (t½) by plotting the natural logarithm of the this compound concentration versus time.

III. In-vivo Degradation Analysis

In-vivo studies provide a more physiologically relevant understanding of the fate of this compound within a living organism. These studies are crucial for determining the pharmacokinetic profile and bioavailability of the dipeptide.

A. Metabolic Fate of this compound

Upon entering the bloodstream, this compound is rapidly cleared. The primary mechanisms of its in-vivo degradation are:

  • Enzymatic Hydrolysis: As in the in-vitro setting, DPP-IV plays a major role in the rapid cleavage of this compound into its constituent amino acids, Alanine and Glycine. These amino acids then enter their respective metabolic pathways.

  • Renal Clearance: Due to its small size, any intact this compound that is not immediately hydrolyzed is likely to be rapidly filtered by the kidneys and excreted in the urine.

B. Experimental Protocol: In-vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a general method for assessing the in-vivo stability and clearance of this compound.

1. Materials:

  • This compound dipeptide
  • Sterile saline solution for injection
  • Rodent model (e.g., rats or mice)
  • Blood collection supplies (e.g., heparinized tubes)
  • Centrifuge
  • LC-MS/MS system

2. Procedure:

  • Acclimatize animals to laboratory conditions.
  • Prepare a sterile solution of this compound in saline.
  • Administer a single bolus of the this compound solution to the animals via intravenous (IV) injection.
  • At predetermined time points (e.g., 2, 5, 15, 30, 60, 120 minutes) post-injection, collect blood samples.
  • Immediately process the blood samples to obtain plasma by centrifugation.
  • Precipitate plasma proteins using a suitable agent (e.g., TCA or acetonitrile).
  • Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of this compound.
  • Plot the plasma concentration of this compound versus time to determine pharmacokinetic parameters, including the elimination half-life (t½), clearance rate, and volume of distribution.

IV. Analytical Methodology: LC-MS/MS for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its degradation products in complex biological matrices.

A. Sample Preparation
  • Protein Precipitation: To remove interfering proteins, plasma or other biological samples are treated with a precipitating agent like trichloroacetic acid or acetonitrile.

  • Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, SPE can be employed to isolate the dipeptide and its amino acid metabolites.

B. LC-MS/MS Analysis
  • Chromatographic Separation: A suitable HPLC or UHPLC column (e.g., a reversed-phase C18 or a HILIC column) is used to separate this compound from Alanine, Glycine, and other matrix components.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound, Alanine, and Glycine are monitored for accurate quantification.

Table of MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound147.1[Fragment 1], [Fragment 2]
Alanine90.1[Fragment 1], [Fragment 2]
Glycine76.1[Fragment 1], [Fragment 2]

Note: The exact m/z values for product ions would need to be determined experimentally through infusion and fragmentation of pure standards.

V. Visualizing the Degradation Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

A. In-vitro Degradation Workflow

in_vitro_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis AlaGly This compound Stock Incubate Incubate at 37°C AlaGly->Incubate Plasma Plasma Plasma->Incubate Quench Add TCA/Acetonitrile Incubate->Quench Time points Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate Half-life LCMS->Data

In-vitro degradation workflow for this compound.
B. In-vivo Degradation and Clearance Pathway

in_vivo_pathway cluster_admin Administration cluster_circulation Systemic Circulation cluster_degradation Degradation cluster_clearance Clearance AlaGly_IV This compound (IV Injection) AlaGly_Plasma This compound in Plasma AlaGly_IV->AlaGly_Plasma DPPIV DPP-IV AlaGly_Plasma->DPPIV Rapid Hydrolysis Kidney Kidney AlaGly_Plasma->Kidney Renal Filtration AminoAcids Alanine + Glycine DPPIV->AminoAcids Urine Excretion in Urine Kidney->Urine

In-vivo degradation and clearance of this compound.

VI. Conclusion

The degradation of the dipeptide this compound is a rapid process in a physiological environment, primarily driven by the enzymatic activity of Dipeptidyl Peptidase-IV. In-vitro studies are invaluable for dissecting the specific mechanisms and kinetics of this degradation under controlled conditions. In contrast, in-vivo studies reveal the comprehensive metabolic fate, including rapid hydrolysis and renal clearance, which collectively contribute to a short biological half-life. For researchers in drug development, this inherent instability is a critical consideration for the design of peptide-based therapeutics, where modifications to enhance stability against enzymatic degradation are often necessary. For scientists in nutrition and metabolism, understanding the rapid breakdown of this compound into its constituent amino acids is fundamental to its role in protein digestion and absorption. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued investigation of the stability and metabolism of this compound and other small peptides.

References

A Head-to-Head Comparison of Ala-Gly and Betaine as Osmoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and biopharmaceutical manufacturing, maintaining cell viability and function under conditions of osmotic stress is paramount. Osmoprotectants are small molecules that cells accumulate to counteract the deleterious effects of high osmolarity. Among the various compounds utilized, the dipeptide Alanyl-Glycine (Ala-Gly) and the quaternary ammonium (B1175870) compound Betaine (B1666868) stand out as effective agents. This guide provides a detailed, head-to-head comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate osmoprotectant for their specific needs.

Mechanism of Action and Cellular Uptake

This compound , a dipeptide composed of alanine (B10760859) and glycine (B1666218), functions as a compatible solute. Once inside the cell, it contributes to the intracellular solute concentration, thereby balancing the osmotic pressure across the cell membrane and preventing water efflux and cell shrinkage. The precise mechanisms for dipeptide uptake in mammalian cells for osmoprotection are not as well-characterized as those for other osmolytes. However, in various biological systems, di- and tripeptides are transported into cells by specific transporters, often driven by a proton gradient.

Betaine (N,N,N-trimethylglycine) is a well-established and potent osmoprotectant.[1] It is actively transported into cells by the Betaine/GABA Transporter 1 (BGT-1), a sodium- and chloride-dependent transporter.[2] The expression and activity of BGT-1 are significantly upregulated in response to hyperosmotic stress, a process regulated by signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Once accumulated, Betaine helps to maintain cell volume, protects intracellular macromolecules from denaturation, and stabilizes protein structures.[3]

Performance as Osmoprotectants: A Comparative Analysis

Direct quantitative comparisons of this compound and Betaine as osmoprotectants in the same experimental system are limited in publicly available literature. However, by examining data from separate studies, we can infer their relative efficacy.

One study on mouse preimplantation embryos demonstrated that dipeptides, including alanyl-glycine, can function as organic osmolytes, permitting blastocyst formation in high osmolality media. However, the study also suggested that these dipeptides are not as efficient as their constituent individual amino acids in providing osmoregulation.[2]

Betaine, on the other hand, has been shown to be a highly effective osmoprotectant in numerous studies. For instance, in SV-3T3 cells subjected to hyperosmotic conditions, the addition of 10-25 mM betaine largely prevented the 90% inhibition of cell proliferation.[4][5] Furthermore, 25 mM betaine was able to completely counteract a 75% inhibition of the rate of protein synthesis in chick-embryo fibroblasts under similar stress.[4][5] In recombinant Chinese hamster ovary (rCHO) cells, glycine betaine was found to have a strong osmoprotective effect, enabling cell growth in hyperosmolar medium where they would otherwise not survive.[6]

The following tables summarize the available quantitative data on the performance of this compound and Betaine under osmotic stress.

Table 1: Quantitative Data on the Osmoprotective Effect of this compound
Cell Type/SystemOsmotic Stress ConditionThis compound ConcentrationObserved EffectReference
Mouse Preimplantation EmbryosHigh Osmolality Media (320 mOsm)Not specifiedSupported blastocyst formation, but less efficiently than individual amino acids (alanine + glycine).[2]
Table 2: Quantitative Data on the Osmoprotective Effect of Betaine
Cell Type/SystemOsmotic Stress ConditionBetaine ConcentrationObserved EffectReference
SV-3T3 Cells0.5 osM10-25 mMLargely prevented a 90% inhibition of cell proliferation.[4][5]
Chick-Embryo FibroblastsHyperosmotic25 mMCompletely counteracted a 75% inhibition of protein synthesis.[4][5]
Recombinant CHO Cells542 mOsm/kg15 mMEnabled cell growth where most clones could not survive without it.[6]
Human Monocytes/Macrophages405 mOsmNot specifiedIncreased uptake of betaine up to 10-fold compared to normoosmotic conditions.[2]
E. coli K-120.5 M NaCl1 mMIncreased growth rate more than proline.[7]

Signaling Pathways in Osmotic Stress Response

The cellular response to osmotic stress is mediated by complex signaling networks. A key pathway activated by hyperosmolarity is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Betaine-Related Signaling

The uptake of Betaine is directly linked to the activation of the p38 MAPK pathway . Hyperosmotic stress activates p38 MAPK, which in turn leads to the increased transcription of the SLC6A12 gene encoding the BGT-1 transporter. This results in a higher density of BGT-1 transporters on the cell surface and consequently, an increased capacity for Betaine uptake.[2]

Betaine_Signaling Osmotic_Stress Hyperosmotic Stress p38_MAPK p38 MAPK Activation Osmotic_Stress->p38_MAPK BGT1_Transcription Increased BGT-1 (SLC6A12) Transcription p38_MAPK->BGT1_Transcription BGT1_Transporter Increased BGT-1 Transporter on Cell Surface BGT1_Transcription->BGT1_Transporter Betaine_Uptake Increased Betaine Uptake BGT1_Transporter->Betaine_Uptake Cell_Protection Cell Protection Betaine_Uptake->Cell_Protection General_Osmotic_Stress_Response Osmotic_Stress Hyperosmotic Stress Cell_Shrinkage Cell Shrinkage Osmotic_Stress->Cell_Shrinkage MAPK_Pathway MAP Kinase Pathway Activation (e.g., p38, JNK) Cell_Shrinkage->MAPK_Pathway Gene_Expression Stress-Responsive Gene Expression MAPK_Pathway->Gene_Expression Osmolyte_Uptake Increased Uptake of Compatible Solutes (e.g., this compound) Gene_Expression->Osmolyte_Uptake Cell_Adaptation Cellular Adaptation and Survival Osmolyte_Uptake->Cell_Adaptation MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Add_Treatment Add Osmotic Stress +/- Osmoprotectants Incubate1->Add_Treatment Incubate2 Incubate (e.g., 24-72h) Add_Treatment->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End Analyze Data Read_Absorbance->End

References

A Comparative Guide to the Efficacy of Ala-Gly Versus Other Dipeptides for Nutrient Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nutrient delivery efficacy of the dipeptide Alanine-Glycine (Ala-Gly) against other common dipeptides. The information presented is supported by experimental data from in vivo and in vitro studies, with detailed methodologies provided for key experiments.

Mechanism of Dipeptide Absorption: The PEPT1 Transporter

The primary pathway for the absorption of di- and tripeptides in the small intestine is mediated by the Peptide Transporter 1 (PEPT1), a member of the solute carrier family (SLC15A1). PEPT1 is a low-affinity, high-capacity transporter expressed on the apical membrane of intestinal enterocytes. Its function is crucial for the assimilation of dietary protein digestion products.

The transport process is an electrogenic symport, driven by a proton gradient (H⁺) across the brush border membrane. This gradient is maintained by the apical Sodium-Proton Exchanger 3 (NHE3), which couples the influx of H⁺ with the transport of the dipeptide into the enterocyte. Once inside the cell, most dipeptides are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases before being released into the bloodstream.

PEPT1_Transport_Pathway cluster_lumen Intestinal Lumen (Apical Side) cluster_membrane Brush Border Membrane cluster_enterocyte Enterocyte (Cytosol) Dipeptide Dipeptide H+ H⁺ PEPT1 PEPT1 H+->PEPT1 Dipeptide_in Dipeptide PEPT1->Dipeptide_in H+_in H⁺ PEPT1->H+_in NHE3 NHE3 H+_out H⁺ NHE3->H+_out H⁺ Efflux (maintains gradient) Peptidases Peptidases Dipeptide_in->Peptidases Hydrolysis AminoAcids Amino Acids Peptidases->AminoAcids Bloodstream Portal Vein AminoAcids->Bloodstream Basolateral Transport Na+ Na⁺ Na+->NHE3 Na⁺ Influx H+_out->H+

Figure 1. PEPT1-mediated dipeptide transport pathway in an intestinal enterocyte.

Comparative Data on Dipeptide Efficacy

Quantitative comparisons of dipeptide transport and absorption are essential for evaluating their efficacy. The following tables summarize available experimental data. It is important to note that direct comparative studies across a wide range of dipeptides under identical conditions are limited.

Absorption Rates from Human Intestinal Perfusion

Human intestinal perfusion studies provide direct in vivo data on the rate of disappearance of substances from the intestinal lumen. Studies have shown that amino acids are absorbed more rapidly when presented as dipeptides compared to their free forms[1][2]. A direct comparison between Glycyl-L-Alanine (this compound) and Glycyl-Glycine (Gly-Gly) demonstrated that both are efficiently absorbed[1][2].

DipeptideInitial Concentration (mmol/L)Mean Absorption Rate (mmol/min per 30cm)Constituent Amino Acid Absorption Rate (from dipeptide)Study PopulationReference
Glycyl-L-Alanine (this compound) 10014.8 ± 1.5Glycine: 15.0 ± 1.5Alanine: 14.6 ± 1.5Normal Subjects[1][2]
Glycyl-Glycine 10012.4 ± 1.8Glycine: 24.8 ± 3.6Normal Subjects[1][2]
Glycylglutamine Not specifiedGreater than AlanylglutamineNot specifiedNormal Subjects[3]
Alanylglutamine Not specifiedLess than GlycylglutamineNot specifiedNormal Subjects[3]
Note: Data for Glycylglutamine and Alanylglutamine are qualitative ("greater than"/"less than") as specific rates were not provided in the abstract. The experimental conditions between studies may vary.
PEPT1 Transporter Affinity and Hydrolysis
DipeptideParameterValueExperimental SystemReference
Glycyl-Sarcosine (Gly-Sar) Km0.35 - 3.8 mMCaco-2 Cells[4]
Glycyl-Leucine Km0.08 mMCaco-2 Cells[4]
l-Ala-γ-d-Glu-meso-DAP Ki~4.8 mMCaco-2 Cells[5]
Alanylglutamine Hydrolysis Rate>3-fold higher than GlycylglutamineHuman Mucosal Brush Border Membrane[3]
Glycylglutamine Inhibition Constant (Ki)Not significantly different from AlanylglutamineBrush Border Membrane Vesicles[3]
Phe-Pro Km (Hydrolysis)30.4 µMCaco-2 Cell Supernatant (Prolidase)[6]
Phe-Pro Vmax (Hydrolysis)38.9 nmol/min/mg proteinCaco-2 Cell Supernatant (Prolidase)[6]
Km (Michaelis constant) indicates the substrate concentration at half-maximal velocity; a lower Km suggests higher affinity. Ki (inhibition constant) reflects the affinity of a compound for a transporter; a lower Ki indicates a more potent inhibitor/higher affinity substrate.

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

Human Intestinal Perfusion

This in vivo technique is used to measure the absorption rate of substances directly from a defined segment of the human intestine.

Objective: To quantify the rate of absorption of this compound and other dipeptides from the jejunum.

Methodology:

  • Subject Preparation: Healthy adult volunteers are fasted overnight.

  • Tube Placement: A double-lumen or triple-lumen tube is passed through the nose or mouth into the small intestine under fluoroscopic guidance. The tube is positioned so that the infusion and collection ports are located in the jejunum.

  • Perfusion:

    • An isotonic test solution containing the dipeptide of interest (e.g., 100 mmol/L Glycyl-L-Alanine), a non-absorbable marker (e.g., polyethylene (B3416737) glycol, PEG), and electrolytes is infused at a constant rate (e.g., 15 mL/min) through the proximal port.

    • Samples of the intestinal fluid are collected from a distal port (e.g., 30 cm downstream) at regular intervals after an equilibration period.

  • Analysis:

    • The concentrations of the dipeptide, its constituent amino acids, and the non-absorbable marker (PEG) are measured in the infused solution and the collected samples.

    • The absorption of the dipeptide is calculated based on the change in its concentration relative to the change in the concentration of PEG, which accounts for water movement across the intestinal wall.

  • Calculation: The absorption rate is typically expressed as mmol absorbed per minute per length of the perfused intestinal segment (e.g., mmol/min per 30 cm)[2][7].

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that forms tight junctions and expresses transporters like PEPT1. It is the gold standard in vitro model for predicting intestinal drug and nutrient absorption.

Objective: To determine the transepithelial transport rate and mechanism of a dipeptide.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-28 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values (e.g., >250 Ω·cm²) are used.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides. An acidic pH (e.g., 6.0) is typically used on the AP side to mimic the proton gradient of the small intestine, with a physiological pH (7.4) on the BL side.

    • The test dipeptide is added to the AP chamber (donor).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the BL chamber (receiver) and the AP chamber.

  • Analysis: The concentration of the intact dipeptide and its constituent amino acids in the samples is quantified using methods like LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp), a measure of the transport rate, is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the dipeptide in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.

  • Mechanism Investigation: To confirm PEPT1-mediated transport, the experiment can be repeated in the presence of a known PEPT1 inhibitor (e.g., Gly-Sar) or by knocking out the PEPT1 gene[8].

Caco2_Workflow cluster_prep Cell Preparation cluster_exp Transport Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (Differentiation) Seed->Culture TEER Verify monolayer integrity (Measure TEER) Culture->TEER Buffer Wash & equilibrate with transport buffer (pH 6.0/7.4) TEER->Buffer Proceed if TEER is high Add Add Dipeptide to Apical (AP) side Buffer->Add Incubate Incubate at 37°C Add->Incubate Sample Sample from Basolateral (BL) side at time points Incubate->Sample Quantify Quantify Dipeptide (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate

Figure 2. General workflow for a Caco-2 cell transepithelial transport assay.

Discussion and Conclusion

The available evidence indicates that this compound is an efficiently absorbed dipeptide. Human in vivo perfusion studies show its absorption rate is comparable to that of Gly-Gly, another simple dipeptide[1][2]. A key advantage of dipeptide delivery is that it utilizes the high-capacity PEPT1 transport system, which can be faster and less prone to saturation and competitive inhibition than individual amino acid transporters[9]. The analysis of dipeptide absorption must also consider the rate of hydrolysis. Some dipeptides, like Alanylglutamine, are rapidly hydrolyzed at the brush border, while others, like Glycylglutamine, are transported largely intact[3]. This balance between transport and hydrolysis can influence the net delivery of amino acids to the bloodstream.

While this compound demonstrates high efficacy, a direct, comprehensive comparison of its transport kinetics (Km, Vmax) and in vivo bioavailability against a wider array of dipeptides (e.g., Val-Gly, Leu-Gly, Ala-Gln) under standardized conditions is not well-documented in the current literature. Such studies would be invaluable for a more definitive ranking of dipeptide efficacy.

References

Safety Operating Guide

Proper Disposal of Ala-Gly: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Ala-Gly (Alanyl-glycine), a dipeptide composed of alanine (B10760859) and glycine. While this compound is a naturally occurring substance found in human urine and is not classified as a hazardous material, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment.[1] This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: This document offers guidance based on publicly available information and general laboratory safety principles. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your product and to strictly adhere to the chemical waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations must be followed at all times.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although this compound is not considered hazardous, it should be handled with care as a standard laboratory chemical.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes:

  • Safety Goggles or a Face Shield: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Such as nitrile gloves.

  • Laboratory Coat: To protect skin and clothing.

All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key information for the handling and disposal of this compound.

ParameterGuidelineCitation
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Environmental Impact As a breakdown product of proteins, it is not expected to be hazardous to the aquatic environment.
Primary Disposal Route Licensed chemical waste disposal or as directed by institutional EHS.
Sewer Disposal Generally not recommended without explicit approval from your institution's EHS department.
Inactivation Not typically required for non-hazardous peptides, but can be performed as an additional safety measure.[2]
Final pH for Aqueous Waste 6.0 - 8.0 (if treated and permitted for sewer disposal by EHS).[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its physical state (solid or liquid) and the specific guidelines of your institution.

Disposal of Solid this compound Waste

Unused or expired solid this compound should be treated as chemical waste.

Procedure:

  • Collection: Place the solid peptide waste in a clearly labeled, sealed container.

  • Labeling: The label should include the full chemical name: "this compound" or "Alanyl-glycine".

  • Storage: Store the container in a designated satellite accumulation area for chemical waste.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved chemical waste vendor.

Disposal of Liquid this compound Waste

Solutions containing this compound must be collected and disposed of as liquid chemical waste.

Procedure:

  • Collection: Collect solutions in a designated, leak-proof liquid chemical waste container.

  • Labeling: The container must be clearly labeled with its contents (e.g., "Aqueous this compound solution").

  • Storage: Store the container in a satellite accumulation area.

  • Disposal: Arrange for collection by your institution's EHS department.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be considered contaminated and disposed of as solid chemical waste.

Procedure:

  • Collection: Collect all contaminated solid materials in a designated, labeled solid chemical waste container.

  • Vial Disposal: Empty vials that once contained this compound should be triple-rinsed with a suitable solvent (e.g., water). Collect the rinsate as liquid chemical waste. Dispose of the rinsed vial as glass waste or as directed by your EHS department.

Experimental Protocol: Chemical Inactivation (Optional)

For an added layer of safety, even for non-hazardous peptides, chemical degradation via hydrolysis can be performed to break the peptide bonds before disposal. This protocol is adapted from general peptide inactivation procedures.[2]

Materials:

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Appropriate neutralization solution (e.g., sodium bicarbonate for acid, a weak acid for base)

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Inactivation: In a suitable container within a fume hood, add the liquid this compound waste. Slowly add the 1 M HCl or 1 M NaOH solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[2]

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[2]

  • Neutralization: After the inactivation period, check the pH of the solution.

    • If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.

    • If basic, slowly add a weak acid to achieve the same pH range.

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AlaGly_Disposal_Workflow start Start: this compound Waste Generated assess_form Assess Waste Form (Solid, Liquid, Contaminated Material) start->assess_form solid_waste Solid this compound Waste assess_form->solid_waste Solid liquid_waste Liquid this compound Solution assess_form->liquid_waste Liquid contaminated_material Contaminated Materials (Gloves, Pipettes, Vials) assess_form->contaminated_material Contaminated collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_contaminated Collect in Designated Solid Waste Container contaminated_material->collect_contaminated rinse_vials Triple-Rinse Vials, Collect Rinsate contaminated_material->rinse_vials For Vials store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store rinse_vials->collect_liquid Rinsate ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Ala-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of all laboratory reagents is fundamental to ensuring a safe and efficient work environment. While Ala-Gly (Alanyl-Glycine) is a dipeptide generally not classified as a hazardous substance, adherence to standard safety protocols is essential to minimize exposure and maintain the integrity of your experiments.[1][2][3] This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Personal Protective Equipment (PPE)

Standard laboratory attire is required when handling this compound to prevent accidental contact and contamination.[2] This includes:

  • Eye Protection: Safety glasses or goggles should be worn to protect from potential splashes or aerosols.[2][4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are necessary to prevent skin contact.[6][7] It is crucial to inspect gloves for any tears before use and to wash hands thoroughly after handling the substance.[6]

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from accidental spills.[2][7]

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and dust
Hand Protection Nitrile or other chemical-resistant glovesPrevents direct skin contact
Body Protection Laboratory coatProtects skin and clothing from spills

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound ensures safety and minimizes the risk of contamination. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Lab Coat, Gloves, Safety Glasses) prep->ppe weigh Weighing & Preparation of Solution (in a well-ventilated area or fume hood) ppe->weigh exp Experimental Use weigh->exp decon Decontamination (Clean work surfaces and equipment) exp->decon dispose Waste Disposal decon->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental protection and laboratory safety. Under no circumstances should this compound waste be disposed of down the drain or in regular trash without explicit approval from your institution's Environmental Health and Safety (EHS) department.[8][9]

Waste TypeDisposal Procedure
Solid this compound Collect in a labeled, sealed container for chemical waste.[8]
This compound Solutions Collect in a designated, leak-proof liquid chemical waste container.[8][10]
Contaminated Labware Dispose of as solid chemical waste in a labeled container.[8]
Empty Vials Triple-rinse with a suitable solvent, collect the rinsate as liquid chemical waste, and dispose of the vial as per institutional guidelines.[8][9]

The following decision workflow outlines the proper disposal process for this compound waste.

This compound Waste Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused this compound, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (this compound Solutions, Rinsate) waste_type->liquid Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup

This compound Waste Disposal Workflow

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's EHS protocols for detailed instructions. Local, state, and federal regulations must be followed at all times.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.